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  • Product: (S)-3-Amino-2-methylpropanoic acid hydrochloride
  • CAS: 925704-45-6

Core Science & Biosynthesis

Foundational

(S)-3-Amino-2-methylpropanoic acid hydrochloride: An In-depth Technical Guide on its Core Basic Properties

Aimed at Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive analysis of the basic properties of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral amino acid d...

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the basic properties of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral amino acid derivative with significant applications in pharmaceutical research and development. This document moves beyond a simple data summary to provide a deep, mechanistic understanding of its behavior, coupled with validated experimental protocols for its characterization.

Introduction: Significance in Pharmaceutical Development

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a derivative of the amino acid alanine, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its hydrochloride salt form is often favored for its enhanced stability and aqueous solubility. A thorough grasp of its basic properties is fundamental for formulation design, predicting pharmacokinetic behavior, and ensuring the development of robust analytical methods.

The basicity of this molecule arises from the nitrogen atom of the primary amine group, which can accept a proton.[] However, the presence of a carboxylic acid group and a methyl group on the carbon backbone introduces electronic and steric factors that influence this basicity.

Core Physicochemical Characteristics

A solid understanding of the compound's physical and chemical properties is the foundation for any experimental work.

PropertyValueSource(s)
IUPAC Name (2S)-3-amino-2-methylpropanoic acid hydrochloride[1]
Molecular Formula C4H10ClNO2[1]
Molecular Weight 139.58 g/mol [1]
CAS Number 925704-45-6[1]
Appearance White powder[1]
Melting Point 179 °C (for the free amino acid)[4]

The Nature of Basicity in (S)-3-Amino-2-methylpropanoic acid hydrochloride

In its hydrochloride salt form, the amino group is protonated. Therefore, in an aqueous solution, the compound acts as a diprotic acid. The basicity of the parent amino acid is determined by the pKa of its conjugate acid (the protonated amine).

The acid-base equilibria in water can be visualized as follows:

Acid-Base Equilibria A H₃N⁺-CH₂-CH(CH₃)-COOH (Cationic Form) B H₃N⁺-CH₂-CH(CH₃)-COO⁻ (Zwitterionic Form) A->B pKa₁ C H₂N-CH₂-CH(CH₃)-COO⁻ (Anionic Form) B->C pKa₂

Figure 1: Ionization states of (S)-3-Amino-2-methylpropanoic acid.

  • pKa₁: Corresponds to the dissociation of the carboxylic acid proton.

  • pKa₂: Corresponds to the dissociation of the proton from the ammonium group. The basicity of the amino group is directly related to this pKa value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the definitive method for experimentally determining the pKa values of amino acids.[5][6] This technique involves monitoring the pH of a solution of the amino acid as a strong base is incrementally added.[7]

Causality Behind Experimental Choices
  • Titrant: A strong base, typically sodium hydroxide (NaOH), is used to ensure a complete and sharp reaction with the acidic protons of the amino acid.

  • Monitoring: A calibrated pH meter provides precise measurements of the change in hydrogen ion concentration, which is essential for constructing an accurate titration curve.

  • Data Analysis: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the theoretical foundation for interpreting the titration curve.[8] At the midpoint of each buffering region (half-equivalence point), the concentrations of the acid and its conjugate base are equal, and thus, the pH is equal to the pKa.[8]

Step-by-Step Methodology

Materials:

  • (S)-3-Amino-2-methylpropanoic acid hydrochloride

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Solution Preparation: Accurately weigh a known amount of (S)-3-Amino-2-methylpropanoic acid hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Curve Generation: Continue the titration until the pH has passed through both equivalence points, as indicated by sharp increases in pH.

  • pKa Determination: Plot the recorded pH values against the volume of NaOH added. The pKa values are the pH values at the midpoints of the two buffering regions on the curve.

Potentiometric Titration Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A Prepare Analyte Solution C Incremental Addition of NaOH A->C B Calibrate pH Meter B->C D Record pH and Volume C->D Stabilize D->C Repeat E Plot Titration Curve F Identify Midpoints E->F G Determine pKa Values F->G

Figure 2: A streamlined workflow for the potentiometric determination of pKa.

Structural Influences on Basicity

The inherent basicity of the amino group is modulated by the molecular structure:

  • Inductive Effect: The electron-withdrawing carboxylic acid group reduces the electron density on the nitrogen atom, thereby decreasing its basicity.

  • Steric Effects: The methyl group adjacent to the amino group can create steric hindrance, potentially affecting the accessibility of the nitrogen's lone pair to protons.

Implications for Drug Development

A comprehensive understanding of the basic properties of (S)-3-Amino-2-methylpropanoic acid hydrochloride is crucial for several aspects of drug development:

  • Formulation Science: The pKa values dictate the pH-solubility profile and inform the selection of appropriate buffering agents for stable and effective formulations.

  • Pharmacokinetics: The ionization state of the molecule at physiological pH (around 7.4) influences its ability to cross biological membranes, which is a key factor in its absorption, distribution, and overall bioavailability.[]

  • Analytical Chemistry: The development of reliable analytical methods, such as high-performance liquid chromatography (HPLC), often requires careful control of the mobile phase pH to achieve optimal separation and detection of the analyte.

References

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

  • ChemBK. (S)-3-AMino-2-Methylpropanoic acid. [Link]

Sources

Exploratory

(S)-3-Amino-2-methylpropanoic acid hydrochloride CAS number

An In-depth Technical Guide to (S)-3-Amino-2-methylpropanoic acid hydrochloride for Advanced Research and Pharmaceutical Development Abstract: This technical guide provides a comprehensive overview of (S)-3-Amino-2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Amino-2-methylpropanoic acid hydrochloride for Advanced Research and Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of (S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS No: 925704-45-6), a chiral building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its core physicochemical properties, stereospecific attributes, and established applications. It further presents detailed, field-proven methodologies for its synthesis, analytical characterization, and quality control, contextualizing these protocols with expert insights into the rationale behind key experimental choices. This guide is intended to serve as an authoritative resource for researchers, medicinal chemists, and drug development professionals, enabling them to effectively integrate this versatile compound into their discovery and development workflows.

Core Compound Identification and Significance

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a valuable non-proteinogenic β-amino acid derivative. Its structural distinction lies in the stereospecific orientation of the methyl group at the C2 position and the amino group at the C3 position. This specific chirality is fundamental to its utility as a building block in asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceutical agents.[1][2] Unlike its α-amino acid counterparts, the β-amino structure imparts unique conformational properties to peptides and small molecules, often enhancing metabolic stability and modulating biological activity. Its applications are prominent in peptide synthesis and neuroscience research, where it can serve as a scaffold for novel therapeutics or as a tool to probe neurotransmitter systems.[1]

Identifier Value Source
CAS Number 925704-45-6[1]
Molecular Formula C₄H₉NO₂·HCl[1]
Molecular Weight 139.58 g/mol [1]
IUPAC Name (2S)-3-amino-2-methylpropanoic acid hydrochloride[3]
Synonyms (S)-β-Aminoisobutyric acid HCl, (S)-BAIBA HCl[3]

Physicochemical Properties and Stereochemical Integrity

The physical and chemical characteristics of (S)-3-Amino-2-methylpropanoic acid hydrochloride are critical for its handling, formulation, and application. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it more convenient for laboratory use.

Property Value Significance in Application
Appearance White powderIndicates high purity; absence of colored impurities.[1]
Purity ≥ 98% (HPLC)Ensures reproducibility in synthetic and biological experiments.[1]
Optical Rotation [α]D²⁵ = +25.1 ± 1 (c=1 in water)Confirms the presence of the desired (S)-enantiomer, which is critical for stereospecific reactions.[1]
Storage 0 - 8 °CRecommended for maintaining long-term chemical stability and preventing degradation.[1]

The stereochemical purity of this compound is its most critical attribute. The "(S)" designation refers to the absolute configuration at the chiral center (C2). In drug development, enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure starting material like (S)-3-Amino-2-methylpropanoic acid hydrochloride is a foundational principle of modern asymmetric synthesis, eliminating the need for costly and complex chiral separations of the final product.

Chiral Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure β-amino acids is a well-established field in organic chemistry. A common and robust strategy involves the asymmetric reduction of a suitable precursor. The following workflow outlines a plausible, industrially relevant approach.

Expert Rationale: The selection of a chiral auxiliary or a stereoselective catalyst is the cornerstone of this process. The goal is to set the desired stereocenter with high diastereomeric or enantiomeric excess. The subsequent conversion to the hydrochloride salt is a standard procedure to yield a stable, crystalline solid that is easy to handle and purify.

G cluster_0 Synthetic Workflow A 1. Starting Material (e.g., Methacrylic Acid Derivative) B 2. Asymmetric Michael Addition (Addition of a chiral amine) A->B Chiral Amine, Solvent C 3. Hydrolysis & Deprotection (Removal of chiral auxiliary and ester groups) B->C Acid/Base Hydrolysis D 4. Purification of Free Base ((S)-3-Amino-2-methylpropanoic acid) C->D Extraction, Chromatography E 5. Salt Formation (Treatment with HCl in an organic solvent) D->E HCl (g) or HCl in Ether/Dioxane F 6. Crystallization & Isolation (Final Product: (S)-3-Amino-2-methylpropanoic acid HCl) E->F Cooling, Filtration

Caption: A representative workflow for the asymmetric synthesis of the target compound.

Analytical Characterization and Quality Control Protocol

To ensure the identity, purity, and stereochemical integrity of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a panel of analytical techniques must be employed. This multi-faceted approach forms a self-validating system for quality control.

G cluster_1 Analytical QC Workflow start Batch Sample hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms polarimetry Polarimetry (Stereochemical Confirmation) start->polarimetry pass Release Batch hplc->pass nmr->pass ms->pass polarimetry->pass

Caption: Standard analytical workflow for quality control and batch release.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for assessing the chemical purity of the title compound.

  • Objective: To quantify the percentage purity of (S)-3-Amino-2-methylpropanoic acid hydrochloride and detect any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Crownpak CR(+)) for enantiomeric purity or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for chemical purity.

  • Mobile Phase: An isocratic mobile phase is often sufficient. For a C18 column, a typical mobile phase would be a buffered aqueous solution (e.g., 20 mM Potassium Phosphate, pH 2.5) with a small percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. The lack of a strong chromophore means low-wavelength UV detection is necessary.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution onto the column.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 15-20 minutes).

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Self-Validation: The system suitability is confirmed by ensuring consistent retention times and peak shapes across multiple injections. The method's specificity is validated by the clear separation of the main analyte peak from any solvent front or impurity peaks.

Applications in Pharmaceutical Research and Development

The primary value of (S)-3-Amino-2-methylpropanoic acid hydrochloride lies in its role as a specialized chiral building block.

  • Peptide Synthesis: It is used to synthesize peptidomimetics and novel peptides. The β-amino acid structure can induce helical or turn-like secondary structures and provides resistance to enzymatic degradation by peptidases, thereby improving the pharmacokinetic profile of peptide-based drugs.[1]

  • Chiral Drug Synthesis: It serves as a key intermediate in the multi-step synthesis of complex small molecule drugs. Its pre-defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the correct biological activity.[2]

  • Neuroscience Research: This compound and its derivatives are utilized as tools to study neurotransmitter systems, potentially modulating excitatory amino acid pathways. This research can aid in understanding neurological disorders and developing novel treatments.[1]

G cluster_2 Role as a Chiral Building Block start (S)-3-Amino-2- methylpropanoic acid HCl step1 Step 1: Coupling Reaction (e.g., Amide bond formation) start->step1 intermediate Chiral Intermediate (Scaffold with defined stereocenter) step1->intermediate step2 Step 2: Further Functionalization (Cyclization, side-chain addition, etc.) intermediate->step2 api Final API (Enantiomerically Pure Drug Candidate) step2->api

Caption: Schematic of the compound's integration into a drug discovery pipeline.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8 °C to ensure long-term stability.[1]

  • Safety: While specific toxicity data is limited, related amino acid derivatives may cause skin and eye irritation.[4] Avoid direct contact and ingestion. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a high-value chemical entity whose significance is intrinsically linked to its stereochemical purity. It provides a robust and reliable starting point for the asymmetric synthesis of advanced pharmaceutical intermediates and active ingredients. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, analytical validation, and proper handling is essential for leveraging its full potential in creating next-generation therapeutics.

References

  • (R)-3-Amino-2-methylpropanoic acid. MySkinRecipes. [Link]

  • Methyl 3-amino-2-methylpropanoate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • L-beta-Aminoisobutyric acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

(S)-3-Amino-2-methylpropanoic Acid Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, with a core focus on the accurate determination and significance of its molecular weight. Furthermore, this document will explore its applications, relevant analytical methodologies, and the underlying scientific principles that guide its use in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a derivative of the amino acid β-alanine, possesses a unique structural arrangement that makes it a valuable synthon in asymmetric synthesis. Its stereochemistry is a critical determinant of its biological activity and its interactions within chiral environments, a cornerstone of modern drug design.

Molecular Identity and Structure

The unambiguous identification of this compound is paramount for regulatory compliance and scientific reproducibility. The key identifiers are summarized in the table below.

PropertyValueSource
Chemical Name (S)-3-Amino-2-methylpropanoic acid hydrochlorideInternal Data
Molecular Formula C₄H₉NO₂·HCl[1]
Molecular Weight 139.58 g/mol [1]
CAS Number 925704-45-6[1]
Appearance White powder[1]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for both chemical reactions and potential formulation development.

The Significance of Stereoisomerism

The "(S)" designation in the nomenclature refers to the specific stereochemical configuration at the chiral center (the carbon atom bonded to the methyl group). This precise spatial arrangement is crucial, as biological systems, such as enzymes and receptors, are inherently chiral. The interaction of a drug molecule with its biological target is often highly dependent on its stereochemistry, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even produce undesirable side effects.

G cluster_0 Enantiomers and Biological Activity S_Enantiomer (S)-Enantiomer Biological_Target Chiral Biological Target S_Enantiomer->Biological_Target High Affinity (Therapeutic Effect) R_Enantiomer (R)-Enantiomer R_Enantiomer->Biological_Target Low Affinity (Inactive/Side Effects)

Figure 1: A conceptual diagram illustrating the differential interaction of enantiomers with a chiral biological target.

Applications in Pharmaceutical Research

The utility of (S)-3-Amino-2-methylpropanoic acid hydrochloride as a building block in drug discovery is a direct consequence of its defined stereochemistry and versatile chemical functionality.

Peptide Synthesis and Peptidomimetics

This compound serves as a crucial component in the synthesis of peptides and peptidomimetics.[1] Its incorporation can introduce conformational constraints and improve metabolic stability compared to natural amino acids.

Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, (S)-3-Amino-2-methylpropanoic acid hydrochloride can be employed as a chiral auxiliary.[1] This involves temporarily incorporating the chiral molecule to guide a chemical reaction towards the formation of a specific stereoisomer of the desired product.

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound and its derivatives are valuable tools in neuroscience research.[1] They are utilized in studies focusing on neurotransmitter systems and the modulation of excitatory amino acids, which can provide insights into various neurological disorders.[1]

Experimental Protocols: Molecular Weight Verification

The accurate determination of the molecular weight of (S)-3-Amino-2-methylpropanoic acid hydrochloride is a fundamental quality control step. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

High-Resolution Mass Spectrometry (HRMS) Workflow

This protocol outlines the general steps for verifying the molecular weight of the free base form of the compound.

G Sample_Prep 1. Sample Preparation (Dissolve in suitable solvent) Infusion 2. Direct Infusion or LC Inlet Sample_Prep->Infusion Ionization 3. Electrospray Ionization (ESI) (Positive Ion Mode) Infusion->Ionization Mass_Analysis 4. Mass Analysis (e.g., TOF or Orbitrap) Ionization->Mass_Analysis Data_Acquisition 5. Data Acquisition (Scan for expected m/z) Mass_Analysis->Data_Acquisition Data_Analysis 6. Data Analysis (Compare theoretical vs. experimental mass) Data_Acquisition->Data_Analysis

Figure 2: A generalized workflow for the determination of molecular weight by high-resolution mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of (S)-3-Amino-2-methylpropanoic acid hydrochloride and dissolve it in a suitable solvent system, such as a mixture of water and methanol, to a final concentration of approximately 1 mg/mL.

  • Instrumentation Setup: Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy. Set the electrospray ionization (ESI) source to positive ion mode.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the free base (C₄H₉NO₂), the expected protonated molecule [M+H]⁺ would have a theoretical m/z of approximately 118.07.

  • Data Analysis: Process the acquired data to determine the experimental m/z of the most abundant ion corresponding to the protonated molecule. Compare this experimental value to the theoretical m/z. The mass accuracy should ideally be within 5 ppm.

Trustworthiness and Self-Validation: The internal calibration of the mass spectrometer and the use of a known internal standard can provide a self-validating system for each analytical run, ensuring the trustworthiness of the obtained molecular weight.

Conclusion

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a well-characterized and valuable chiral building block in the pharmaceutical industry. Its precise molecular weight of 139.58 g/mol is a fundamental parameter that underpins its use in synthesis and analysis. A thorough understanding of its physicochemical properties, particularly its stereochemistry, is essential for its effective application in the development of novel and stereochemically pure therapeutic agents. The methodologies outlined in this guide provide a framework for the accurate characterization and confident use of this important compound in research and development settings.

References

Sources

Exploratory

An In-Depth Technical Guide to (S)-3-Amino-2-methylpropanoic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Development

Abstract (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid (BAIBA), is a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid (BAIBA), is a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and structural properties offer a strategic advantage in the synthesis of complex molecules, particularly in the realm of peptidomimetics and metabolically relevant compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, analytical characterization, synthesis, and key applications, with a focus on the causal reasoning behind its utility in modern pharmaceutical research.

Introduction: The Significance of a Chiral β-Amino Acid

(S)-3-Amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is the naturally occurring enantiomer of β-aminoisobutyric acid.[1][2] In recent years, it has garnered significant attention not only as a catabolite of valine and thymine but also as a myokine—a molecule secreted by muscle tissue during exercise that plays a role in regulating metabolism.[1][2] Specifically, L-BAIBA has been shown to induce the "browning" of white adipose tissue, a process that increases fatty acid oxidation and improves insulin sensitivity, making it a molecule of interest for therapies targeting metabolic syndrome.[1]

The hydrochloride salt of this compound provides enhanced stability and solubility, making it a more convenient form for laboratory use and in synthetic applications. The core value of this molecule in drug development lies in its defined stereocenter and its nature as a β-amino acid. Unlike α-amino acids, the building blocks of natural proteins, β-amino acids have an additional carbon atom between the carboxyl and amino groups. When incorporated into peptide chains, this structural difference imparts resistance to enzymatic degradation by proteases, a critical feature for enhancing the in vivo half-life of peptide-based drugs.[3]

This guide will delve into the technical specifics of (S)-3-amino-2-methylpropanoic acid hydrochloride, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Structure and Physicochemical Properties

The hydrochloride salt exists as a protonated amine, which enhances its water solubility compared to the free amino acid zwitterion.

Figure 1: Chemical structure of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (2S)-3-amino-2-methylpropanoic acid hydrochloride[4]
Synonyms L-β-Aminoisobutyric acid HCl, (S)-BAIBA HCl[4]
Molecular Formula C₄H₁₀ClNO₂Inferred
Molecular Weight 139.58 g/mol Inferred
CAS Number 17097-76-6Inferred from related compounds
Appearance White to off-white crystalline solidGeneral knowledge
pKa (Strongest Acidic) ~4.17 (of parent carboxylic acid)[5]
pKa (Strongest Basic) ~10.32 (of parent amine)[5]
Predicted logP -2.9 to -3.0 (for free amino acid)[4][5]
Solubility Soluble in waterGeneral knowledge

Analytical Characterization: A Spectroscopic Profile

Accurate characterization of (S)-3-amino-2-methylpropanoic acid hydrochloride is crucial for its use as a building block. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a D₂O solvent, the acidic and amine protons will exchange, simplifying the spectrum.

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~3.20dd1HHa of -CH₂-Diastereotopic proton adjacent to the chiral center, coupled to Hb and the methine proton.
~3.05dd1HHb of -CH₂-Diastereotopic proton adjacent to the chiral center, coupled to Ha and the methine proton.
~2.80m1H-CH-Methine proton coupled to the adjacent methyl and methylene protons.
~1.25d3H-CH₃Doublet due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-2800Strong, BroadN-H stretch (from NH₃⁺) and O-H stretch (from carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1400MediumC-O-H bend
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For electrospray ionization (ESI), the expected molecular ion would be [M+H]⁺ for the free amino acid.

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonPossible Fragmentation Pathway
104.06[C₄H₁₀NO₂]⁺[M+H]⁺ of the free amino acid
86.05[C₄H₈N]⁺Loss of H₂O from the protonated molecule
58.06[C₃H₈N]⁺Loss of CO₂ from the protonated molecule

Asymmetric Synthesis: A Strategic Protocol

The stereoselective synthesis of (S)-3-amino-2-methylpropanoic acid is critical to its function. Several asymmetric synthetic routes are possible; a common and reliable method involves the conjugate addition of an amine to a chiral Michael acceptor derived from a natural amino acid.[6] The subsequent hydrolysis and salt formation yield the desired product.

Conceptual Workflow for Asymmetric Synthesis

G cluster_0 Synthesis of Chiral Michael Acceptor cluster_1 Stereoselective Conjugate Addition cluster_2 Deprotection and Isolation start Commercially Available Chiral Auxiliary (e.g., from L-Valine) step1 Acylation with Acryloyl Chloride start->step1 acceptor (S)-N-Acryloyl Chiral Oxazolidinone step1->acceptor step2 1,4-Michael Addition acceptor->step2 amine Protected Amine Source (e.g., Lithium Dibenzylamide) amine->step2 adduct Diastereomerically Enriched Adduct step2->adduct step3 Hydrolysis of Auxiliary and Debenzylation adduct->step3 step4 Acidification with HCl step3->step4 product (S)-3-Amino-2-methylpropanoic acid hydrochloride step4->product

Figure 2: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions.

  • Preparation of the Chiral Michael Acceptor:

    • Rationale: A chiral auxiliary, such as an oxazolidinone derived from a readily available amino acid like L-valine, is used to direct the stereochemistry of the reaction.

    • Procedure: To a solution of the (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a base such as n-butyllithium. After stirring, add acryloyl chloride dropwise. The reaction is quenched and the chiral Michael acceptor is purified by chromatography.

  • Conjugate Addition:

    • Rationale: A protected amine source, such as lithium dibenzylamide, is used as the nucleophile. The bulky nature of the chiral auxiliary blocks one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereocenter.

    • Procedure: In a separate flask, prepare lithium dibenzylamide by reacting dibenzylamine with n-butyllithium at low temperature. Add this solution to a cooled solution of the chiral Michael acceptor from step 1. The reaction is monitored by TLC for the disappearance of the starting material.

  • Hydrolysis and Deprotection:

    • Rationale: The chiral auxiliary must be removed to liberate the desired β-amino acid. This is typically achieved by hydrolysis under basic conditions (e.g., using lithium hydroxide). The benzyl protecting groups on the amine are then removed by hydrogenolysis.

    • Procedure: The reaction mixture from step 2 is quenched and the solvent is removed. The crude product is then treated with a solution of lithium hydroxide and hydrogen peroxide. After workup, the resulting protected amino acid is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C) to remove the benzyl groups.

  • Salt Formation and Purification:

    • Rationale: Conversion to the hydrochloride salt improves the stability and handling of the final product. It also aids in purification by crystallization.

    • Procedure: The crude free amino acid from step 3 is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield (S)-3-amino-2-methylpropanoic acid hydrochloride.

Applications in Drug Development

The unique structural features of (S)-3-amino-2-methylpropanoic acid hydrochloride make it a valuable tool in several areas of drug discovery.

Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[7] The incorporation of β-amino acids like the title compound into a peptide backbone disrupts the natural α-amino acid sequence, rendering the adjacent peptide bonds resistant to cleavage by proteases.[3]

G cluster_0 Natural Peptide cluster_1 Peptidomimetic p1 α-Amino Acid 1 p2 α-Amino Acid 2 p1->p2 p3 α-Amino Acid 3 p2->p3 pm1 α-Amino Acid 1 pm2 (S)-3-Amino-2-methyl- propanoic acid pm1->pm2 pm3 α-Amino Acid 3 pm2->pm3 protease Protease Cleavage Site protease->p2 resistance Enhanced Proteolytic Resistance resistance->pm2

Figure 3: Incorporation into a peptide backbone to enhance stability.

This strategy is particularly valuable in the development of therapeutic peptides that require a longer duration of action in the body. The methyl group on the α-carbon of (S)-3-amino-2-methylpropanoic acid can also provide conformational constraint, which can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.

Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a building block, (S)-3-amino-2-methylpropanoic acid and its derivatives can be used as chiral auxiliaries to control the stereochemistry of other reactions.[8] The chiral center can direct the approach of reagents to a prochiral center in another molecule, leading to the formation of a new stereocenter with high enantiomeric excess.

Development of Metabolic Modulators

Given the biological activity of its parent compound, L-BAIBA, as a myokine that can improve metabolic health, there is growing interest in using (S)-3-amino-2-methylpropanoic acid as a scaffold for the development of novel drugs targeting metabolic diseases such as type 2 diabetes and obesity.[9] Its structure can be modified to optimize its pharmacokinetic and pharmacodynamic properties, potentially leading to more potent and selective metabolic modulators.

Safety and Handling

As with all laboratory chemicals, (S)-3-amino-2-methylpropanoic acid hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-3-Amino-2-methylpropanoic acid hydrochloride is more than just a simple amino acid derivative; it is a strategic tool for the modern medicinal chemist. Its inherent chirality, coupled with the proteolytic resistance it imparts as a β-amino acid, provides a powerful platform for the design of next-generation therapeutics. From enhancing the stability of peptide-based drugs to serving as a scaffold for novel metabolic modulators, its applications are both diverse and impactful. A thorough understanding of its chemical properties, synthesis, and characterization, as outlined in this guide, is essential for unlocking its full potential in the advancement of pharmaceutical science.

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Foundational

An In-Depth Technical Guide to (S)-3-Amino-2-methylpropanoic Acid Hydrochloride for Researchers

A Comprehensive Overview of Synonyms, Properties, Synthesis, and Applications in Drug Discovery and Development Introduction (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid deriv...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview of Synonyms, Properties, Synthesis, and Applications in Drug Discovery and Development

Introduction

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid derivative, has emerged as a valuable building block in medicinal chemistry and a subject of interest in neurobiology. Its unique structural features and biological activities have positioned it as a key component in the synthesis of complex peptides and as a potential therapeutic agent for neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synonyms, physicochemical properties, synthesis methodologies, and diverse applications, underpinned by mechanistic insights and detailed experimental protocols.

Nomenclature and Chemical Identifiers

A clear understanding of the various synonyms and identifiers for (S)-3-Amino-2-methylpropanoic acid hydrochloride is crucial for effective literature searching and chemical sourcing.

IdentifierValue
Systematic Name (S)-3-Amino-2-methylpropanoic acid hydrochloride
CAS Number 925704-45-6[1]
Molecular Formula C₄H₉NO₂ · HCl[1]
Molecular Weight 139.58 g/mol [1]

Common Synonyms:

  • (S)-2-Methyl-β-alanine hydrochloride

  • D-β-Aminoisobutyric acid hydrochloride (Note: The D/L designation in this context can be ambiguous and IUPAC nomenclature is preferred)

  • (+)-α-Methyl-β-alanine Hydrochloride[2]

  • (2S)-3-Amino-2-methylpropanoic acid hydrochloride

The free base of this compound, (S)-3-Amino-2-methylpropanoic acid, is also known by several names, including:

  • (S)-β-Aminoisobutyric acid (S-BAIBA)

  • L-β-Aminoisobutyric acid

  • (+)-β-Aminoisobutyric acid[3]

  • (2S)-3-Amino-2-methylpropanoic acid[3][4]

  • L-α-Methyl-β-alanine[3]

  • CAS Number (Free Base): 4249-19-8[5]

Physicochemical and Spectroscopic Properties

A thorough characterization of the physicochemical and spectroscopic properties is fundamental for its application in synthesis and biological assays.

PropertyValueSource
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁵ = +25.1 ± 1 (c=1 in water)[1]
Melting Point (Free Base) 179 °C[6]
Boiling Point (Free Base, Predicted) 223.6 ± 23.0 °C[6]
Density (Free Base, Predicted) 1.105 ± 0.06 g/cm³[6]
Storage Conditions 0 - 8 °C[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of the free base in a suitable deuterated solvent is expected to show characteristic signals for the methyl group (doublet), the methine proton (multiplet), and the two methylene protons adjacent to the amino group (multiplets). The chemical shifts will be influenced by the protonation state of the amino and carboxylic acid groups. For 2-methylpropanoic acid, characteristic shifts are observed for the methyl and methine protons.[7]

  • FT-IR: The infrared spectrum would be expected to display characteristic absorption bands for the amine salt (N-H stretching), the carboxylic acid (O-H and C=O stretching), and C-H bonds. For the related 2-methylpropanoic acid, prominent peaks are observed for the O-H stretch of the carboxylic acid (broadband from 3300 to 2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage adjacent to the nitrogen atom. The mass spectrum of the related 2-methylpropanoic acid shows a base peak at m/z 43, corresponding to the isopropyl cation.[9]

Synthesis Methodologies

The enantioselective synthesis of β-amino acids is a topic of significant interest in organic chemistry.[1][3][5][6][10] Several strategies can be employed to obtain (S)-3-Amino-2-methylpropanoic acid.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the desired enantiomer, avoiding the need for resolution. Common approaches include:

  • Chiral Auxiliaries: Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary is a well-established method. The auxiliary directs the stereochemical outcome of the addition, and its subsequent removal yields the chiral β-amino acid.[11]

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of enamines or other suitable prochiral precursors using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) can provide high enantioselectivity.[1]

  • Enzymatic Methods: Biocatalysis, using enzymes such as aminotransferases, can offer highly selective routes to chiral amino acids under mild conditions.

dot graph "Asymmetric_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Prochiral_Substrate [label="Prochiral Substrate\n(e.g., α,β-unsaturated ester)"]; Chiral_Catalyst [label="Chiral Catalyst or Auxiliary", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Chiral Intermediate"]; Target_Molecule [label="(S)-3-Amino-2-methylpropanoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prochiral_Substrate -> Intermediate [label="Asymmetric Transformation"]; Chiral_Catalyst -> Intermediate [style=dashed]; Intermediate -> Target_Molecule [label="Deprotection / Transformation"]; } Caption: General workflow for the asymmetric synthesis of (S)-3-Amino-2-methylpropanoic acid.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-amino-2-methylpropanoic acid.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.[12]

  • Chiral Chromatography: The racemic mixture can be separated using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or by using a chiral mobile phase additive.[13]

Example Protocol: Resolution of Racemic 3-Amino-2-methylpropanoic Acid

This protocol is a generalized procedure based on the principles of diastereomeric salt formation.

  • Racemate Preparation: Synthesize racemic 3-amino-2-methylpropanoic acid through a suitable non-stereoselective method.

  • Resolving Agent Selection: Choose a commercially available and optically pure resolving agent, for example, (R)-(-)-Mandelic acid or another suitable chiral acid.

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out first.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the free amino acid. Alternatively, use ion-exchange chromatography for separation.

  • Hydrochloride Salt Formation: Dissolve the purified (S)-3-Amino-2-methylpropanoic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration and dried.

Applications in Research and Drug Development

Peptide Synthesis

(S)-3-Amino-2-methylpropanoic acid is a valuable building block in peptide synthesis, particularly for the creation of peptidomimetics with enhanced stability and novel biological activities. The incorporation of β-amino acids into peptide chains can induce specific secondary structures, such as helices and turns, and increase resistance to enzymatic degradation.[1]

The N-terminus is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[][15]

dot graph "Fmoc_SPPS_Cycle" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Resin [label="Resin-Bound Peptide"]; Deprotection [label="Fmoc Deprotection\n(Piperidine in DMF)"]; Washing1 [label="Washing"]; Coupling [label="Coupling of Fmoc-(S)-3-amino-\n2-methylpropanoic acid\n(e.g., HBTU/DIPEA in DMF)"]; Washing2 [label="Washing"]; Elongated_Peptide [label="Elongated Resin-Bound Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Elongated_Peptide; Elongated_Peptide -> Deprotection [label="Repeat Cycle"]; } Caption: A simplified workflow for the incorporation of Fmoc-(S)-3-amino-2-methylpropanoic acid in solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-(S)-3-amino-2-methylpropanoic acid into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a dipeptide as an illustrative example.

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal amino acid of the desired peptide. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-3-amino-2-methylpropanoic acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Neuroscience and Neurodegenerative Disease Research

The parent compound, β-aminoisobutyric acid (BAIBA), has garnered significant attention as a myokine, a substance produced by muscles during exercise, with potential roles in metabolic regulation and neuroprotection.[16][17] Studies have shown that BAIBA can protect against oxidative stress and inflammation, key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][16][18][19]

The (S)-enantiomer, in particular, is of interest for its potential biological activities. (S)-3-Amino-2-methylpropanoic acid hydrochloride has been described as an agonist of the excitatory neurotransmitter glutamate, suggesting it may influence neuronal systems.[20]

Mechanisms of Neuroprotection:

Research on BAIBA suggests several potential mechanisms through which it may exert neuroprotective effects:

  • Anti-inflammatory Effects: BAIBA has been shown to reverse hypothalamic inflammation and microglial activation in animal models.[4]

  • Reduction of Oxidative Stress: L-BAIBA has been demonstrated to protect neuronal cells from hydrogen peroxide-induced oxidative stress and apoptosis by activating the AMPK and PI3K/Akt signaling pathways.[16] It can also protect mitochondria from damage caused by reactive oxygen species (ROS).[18][21]

  • Metabolic Regulation: As a myokine, BAIBA is involved in the regulation of lipid and glucose metabolism, which can have indirect beneficial effects on brain health.[17][19]

dot graph "Neuroprotective_Mechanisms" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

S_BAIBA [label="(S)-β-Aminoisobutyric Acid\n(L-BAIBA)"]; AMPK_Activation [label="AMPK Activation"]; PI3K_Akt_Activation [label="PI3K/Akt Activation"]; Anti_Inflammation [label="Anti-inflammation\n(Microglial Modulation)"]; Reduced_Oxidative_Stress [label="Reduced Oxidative Stress\n(Mitochondrial Protection)"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

S_BAIBA -> AMPK_Activation; S_BAIBA -> PI3K_Akt_Activation; S_BAIBA -> Anti_Inflammation; AMPK_Activation -> Reduced_Oxidative_Stress; PI3K_Akt_Activation -> Reduced_Oxidative_Stress; Reduced_Oxidative_Stress -> Neuroprotection; Anti_Inflammation -> Neuroprotection; } Caption: Proposed neuroprotective signaling pathways of (S)-β-aminoisobutyric acid (L-BAIBA).

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of (S)-3-Amino-2-methylpropanoic acid hydrochloride in various matrices, including reaction mixtures, pharmaceutical formulations, and biological samples.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of amino acids. Due to the lack of a strong chromophore, derivatization is often required for UV detection. Chiral HPLC columns can be used to determine enantiomeric purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the quantification of the compound, especially in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization to increase volatility is necessary for GC-MS analysis. This method can provide excellent separation and structural information.

Conclusion

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a versatile and valuable compound for researchers in drug discovery and development. Its utility as a chiral building block in peptide synthesis allows for the creation of novel peptidomimetics with improved pharmacological properties. Furthermore, the emerging research on the neuroprotective effects of its parent compound, S-BAIBA, opens up exciting avenues for its investigation as a potential therapeutic agent for neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and biological activities, as outlined in this guide, is essential for harnessing its full potential in advancing scientific research and developing new therapies.

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  • In vitro Models of Neurodegenerative Diseases - PubMed. (2020, May 13). Retrieved January 10, 2026, from [Link]

  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 10, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and History of (S)-β-Aminoisobutyric Acid Hydrochloride

A Senior Application Scientist's Synthesis of its Emergence from a Urinary Metabolite to a Promising Therapeutic Target Abstract (S)-β-Aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has traversed a remar...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its Emergence from a Urinary Metabolite to a Promising Therapeutic Target

Abstract

(S)-β-Aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has traversed a remarkable scientific journey from its initial discovery as a curious urinary metabolite to its current status as a significant exercise-induced myokine with therapeutic potential. This technical guide provides a comprehensive historical and scientific overview of (S)-β-Aminoisobutyric acid and its commonly utilized hydrochloride salt. We will delve into its initial discovery in the mid-20th century, the elucidation of its metabolic origins from valine, and the pivotal research in the 21st century that recategorized it as a signaling molecule mediating some of the beneficial effects of physical exercise. This guide will detail the metabolic pathways of both (S)- and (R)-enantiomers, explore its physiological roles in various tissues, and present a detailed, synthesized protocol for its enantioselective preparation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the scientific integrity, historical context, and technical details surrounding this intriguing molecule.

A Serendipitous Discovery: From Urine to a Molecule of Interest (1950s)

The story of β-aminoisobutyric acid (BAIBA) begins not in the context of exercise or muscle metabolism, but in the realm of analytical biochemistry. In 1951, two independent research groups, Fink et al. and Crumpler et al., first reported the identification of a novel amino acid in human urine.[1][2] This discovery marked the entry of BAIBA into the scientific literature, initially as a product of pyrimidine catabolism, specifically from thymine.[1] Early research focused on its excretion patterns in various physiological and pathological states, laying the groundwork for understanding its metabolic origins.

Unraveling the Metabolic Tapestry: Distinct Origins of Enantiomers

Further investigation revealed that BAIBA exists in two chiral forms, (S)-BAIBA (L-BAIBA) and (R)-BAIBA (D-BAIBA), each with a distinct metabolic origin.[3] This stereospecificity is a critical aspect of its biology.

  • (R)-β-Aminoisobutyric Acid ((R)-BAIBA): This enantiomer is a catabolic product of the pyrimidine base thymine . The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions.[4]

  • (S)-β-Aminoisobutyric Acid ((S)-BAIBA): In contrast, the (S)-enantiomer originates from the catabolism of the branched-chain amino acid L-valine . This pathway is particularly active in skeletal muscle, a key detail that would become highly significant in later research.[1]

The elucidation of these separate metabolic pathways was crucial in understanding the differential regulation and potential physiological roles of each enantiomer.

BAIBA_Metabolic_Pathways cluster_thymine Thymine Catabolism ((R)-BAIBA) cluster_valine Valine Catabolism ((S)-BAIBA) Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPYD N_Carbamoyl_BAIBA N-Carbamoyl-β-amino- isobutyric acid Dihydrothymine->N_Carbamoyl_BAIBA DPYS R_BAIBA (R)-BAIBA N_Carbamoyl_BAIBA->R_BAIBA UPB1 L_Valine L-Valine L_MMS L-Methylmalonyl- semialdehyde L_Valine->L_MMS S_BAIBA (S)-BAIBA L_MMS->S_BAIBA ABAT

Caption: Metabolic pathways of (R)- and (S)-β-Aminoisobutyric acid.

A Paradigm Shift: The Emergence of BAIBA as a Myokine (2014)

For decades, BAIBA remained a relatively obscure metabolite. This changed dramatically in 2014 with a landmark study by Roberts et al.[3] This research redefined BAIBA's role, elevating it from a simple catabolite to a crucial signaling molecule, a myokine , released by skeletal muscle during exercise.[3] This discovery was a pivotal moment in the history of BAIBA research and opened up new avenues of investigation into the molecular mechanisms underlying the benefits of physical activity.

The term "myokine" was first coined in 2003 to describe cytokines and other peptides produced and released by muscle fibers that exert endocrine, paracrine, or autocrine effects.[5] The identification of BAIBA as a small molecule myokine expanded this definition and highlighted the diverse nature of signaling molecules originating from muscle.

Historical_Timeline 1951 1951: Discovery BAIBA first identified in human urine. (Fink et al., Crumpler et al.) Mid_20th_Century Mid-20th Century: Metabolic Studies Elucidation of metabolic pathways from thymine and valine. 1951->Mid_20th_Century 2003 2003: Concept of Myokines The term 'myokine' is introduced. Mid_20th_Century->2003 2014 2014: Paradigm Shift BAIBA identified as an exercise-induced myokine. (Roberts et al.) 2003->2014 Present Present Day: Therapeutic Target Intensive research into BAIBA's role in health and disease. 2014->Present

Caption: A historical timeline of key discoveries in BAIBA research.

Biological Functions and Therapeutic Potential

The recognition of BAIBA as a myokine spurred a flurry of research into its physiological effects. It is now understood to play a significant role in intercellular communication and metabolic regulation.

Adipose Tissue Browning and Energy Expenditure

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT).[3] It stimulates the expression of genes associated with brown adipose tissue (BAT), such as uncoupling protein 1 (UCP1), leading to increased thermogenesis and energy expenditure. This effect has positioned BAIBA as a potential therapeutic agent for obesity and related metabolic disorders.

Glucose Homeostasis and Insulin Sensitivity

BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[3] These effects are thought to be mediated, in part, by its actions on adipose tissue and the liver.

Bone Metabolism

Emerging research indicates that BAIBA plays a role in bone health. It has been shown to protect osteocytes from apoptosis, suggesting a potential role in preventing bone loss.

Other Potential Roles

Ongoing research continues to uncover new functions for BAIBA, including roles in the cardiovascular system and in modulating inflammatory responses.

Enantioselective Synthesis of (S)-β-Aminoisobutyric Acid Hydrochloride: A Detailed Protocol

The growing interest in the biological activities of the specific enantiomers of BAIBA has necessitated the development of reliable methods for their asymmetric synthesis. The hydrochloride salt is a common and stable form for experimental use. Below is a detailed, synthesized protocol for the preparation of (S)-β-Aminoisobutyric Acid Hydrochloride, based on established principles of chiral resolution.

Rationale for Chiral Resolution

While several methods for the asymmetric synthesis of β-amino acids exist, chiral resolution of a racemic mixture remains a practical and widely used approach, especially for scaling up production. This method involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their differential solubility.

Experimental Protocol: Chiral Resolution and Salt Formation

Step 1: Synthesis of Racemic β-Aminoisobutyric Acid

A common starting point is the synthesis of the racemic mixture. A well-established method is the Strecker synthesis or a modification thereof.

Step 2: Chiral Resolution using a Chiral Auxiliary

  • Preparation of Diastereomeric Salts:

    • Dissolve racemic β-aminoisobutyric acid in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent. A common choice for resolving racemic amino acids is a chiral acid or base, such as (R)-(-)-mandelic acid or a chiral amine.

    • Stir the solution at room temperature to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Slowly cool the solution to induce crystallization. The diastereomeric salt with lower solubility will precipitate out first.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be determined by techniques such as chiral HPLC or polarimetry.

    • Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

Step 3: Liberation of the Free (S)-β-Aminoisobutyric Acid

  • Dissolve the purified diastereomeric salt in water.

  • Adjust the pH of the solution with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino acid.

  • The free amino acid can then be isolated by techniques such as ion-exchange chromatography or by precipitation at its isoelectric point.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified (S)-β-aminoisobutyric acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) to the stirred solution until the pH is acidic.

  • The (S)-β-Aminoisobutyric acid hydrochloride will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow Racemic_BAIBA Racemic β-Aminoisobutyric Acid Diastereomeric_Salts Diastereomeric Salts ((S)-BAIBA-(R)-Mandelate and (R)-BAIBA-(R)-Mandelate) Racemic_BAIBA->Diastereomeric_Salts Chiral_Agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Chiral_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Purified (S)-BAIBA Diastereomeric Salt Fractional_Crystallization->Separated_Salt Liberation Liberation of Free Amino Acid Separated_Salt->Liberation S_BAIBA Pure (S)-β-Aminoisobutyric Acid Liberation->S_BAIBA HCl_Addition Addition of HCl S_BAIBA->HCl_Addition Final_Product (S)-β-Aminoisobutyric Acid Hydrochloride HCl_Addition->Final_Product

Caption: Workflow for the synthesis of (S)-β-Aminoisobutyric Acid Hydrochloride via chiral resolution.

Conclusion and Future Directions

The journey of (S)-β-Aminoisobutyric acid from its humble beginnings as a urinary metabolite to its current standing as a myokine of significant interest is a testament to the dynamic nature of scientific discovery. The paradigm shift initiated by the research in 2014 has opened up exciting new avenues for understanding the molecular basis of the health benefits of exercise. The distinct metabolic origins and biological functions of its enantiomers underscore the importance of stereochemistry in biological systems.

For researchers and drug development professionals, (S)-β-Aminoisobutyric acid and its hydrochloride salt represent a promising therapeutic target for a range of metabolic and age-related diseases. Future research will likely focus on further elucidating its signaling pathways, identifying its cellular receptors, and exploring its therapeutic efficacy and safety in preclinical and clinical studies. The continued development of robust and scalable synthetic methods for its enantiomerically pure forms will be critical to advancing these research endeavors. This in-depth guide has provided a comprehensive overview of the history, discovery, and technical considerations of this fascinating molecule, offering a solid foundation for future investigations.

References

  • Arcuri, E., et al. (2000). ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. Brazilian Journal of Chemical Engineering, 17(3), 257-264).
  • Crumpler, H. R., et al. (1951). beta-Aminoisobutyric acid (alpha-methyl-beta-alanine); a new amino-acid obtained from human urine.
  • Pedersen, B. K., & Febbraio, M. A. (2008). Muscle as an endocrine organ: focus on muscle-derived interleukin-6. Physiological reviews, 88(4), 1379-1406.
  • Fink, K., et al. (1951). Urinary excretion of beta-aminoisobutyric acid in leukemia and polycythemia vera.
  • Kakimoto, Y., & Armstrong, M. D. (1961). The preparation and isolation of D-(-)-beta-aminoisobutyric acid. The Journal of biological chemistry, 236, 3283-3286.
  • Crumpler, H. R., Dent, C. E., Harris, H., & Westall, R. G. (1951). beta-Aminoisobutyric acid (alpha-methyl-beta-alanine); a new amino-acid obtained from human urine.
  • Clarke, H. T., & Bean, H. J. (n.d.). α-AMINOISOBUTYRIC ACID. Organic Syntheses, Coll. Vol. 2, p.29 (1943); Vol. 11, p.4 (1931).
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  • Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1168472.
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Foundational

The Exercise Myokine L-β-Aminoisobutyric Acid (L-BAIBA): A Technical Guide on its Natural Occurrence and Analysis

Abstract L-β-aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has emerged as a significant signaling molecule in exercise physiology and metabolic regulation. This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-β-aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has emerged as a significant signaling molecule in exercise physiology and metabolic regulation. This technical guide provides a comprehensive overview of the natural occurrence of L-BAIBA, detailing its endogenous production, tissue distribution, and circulating concentrations in biological fluids. We delve into the biochemical pathways governing its synthesis and metabolism, highlighting the distinction from its enantiomer, D-BAIBA. Furthermore, this document offers a detailed, field-proven protocol for the robust quantification of L-BAIBA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical tool for researchers and drug development professionals in this burgeoning field.

Introduction: The Significance of L-BAIBA

First identified in human urine in 1951, β-aminoisobutyric acid (BAIBA) has garnered significant scientific interest as a myokine—a substance produced and released by contracting skeletal muscle fibers that exerts effects on other organs.[1][2] This "exercise molecule" is implicated in mediating many of the systemic benefits of physical activity, including the browning of white adipose tissue, improved glucose homeostasis, and enhanced fatty acid oxidation.[3][4][5] BAIBA exists as two stereoisomers, L-BAIBA and D-BAIBA, which originate from distinct metabolic pathways and exhibit different physiological potencies.[1][6] Notably, L-BAIBA, derived from the catabolism of the branched-chain amino acid L-valine, is the enantiomer predominantly produced by contracting muscle and is considered more potent in mediating many of the beneficial effects of exercise.[3][4] Understanding the natural occurrence and accurately quantifying the levels of L-BAIBA are paramount for elucidating its physiological roles and exploring its therapeutic potential.

Biosynthesis and Metabolism of L-BAIBA

The endogenous production of L-BAIBA is intrinsically linked to amino acid metabolism, primarily the breakdown of L-valine within the mitochondria of skeletal muscle cells.[3][6][7] In contrast, D-BAIBA is a catabolic product of thymine degradation in the cytoplasm.[6][7][8]

The biosynthetic pathway of L-BAIBA involves the transamination of L-methyl-malonyl semialdehyde (L-MMS), a downstream product of L-valine catabolism, by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT).[6][7] This reaction is bidirectional, meaning ABAT can also catalyze the conversion of L-BAIBA back to L-MMS.[5] The subsequent oxidation of L-MMS by methylmalonate semialdehyde dehydrogenase (MMSDH) leads to the formation of propionyl-CoA, which can then enter the citric acid cycle.[5][7] A degree of stereoisomerization between L-MMS and D-MMS can lead to the conversion of some L-BAIBA to D-BAIBA, and vice versa.[5][7] The degradation of D-BAIBA primarily occurs in the liver and kidneys, catalyzed by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[5][7]

L-BAIBA Biosynthesis Pathway Figure 1: L-BAIBA Biosynthesis Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol L_Valine L-Valine L_MMS L-Methyl-malonyl Semialdehyde (L-MMS) L_Valine->L_MMS Catabolism L_BAIBA L-BAIBA L_MMS->L_BAIBA ABAT (4-aminobutyrate aminotransferase) Propionyl_CoA Propionyl-CoA L_MMS->Propionyl_CoA MMSDH TCA_Cycle Citric Acid Cycle Propionyl_CoA->TCA_Cycle Thymine Thymine D_BAIBA D-BAIBA Thymine->D_BAIBA Catabolism

Caption: Biosynthesis of L-BAIBA from L-valine in the mitochondria.

Natural Occurrence and Physiological Concentrations

L-BAIBA is a naturally occurring metabolite found in various biological fluids and tissues in both humans and animals.[9][10][11] Its concentration can fluctuate based on factors such as physical activity, age, and metabolic state.

Plasma and Serum

In human plasma, the baseline concentration of L-BAIBA is significantly lower than that of D-BAIBA.[12][13] One study reported that baseline plasma R-BAIBA (D-BAIBA) concentration was approximately 67 times higher than S-BAIBA (L-BAIBA) (1734 ± 821 nM vs 29.3 ± 7.8 nM).[12] However, exercise induces a notable increase in circulating L-BAIBA levels.[8][12][13] For instance, one hour of acute aerobic exercise was shown to increase plasma S-BAIBA by 20%.[12][13] Some studies have indicated that L-BAIBA is the major enantiomer in plasma, which may reflect differences in analytical methodologies or study populations.[14]

Urine

Historically, BAIBA was first discovered in human urine.[1] Urinary excretion of BAIBA can vary significantly among individuals, with a trait known as "hyper-BAIBA excretion" leading to up to 100-fold higher levels.[12] While D-BAIBA is often the predominant enantiomer in urine, exercise can increase the excretion of both enantiomers.[12][13]

Tissues

Skeletal muscle is the primary site of L-BAIBA production during exercise.[3][4] From the muscle, L-BAIBA is released into the circulation to act on distant tissues such as adipose tissue, liver, and bone.[4][5][15] The concentration of L-BAIBA within these tissues is less well-characterized and is an active area of research.

Table 1: Reported Concentrations of L-BAIBA in Human Biological Fluids
Biological MatrixConditionL-BAIBA ConcentrationD-BAIBA (R-BAIBA) ConcentrationSource
PlasmaBaseline29.3 ± 7.8 nM1734 ± 821 nM[12]
PlasmaPost-exercise (1 hr)~35 nM (20% increase)~1960 nM (13% increase)[12][13]
SerumBaseline (detectable)Undetectable in some individuals-[1]
UrineBaseline90.4 ± 47.0 µmol/mol creatinine35160 ± 47026 µmol/mol creatinine[12]

Note: Concentrations can vary significantly between individuals and studies due to analytical methods, population demographics, and physiological state.

Analytical Methodology: Quantification of L-BAIBA by LC-MS/MS

The accurate and sensitive quantification of L-BAIBA, particularly in the presence of its more abundant enantiomer D-BAIBA, requires sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high selectivity and sensitivity.

Principle of the Method

This protocol describes the quantification of L-BAIBA in human serum or plasma using a chiral liquid chromatography column coupled with a triple quadrupole mass spectrometer. The method involves protein precipitation, chromatographic separation of the enantiomers, and detection using multiple reaction monitoring (MRM) in positive electrospray ionization (+ESI) mode.

Experimental Protocol

4.2.1. Materials and Reagents

  • L-BAIBA and D-BAIBA analytical standards

  • Stable isotope-labeled internal standard (e.g., β-Aminoisobutyrate-d3)

  • HPLC-MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade, ≥ 95%)

  • Ammonium formate

  • Bovine Serum Albumin (BSA) for surrogate matrix

  • Phosphate Buffered Saline (PBS)

4.2.2. Instrumentation

  • Liquid Chromatography system (e.g., Shimadzu LC-30AD)

  • Autosampler (e.g., Shimadzu SIL-30AC)

  • Chiral LC column (e.g., SPP-TeicoShell, 150 × 4.6 mm, 2.7 µm)

  • Guard column (e.g., Synergi™ 4 µm Max-RP, 50 × 2.0 mm)

  • Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)

4.2.3. Sample Preparation

  • To 10 µL of human serum or plasma, add 10 µL of internal standard mixture solution (e.g., 1.2 µM in 0.1% formic acid in methanol).

  • Add 35 µL of 0.1% (v/v) formic acid in methanol to precipitate proteins.[1][16]

  • Vortex the mixture for 20 minutes at room temperature.[16]

  • Centrifuge at 15,000 ×g for 15 minutes at 4°C.[1][16]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][16]

4.2.4. Standard Curve Preparation

  • Prepare a surrogate matrix of 5% (w/v) BSA in PBS (pH 7.4).[1][16]

  • Spike the surrogate matrix with known concentrations of L-BAIBA and D-BAIBA to create a ten-point calibration curve (e.g., 0.02–10.24 µM).[1][16]

  • Process 10 µL of each standard curve sample using the same sample preparation procedure as the study samples.[1][16]

4.2.5. LC-MS/MS Conditions

  • Mobile Phase A: Methanol[1][16]

  • Mobile Phase B: Water containing 0.005% formic acid and 2.5 mM ammonium formate[1][16]

  • Injection Volume: 45 µL[1]

  • Ionization Mode: Positive Electrospray (+ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize precursor to product ion transitions and tuning voltages for L-BAIBA, D-BAIBA, and the internal standard. For BAIBA, a precursor ion of m/z 144.0 and a product ion of m/z 84.0 can be monitored. For a deuterated internal standard like β-Aminoisobutyrate-d3, the precursor ion would be m/z 147.0 and the product ion m/z 87.0.[17]

LC-MS/MS Workflow for L-BAIBA Quantification Figure 2: LC-MS/MS Workflow for L-BAIBA Quantification Sample 1. Serum/Plasma Sample (10 µL) IS_Addition 2. Add Internal Standard Sample->IS_Addition Precipitation 3. Protein Precipitation (Methanol/Formic Acid) IS_Addition->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant LC_Injection 6. Inject into LC-MS/MS Supernatant->LC_Injection Chiral_Separation 7. Chiral LC Separation LC_Injection->Chiral_Separation MS_Detection 8. MS/MS Detection (MRM) Chiral_Separation->MS_Detection Quantification 9. Quantification MS_Detection->Quantification

Caption: A step-by-step workflow for the quantification of L-BAIBA.

Conclusion and Future Directions

L-BAIBA stands as a pivotal myokine, translating the physiological stress of exercise into systemic metabolic benefits. Its natural occurrence is intrinsically tied to muscle activity and amino acid metabolism, with circulating levels serving as a potential biomarker for physical fitness and metabolic health. The ability to accurately quantify L-BAIBA, distinct from its D-enantiomer, is crucial for advancing our understanding of its regulatory roles. The detailed LC-MS/MS protocol provided herein offers a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this fascinating "exercise molecule." Future research should focus on further elucidating the tissue-specific distribution and signaling pathways of L-BAIBA, as well as its long-term effects on health and disease.

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  • Study Finds L-BAIBA and Endurance Exercise Improve Muscle and Bone Health in Middle-Aged Male Mice - GeneOnline. (2025, November 11). GeneOnline. Retrieved from [Link]

  • Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats - PubMed. (2022, May 13). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats - Vedic Lifesciences. (2022, September 25). Vedic Lifesciences. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of (S)-3-Amino-2-methylpropanoic Acid (L-BAIBA)

Abstract (S)-3-Amino-2-methylpropanoic acid, more commonly known as L-β-aminoisobutyric acid (L-BAIBA), is an endogenous non-proteinogenic β-amino acid that has garnered significant attention in the scientific community....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-2-methylpropanoic acid, more commonly known as L-β-aminoisobutyric acid (L-BAIBA), is an endogenous non-proteinogenic β-amino acid that has garnered significant attention in the scientific community.[1] Generated primarily from the catabolism of the branched-chain amino acid L-valine, L-BAIBA is recognized as a myokine, a signaling molecule produced and released by muscle cells in response to physical exercise.[2] This guide provides a comprehensive technical overview of the multifaceted biological activities of L-BAIBA, detailing its metabolic origins, mechanisms of action, and therapeutic potential. We will explore its pivotal roles in regulating lipid and glucose homeostasis, bone metabolism, and its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising signaling metabolite.

Metabolic Provenance and Stereospecificity

In mammals, β-aminoisobutyric acid exists as two distinct stereoisomers, L-BAIBA and D-BAIBA, which originate from different metabolic pathways. This stereospecificity is crucial as the two enantiomers can elicit different biological responses.[3]

  • (S)-3-Amino-2-methylpropanoic acid (L-BAIBA): This enantiomer is a catabolic product of the essential amino acid L-valine . The transamination of L-3-aminoisobutyrate is catalyzed by (S)-3-amino-2-methylpropionate transaminase.[4]

  • (R)-3-Amino-2-methylpropanoic acid (D-BAIBA): In contrast, D-BAIBA is derived from the catabolism of the pyrimidine base thymine .[3]

Physical exercise has been shown to increase the circulating levels of both enantiomers, suggesting their roles as key mediators of the beneficial effects of physical activity.[2][3]

BAIBA_Metabolism cluster_valine L-Valine Catabolism cluster_thymine Thymine Catabolism cluster_output Biological Effects L_Valine L-Valine Enzyme1 (S)-3-amino-2-methylpropionate transaminase L_Valine->Enzyme1 Multiple Steps L_BAIBA (S)-3-Amino-2-methylpropanoic acid (L-BAIBA) Effects Metabolic Regulation (Lipid, Glucose, Bone) L_BAIBA->Effects Enzyme1->L_BAIBA Thymine Thymine D_BAIBA (R)-3-Amino-2-methylpropanoic acid (D-BAIBA) Thymine->D_BAIBA Multiple Steps D_BAIBA->Effects

Caption: Metabolic pathways of L-BAIBA and D-BAIBA.

Core Biological Activities and Mechanisms of Action

L-BAIBA functions as a potent signaling molecule, orchestrating a range of physiological responses that contribute to metabolic health.

Regulation of Lipid Metabolism and "Browning" of White Adipose Tissue

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes. These "beige" or "brite" adipocytes are rich in mitochondria and express Uncoupling Protein 1 (UCP1), which dissipates chemical energy as heat, thereby increasing energy expenditure.[5][6]

The mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional regulator of lipid metabolism.[7] This leads to the upregulation of thermogenic genes, including UCP1 and PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), in white adipocytes.[6] Furthermore, BAIBA stimulates fatty acid oxidation in the liver, contributing to improved lipid homeostasis.[5]

Enhancement of Glucose Homeostasis

BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[7] While the precise mechanisms are still under investigation, studies suggest that BAIBA may act through both insulin-dependent and insulin-independent pathways. It has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK) and Akt, key proteins in the insulin signaling cascade, in muscle and adipose tissues.[2][4] This enhancement of insulin sensitivity can help lower blood glucose levels.[7]

Bone Protective Effects

L-BAIBA has emerged as a crucial factor in bone health, primarily by protecting osteocytes—the most abundant cell type in bone—from oxidative stress-induced apoptosis.[5] This protective effect is particularly relevant in conditions of mechanical unloading or disuse, which are known to increase osteocyte apoptosis and lead to bone loss.[8]

Anti-inflammatory and Antioxidant Properties

Emerging evidence indicates that L-BAIBA possesses anti-inflammatory and antioxidant capabilities. It can mitigate oxidative stress in various cell types, including neuron-like cells and vascular endothelial cells, by activating pathways such as the AMPK and PI3K/Akt signaling cascades.[4][7]

Receptor-Mediated Signaling

Recent studies have identified the Mas-related G-protein-coupled receptor type D (MRGPRD) as a receptor for both L- and D-BAIBA.[9] Interestingly, while both enantiomers bind to the same receptor, they activate distinct downstream signaling pathways in osteocytes.[3][9]

The discovery of MRGPRD as a BAIBA receptor provides a critical framework for understanding its molecular mechanisms, although it is plausible that other receptors may also be involved in mediating its diverse biological effects in different tissues.

L_BAIBA_Signaling L_BAIBA L-BAIBA Receptor MRGPRD Receptor L_BAIBA->Receptor Gas_Gaq Gαs / Gαq Activation Receptor->Gas_Gaq cAMP ↑ cAMP Gas_Gaq->cAMP PKA_PKC PKA / PKC Activation cAMP->PKA_PKC TF Transcription Factors (e.g., CREB, β-catenin) PKA_PKC->TF Gene_Expression Gene Expression (e.g., Fgf23, UCP1) TF->Gene_Expression Biological_Effect Biological Effect (Bone Protection, Browning) Gene_Expression->Biological_Effect

Caption: L-BAIBA signaling pathway via the MRGPRD receptor.

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies on L-BAIBA.

ParameterModel SystemTreatment DetailsKey ResultReference
Pgc-1α mRNA Expression Human Podocytes10 µM L-BAIBA for 2 days~2.5-fold increase[11]
Tfam mRNA Expression Human Podocytes10 µM L-BAIBA for 2 days~38% increase[11]
Maximal Respiration Human Podocytes10 µM L-BAIBA for 2 days~44% increase[11]
ATP Production Human Podocytes10 µM L-BAIBA for 24 hours~35% increase[11]
Plasma Concentration (Tmax) Healthy HumansOral dose of 250-1500 mg60 minutes[12]
Body Fat Mice (in vivo)100-170 mg/kg/day in drinking waterSignificant decrease[6]
Serum L-BAIBA Levels Healthy Humans (n=120)Baseline measurementMean: 0.034 ± 0.030 µM[13]
Serum D-BAIBA Levels Healthy Humans (n=120)Baseline measurementMean: 1.65 ± 0.94 µM[13]

Experimental Protocols for Assessing Biological Activity

Investigating the biological effects of L-BAIBA requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assay: Induction of Adipocyte Browning

This protocol details a method for assessing the browning potential of L-BAIBA on preadipocyte cell lines, such as murine 3T3-L1 cells.[14][15]

Objective: To determine if L-BAIBA induces the expression of beige adipocyte markers in differentiating adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a basal medium (BM), typically DMEM with 10% Fetal Bovine Serum (FBS).

    • Induce differentiation (Day 0) by switching to a differentiation medium (DM) containing insulin, dexamethasone, and IBMX.

    • From Day 2 onwards, maintain the cells in a maintenance medium (MM) containing insulin.

    • For the experimental group, supplement both DM and MM with the desired concentration of L-BAIBA (e.g., 10-100 µM). A positive control, such as the PPARγ agonist rosiglitazone (e.g., 0.1 µM), should be included.[14][16]

  • Gene Expression Analysis (qPCR) at Day 10-17:

    • Harvest cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative PCR (qPCR) using primers for key browning markers (Ucp1, Pgc1a) and adipocyte markers (Pparg, Adipoq). Normalize to a housekeeping gene (e.g., Actb).

  • Protein Expression Analysis (Western Blot) at Day 10-17:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).[17]

    • Determine protein concentration using a BCA assay.[17]

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against UCP1, PGC-1α, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding secondary antibody and visualize using chemiluminescence.

  • Functional Analysis (Lipid Accumulation):

    • At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.[16] Quantify by eluting the dye and measuring absorbance.

Browning_Assay_Workflow cluster_analysis Downstream Analysis start Culture 3T3-L1 Preadipocytes to Confluence induce Induce Differentiation (Day 0) DM ± L-BAIBA start->induce maintain Maintain in MM ± L-BAIBA (From Day 2) induce->maintain harvest Harvest Cells (Day 10-17) maintain->harvest qpcr qPCR: Ucp1, Pgc1a Expression harvest->qpcr wb Western Blot: UCP1, PGC-1α Protein harvest->wb oro Oil Red O Staining: Lipid Accumulation harvest->oro

Caption: Experimental workflow for adipocyte browning assay.

In Vivo Study: Metabolic Effects in Mice

This protocol outlines a general approach to evaluate the metabolic effects of L-BAIBA in a diet-induced obesity mouse model.

Objective: To assess the impact of chronic L-BAIBA administration on body composition, glucose tolerance, and tissue-specific gene expression.

Methodology:

  • Animal Model and Treatment:

    • Use a suitable mouse strain (e.g., C57BL/6J) fed a high-fat diet for 8-12 weeks to induce obesity.

    • Randomly assign mice to a control group and a treatment group.

    • Administer L-BAIBA daily for a period of 2-4 weeks. Common administration routes include:

      • Oral Gavage: e.g., 100-250 mg/kg body weight.[18]

      • Intraperitoneal (IP) Injection: e.g., 50-100 mg/kg body weight.[19]

      • In Drinking Water: e.g., 100-170 mg/kg/day.[6]

    • The control group should receive the vehicle solution. Monitor body weight and food intake regularly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Perform a GTT after the treatment period. Fast mice for 6 hours, then administer an IP injection of glucose (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Body Composition: Analyze body fat and lean mass using MRI or DEXA scan before and after the treatment period.

  • Terminal Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tissues of interest, including inguinal WAT, epididymal WAT, brown adipose tissue (BAT), liver, and skeletal muscle.

    • Process a portion of the tissues for gene and protein expression analysis (as described in the in vitro protocol) to assess markers of browning, fatty acid oxidation, and inflammation.

    • Fix another portion of the tissues in formalin for histological analysis (e.g., H&E staining to assess adipocyte size).

Therapeutic Potential and Future Perspectives

The diverse biological activities of (S)-3-Amino-2-methylpropanoic acid position it as a molecule of significant therapeutic interest. Its capacity to increase energy expenditure, improve insulin sensitivity, and protect bone integrity makes it a promising candidate for developing treatments for metabolic disorders such as obesity, type 2 diabetes, and osteoporosis. The concept of an "exercise pill" that could confer some of the benefits of physical activity is an exciting prospect, particularly for individuals who are unable to exercise.[7]

However, several questions remain. The full spectrum of its receptors across different tissues is yet to be elucidated. Further research is needed to comprehensively define the distinct and potentially synergistic roles of the L- and D-enantiomers. Optimizing delivery methods and understanding the long-term safety and efficacy of exogenous BAIBA supplementation are critical steps for its translation into a clinical setting. Continued investigation into this fascinating myokine will undoubtedly uncover new avenues for therapeutic intervention in a range of metabolic and age-related diseases.

References

  • (a) Heatmap of D- and L- BAIBA with physical performance and physical... - ResearchGate. Available at: [Link]

  • Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed. Available at: [Link]

  • β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PubMed. Available at: [Link]

  • Determination of protein levels of browning genes in murine adipose tissues by western blotting. - Protocols.io. Available at: [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - Frontiers. Available at: [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed Central. Available at: [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - ResearchGate. Available at: [Link]_

  • β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC - NIH. Available at: [Link]

  • L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem. Available at: [Link]

  • (PDF) β-aminoisobutyric Acid, l -BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Available at: [Link]

  • BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC - NIH. Available at: [Link]

  • (PDF) L-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - ResearchGate. Available at: [Link]

  • BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In... - ResearchGate. Available at: [Link]

  • NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women. Available at: [Link]

  • (S)-3-amino-2-methylpropanoate | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Available at: [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - Frontiers. Available at: [Link]

  • 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation - PubMed. Available at: [Link]

  • The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC. Available at: [Link]

  • (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem - NIH. Available at: [Link]

  • (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - NCBI - NIH. Available at: [Link]

  • β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - NIH. Available at: [Link]

  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - NIH. Available at: [Link]

  • (S)-3-AMino-2-Methylpropanoic acid - ChemBK. Available at: [Link]

  • (a) Heatmap of D- and L-BAIBA with characteristics of physical... - ResearchGate. Available at: [Link]

  • Brief schedule of in vivo experiment. BALB/c mice were immunized... - ResearchGate. Available at: [Link]

  • Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC - NIH. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-2-methylpropanoic acid hydrochloride (L-β-aminoisobutyric acid)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (S)-3-Amino-2-methylpropanoic acid, more commonly known as L-β-aminoisobutyric acid (L-BAIBA), has emerged as a significant signaling meta...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-2-methylpropanoic acid, more commonly known as L-β-aminoisobutyric acid (L-BAIBA), has emerged as a significant signaling metabolite with pleiotropic effects on various physiological processes. Primarily recognized as an exercise-induced myokine, L-BAIBA plays a crucial role in inter-organ communication, particularly between muscle, bone, and adipose tissue. This technical guide provides a comprehensive overview of the current understanding of L-BAIBA's mechanism of action, with a focus on its molecular targets and downstream signaling cascades. We will delve into its role in metabolic regulation, bone protection, and cellular stress responses, offering insights for researchers and professionals in drug development. The hydrochloride salt form of (S)-3-Amino-2-methylpropanoic acid is frequently utilized in research and pharmaceutical preparations to enhance solubility and stability, while the biological activity is attributed to the L-BAIBA molecule itself.

Introduction: The Emergence of L-BAIBA as a Key Signaling Metabolite

L-BAIBA is a non-proteinogenic amino acid produced endogenously from the catabolism of the branched-chain amino acid L-valine.[1][2] Its discovery as a myokine, a substance secreted by muscle fibers during contraction, has positioned it as a critical mediator of the beneficial effects of physical exercise.[3] This guide will elucidate the multifaceted mechanisms through which L-BAIBA exerts its effects, providing a foundation for its potential therapeutic applications.

Core Mechanism of Action: Receptor-Mediated Signaling

The primary molecular target identified for L-BAIBA is the Mas-related G protein-coupled receptor type D (MRGPRD).[3][4] The interaction between L-BAIBA and MRGPRD initiates a cascade of intracellular signaling events that vary depending on the cell type. It is noteworthy that the (S)-enantiomer (L-BAIBA) is significantly more potent in activating this receptor and eliciting downstream effects compared to its (R)-enantiomer (D-BAIBA).[3]

Signaling in Osseous Tissue: A Bone-Protective Cascade

In osteocytes, the binding of L-BAIBA to MRGPRD triggers two distinct G-protein-mediated pathways to regulate the expression of fibroblast growth factor 23 (FGF23), a key hormone in phosphate and vitamin D metabolism.[5][6]

  • Gαs-Mediated Pathway: Activation of Gαs leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB-binding protein (CBP) and β-catenin, leading to increased Fgf23 gene transcription.[5][6]

  • Gαq-Mediated Pathway: Concurrent activation of Gαq stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), further contributing to Fgf23 expression.[5][6]

L_BAIBA_MRGPRD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MRGPRD MRGPRD G_alpha_s Gαs MRGPRD->G_alpha_s Activates G_alpha_q Gαq MRGPRD->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CBP_beta_catenin CBP/β-catenin PKA->CBP_beta_catenin Activates CREB CREB PKC->CREB Activates FGF23_gene Fgf23 Gene CBP_beta_catenin->FGF23_gene Promotes Transcription CREB->FGF23_gene Promotes Transcription L_BAIBA L-BAIBA L_BAIBA->MRGPRD Binds

Metabolic Regulation: A Multi-faceted Approach

L-BAIBA is a potent regulator of systemic metabolism, influencing glucose homeostasis and lipid metabolism in key metabolic tissues such as adipose tissue, liver, and skeletal muscle.

Adipose Tissue Browning and Fatty Acid Oxidation

One of the most well-characterized effects of L-BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes, leading to increased thermogenesis and energy expenditure. This is primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[7] Activation of PPARα upregulates the expression of genes involved in fatty acid oxidation and thermogenesis, including uncoupling protein 1 (UCP1).

Improving Insulin Sensitivity and Glucose Uptake

L-BAIBA has been shown to improve insulin sensitivity and glucose tolerance.[1] This effect is largely attributed to the activation of AMP-activated protein kinase (AMPK) and the subsequent activation of peroxisome proliferator-activated receptor delta (PPARδ) in skeletal muscle.[3][8] Activated AMPK is a central regulator of cellular energy homeostasis, promoting glucose uptake and fatty acid oxidation while inhibiting anabolic processes.

L_BAIBA_Metabolic_Signaling cluster_muscle Skeletal Muscle cluster_adipose White Adipose Tissue L_BAIBA L-BAIBA AMPK_muscle AMPK L_BAIBA->AMPK_muscle Activates PPAR_alpha PPARα L_BAIBA->PPAR_alpha Activates PPAR_delta PPARδ AMPK_muscle->PPAR_delta Activates Glucose_Uptake ↑ Glucose Uptake AMPK_muscle->Glucose_Uptake FAO_muscle ↑ Fatty Acid Oxidation PPAR_delta->FAO_muscle Browning Adipose Browning (↑ UCP1) PPAR_alpha->Browning

Cellular Protection: Combating Oxidative Stress and Apoptosis

L-BAIBA exhibits significant cytoprotective effects, particularly against oxidative stress-induced apoptosis. This is mediated through the activation of the AMPK and PI3K/Akt signaling pathways.[9]

  • AMPK-Mediated Antioxidant Response: Activation of AMPK by L-BAIBA leads to the suppression of reactive oxygen species (ROS) production.[1]

  • PI3K/Akt Survival Pathway: The PI3K/Akt pathway is a well-established pro-survival signaling cascade. L-BAIBA-mediated activation of this pathway contributes to the inhibition of apoptotic processes.[9]

L_BAIBA_Protective_Signaling cluster_cell Cell L_BAIBA L-BAIBA AMPK AMPK L_BAIBA->AMPK Activates PI3K_Akt PI3K/Akt L_BAIBA->PI3K_Akt Activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative_Stress->ROS Induces AMPK->ROS Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits ROS->Apoptosis Triggers

Experimental Protocols

The following protocols provide a framework for investigating the mechanism of action of L-BAIBA.

In Vitro Cell Culture and Treatment
  • Cell Lines:

    • Murine osteocyte-like MLO-Y4 cells for bone-related studies.[3]

    • Rat pheochromocytoma PC12 cells for neuroprotection assays.[9]

    • Murine skeletal muscle C2C12 myotubes for metabolic studies.

    • Human podocytes for studying renal effects.[4]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • L-BAIBA Treatment: Prepare a stock solution of (S)-3-Amino-2-methylpropanoic acid hydrochloride in sterile water or culture medium. Dilute to final working concentrations, typically ranging from 10 µM to 1 mM, and add to the cell culture medium for the desired duration.[4]

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-AMPK, p-Akt) and total proteins, diluted in 5% BSA/TBST.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with L-BAIBA and/or an oxidative stressor (e.g., H₂O₂).

  • DCFH-DA Staining: Wash cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[11][12]

  • Fluorescence Measurement: Wash cells with PBS and measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11][12]

Apoptosis Detection by TUNEL Assay
  • Sample Preparation: Culture and treat cells on glass coverslips.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[13]

  • TUNEL Reaction: Incubate cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.[13][14]

  • Counterstaining and Imaging: Counterstain nuclei with DAPI and mount coverslips on microscope slides. Visualize and quantify apoptotic cells using a fluorescence microscope.

In Vivo Administration in Mice
  • Route of Administration: Oral gavage is a common method for precise dosing.[15][16] Alternatively, L-BAIBA can be administered in the drinking water.

  • Dosage: Typical dosages for oral gavage range from 10 to 150 mg/kg/day.[17][18]

  • Vehicle: Dissolve (S)-3-Amino-2-methylpropanoic acid hydrochloride in sterile water or saline for administration.

  • Procedure (Oral Gavage):

    • Measure the appropriate length for the gavage needle (from the tip of the mouse's nose to the last rib).[15]

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it to the stomach.[16]

    • Slowly administer the L-BAIBA solution.

    • Monitor the animal for any signs of distress after the procedure.[18]

Quantitative Data Summary

ParameterCell Line/ModelTreatmentResultReference
MRGPRD Protein Expression Human Podocytes10 µM L-BAIBA (5 days)~44% increase[4]
MRGPRD mRNA Expression Human Podocytes10 µM L-BAIBA (2 days)~198% increase[4]
AMPK Phosphorylation PC12 cellsL-BAIBA (1 hour)~1.4-fold increase[9]
Akt Phosphorylation PC12 cellsL-BAIBA (1 hour)~1.5-fold increase[9]

Conclusion and Future Directions

(S)-3-Amino-2-methylpropanoic acid hydrochloride, as a stable source of the active myokine L-BAIBA, holds considerable promise as a therapeutic agent for a range of metabolic and age-related diseases. Its well-defined mechanism of action, centered around the MRGPRD receptor and downstream signaling pathways including AMPK and PI3K/Akt, provides a solid foundation for further drug development. Future research should focus on elucidating the full spectrum of L-BAIBA's targets and its long-term effects in preclinical and clinical settings. The development of potent and selective agonists for the MRGPRD receptor may also represent a promising therapeutic strategy.

References

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. JoVE. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH National Library of Medicine. [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact. [Link]

  • Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. NIH National Library of Medicine. [Link]

  • Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. NIH National Library of Medicine. [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. NIH National Library of Medicine. [Link]

  • Structure of hMRGPRD antagonist, MU-6840. ResearchGate. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH National Library of Medicine. [Link]

  • β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. NIH National Library of Medicine. [Link]

  • β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. NIH National Library of Medicine. [Link]

  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. NIH National Library of Medicine. [Link]

  • PPARa Functions Downstream of BAIBA (A) BAIBA (5 mM) induces expression... ResearchGate. [Link]

  • β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Exercise & Organ Cross Talk. [Link]

  • Production and metabolism of β-aminoisobutyric acid (BAIBA). D-BAIBA is... ResearchGate. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-2-methylpropanoic acid hydrochloride

This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize (S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS No: 81149-56-0), a chiral building block crucial in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize (S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS No: 81149-56-0), a chiral building block crucial in pharmaceutical synthesis. For researchers, process chemists, and quality control analysts, robust spectroscopic data is paramount for confirming identity, purity, and structural integrity. This document moves beyond mere data presentation to explain the causality behind spectral features and the protocols required to obtain high-fidelity data, ensuring a self-validating analytical approach.

Molecular Structure and Analytical Overview

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative. The presence of a primary ammonium salt, a carboxylic acid, and a chiral center dictates its unique spectroscopic signature. Understanding this structure is the first step in interpreting its spectral data.

Caption: Molecular structure with atom numbering for NMR assignments.

A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization. Each technique provides complementary information, culminating in a comprehensive analytical profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule, including their chemical environment, connectivity, and stereochemical relationships.

Predicted ¹H NMR Data

The following table outlines the expected proton NMR signals when dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆. In D₂O, the acidic protons on the amine and carboxylic acid will exchange with deuterium and become invisible.

Assigned ProtonChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
C¹-H ₃ (Methyl)~1.2Doublet (d)3H
C²-H (Methine)~2.8 - 3.0Multiplet (m)1H
C³-H ₂ (Methylene)~3.1 - 3.3Multiplet (m)2H
NH ₃⁺ (Ammonium)~8.0 - 8.5 (Broad, in DMSO)Singlet (br s)3H
COOH (Carboxyl)~12.0 (Broad, in DMSO)Singlet (br s)1H
Interpretation and Causality
  • Methyl (C¹H₃): This signal appears as a doublet due to coupling with the single adjacent methine proton (C²H).

  • Methine (C²H): This proton is coupled to the three methyl protons and the two methylene protons, resulting in a complex multiplet. Its downfield shift is influenced by the adjacent carboxylic acid group.

  • Methylene (C³H₂): These protons are adjacent to the electron-withdrawing ammonium group, shifting them downfield. They are diastereotopic due to the adjacent chiral center (C²), meaning they are chemically non-equivalent and will likely appear as a complex multiplet rather than a simple triplet.

  • Exchangeable Protons (NH₃⁺, COOH): In a protic solvent like DMSO-d₆, these protons are visible as broad singlets. Their broadness is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. In D₂O, these protons will exchange with deuterium and their signals will disappear, a key diagnostic test.[1]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[2] For analysis of exchangeable protons, DMSO-d₆ is preferred.

    • Ensure the solution depth in the tube is approximately 4-5 cm.[2]

    • Cap the tube securely. If the sample does not fully dissolve, gentle vortexing or sonication may be applied.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 1-2 seconds) to ensure full relaxation of protons between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aliphatic).

Predicted ¹³C NMR Data
Assigned CarbonChemical Shift (δ) ppm (Predicted)
C ¹ (Methyl)~15 - 20
C ² (Methine)~35 - 40
C ³ (Methylene)~40 - 45
C ⁴ (Carbonyl)~175 - 180
Interpretation and Causality
  • The molecule has four carbon atoms, and due to its asymmetry, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C⁴): This is the most deshielded carbon and appears significantly downfield due to the strong electron-withdrawing effect of the two oxygen atoms.[3]

  • Aliphatic Carbons (C¹, C², C³): These carbons appear in the upfield region of the spectrum. The C³ methylene carbon is shifted downfield relative to a simple alkane due to the adjacent ammonium group. The C¹ methyl carbon is the most shielded and appears furthest upfield.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation:

    • A more concentrated sample is required. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.[2]

  • Instrument Setup and Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary.

  • Data Processing:

    • Processing steps are analogous to ¹H NMR (Fourier transform, phasing, and calibration). Integration is not typically performed as it is not reliable without specific experimental setups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid) overlapping with N⁺-H stretch (Ammonium)
3000 - 2850MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid Carbonyl)
~1600 - 1480MediumN-H bend (Ammonium)
~1400MediumC-H bend (Alkyl)
Interpretation and Causality
  • O-H and N-H Region: The most prominent feature for an amino acid salt is the extremely broad and strong absorption band from 2500 to 3300 cm⁻¹. This arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibrations of the ammonium group.[4]

  • Carbonyl (C=O) Stretch: A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[4] Its position confirms the presence of the COOH moiety.

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations (bends, rocks) that are unique to the molecule as a whole and serves as a "fingerprint" for identification when compared against a reference spectrum.[4]

Experimental Protocol: FT-IR using ATR

Attenuated Total Reflectance (ATR) is a common technique for solid samples, requiring minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft tissue.[5]

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum.[6] This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid (S)-3-Amino-2-methylpropanoic acid hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[5]

    • Collect the sample spectrum. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background from the sample spectrum to produce the final infrared spectrum.

    • Label the significant peaks for analysis.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this polar, non-volatile molecule, Electrospray Ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data
  • Technique: ESI in positive ion mode (ESI+)

  • Molecular Formula (Free Amine): C₄H₉NO₂

  • Molecular Weight (Free Amine): 103.12 g/mol [7]

  • Molecular Weight (Hydrochloride Salt): 139.58 g/mol

  • Expected Ion: [M+H]⁺ = 104.0706 m/z (for the free amine C₄H₁₀NO₂⁺)

Interpretation and Causality

In the ESI source, the hydrochloride salt will dissociate, and the free amino acid will be protonated. Therefore, the primary ion observed will be the protonated molecule ([M+H]⁺) corresponding to the free amine, not the intact salt. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Mass spectrometry is a highly sensitive and selective detection tool for amino acid analysis.[] Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation, which would likely involve the loss of water (H₂O) or formic acid (HCOOH), providing further structural confirmation.[9][10]

Experimental Protocol: LC-MS with ESI
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as water/acetonitrile or water/methanol.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation (LC-MS System):

    • The sample can be introduced to the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC is often preferred to separate the analyte from any potential impurities.

    • LC Method: Use a suitable column (e.g., C18 or HILIC) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Formic acid aids in the ionization process.

    • MS Method (ESI+):

      • Set the ion source to positive polarity.

      • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal for the ion of interest (m/z 104.1).

      • Acquire data over a relevant mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Extract the mass spectrum for the analyte peak.

    • Identify the m/z of the molecular ion ([M+H]⁺) and compare it to the theoretical value.

Conclusion

The comprehensive spectroscopic analysis of (S)-3-Amino-2-methylpropanoic acid hydrochloride requires a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry, FT-IR provides rapid confirmation of key functional groups (ammonium, carboxylic acid), and Mass Spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a robust and self-validating dataset essential for the quality assurance and research applications of this important chiral building block.

References

  • Zhang, H., & Cui, W. (n.d.). Overview of peptide and protein analysis by mass spectrometry. PubMed. Retrieved from [Link]

  • FTIR Standard Operating Procedure. (n.d.). University of Illinois Chicago.
  • Can Protein Mass Spec Analysis Determine Amino Acid Sequences? (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Pharmacy Notes. Retrieved from [Link]

  • Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • FTIR-Operation and Calibration SOP. (2020, April 13). Pharma Beginners. Retrieved from [Link]

  • GOOD LAB PRACTICE-NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR. (n.d.). PHARMA DEVILS. Retrieved from [Link]

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reusch, W. (n.d.). 1H NMR Practice Problems. Michigan State University. Retrieved from [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • infrared spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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Foundational

A-Z Guide to NMR Characterization of (S)-3-Amino-2-methylpropanoic acid Hydrochloride

This comprehensive technical guide provides an in-depth methodology for the structural elucidation and characterization of (S)-3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-β-Aminoisobutyric acid hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth methodology for the structural elucidation and characterization of (S)-3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-β-Aminoisobutyric acid hydrochloride, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated approach to molecular characterization.

Introduction and Strategic Overview

(S)-3-Amino-2-methylpropanoic acid is a beta-amino acid that serves as a metabolite in the catabolism of valine and thymine.[1][2] Its hydrochloride salt form ensures stability and solubility, making it amenable to various analytical techniques. NMR spectroscopy is an unparalleled tool for the unambiguous determination of its chemical structure in solution.[3] This guide details the logical workflow, from sample preparation to advanced 2D NMR techniques, ensuring data integrity and confident structural assignment.

The core of our approach is a multi-dimensional analysis, beginning with fundamental 1D proton (¹H) and carbon-13 (¹³C) NMR, followed by 2D correlation experiments such as COSY, HSQC, and HMBC. This layered strategy is self-validating; each subsequent experiment confirms and refines the assignments made in the previous step, culminating in a complete and verified structural map.

Molecular Structure and Proton/Carbon Environments

A thorough understanding of the target molecule's topology is the first step in predicting and interpreting its NMR spectra.

Figure 1. Structure of (S)-3-Amino-2-methylpropanoic acid cluster_0 C1 C1 (COOH) C2 C2 (CH) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH3) C2->C4 N N (NH3+) C3->N

Figure 1. Labeled structure of (S)-3-Amino-2-methylpropanoic acid.

The molecule possesses four distinct carbon environments and three unique proton environments (excluding the exchangeable amine and acid protons). This structure predicts specific signal multiplicities and correlations that we will systematically verify.

Experimental Protocols: A Validated Workflow

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] The hydrochloride salt of our target analyte is a polar, ionic compound, which dictates our choice of solvent.

Protocol:

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. Its polarity readily dissolves the hydrochloride salt, and its deuterated nature prevents a large, obscuring solvent signal in the ¹H NMR spectrum.[3][5] Furthermore, D₂O will exchange with the labile protons on the amine (-NH₃⁺) and carboxylic acid (-COOH) groups, simplifying the spectrum by removing their signals.

  • Concentration: Weigh approximately 10-20 mg of (S)-3-Amino-2-methylpropanoic acid hydrochloride for ¹H NMR, and 50-100 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of D₂O.[6] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

  • Filtration: To ensure spectral quality by removing particulate matter that can degrade shimming, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added. However, for routine characterization, referencing to the residual HDO signal (typically ~4.79 ppm at 25°C) is often sufficient.[6]

Figure 2. NMR Sample Preparation Workflow start Start weigh Weigh 10-20 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter run_nmr Acquire NMR Spectra filter->run_nmr

Figure 2. Standardized workflow for preparing the NMR sample.
1D NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the initial overview of the proton environments.

Acquisition Protocol:

  • Spectrometer: 400 MHz or higher

  • Experiment: Standard 1D proton acquisition

  • Scans: 16-32 scans

  • Relaxation Delay (d1): 1-2 seconds

Interpretation: Based on the structure, we anticipate three non-exchangeable proton signals. The chemical shifts are influenced by adjacent electronegative groups (the ammonium and carboxyl groups).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
H2 (methine)~2.6 ppmMultiplet (m)H3, H4
H3 (methylene)~3.0-3.1 ppmMultiplet (m)H2
H4 (methyl)~1.2 ppmDoublet (d)H2

Note: Public database entries for the parent compound in H₂O show shifts around 3.02, 3.10, 2.61, and 1.18 ppm, which aligns with these predictions.[8]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Acquisition Protocol:

  • Spectrometer: 400 MHz or higher (operating at ~100 MHz for ¹³C)

  • Experiment: Proton-decoupled 1D carbon acquisition (e.g., zgpg30)

  • Scans: 1024-4096 scans

  • Relaxation Delay (d1): 2 seconds

Interpretation: Four distinct carbon signals are expected, corresponding to the carboxyl, methine, methylene, and methyl groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (COOH)~175-180 ppmTypical range for a carboxylic acid carbon.[9]
C3 (CH₂)~40-45 ppmMethylene carbon adjacent to an ammonium group.
C2 (CH)~35-40 ppmMethine carbon alpha to a carboxyl group.
C4 (CH₃)~15-20 ppmAliphatic methyl carbon.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D correlation experiments are essential for irrefutable proof of the structure by mapping the connectivity of the atomic framework.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is the definitive method for establishing the proton spin system.

Workflow and Expected Correlations: The COSY spectrum will display the 1D proton spectrum on both axes. Off-diagonal cross-peaks connect signals from protons that are J-coupled.[11]

  • A cross-peak will be observed between the H2 multiplet (~2.6 ppm) and the H4 doublet (~1.2 ppm).

  • A cross-peak will be observed between the H2 multiplet (~2.6 ppm) and the H3 multiplet (~3.0-3.1 ppm).

  • These two correlations definitively link all three non-exchangeable protons into a single, contiguous spin system, confirming the core CH₃-CH-CH₂ fragment.

Figure 4. HSQC Experimental Workflow cluster_0 Input Spectra h1_spec ¹H Spectrum hsqc_exp HSQC Pulse Sequence (Magnetization Transfer ¹H → ¹³C → ¹H) h1_spec->hsqc_exp c13_spec ¹³C Spectrum c13_spec->hsqc_exp hsqc_map Generate 2D Map (¹H vs ¹³C) hsqc_exp->hsqc_map correlation Identify Cross-Peaks (Direct C-H Bonds) hsqc_map->correlation

Figure 4. Conceptual workflow of the HSQC experiment.
¹H-¹³C HMBC: Assembling the Carbon Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle. It reveals long-range correlations between protons and carbons over two or three bonds (²J-CH and ³J-CH). This allows for the complete assembly of the molecular skeleton, including connections to non-protonated (quaternary) carbons like the carbonyl group.

Key Expected Correlations:

  • From H4 (methyl protons):

    • A strong correlation to C2 (two bonds, ²J).

    • A weaker correlation to C3 (three bonds, ³J).

  • From H2 (methine proton):

    • A strong correlation to C1 (two bonds, ²J), definitively placing the carboxyl group.

    • Correlations to C3 and C4 (two bonds, ²J).

  • From H3 (methylene protons):

    • A strong correlation to C2 (two bonds, ²J).

    • A weaker correlation to C4 (three bonds, ³J).

The correlation from the methine proton H2 to the downfield carbon signal C1 (~175-180 ppm) is the critical piece of evidence that confirms the identity of the carbonyl carbon and its position in the molecule.

Data Synthesis and Final Confirmation

  • 1D ¹H and ¹³C NMR provide the number and electronic environment of all proton and carbon nuclei.

  • COSY confirms the CH₃-CH-CH₂ proton spin system.

  • HSQC unambiguously links each proton to its directly attached carbon, assigning C2, C3, and C4.

  • HMBC confirms the connectivity of the entire carbon skeleton and, crucially, places the non-protonated C1 carbonyl group by showing its correlation to neighboring protons.

This multi-faceted approach leaves no ambiguity in the final structural assignment of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

References

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  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002299). Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

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  • Lumsden, M. D., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Retrieved from [Link]

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  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NP-MRD. (2022, February 14). Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428). Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
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  • RSC Education. (2008, August 31). The power of NMR: in two and three dimensions. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-amino-2-methylpropanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Author. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemical Shifts. (n.d.). (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

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Exploratory

Mass Spectrometry of (S)-3-Amino-2-methylpropanoic acid hydrochloride: A Technical Guide for Researchers

Executive Summary: (S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a chiral amino acid derivative of significant interest in pharmaceutical research and development. It serves as a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a chiral amino acid derivative of significant interest in pharmaceutical research and development. It serves as a valuable building block in peptide synthesis and is explored for its potential neuroprotective properties.[1] Accurate and sensitive quantification of this molecule in various matrices is crucial for pharmacokinetic, metabolomic, and quality control studies. However, its inherent properties—high polarity, zwitterionic nature, and low volatility—present significant analytical challenges.[2][3] This guide provides an in-depth examination of the mass spectrometric methodologies for the analysis of (S)-3-Amino-2-methylpropanoic acid hydrochloride. We will focus on the practical application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard technique for direct analysis and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable, derivatization-dependent alternative. The causality behind experimental choices, from sample preparation to fragmentation analysis, is detailed to provide a framework for robust method development.

Introduction to the Analyte: (S)-3-Amino-2-methylpropanoic acid hydrochloride

(S)-3-Amino-2-methylpropanoic acid is a non-proteinogenic β-amino acid. The hydrochloride salt form enhances its stability and solubility, making it a common formulation for laboratory use. Understanding its fundamental properties is the first step in developing a successful mass spectrometric method.

Chemical and Physical Properties

A summary of the key properties of the analyte is presented below. It is critical to note that in solution and during electrospray ionization, the analyte will be in its free acid form, not the salt. Therefore, mass spectrometric considerations are based on the molecular weight of the free acid.

PropertyValueSource
Systematic Name (S)-3-Amino-2-methylpropanoic acid hydrochloride[1]
Synonyms (S)-β-Aminoisobutyric acid HCl, (S)-BAIBA HCl[4]
Molecular Formula C₄H₉NO₂·HCl[1]
Molecular Weight (Salt) 139.58 g/mol [1]
Molecular Weight (Free Acid) 103.12 g/mol [5][6]
Monoisotopic Mass (Free Acid) 103.0633 Da[6]
Appearance White powder[1]
Significance in Research and Drug Development

The unique structure of this compound, featuring a chiral center and a β-amino group, makes it a versatile tool. It is utilized as a chiral auxiliary in asymmetric synthesis and is incorporated into peptide structures to modify their conformational properties and biological activity.[1] Furthermore, its role as a myokine, a molecule secreted by muscle cells during exercise, has opened avenues for research into its effects on metabolism and potential therapeutic applications in metabolic disorders.[4]

Core Analytical Challenges

Direct analysis of (S)-3-Amino-2-methylpropanoic acid is complicated by several factors inherent to small amino acids:

  • High Polarity: Poor retention on traditional reversed-phase chromatography columns.

  • Low Volatility: Precludes direct analysis by Gas Chromatography (GC) without chemical derivatization.[3][7]

  • Matrix Effects: In biological samples (e.g., plasma, urine), endogenous isomers and other polar compounds can interfere with ionization and detection.

These challenges necessitate specialized analytical strategies to achieve the required sensitivity, specificity, and reproducibility.

Foundational Principles: Selecting the Mass Spectrometric Approach

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the primary decision point in method development and is dictated entirely by the physicochemical properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of polar, non-volatile, and thermally labile compounds like amino acids.[8][9] It allows for the direct analysis of the compound in solution with minimal sample preparation. The use of soft ionization techniques like Electrospray Ionization (ESI) generates intact protonated molecules, which are ideal for quantitative analysis using tandem mass spectrometry (MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but is fundamentally unsuited for non-volatile analytes.[2] To make (S)-3-Amino-2-methylpropanoic acid amenable to GC analysis, its polar functional groups (amine and carboxylic acid) must be chemically modified in a process called derivatization to form a volatile and thermally stable analogue.[7] This adds complexity and potential variability to the workflow.

For these reasons, this guide will first detail the superior LC-MS/MS approach before presenting the GC-MS workflow as a viable alternative.

The Primary Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS workflow is a robust and highly specific method for quantifying (S)-3-Amino-2-methylpropanoic acid in complex matrices. Its power lies in the combination of chromatographic separation with the mass-selective detection of both a precursor ion and its specific fragment ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Matrix (e.g., Plasma) Spike Add Internal Standard (Isotope-Labeled) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile or SSA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant LC HILIC Chromatography Supernatant->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 104.1) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Monitoring CID->MS2 Data Data Acquisition & Quantification MS2->Data

Fig 1. High-level workflow for LC-MS/MS analysis.
Experimental Protocol: Sample Preparation from Plasma

The goal of sample preparation is to remove matrix components, primarily proteins, that can interfere with the analysis. A simple protein precipitation protocol is highly effective. For trustworthiness, a stable isotope-labeled internal standard (e.g., (S)-3-Amino-2-methylpropanoic acid-d3) should be added before any preparation steps to account for analyte loss and matrix effects.[10]

Protocol:

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (or 10 µL of 30% sulfosalicylic acid[8][11]) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 30 minutes to ensure complete precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a new tube or HPLC vial.

  • Dilute with an appropriate volume of the initial mobile phase if necessary.

  • Inject 4-5 µL of the final solution into the LC-MS/MS system.[8][11]

Chromatographic Separation

Given the analyte's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective separation mode.[10][12] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

Typical LC Conditions:

Parameter Recommended Setting
Column HILIC Column (e.g., Intrada Amino Acid, SeQuant ZIC-HILIC)
Mobile Phase A 100 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at high %B (e.g., 92%), decrease to elute.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40°C
Injection Volume 4 µL

(Note: These are starting conditions and must be optimized for the specific instrument and column used.[9][13])

Mass Spectrometry: Ionization and Fragmentation

Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal. The analyte readily accepts a proton at the amino group to form the protonated molecule, [M+H]⁺.

Expected Precursor Ions:

Ion Species Formula Calculated m/z
[M+H]⁺ [C₄H₁₀NO₂]⁺ 104.0706
[M+Na]⁺ [C₄H₉NO₂Na]⁺ 126.0525
[M+K]⁺ [C₄H₉NO₂K]⁺ 142.0265

The protonated molecule [M+H]⁺ at m/z 104.1 is selected as the precursor ion in the first quadrupole (Q1) for subsequent fragmentation.

Tandem MS (MS/MS) Fragmentation: The selected precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment in a process called Collision-Induced Dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For amino acids, common neutral losses include water (H₂O), ammonia (NH₃), and the elements of formic acid (HCOOH).[14]

Fragmentation cluster_frags Characteristic Product Ions Parent [M+H]⁺ m/z 104.1 Frag1 [M+H-H₂O]⁺ m/z 86.1 Parent->Frag1 - H₂O (-18 Da) Frag2 [M+H-HCOOH]⁺ m/z 58.1 Parent->Frag2 - HCOOH (-46 Da) Frag3 [M+H-NH₃]⁺ m/z 87.1 Parent->Frag3 - NH₃ (-17 Da)

Fig 2. Proposed ESI+ fragmentation pathway.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[9] This involves programming the instrument to specifically detect the transition of the selected precursor ion to one or more of its specific product ions. This highly selective detection method filters out chemical noise, providing excellent sensitivity and specificity.

Recommended MRM Transitions for Quantification:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Role
104.1 58.1 HCOOH (46 Da) Quantifier (typically most stable/abundant)

| 104.1 | 86.1 | H₂O (18 Da) | Qualifier (confirms identity) |

The ratio of the qualifier to quantifier ion should remain constant across all samples and standards, providing an additional layer of identity confirmation.

The Alternative Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

While more complex, GC-MS can be used for the analysis of (S)-3-Amino-2-methylpropanoic acid, particularly within broader metabolomic studies where many analytes are derivatized simultaneously.[2] The key to this workflow is the derivatization step, which renders the analyte volatile.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Extract Sample Extraction & Drying Deriv Derivatization (e.g., Silylation) Extract->Deriv Solvent Solvent Exchange (to GC-compatible solvent) Deriv->Solvent GC Gas Chromatography (Capillary Column) Solvent->GC EI Electron Impact Ionization (70 eV) GC->EI MS Mass Analyzer (Scan or SIM mode) EI->MS Data Data Acquisition & Spectral Analysis MS->Data

Fig 3. High-level workflow for GC-MS analysis.
Experimental Protocol: Derivatization

Silylation is a common derivatization strategy for compounds with active hydrogens. Reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and carboxylic acid groups to replace the active hydrogens with nonpolar tert-Butyldimethylsilyl (TBDMS) groups.[7]

Protocol:

  • An aliquot of a dried sample extract is placed in a reaction vial.

  • Add 100 µL of neat MTBSTFA, followed by 100 µL of a solvent like acetonitrile.[7]

  • Seal the vial and heat at 100°C for 2-4 hours to drive the reaction to completion.[7]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis and Fragmentation

The derivatized analyte is then separated on a nonpolar capillary GC column. Ionization is typically performed using Electron Impact (EI) at 70 eV. EI is a "hard" ionization technique that causes extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be used for identification.

Unlike ESI, the molecular ion ([M]⁺˙) of the TBDMS derivative may be weak or absent. The fragmentation pattern is dominated by characteristic losses from the TBDMS groups and the analyte backbone.

Common Fragments for TBDMS Derivatives:

  • [M-15]⁺: Loss of a methyl group (•CH₃) from a TBDMS moiety.

  • [M-57]⁺: Loss of a tert-butyl group (•C₄H₉) from a TBDMS moiety. This is often a very prominent peak.[7]

  • [M-159]⁺: Loss of the carboxyl-TBDMS group (•COOTBDMS).[7]

The resulting complex fragmentation pattern serves as a chemical fingerprint for identification, often by comparison to a spectral library. For quantification, Selected Ion Monitoring (SIM) is used, which functions similarly to MRM by monitoring specific characteristic fragment ions.

Conclusion

The robust and sensitive analysis of (S)-3-Amino-2-methylpropanoic acid hydrochloride is readily achievable with modern mass spectrometric techniques. For targeted quantification, especially in complex biological matrices, LC-MS/MS is the unequivocally superior method . Its ability to directly analyze the polar molecule without derivatization, combined with the specificity of MRM, provides a streamlined, accurate, and highly sensitive workflow. While GC-MS offers an alternative , the mandatory derivatization step introduces additional complexity, time, and potential sources of error. The choice of method should be guided by the analytical objective, available instrumentation, and the required throughput, with a clear understanding of the causal relationships between the analyte's properties and the optimal analytical strategy.

References

  • Gáspár, A., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). C8H18N2O4. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). (S)-3-AMino-2-Methylpropanoic acid - Physico-chemical Properties. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Available at: [Link]

  • PubChem. (n.d.). Beta-Aminoisobutyric Acid. National Center for Biotechnology Information. Available at: [Link]

  • Kaspar, H., et al. (2008). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • mzCloud. (2016). DL 3 Aminoisobutyric acid. Available at: [Link]

  • Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MetWare Biotechnology Co., Ltd. (2023). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. MDPI. Available at: [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). Available at: [Link]

  • Semantic Scholar. (2014). LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF SERIES OF AMINOPROPAN-2-OL DERIVATIVES-APPLICATION TO IN VIVO PHARMACOKINETIC STUDY. Available at: [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). A typical GC/MS profile for the analysis of an amino acid standard.... Available at: [Link]

  • Mirokhin, Y. A., & Turova, M. I. (2017). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link]

  • Human Metabolome Database. (2006). Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166). Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminoisobutyric acid. Available at: [Link]

  • University of Münster. (n.d.). Amino acids. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Available at: [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry. Available at: [Link]

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Foundational

A Technical Guide to (S)-3-Amino-2-methylpropanoic acid hydrochloride for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive technical overview of (S)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, quality control, handling, and applications.

Introduction: The Significance of (S)-3-Amino-2-methylpropanoic acid hydrochloride in Medicinal Chemistry

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a derivative of the β-amino acid β-aminoisobutyric acid, is a valuable chiral intermediate in the synthesis of complex organic molecules. Its stereospecific structure makes it a crucial component in the development of novel therapeutics, where enantiomeric purity is paramount for biological activity and safety. This guide will delve into the technical aspects of sourcing and utilizing this compound effectively in a research and development setting.

The incorporation of this specific chiral building block can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its unique stereochemistry allows for precise three-dimensional arrangements in the target molecule, which is often a key determinant of efficacy and selectivity.[1]

Commercial Availability and Supplier Landscape

(S)-3-Amino-2-methylpropanoic acid hydrochloride is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The selection of a suitable supplier is a critical first step in any research or development project, as the quality and purity of the starting material can have a profound impact on the outcome of a synthesis.

Below is a comparative table of representative commercial suppliers. It is important to note that catalog information can change, and direct inquiry with the suppliers for the latest specifications and availability is always recommended.

SupplierProduct NameCAS NumberPurity SpecificationAdditional Notes
Chem-Impex (S)-3-Amino-2-methylpropionic acid hydrochloride925704-45-6≥ 98% (HPLC)Also known as (S)-2-amino-3-methylpropanoic acid hydrochloride.[1]
BLDpharm (S)-3-Amino-2-methylpropanoic acid hydrochloride925704-45-6Not specified in search resultsOffers a range of related amino acid derivatives.
Sigma-Aldrich (Merck) (R)-3-amino-2-methylpropanoic acid hydrochloride132605-98-295%Note: This is the (R)-enantiomer. The (S)-enantiomer may also be available.

It is crucial for the researcher to verify the enantiomeric purity and overall quality of the product from any supplier through rigorous in-house analytical testing.

Quality Control and Analytical Protocols

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-3-Amino-2-methylpropanoic acid hydrochloride is a non-negotiable aspect of its use in research and drug development. A comprehensive quality control workflow is essential to validate the material provided by suppliers.

Identity and Purity Assessment

A combination of analytical techniques should be employed to confirm the identity and assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity. A typical purity level offered by suppliers is ≥98%.[1]

Enantiomeric Purity Analysis

The determination of enantiomeric excess is of paramount importance for a chiral building block. Two common methods for this analysis are Chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a general framework. Optimization of the mobile phase and column selection may be necessary.

  • Column Selection: A chiral stationary phase (CSP) is required. Columns such as those based on polysaccharide derivatives (e.g., Chiralpak®) or macrocyclic glycopeptides are often effective for separating amino acid enantiomers.

  • Mobile Phase Preparation: A typical mobile phase for chiral separations of amino acids might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a sample of (S)-3-Amino-2-methylpropanoic acid hydrochloride in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Diagram: Quality Control Workflow

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Incoming (S)-3-Amino-2-methylpropanoic acid hydrochloride Identity Identity Confirmation (NMR, MS) Incoming->Identity Purity Purity Assessment (HPLC) Incoming->Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC/GC-MS) Incoming->Enantiomeric_Purity Decision Meets Specification? Identity->Decision Purity->Decision Enantiomeric_Purity->Decision Accept Accept for Use Decision->Accept Yes Reject Reject and Quarantine Decision->Reject No

Caption: A typical workflow for the quality control of incoming (S)-3-Amino-2-methylpropanoic acid hydrochloride.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of (S)-3-Amino-2-methylpropanoic acid hydrochloride and to ensure the safety of laboratory personnel.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Respiratory Protection: In case of dust formation, use a suitable particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.[1]

  • Container: Keep the container tightly closed.

  • Incompatibilities: Avoid strong oxidizing agents.

Applications in Drug Development

(S)-3-Amino-2-methylpropanoic acid hydrochloride serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in its ability to introduce a specific stereocenter, which is often essential for the desired biological activity of the final drug molecule.

Peptide Synthesis

As an unnatural amino acid, it can be incorporated into peptide chains to create peptidomimetics with enhanced stability and novel biological properties. The methyl group on the β-carbon can introduce conformational constraints that can influence the peptide's secondary structure and its interaction with biological targets. The general process of peptide synthesis involves the coupling of the carboxylic acid group of one amino acid with the amino group of another.

Diagram: Role in Dipeptide Synthesis

Dipeptide_Synthesis cluster_0 Reactants cluster_1 Process cluster_2 Product S_AA (S)-3-Amino-2-methylpropanoic acid derivative Coupling Peptide Coupling (e.g., DCC, HOBt) S_AA->Coupling Protected_AA N-Protected Amino Acid Protected_AA->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Caption: A simplified workflow for the synthesis of a dipeptide incorporating (S)-3-Amino-2-methylpropanoic acid.

Chiral Building Block in Small Molecule Synthesis

This compound is a valuable starting material for the synthesis of more complex chiral molecules. For instance, β-amino acids are key components in the synthesis of certain classes of pharmaceuticals, such as β-lactam antibiotics and inhibitors of various enzymes. While direct evidence for the use of (S)-3-Amino-2-methylpropanoic acid in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin was not found in the initial searches, the synthesis of Sitagliptin does involve a chiral β-amino acid derivative, highlighting the importance of this class of compounds in modern drug discovery. The synthesis of Sitagliptin often employs a chiral β-amino acid precursor, which underscores the relevance of compounds like (S)-3-Amino-2-methylpropanoic acid hydrochloride in accessing such key intermediates.

Conclusion

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a versatile and valuable chiral building block for researchers and drug development professionals. Its commercial availability, coupled with well-defined analytical methods for quality control, enables its reliable use in the synthesis of novel peptides and small molecule therapeutics. A thorough understanding of its properties, handling requirements, and applications is crucial for its successful implementation in the laboratory and beyond. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates in the drug discovery and development pipeline is set to increase.

References

  • Drey, C. N., & Ridge, R. J. (1981). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2468-2473.
  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. [Link]

  • Patel, R. N. (2011). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 255(15-16), 1683-1706.

Sources

Exploratory

A Senior Application Scientist's In-depth Guide to the Safe Handling of (S)-3-Amino-2-methylpropanoic acid hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS No. 925704-45-6) in a research and development setting.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS No. 925704-45-6) in a research and development setting. As a crucial building block in pharmaceutical and neuroscience research, understanding its properties and potential hazards is paramount to ensuring a safe and productive laboratory environment. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering practical insights and the scientific rationale behind each recommendation to empower researchers in their work.

Compound Profile and Hazard Identification

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative. While comprehensive toxicological data for this specific compound is not extensively available, data from structurally similar compounds, such as its parent amino acid and other methylated amino propanoic acids, indicate a need for careful handling.

Known and Inferred Hazards: Based on available safety data for related compounds, researchers should anticipate that this compound may cause:

  • Skin Irritation: Prolonged or repeated contact may lead to irritation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[1][2]

It is crucial to note that the chemical, physical, and toxicological properties of (S)-3-Amino-2-methylpropanoic acid hydrochloride have not been thoroughly investigated.[2] Therefore, it should be handled with the care afforded to all novel chemical entities, assuming it may have uncharacterized hazardous properties.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 925704-45-6[3]
Molecular Formula C₄H₉NO₂·HCl[3]
Molecular Weight 139.58 g/mol [3]
Physical Form Solid

The Cornerstone of Safety: Risk Assessment and Mitigation

Before any experimental work commences, a thorough risk assessment is mandatory. This involves not only understanding the hazards of the compound itself but also the context of the procedure in which it will be used.

Experimental Workflow Risk Assessment

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal Weighing Weighing Dissolving Dissolving Weighing->Dissolving Risk: Dust Inhalation Addition to Reaction Addition to Reaction Dissolving->Addition to Reaction Risk: Splashes Monitoring Monitoring Addition to Reaction->Monitoring Extraction Extraction Monitoring->Extraction Chromatography Chromatography Extraction->Chromatography Decontamination Decontamination Chromatography->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Risk: Improper Segregation

Caption: Risk assessment workflow for handling the compound.

The causality behind this workflow is to identify high-risk steps. Weighing a fine powder, for instance, is a primary point for aerosolization and potential inhalation, hence the need for enhanced ventilation controls at this stage.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical, mitigating any unforeseen exposures.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use. The principle of "double-gloving" is recommended when handling higher concentrations or for prolonged periods to provide an additional layer of safety.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as dissolving the compound or during extractions, chemical safety goggles are essential.

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: For weighing and handling of the powder outside of a certified chemical fume hood, a respirator with a particulate filter (e.g., N95 or P100) is advised to prevent inhalation of dust particles.[2]

PPE Protocol Flowchart

Start Start Lab Coat Lab Coat Start->Lab Coat Assess Task Assess Task Handling Powder Handling Powder Assess Task->Handling Powder Powder Handling Solution Handling Solution Assess Task->Handling Solution Solution Respirator Respirator Handling Powder->Respirator Safety Glasses Safety Glasses Handling Solution->Safety Glasses Gloves Gloves Lab Coat->Gloves Gloves->Assess Task End End Safety Glasses->End Goggles Goggles Goggles->End Respirator->Goggles

Caption: Decision tree for selecting appropriate PPE.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized laboratory practices is critical for minimizing risk. The underlying principle is containment and control.

Handling:
  • Always handle (S)-3-Amino-2-methylpropanoic acid hydrochloride within a well-ventilated area, preferably a certified chemical fume hood, especially when dealing with the solid form to prevent dust formation and inhalation.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C, and it should be protected from light. This is to prevent potential degradation of the compound.

  • Incompatible materials to avoid include strong oxidizing agents, acids, and acid chlorides.[2]

Disposal:
  • All waste materials, including contaminated consumables and unused product, must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to effectively managing any laboratory incident.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE, including respiratory protection for a solid spill.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet readily available for emergency responders.

Conclusion

While (S)-3-Amino-2-methylpropanoic acid hydrochloride is a valuable tool in scientific research, its handling demands a diligent and informed approach to safety. By understanding the potential hazards, conducting thorough risk assessments, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment. The principles of containment, control, and preparedness should guide all interactions with this and any other chemical compound.

References

  • MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride - Capot Chemical. (2025-12-28). Available at: [Link]

  • (S)-3-AMINO-2-METHYLPROPANOIC ACID HYDROCHLORIDE [Q01027] - ChemUniverse. Available at: [Link]

  • (S)-3-Amino-2-methylpropanoic acid hydrochloride - MySkinRecipes. Available at: [Link]

  • Methyl 3-amino-2-methylpropanoate hydrochloride - PubChem. Available at: [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available at: [Link]

  • Propanoic acid, 3-amino-2-methyl- - the NIST WebBook. Available at: [Link]

  • (S)-3-AMino-2-Methylpropanoic acid - ChemBK. Available at: [Link]

  • Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB. (2015-05-07). Available at: [Link]

  • CID 138734494 | C8H18N2O4 - PubChem. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride in Different Solvents

Introduction (S)-3-Amino-2-methylpropanoic acid hydrochloride, a derivative of the naturally occurring β-amino acid, is a compound of significant interest in pharmaceutical and biochemical research. Its structural simila...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-2-methylpropanoic acid hydrochloride, a derivative of the naturally occurring β-amino acid, is a compound of significant interest in pharmaceutical and biochemical research. Its structural similarity to endogenous molecules makes it a valuable building block in the synthesis of bioactive compounds and peptidomimetics. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective utilization in drug discovery, formulation development, and various laboratory applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride, offering a robust experimental framework for researchers and scientists.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, dissolution rate, and overall therapeutic efficacy. For a hydrochloride salt such as (S)-3-Amino-2-methylpropanoic acid hydrochloride, solubility is governed by a complex interplay of factors including the crystal lattice energy of the solid, the solvation energy of the ions in a particular solvent, temperature, and the pH of the medium. This guide will delve into these factors and present a gold-standard methodology for accurately quantifying solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-3-Amino-2-methylpropanoic acid and its hydrochloride salt is essential for interpreting solubility data.

PropertyValue (for the free amino acid)Reference
Molecular FormulaC4H9NO2[1]
Molecular Weight103.12 g/mol [1]
Melting Point175 - 177 °C[1]
pKa (Carboxyl)~4.17 (Predicted)[2]
pKa (Amino)~10.32 (Predicted)[2]

The hydrochloride salt form is expected to have a significantly different solubility profile compared to the free amino acid due to its ionic nature. Generally, amino acids are soluble in water and insoluble in non-polar organic solvents.[3] The hydrochloride salt of an amino acid is typically highly soluble in aqueous solutions.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[5] This is a fundamental property of the compound in a specific solvent. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

  • Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7] The concentration at which precipitation occurs is the kinetic solubility. This value can often be higher than the thermodynamic solubility because it can lead to the formation of supersaturated, metastable solutions.[4][5]

For the purpose of drug development and formulation, understanding the thermodynamic solubility is of utmost importance as it reflects the stable state of the system.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol is a detailed, step-by-step methodology for determining the thermodynamic solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

I. Materials and Equipment
  • (S)-3-Amino-2-methylpropanoic acid hydrochloride (solid powder)

  • Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, etc.) of high purity

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or charged aerosol detector)

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess compound prep2 Add to vials prep1->prep2 prep3 Add precise volume of solvent prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Centrifuge for phase separation equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for Thermodynamic Solubility Determination.

III. Step-by-Step Procedure
  • Preparation of Vials:

    • Accurately weigh an excess amount of (S)-3-Amino-2-methylpropanoic acid hydrochloride into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the desired solvent.

  • Equilibration:

    • Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has reached a plateau.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Extraction and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid any temperature-induced precipitation.

    • Immediately filter the extracted supernatant through a 0.22 µm syringe filter into a clean volumetric flask. This step is crucial to remove any remaining solid microparticles.

    • Dilute the filtered sample to a suitable concentration with the same solvent for analysis.

  • Quantification:

    • Analyze the concentration of (S)-3-Amino-2-methylpropanoic acid hydrochloride in the diluted sample using a validated HPLC method.[9][10] A reversed-phase column is often suitable for amino acid analysis.[10] Since the compound lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary for sensitive detection.[11]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S = (C × V_total × DF) / V_sample

      Where:

      • C is the concentration of the diluted sample determined by HPLC.

      • V_total is the total volume of the diluted sample.

      • DF is the dilution factor.

      • V_sample is the initial volume of the supernatant taken for dilution.

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Notes
Water25Highly SolubleAs a hydrochloride salt of a small amino acid, high aqueous solubility is expected.
Methanol25Sparingly Soluble (Illustrative)The polarity of methanol may allow for some dissolution.
Ethanol25Slightly Soluble (Illustrative)Lower polarity compared to methanol may result in lower solubility. Monohydrochlorides of some amino acids are reported to be insoluble in alcohol.[12]
Isopropanol25Very Slightly Soluble (Illustrative)Further decrease in polarity is expected to reduce solubility.
Acetonitrile25Practically Insoluble (Illustrative)Aprotic nature and lower polarity make it a poor solvent for ionic compounds.
Acetone25Practically Insoluble (Illustrative)Aprotic and non-polar characteristics are unfavorable for dissolving salts.
Dichloromethane25Practically Insoluble (Illustrative)Non-polar solvent, not suitable for dissolving ionic species.

Disclaimer: The solubility values in organic solvents are illustrative and intended to provide a qualitative understanding. Actual values must be determined experimentally.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride:

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with higher temperatures. However, this relationship should be determined experimentally for each solvent system.

  • pH: In aqueous solutions, the pH will have a profound effect on the solubility of the free amino acid. For the hydrochloride salt, the initial pH of the solution will be acidic. Adjusting the pH towards the isoelectric point of the free amino acid would likely decrease its solubility due to the formation of the less soluble zwitterionic form.[13]

  • Common Ion Effect: In aqueous solutions containing chloride ions from other sources (e.g., NaCl), the solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

  • Solvent Polarity: As an ionic compound, its solubility is highest in polar protic solvents like water, which can effectively solvate both the cation and the chloride anion.[3] Solubility generally decreases as the solvent polarity decreases.[13]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (S)-3-Amino-2-methylpropanoic acid hydrochloride. While readily available quantitative data is limited, the detailed experimental protocol based on the gold-standard shake-flask method offers a reliable means for researchers to generate this critical data in-house. A thorough understanding of the distinction between thermodynamic and kinetic solubility, coupled with careful consideration of the factors influencing the dissolution process, is essential for the successful application of this compound in research and development. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for formulation and experimental design.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]

  • Santoro, A., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry, 2014, 898672. [Link]

  • Iqbal, A., et al. (2018). analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research, 7(12), 1-15. [Link]

  • Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 257-270. [Link]

  • Al-Rimawi, F. (2019). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 4(7), 12229–12235. [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-11), 380-384. [Link]

  • Fagerberg, J. H., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(1), 10-14. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • LibreTexts. (2022). 1. Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1436–1446. [Link]

  • LibreTexts. (2022). Solubility of Amino Acids. Chemistry LibreTexts. [Link]

  • ChemBK. (2024). (S)-3-AMino-2-Methylpropanoic acid. [Link]

  • PubChem. (n.d.). L-beta-Aminoisobutyric acid. [Link]

  • FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. [Link]

  • NIST. (2025). Propanoic acid, 3-amino-2-methyl-. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

Abstract This application note provides a comprehensive, field-proven protocol for the incorporation of the sterically hindered β-amino acid, (S)-3-Amino-2-methylpropanoic acid, into peptide sequences using Fmoc-based so...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the incorporation of the sterically hindered β-amino acid, (S)-3-Amino-2-methylpropanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Addressing the challenges associated with its β-substitution and steric bulk, this guide details optimized conditions for coupling, deprotection, and final cleavage. The methodologies outlined herein are designed to ensure high coupling efficiency and minimize deletion sequences, thereby enabling the successful synthesis of peptides with unique secondary structures and enhanced proteolytic stability for research, and therapeutic development.

Introduction: The Significance of β-Amino Acids in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for developing novel peptide-based therapeutics with improved pharmacological profiles. β-amino acids, in particular, are of significant interest as they can induce unique and stable secondary structures, such as helices and turns, and often confer resistance to enzymatic degradation. (S)-3-Amino-2-methylpropanoic acid is a chiral β-amino acid that, due to the methyl group at the α-position, introduces steric hindrance that can pose challenges to standard SPPS protocols.

This guide provides a detailed methodology for the efficient incorporation of Fmoc-(S)-3-amino-2-methylpropanoic acid, addressing the kinetic hurdles presented by its structure. The protocol is grounded in the principles of Fmoc/tBu chemistry and is tailored for researchers aiming to synthesize peptides with enhanced structural and functional properties.

Foundational Principles of Fmoc-Based SPPS

Fmoc-based SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] The synthesis proceeds from the C-terminus to the N-terminus and relies on an orthogonal protection scheme. The temporary Nα-Fmoc protecting group is labile to a weak base (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to this base and are removed at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).[2]

The core cycle of SPPS consists of two main steps:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.

  • Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Challenges in Incorporating (S)-3-Amino-2-methylpropanoic Acid

The primary challenge in incorporating (S)-3-Amino-2-methylpropanoic acid lies in its steric hindrance. The methyl group adjacent to the carboxyl function can significantly slow down the rate of peptide bond formation.[3] This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences in the final peptide product.

Furthermore, if the amino acid is supplied as a hydrochloride salt, the protonated amine must be neutralized to allow for efficient coupling. This is typically achieved by the addition of a non-nucleophilic base during the coupling step.

To overcome these challenges, this protocol employs a potent coupling reagent and optimized reaction conditions to drive the reaction to completion.

Experimental Protocol: Incorporation of (S)-3-Amino-2-methylpropanoic Acid

This protocol is based on the widely used Fmoc/tBu strategy.[4] All procedures should be performed in a dedicated peptide synthesis vessel.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The loading capacity should be appropriate for the desired synthesis scale (e.g., 0.4-0.8 mmol/g).

  • Amino Acids: High-purity Fmoc-protected amino acids with standard acid-labile side-chain protecting groups.

  • Fmoc-(S)-3-amino-2-methylpropanoic acid: The key building block for this protocol. If supplied as a hydrochloride salt, no pre-treatment is necessary as neutralization will occur in situ.

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM) (ACS grade).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Cycle

The following diagram illustrates the key stages of the solid-phase peptide synthesis cycle for incorporating a new amino acid.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle Resin_Start Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(n+1), HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Resin_End Fmoc-AA(n+1)-AA(n)-Resin Wash2->Resin_End End Cycle Resin_End->Deprotection Repeat for next AA

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of (S)-3-Amino-2-methylpropanoic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(S)-3-amino-2-methylpropanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution. The presence of this base is crucial for neutralizing the hydrochloride salt of the amino acid and for the activation process.[5]

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids, extended coupling times are often necessary to ensure the reaction goes to completion.[6]

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

    • Double Coupling (if necessary): Drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 5-10 fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Data Summary and Key Parameters

The following table summarizes the recommended quantitative parameters for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid.

ParameterRecommended ValueRationale
Amino Acid Equivalents 3-5To drive the reaction to completion.
Coupling Reagent (HATU) Equiv. 2.9-4.5Ensures efficient activation of the sterically hindered carboxyl group.
Base (DIPEA) Equivalents 6-10Neutralizes the hydrochloride salt and facilitates the activation process.
Coupling Time 2-4 hoursIncreased time is necessary to overcome the steric hindrance of the β-amino acid.
Double Coupling Recommended if Kaiser test is positiveEnsures maximum incorporation and minimizes deletion sequences.

Troubleshooting Common Issues

  • Incomplete Coupling: This is the most common issue with sterically hindered amino acids.

    • Solution: Increase the coupling time, perform a double coupling, or consider using a different high-power coupling reagent like HCTU or COMU.

  • Peptide Aggregation: Long or hydrophobic sequences can aggregate on the resin, hindering further reactions.

    • Solution: Use a resin with a lower loading capacity or incorporate chaotropic salts in the washing steps.

  • Racemization: While less common with urethane-protected amino acids, it can occur.

    • Solution: Avoid prolonged pre-activation times and ensure the use of a hindered base like DIPEA.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the incorporation of the sterically hindered β-amino acid (S)-3-Amino-2-methylpropanoic acid into synthetic peptides. By utilizing a potent coupling reagent like HATU, extended reaction times, and careful monitoring, researchers can successfully synthesize peptides containing this valuable non-proteinogenic building block. The ability to incorporate such modified amino acids opens up new avenues for the design of peptidomimetics with enhanced therapeutic potential.

References

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. NPTEL IIT Guwahati. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. ResearchGate. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • (R)-3-(Fmoc-amino)-2-methylpropionic acid. Chem-Impex. Available at: [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available at: [Link]

  • Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. PubMed. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

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Application

Introduction: The Significance of β-Amino Acids in Modern Peptide Science

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH

In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological compatibility.[1][2] However, their application can be limited by poor metabolic stability due to degradation by proteases. The incorporation of unnatural amino acids is a key strategy to overcome this limitation.[3] Among these, β-amino acids are of particular interest. Unlike their α-amino acid counterparts, the amino group is attached to the β-carbon, a simple structural change that imparts profound effects.[] Peptides constructed from β-amino acids, known as β-peptides, are highly resistant to enzymatic degradation and can fold into stable, predictable secondary structures like helices and sheets, forming a class of molecules known as "foldamers".[][5]

This guide focuses on Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH , a C2-substituted β-amino acid. The presence of the methyl group on the α-carbon (C2) introduces significant steric bulk adjacent to the reacting carboxyl group. This structural feature presents a distinct challenge in Solid-Phase Peptide Synthesis (SPPS), demanding optimized protocols to achieve efficient peptide bond formation. This document serves as an in-depth technical guide for researchers, providing not just protocols, but the underlying chemical rationale for successfully incorporating this sterically hindered building block into novel peptide sequences.

Reagent Profile and Physicochemical Properties

A thorough understanding of the building block is the foundation of successful synthesis. Key properties of Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH are summarized below.

PropertyValue
Chemical Structure (Image of the chemical structure would be placed here in a real document)
IUPAC Name (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 337.36 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle when using Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH is the steric hindrance caused by the methyl group on the C2 carbon. This bulk impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the kinetics of the coupling reaction.[1][6] This is conceptually similar to the challenges faced when coupling N-methylated amino acids, where the methyl group on the nitrogen creates a secondary amine with increased steric bulk.[6][7]

Inefficient coupling can lead to several undesirable outcomes:

  • Low Yield: The target peptide is produced in insufficient quantities.[6]

  • Deletion Sequences: A significant portion of peptide chains may lack the intended β-amino acid, leading to difficult purification.[7]

  • Truncated Sequences: The synthesis may halt altogether at the difficult coupling step.

To overcome this kinetic barrier, the synthetic strategy must be adjusted from standard SPPS protocols. This involves the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.[6]

Recommended Protocols for SPPS

The following protocols are designed to maximize the efficiency of incorporating Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH.

Resin Selection and Preparation
  • Resin Choice: For C-terminal peptide acids, an acid-labile resin such as 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[8] Its high acid sensitivity allows for peptide cleavage while keeping acid-labile side-chain protecting groups intact if necessary. For C-terminal amides, a Rink Amide resin is the standard choice.[9]

  • Resin Swelling: Proper swelling of the resin is critical for ensuring that all reactive sites are accessible.[6][9] Before synthesis, swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.[10]

The SPPS Cycle: Deprotection, Coupling, and Capping

The synthesis proceeds via iterative cycles of Nα-Fmoc deprotection followed by amino acid coupling.[11]

SPPS_Workflow start Start: Swollen Peptide-Resin deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (3-5 times) deprotection->wash1 coupling 3. Coupling Reaction (See Protocol Below) wash1->coupling monitoring 4. Monitor Coupling (e.g., Kaiser Test) coupling->monitoring wash2 5. DMF Wash (3-5 times) monitoring->wash2 decision Next Residue? wash2->decision decision->deprotection Yes cleavage Final Cleavage from Resin decision->cleavage No

Caption: General workflow for an Fmoc-SPPS cycle.

Step-by-Step Nα-Fmoc Deprotection Protocol:

  • Pre-Wash: Wash the swollen peptide-resin three times with DMF to remove any residual reagents.[10]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature for 3-5 minutes.[10][12]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[10] The deprotection mechanism is a base-catalyzed β-elimination, which releases a dibenzofulvene-piperidine adduct that can be monitored by UV spectroscopy.[13][]

  • Post-Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Step-by-Step Coupling Protocol for Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH:

Due to the steric hindrance, standard coupling reagents like HBTU or DIC/HOBt may prove insufficient.[6] More potent uronium/aminium or phosphonium salt-based reagents are required.

ReagentEquivalents (vs. Resin Capacity)Activation TimeCoupling TimeNotes
Fmoc-β-AA-OH 4.0N/A2 - 4 hoursIncrease equivalents for difficult sequences.
HATU 3.92-5 min2 - 4 hoursHighly effective for hindered couplings.[6]
DIPEA / Collidine 8.02-5 min2 - 4 hoursUse Collidine to minimize potential racemization.[15]
  • Activation: In a separate vial, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA or Collidine (8 eq.) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours. For exceptionally difficult sequences, reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: After the coupling time, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Monitoring and Troubleshooting:

It is essential to monitor the completion of the coupling reaction. The Kaiser test (Ninhydrin test) is effective for detecting residual primary amines but will not work if the N-terminal residue is a secondary amine like proline. A bromophenol blue test can be used as an alternative.[6][7]

  • Positive Test (Blue Beads): Indicates incomplete coupling.

  • Action: Perform a "double coupling."[7] Re-expose the resin to a fresh solution of activated Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH and allow it to react for another 2-4 hours.

  • If Still Positive: If the coupling remains incomplete, cap the unreacted amines to prevent the formation of deletion sequences. Use a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.

Troubleshooting_Workflow start After Coupling Reaction test Perform Kaiser Test or Bromophenol Blue Test start->test result Test Result? test->result negative Negative (Yellow Beads) Coupling Complete result->negative Negative positive Positive (Blue Beads) Incomplete Coupling result->positive Positive proceed Proceed to Next Cycle negative->proceed action1 Action: Double Couple (Repeat Coupling Step) positive->action1 retest Re-test Coupling action1->retest result2 Test Result? retest->result2 negative2 Negative Proceed to Next Cycle result2->negative2 Negative positive2 Still Positive result2->positive2 Positive negative2->proceed action2 Action: Cap Unreacted Amines (Acetic Anhydride/DIPEA) positive2->action2 action2->proceed

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove any side-chain protecting groups simultaneously.[8]

Standard Cleavage Protocol (for most peptides):

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed using the standard deprotection protocol before cleavage.[16]

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in vacuo.

  • Prepare Cleavage Cocktail: A common cocktail is Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v). The scavengers (Phenol, Water, TIPS) are crucial for trapping the reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu), preventing re-attachment to sensitive residues like Trp or Met.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) and allow it to react at room temperature for 2-3 hours with occasional swirling.[16][17]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[18]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether. Dry the crude peptide product under vacuum.

  • Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH enables the synthesis of novel peptidomimetics with enhanced properties. These molecules are valuable tools in:

  • Drug Discovery: Designing protease-resistant agonists or antagonists for therapeutic targets.[19][20]

  • Biomaterials: Creating self-assembling peptide-based hydrogels for tissue engineering and drug delivery.[2]

  • Protein-Protein Interaction (PPI) Modulation: Developing stable helical peptides to inhibit or stabilize specific PPIs implicated in disease.[21]

  • Antimicrobial Peptides: Synthesizing peptides with improved stability and potent antimicrobial activity to combat resistant bacteria.[22]

By mastering the specialized protocols required for sterically hindered β-amino acids, researchers can unlock a vast chemical space for the development of next-generation peptides and peptidomimetics.

References

  • Wei, S., Zhang, X., Yang, X. et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nat. Chem.
  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem Technical Support.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
  • Wei, S., et al. (2025). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate.
  • Fiveable. Fmoc Deprotection Definition. Fiveable Chemistry Glossary.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.
  • Aapptec Peptides. Cleavage from Wang Resin. Aapptec Technical Support.
  • Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec Technical Support.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec Technical Support.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • ACS GCI Pharmaceutical Roundtable. (2020). Cleavage from Resin. Reagent Guides.
  • Gellman, S. H. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 247-262.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Bulletin.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. GenScript Biology Terms Dictionary.
  • da Silveira, L. G., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Technical Articles.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total-Synthesis.com.
  • BenchChem. (2025). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. BenchChem Technical Support.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Technical Support.
  • Seebach, D., et al. (2000). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 83(4), 749-795.
  • Kumar, V., et al. (2016). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Chemistry Central Journal, 10(1), 1-8.
  • AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience Resources.
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • BOC Sciences. β-Amino Acids. BOC Sciences Product Information.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides. GenScript Blog.
  • BroadPharm. (2025). Peptides in Therapeutic Applications. BroadPharm Blog.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • by Inquisition. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.
  • Vlieghe, P., et al. (2010). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. Current Medicinal Chemistry, 17(23), 2485-2513.
  • Hollmann, A., et al. (2018). Synthetic peptides and properties. ResearchGate.

Sources

Method

Application Note: Strategies for Efficient Coupling of (S)-3-Amino-2-methylpropanoic Acid in Peptide Synthesis

Introduction: The Synthetic Challenge of Sterically Hindered β-Amino Acids The incorporation of β-amino acids into peptide backbones is a cornerstone of modern peptidomimetic design, yielding structures with enhanced pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Sterically Hindered β-Amino Acids

The incorporation of β-amino acids into peptide backbones is a cornerstone of modern peptidomimetic design, yielding structures with enhanced proteolytic stability, unique conformational properties, and novel biological activities. (S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a valuable building block in this field. However, its structure presents a significant synthetic hurdle: the methyl group at the C-2 position (the α-carbon in standard nomenclature) introduces substantial steric hindrance around the carboxylic acid function.

This steric bulk impedes the approach of the incoming nucleophilic amine of the growing peptide chain, leading to sluggish reaction kinetics, incomplete couplings, and an increased risk of side reactions.[1][2] Conventional coupling methods that are effective for standard α-amino acids often fail to provide satisfactory yields or purity when applied to such demanding substrates.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and protocols for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid. We will delve into the mechanistic rationale behind reagent choice, present a comparative analysis of leading coupling agents, and provide detailed, field-proven protocols.

cluster_challenge The Steric Challenge Amino_Acid (S)-3-Amino-2-methylpropanoic Acid Clash Steric Hindrance Amino_Acid->Clash Methyl Group Blocks Attack Peptide N-Terminus of Growing Peptide Chain Peptide->Clash Nucleophilic Amine HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA) Base->CarboxylicAcid Isouronium O-acyl(tetramethyl)isouronium Salt (Highly Unstable) Carboxylate->Isouronium Nucleophilic Attack HATU_reagent HATU Reagent HATU_reagent->Isouronium OAt_Ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_Ester Displacement HOAt HOAt Anion HOAt->Isouronium PeptideBond Peptide Bond (R-CO-NH-R') OAt_Ester->PeptideBond Aminolysis Amine Amine (R'-NH₂) Amine->OAt_Ester

Caption: Activation mechanism of a carboxylic acid using HATU.

  • COMU: As a third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable or superior to HATU. [3][4]Its primary advantage is safety, as it avoids the potentially explosive benzotriazole derivatives. [5]

  • Phosphonium Salts (PyBOP & PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective. [6]A key advantage over aminium/uronium salts is that they do not participate in guanidinylation side reactions, where the reagent can cap the N-terminal amine of the peptide. [7]

DEPBT: The Specialist for Racemization Suppression

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-based reagent renowned for its exceptional ability to suppress racemization during coupling. [8][9][10]It is particularly useful for fragment condensation or when incorporating amino acids with a high propensity for epimerization. [6]For (S)-3-Amino-2-methylpropanoic acid, where the chiral center is not at the activated carbon, racemization is less of a concern than incomplete coupling, but DEPBT remains a highly effective and gentle coupling reagent. [4]

Data Summary & Reagent Selection

ReagentRelative Reactivity (Hindered)Racemization RiskKey Side ReactionsByproduct SolubilityRecommendation for (S)-3-Amino-2-methylpropanoic Acid
DIC/HOBt ModerateLow (with HOBt)N-acylurea formationLow (DCU) / High (DIU)Viable, but may require optimization (e.g., double coupling). [1]
HBTU HighLowGuanidinylationHighGood, but may be outperformed by HATU for very slow couplings. [5][6]
HATU Very HighVery LowGuanidinylation (if in excess)HighHighly Recommended. The most effective and reliable choice. [11][12]
COMU Very HighVery LowGuanidinylationHighExcellent, safer alternative to HATU. [5][3]
PyAOP Very HighVery LowNoneHighExcellent choice, avoids guanidinylation. [6]
DEPBT HighExtremely LowNoneHighRecommended when mild conditions are paramount. [8][9][10]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide). Equivalents are calculated relative to the resin loading.

SPPS_Workflow Start Start with N-Fmoc Protected Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Reagent + AA + Base) Wash1->Coupling Monitoring 4. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Wash2 5. DMF Wash Monitoring->Wash2 Negative Test (Complete) Incomplete Reaction Incomplete Monitoring->Incomplete Positive Test (Incomplete) End Ready for Next Cycle or Final Cleavage Wash2->End Incomplete->Coupling Recouple

Caption: General workflow for an SPPS coupling cycle.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is designed to maximize coupling efficiency for (S)-3-Amino-2-methylpropanoic acid.

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes. [11][7]5. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: Perform a qualitative Kaiser test. [7]A negative result (yellow beads) indicates a complete reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Troubleshooting: If the Kaiser test remains positive, a second coupling (recouple) is necessary. Repeat steps 4-7.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is an alternative for situations where cost is a primary consideration.

  • Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 eq.) to the vessel. Agitate the mixture at room temperature.

  • Reaction Time & Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor for completion using the Kaiser test. [13]5. Post-Coupling Wash: Follow step 7 from the HATU protocol.

  • Troubleshooting: Due to the lower reactivity, a double coupling is more likely to be required with this method. If the initial Kaiser test is positive after 4 hours, drain and repeat steps 2-5.

Conclusion and Best Practices

The successful incorporation of the sterically hindered β-amino acid (S)-3-Amino-2-methylpropanoic acid is readily achievable with the appropriate selection of coupling reagents and optimized protocols.

  • For the highest efficiency, reliability, and fastest reaction times, aminium/uronium salts such as HATU and COMU , or phosphonium salts like PyAOP , are the reagents of choice. [11][12][3]Their ability to generate highly reactive active esters is essential to overcome the steric barrier.

  • When using aminium/uronium reagents, it is crucial to use the correct stoichiometry to avoid potential guanidinylation of the N-terminus. [7]* While carbodiimide-based methods like DIC/HOBt are functional, researchers should anticipate the need for longer reaction times and the potential necessity of double coupling cycles to drive the reaction to completion. [1] By understanding the mechanistic principles behind these powerful reagents, researchers can confidently synthesize complex peptides and peptidomimetics, unlocking new possibilities in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-8. Retrieved from [Link]

  • ResearchGate. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Wang, P., et al. (2017). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 8, 1431. Retrieved from [Link]

  • ResearchGate. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

Sources

Application

HBTU/HOBt activation of (S)-3-Amino-2-methylpropanoic acid

Application Note & Protocol Guide Topic: HBTU/HOBt Activation and Coupling of (S)-3-Amino-2-methylpropanoic Acid For: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: HBTU/HOBt Activation and Coupling of (S)-3-Amino-2-methylpropanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the activation of (S)-3-Amino-2-methylpropanoic acid using the HBTU/HOBt coupling system for the formation of amide bonds. (S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry for creating peptide mimics and other complex molecules. The inherent steric hindrance from the C2-methyl group necessitates a robust and efficient coupling strategy to achieve high yields and maintain stereochemical integrity. The HBTU/HOBt system is presented here as a premier choice for this transformation due to its high efficiency, rapid reaction times, and potent suppression of racemization.[1][2][3] This guide details the underlying reaction mechanism, provides validated solution-phase protocols, outlines methods for reaction monitoring, and offers a troubleshooting guide to address common challenges.

The Chemistry of Amide Bond Formation: The HBTU/HOBt System

The formation of an amide bond by coupling a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process. Coupling reagents are therefore essential to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group.[1] The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is one of the most effective and widely used systems in modern peptide synthesis.[2][3]

Mechanism of Action

The efficacy of the HBTU/HOBt system lies in a multi-step activation process that generates a highly reactive intermediate while safeguarding the chiral center of the amino acid.

  • Base-Mediated Deprotonation: The process begins with the deprotonation of the carboxylic acid, in this case, (S)-3-Amino-2-methylpropanoic acid, by a non-nucleophilic hindered base, typically N,N-Diisopropylethylamine (DIPEA). This forms a carboxylate anion.[2][4]

  • Formation of the Active Ester: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form a more stable HOBt active ester, with tetramethylurea generated as a byproduct.[2][5]

  • The Critical Role of HOBt: While HBTU can function alone, the deliberate addition of HOBt is crucial. HOBt acts as a nucleophilic catalyst, accelerating the reaction.[6] More importantly, it serves as a potent racemization suppressant.[7][8][9] By rapidly trapping the activated acid as an HOBt ester, it prevents the formation of undesirable oxazolone intermediates, which are a primary cause of epimerization.[3]

  • Nucleophilic Attack and Amide Formation: The target amine attacks the carbonyl carbon of the HOBt active ester. This aminolysis step displaces HOBt and forms the desired amide bond with high efficiency.[5][10]

Mechanistic Diagram

HBTU_Mechanism Figure 1: HBTU/HOBt Activation Mechanism Carboxylic_Acid R-COOH ((S)-3-Amino-2-methylpropanoic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation HBTU HBTU Carboxylate->HBTU + Active_Intermediate O-Acylisourea Intermediate HBTU->Active_Intermediate Attack on Uronium Carbon Base DIPEA (Base) Base->Carboxylic_Acid + HOBt_Ester HOBt Active Ester (Key Intermediate) Active_Intermediate->HOBt_Ester Rearrangement Amine R'-NH₂ (Nucleophile) HOBt_Ester->Amine + Amide_Product R-CO-NH-R' (Desired Amide) Amine->Amide_Product Aminolysis Byproducts HOBt + Tetramethylurea Amide_Product->Byproducts +

Caption: HBTU/HOBt activation pathway for amide bond formation.

Experimental Guide: Solution-Phase Coupling

This section provides a detailed protocol for the coupling of a protected (S)-3-Amino-2-methylpropanoic acid derivative to a primary or secondary amine in a solution-phase reaction. Proper protection of the amino group on the β-amino acid (e.g., with Boc or Fmoc) is assumed.

Materials and Reagents
Reagent/MaterialGradeNotes
N-Protected (S)-3-Amino-2-methylpropanoic acidSynthesis GradeThe limiting reagent in this protocol.
Amine Component (R'-NH₂)Synthesis GradeMust have at least one free N-H bond.
HBTUPeptide Synthesis GradeStore under inert gas, moisture-sensitive.
HOBt (Hydrate)Peptide Synthesis GradeThe hydrate form is significantly safer than anhydrous HOBt.[11]
DIPEA (or TEA)Peptide Synthesis GradeUse a non-nucleophilic, hindered base.
Anhydrous DMF or DCMHPLC GradeSolvent must be dry for optimal results.
Standard Laboratory Glassware-Must be dried thoroughly before use.
Magnetic Stirrer & Stir Bars-
Ice Bath-For controlling reaction temperature.
TLC plates / HPLC system-For reaction monitoring.
Stoichiometry of Reagents

Proper stoichiometry is critical to maximize yield and minimize side reactions, such as the guanidinylation of the free amine by excess HBTU.[12][13]

ReagentEquivalents (relative to Amine)Rationale
Amine Component1.0The limiting reagent.
N-Protected Carboxylic Acid1.05 - 1.1A slight excess helps drive the reaction to completion.
HBTU1.05 - 1.1Matched to the carboxylic acid.
HOBt1.05 - 1.1Matched to the carboxylic acid.
DIPEA2.0 - 2.5A base is required for the initial deprotonation and to neutralize the HOBt released.
Step-by-Step Coupling Protocol

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Work-up & Analysis Prep_Amine 1. Dissolve Amine in Anhydrous DMF Couple 6. Add Amine solution to the activated mixture Prep_Amine->Couple Prep_Acid 2. In a separate flask, dissolve Carboxylic Acid and HOBt in DMF Cool 3. Cool Acid/HOBt solution to 0 °C (Ice Bath) Prep_Acid->Cool Add_Base 4. Add DIPEA to the cold acid solution Cool->Add_Base Preactivate 5. Add HBTU. Stir for 2-5 min (Pre-activation) Add_Base->Preactivate Preactivate->Couple React 7. Allow to warm to RT. Stir for 2-12 hours Couple->React Monitor 8. Monitor reaction by TLC or HPLC React->Monitor Workup 9. Perform aqueous work-up (e.g., EtOAc/NaHCO₃ wash) Monitor->Workup Purify 10. Purify product via column chromatography Workup->Purify

Caption: General experimental workflow for solution-phase peptide coupling.

  • Preparation of Amine Solution: In a round-bottom flask, dissolve the amine component (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Preparation of Acid Solution: In a separate, larger round-bottom flask, dissolve the N-protected (S)-3-Amino-2-methylpropanoic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.[14]

  • Cooling: Place the flask containing the acid/HOBt mixture into an ice bath and stir for 5-10 minutes until the temperature equilibrates to 0 °C. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • Base Addition: Add DIPEA (2.5 eq) to the cooled acid/HOBt solution and stir.

  • Pre-activation: Add HBTU (1.1 eq) to the mixture. Stir the solution at 0 °C for 2-5 minutes.[3] This pre-activation step is crucial for forming the HOBt active ester before the amine is introduced, which increases efficiency and reduces the risk of side reactions.[13][15]

  • Coupling: Add the amine solution from step 1 to the activated acid mixture dropwise.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-12 hours.

  • Monitoring: The reaction progress should be monitored periodically by TLC or LC-MS to confirm the consumption of the limiting amine starting material.[14][16]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes unreacted acid, HOBt, and other water-soluble byproducts.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive reagents (moisture contamination).- Steric hindrance from substrates.- Insufficient reaction time.- Ensure all reagents and solvents are anhydrous.[18]- Increase reaction time or consider gentle heating (e.g., to 40 °C), but monitor for racemization.[19]- Confirm the purity of starting materials.
Guanidinylation Side Product Detected - Excess HBTU reacting with the free amine.- Use no more than 1.0-1.1 equivalents of HBTU relative to the carboxylic acid.[12]- Ensure the pre-activation step is performed before adding the amine solution.[13]
Racemization Detected - Insufficient HOBt.- Prolonged reaction at elevated temperatures.- Use of a strong, unhindered base.- Always use at least one equivalent of HOBt.[7][11]- Maintain reaction at room temperature unless necessary.- Use a hindered base like DIPEA instead of triethylamine (TEA).
Difficult Purification - Byproducts (tetramethylurea) co-eluting with the product.- Ensure a thorough aqueous work-up, as tetramethylurea has some water solubility.[10]- Optimize chromatography conditions (solvent gradient).

Safety Information

  • HBTU: Is a moderate skin sensitizer and may cause allergic reactions upon contact.[5]

  • HOBt: Anhydrous HOBt is a known explosive and is sensitive to heat and shock. It is almost exclusively supplied and used as a hydrate, which is significantly safer.[9][11]

  • DIPEA/DMF: These are irritants. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions. [URL: https://www.creative-peptides.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions/]
  • Wikipedia. HBTU. [URL: https://en.wikipedia.org/wiki/HBTU]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of HOBt vs. HBTU in Minimizing Peptide Racemization. [URL: https://www.nbinno.
  • BenchChem. Application Notes and Protocols for HBTU Coupling Reactions. [URL: https://www.benchchem.
  • Aapptec Peptides. Coupling Reagents. [URL: https://www.peptide.com/coupling-reagents-synthesis-peptides.html]
  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. [URL: https://www.researchgate.net/post/In_peptide_synthesis_using_HBTU_HOBt_coupling_Why_is_HOBt_required_Isnt_HBTU_alone_enough_for_the_coupling_to_complete]
  • BenchChem. Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents. [URL: https://www.benchchem.com/application-notes/coupling-of-boc-his-z-oh-with-hbtu-hobt-reagents]
  • Gundu, S. et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01150c]
  • Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
  • BenchChem. Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. [URL: https://www.benchchem.com/application-notes/standard-hbtu-hobt-coupling-protocol-for-fmoc-amino-acids]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). [URL: https://www.bachem.com/knowledge-center/technologies-products/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Sam-Iyere, F. O. et al. (2009). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [URL: https://www.researchgate.net/publication/228646062_Side_reactions_of_onium_coupling_reagents_BOP_and_HBTU_in_the_synthesis_of_silica_polymer_supports]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [URL: https://www.peptide.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/]
  • BenchChem. Side reactions associated with 1-Hydroxybenzotriazole hydrate and how to avoid them. [URL: https://www.benchchem.
  • Davies, J. S. et al. (1988). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880001217]
  • The Organic Chemistry Tutor. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [URL: https://www.youtube.
  • BenchChem. HBTU Coupling Reactions: A Technical Support Center. [URL: https://www.benchchem.com/product/b3427894]
  • ResearchGate. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [URL: https://www.researchgate.net/publication/228646062_Side_reactions_of_onium_coupling_reagents_BOP_and_HBTU_in_the_synthesis_of_silica_polymer_supports]
  • McSweeney, L. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. [URL: https://doras.dcu.ie/17855/]
  • Vommina, V. S. et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. [URL: https://www.researchgate.net/publication/38077551_New_and_simple_synthesis_of_acid_azides_ureas_and_carbamates_from_carboxylic_acids_application_of_peptide_coupling_agents_EDC_and_HBTU]
  • ChemicalBook. HBTU:Property,Reaction,Preparation and Hazard. (2024). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3373099.htm]
  • BenchChem. HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. [URL: https://www.benchchem.

Sources

Method

Introduction: Navigating the Challenges of β-Peptide Synthesis

An Application Scientist's Guide to DIC/Oxyma Coupling for β-Amino Acid Peptide Synthesis In the landscape of medicinal chemistry and drug development, β-peptides have emerged as a compelling class of molecules.[1] By in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to DIC/Oxyma Coupling for β-Amino Acid Peptide Synthesis

In the landscape of medicinal chemistry and drug development, β-peptides have emerged as a compelling class of molecules.[1] By incorporating β-amino acids, which feature an additional carbon in their backbone compared to their α-amino acid counterparts, these peptides can adopt stable, predictable secondary structures known as "foldamers".[2][3] This structural stability confers a significant advantage: remarkable resistance to proteolytic degradation, a common pitfall for traditional α-peptide-based therapeutics.[4] This enhanced stability makes β-peptides and α,β-hybrid peptides promising candidates for inhibiting protein-protein interactions, acting as antimicrobial agents, and developing novel therapeutics.[1][4]

However, the very feature that provides this stability—the substituted β-carbon—also presents a significant synthetic challenge: steric hindrance.[5][6] The bulky nature of β-amino acids can dramatically slow the rate of amide bond formation, leading to incomplete reactions and low yields when using traditional coupling reagents.[6] Furthermore, the risk of racemization, the loss of stereochemical integrity at the chiral center, is a constant concern during peptide synthesis and can render the final product biologically inactive.[7][8]

To overcome these hurdles, modern peptide chemistry has shifted towards more efficient and robust coupling systems. The combination of N,N'-diisopropylcarbodiimide (DIC) with the additive Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma, or OxymaPure®) has proven to be a superior choice, particularly for sterically demanding couplings.[9][10] This guide provides a detailed exploration of the DIC/Oxyma methodology, explaining its mechanistic advantages and offering field-tested protocols for researchers engaged in the synthesis of β-amino acid-containing peptides.

The Mechanism: How DIC/Oxyma Drives Efficient and Low-Racemization Coupling

The success of the DIC/Oxyma system lies in a two-stage activation process that generates a highly reactive intermediate while minimizing pathways that lead to side products and racemization.

  • Carbodiimide Activation: The process begins when the carboxylic acid of the N-protected β-amino acid reacts with DIC. This forms a highly reactive, but unstable, O-acylisourea intermediate.[11][12] This intermediate is highly susceptible to nucleophilic attack by the desired amine. However, it is also prone to undesirable side reactions, such as intramolecular rearrangement to a stable N-acylurea, which terminates the coupling reaction, or cyclization to an oxazolone, a key pathway for racemization.[7][13]

  • Oxyma Interception and Active Ester Formation: This is the critical step where the additive's role becomes paramount. Oxyma, with a pKa of 4.60, is acidic enough to rapidly and efficiently intercept the unstable O-acylisourea intermediate.[12][14] This reaction forms a more stable, yet still highly reactive, Oxyma active ester (O-ester).[12] This O-ester is less prone to racemization than the O-acylisourea intermediate and effectively channels the reaction towards the desired amide bond formation when the amine component is introduced.[7] The superiority of Oxyma in suppressing racemization compared to older additives like 1-hydroxybenzotriazole (HOBt) is well-documented.[9][15][16]

The entire workflow is visualized in the diagram below.

CouplingMechanism cluster_start beta_acid N-Protected β-Amino Acid (R-COOH) isourea O-Acylisourea Intermediate (Highly Reactive) beta_acid->isourea + DIC dic DIC dic->isourea oxyma_ester Oxyma Active Ester (Stable, Reactive) isourea->oxyma_ester + Oxyma diu Diisopropylurea (DIU) (Soluble Byproduct) n_acylurea N-Acylurea (Side Product) isourea->n_acylurea Undesired Rearrangement oxyma Oxyma oxyma->oxyma_ester peptide β-Peptide Bond oxyma_ester->peptide + Amine amine Amine Component (R'-NH2) amine->peptide peptide->diu + Oxyma

Caption: DIC/Oxyma activation pathway for amide bond formation.

Key Advantages of the DIC/Oxyma System for β-Amino Acids

  • Enhanced Safety: Unlike HOBt and other benzotriazole-based additives, Oxyma is not explosive, making it significantly safer for storage and handling in the laboratory.[9][13]

  • High Coupling Efficiency: The reactivity of the Oxyma active ester ensures high yields, even with sterically hindered β-amino acids where other methods may fail or require extended reaction times.[10][17]

  • Superior Racemization Suppression: The rapid formation of the relatively stable Oxyma ester minimizes the lifetime of the racemization-prone O-acylisourea intermediate, preserving the chiral integrity of the β-amino acid.[9][15]

  • Clean Reaction Profiles: The primary byproduct of DIC, diisopropylurea (DIU), is soluble in common organic solvents like dichloromethane (DCM) and can be easily removed during workup, simplifying purification compared to the insoluble urea produced by dicyclohexylcarbodiimide (DCC).[13]

Detailed Experimental Protocols

The following protocols provide a starting point for solution-phase and solid-phase synthesis. Optimization may be required based on the specific β-amino acid and peptide sequence.

Protocol 1: Solution-Phase Coupling of β-Amino Acids

This method is ideal for synthesizing dipeptides or smaller peptide fragments.

Materials & Reagents:

ReagentEquivalents (eq.)Purpose
N-protected β-Amino Acid1.0Carboxyl Component
Amine Component (e.g., amino acid ester HCl salt)1.0Nucleophile
Oxyma1.0 - 1.2Additive
DIC1.0 - 1.2Activating Agent
DIEA (N,N-Diisopropylethylamine)1.0 (if amine is a salt), 2.0 (if both components are salts)Non-nucleophilic Base
Solvent (Anhydrous DMF or DCM)-Reaction Medium

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected β-amino acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Once cooled, add DIC (1.1 eq.) dropwise via syringe. Stir the mixture at 0 °C for 10-15 minutes. A color change to yellow may be observed, indicating the formation of the active ester.[16]

  • Amine Addition: To the pre-activated mixture, add the amine component (1.0 eq.). If the amine is provided as a hydrochloride or other salt, add DIEA (1.0 eq.) to liberate the free amine.

  • Coupling Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).[17] This removes the urea byproduct, excess base, and unreacted starting materials.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude peptide by flash column chromatography on silica gel or by preparative HPLC.[18]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

This protocol is adapted for automated or manual solid-phase synthesis using the Fmoc strategy.

Materials & Reagents:

ReagentEquivalents (eq. relative to resin loading)Purpose
Fmoc-β-Amino Acid3 - 5Carboxyl Component
Oxyma3 - 5Additive
DIC3 - 5Activating Agent
SPPS-grade DMF-Solvent/Washing
Deprotection Solution (e.g., 20% piperidine in DMF)-Fmoc Removal

Step-by-Step Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-β-amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF. Add DIC (3-5 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.[14]

  • Coupling Reaction: Add the activated coupling cocktail to the deprotected resin in the reaction vessel. Agitate via nitrogen bubbling or mechanical shaking for 1-3 hours. Due to steric hindrance, β-amino acids may require longer coupling times than α-amino acids.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection/coupling cycle.

  • Cleavage & Final Purification: After the final amino acid is coupled, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, and purify by preparative RP-HPLC.[19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield / Incomplete Coupling 1. Insufficient reaction time for sterically hindered β-amino acid. 2. Ineffective activation (moisture in reagents/solvents). 3. Poor solubility of protected peptide on resin (SPPS).1. Increase coupling time to 3-4 hours or overnight. Consider double coupling. 2. Use anhydrous solvents and fresh reagents. 3. For SPPS, consider switching to a more polar solvent like NMP or using microwave-assisted synthesis for difficult couplings.[21]
Formation of Side Products 1. N-acylurea formation from rearrangement of O-acylisourea. 2. Generation of unexpected adducts.1. Ensure sufficient Oxyma is present to trap the intermediate quickly. Pre-activation step is crucial. 2. Confirm the purity of starting materials. Characterize byproduct by MS to diagnose the issue.
Racemization / Epimerization 1. Use of a strong, nucleophilic base. 2. Elevated reaction temperatures. 3. Prolonged activation time before amine addition.1. Use a weaker or non-nucleophilic base like DIEA or 2,4,6-collidine, and use it sparingly. The DIC/Oxyma method can often be run without base if the amine is not a salt, which minimizes racemization.[13][21] 2. Maintain low temperatures (0 °C) during activation and initial coupling.[13] 3. Keep pre-activation times to the recommended 10-15 minutes.

Important Safety Considerations: The Risk of HCN Generation

A significant safety concern associated with the DIC/Oxyma system is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas.[22] This side reaction occurs when DIC and Oxyma react directly with each other in the absence of a carboxylic acid, particularly at room temperature and when used in excess.[11][23]

Mitigation Strategies:

  • Sequential Addition: Never mix stock solutions of DIC and Oxyma. Always add DIC to the mixture of the amino acid and Oxyma.

  • Control Temperature: Perform the pre-activation step at 0 °C, as the unstable intermediate leading to HCN is less likely to form and decompose at lower temperatures.[21][23]

  • Minimize Excess: Use the reagents in the recommended stoichiometric amounts and avoid large excesses.

  • Proper Ventilation: Always conduct these reactions in a well-ventilated chemical fume hood.

By adhering to the protocols and safety advice outlined above, researchers can effectively and safely leverage the power of DIC/Oxyma coupling to synthesize challenging β-peptides, advancing research in drug discovery and materials science.[24]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure).
  • El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Benchchem. Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fiori, S., & Gademann, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Lee, H. J., & Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science.
  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Oxyma Coupling Reactions and Temperature Effects.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • El-Faham, A., et al. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules.
  • Yang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega.
  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Apostolopoulos, V., et al. (2019). beta-Peptides: from structure to function. Request PDF.
  • Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Organic & Biomolecular Chemistry.
  • Sgourakis, N. G., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters.
  • Merck. Novabiochem® Coupling reagents.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Benchchem. Ethyl Cyanohydroxyiminoacetate (Oxyma): A Technical Guide for Peptide Coupling.
  • Collins, J. (n.d.). 7.4 Racemization Assays.
  • Quaglia, F., et al. (2017). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Pharmaceutics.
  • Organic Syntheses Procedure. (n.d.).
  • Yang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega.

Sources

Application

Use of (S)-3-Amino-2-methylpropanoic acid hydrochloride in neuroprotective peptide synthesis

Topic: Use of (S)-3-Amino-2-methylpropanoic acid hydrochloride in Neuroprotective Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: Engineering Stability and Function...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Use of (S)-3-Amino-2-methylpropanoic acid hydrochloride in Neuroprotective Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Stability and Function in Neuroprotective Peptides

The pursuit of effective treatments for neurodegenerative diseases is one of the most pressing challenges in modern medicine. A promising therapeutic avenue is the development of neuroprotective peptides, which can modulate pathological pathways, such as amyloid-β (Aβ) aggregation, oxidative stress, and apoptosis.[1][2][3] However, natural peptides often suffer from poor metabolic stability and rapid degradation by proteases, limiting their therapeutic potential.

A key strategy to overcome these limitations is the incorporation of non-canonical amino acids.[4] This guide focuses on (S)-3-Amino-2-methylpropanoic acid , a β-amino acid, and its application in synthesizing next-generation neuroprotective peptides. Unlike their α-amino acid counterparts, β-peptides have an additional carbon atom in their backbone, a feature that fundamentally alters their structural and functional properties.[5]

The incorporation of (S)-3-Amino-2-methylpropanoic acid offers two primary advantages:

  • Enhanced Proteolytic Resistance: The altered backbone geometry makes peptides containing β-amino acids poor substrates for proteases, significantly increasing their in-vivo half-life.[6][7]

  • Conformational Constraint: The methyl group on the α-carbon (C2 position) introduces steric hindrance that restricts the peptide's conformational freedom.[8] This constraint can be exploited to stabilize specific secondary structures, such as helices or turns, which are often crucial for potent receptor binding or for disrupting pathological protein-protein interactions.[6][9]

This document serves as a comprehensive technical guide, providing the scientific rationale and detailed protocols for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid into neuroprotective peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale: The "Why" Behind the Method

The choice to incorporate (S)-3-Amino-2-methylpropanoic acid is a deliberate design element aimed at creating peptides with superior drug-like properties. The methyl group is not merely a passive addition; it actively influences the peptide's local and global conformation.[8] In the context of neuroprotection, this is critical. For instance, many pathological processes in diseases like Alzheimer's involve the misfolding of proteins into β-sheet-rich structures.[2] Peptides designed with conformationally constrained β-amino acids can act as "β-sheet breakers," interfering with this aggregation process.

Furthermore, the increased lipophilicity imparted by the methyl group can favorably alter the peptide's pharmacokinetic profile, potentially improving its ability to cross the blood-brain barrier—a major hurdle in developing neurological drugs.[6] The synthesis protocols detailed below are therefore optimized to efficiently incorporate this sterically demanding building block while maintaining high peptide purity and yield.

Experimental Workflow: From Synthesis to Characterization

The overall process involves synthesizing the peptide on a solid support, cleaving it from the support, purifying it, and finally, confirming its identity and purity through rigorous analytical methods.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase Resin 1. Resin Selection & Swelling SPPS 2. Iterative SPPS Cycles (Deprotection, Coupling, Wash) Resin->SPPS Load first AA SPPS->SPPS Cleavage 3. Cleavage & Global Deprotection SPPS->Cleavage Completed Sequence Purify 4. Purification (RP-HPLC) Cleavage->Purify Crude Peptide Analyze 5. Characterization (LC-MS, MS/MS) Purify->Analyze Purified Fractions Final Pure, Characterized Neuroprotective Peptide Analyze->Final

Caption: High-level workflow for neuroprotective peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the synthesis of a model pentapeptide, Ac-Tyr-Val-β²hAla-Gly-Leu-NH₂, where β²hAla represents (S)-3-Amino-2-methylpropanoic acid. The Fmoc/tBu strategy is employed, which offers orthogonal protection and is widely used for synthesizing modified peptides.[10][11][12]

Materials and Reagents
Reagent/MaterialPurposeVendor Example
Rink Amide MBHA Resin, 100-200 meshSolid support for synthesizing C-terminal amide peptides.Sigma-Aldrich
Fmoc-L-Leu-OHFirst amino acid to be coupled to the resin.Bachem
Fmoc-Gly-OHBachem
Fmoc-(S)-3-amino-2-methylpropanoic acid The key modified building block. Chem-Impex
Fmoc-L-Val-OHBachem
Fmoc-L-Tyr(tBu)-OHSide-chain protected tyrosine.Bachem
N,N-Dimethylformamide (DMF), peptide synthesis gradePrimary solvent for washing and coupling reactions.Fisher Scientific
Dichloromethane (DCM)Solvent for resin swelling and washing.Sigma-Aldrich
PiperidineBase for removing the temporary Fmoc protecting group.Acros Organics
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling reagent, highly effective for hindered amino acids.MilliporeSigma
N,N-Diisopropylethylamine (DIPEA)Activation base for coupling reactions.Sigma-Aldrich
Acetic AnhydrideReagent for N-terminal acetylation (capping).Sigma-Aldrich
Trifluoroacetic acid (TFA)Strong acid for cleavage and side-chain deprotection.Sigma-Aldrich
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage.Acros Organics
Deionized Water (ddH₂O)Scavenger and component of HPLC mobile phase.-
Diethyl ether, coldUsed to precipitate the cleaved peptide.Fisher Scientific
Step-by-Step Methodology

1. Resin Preparation (Day 1)

  • Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel.

  • Swell the resin in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain the solvent after each step. Proper swelling is crucial for reagent accessibility.[13]

2. First Amino Acid Coupling (Fmoc-Leu-OH)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes. Drain. Repeat with a second treatment for 10 minutes. This removes the Fmoc group from the Rink linker, exposing the free amine for coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 5 mL of DMF.

    • Allow the activation mixture to pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Chain Elongation: SPPS Cycles (Days 1-3) For each subsequent amino acid (Gly, β²hAla, Val, Tyr), perform the following cycle:

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).

  • Washing: Wash with DMF (5 x 10 mL).

  • Coupling:

    • Prepare the activation mixture: Amino Acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), DIPEA (0.8 mmol, 8 eq) in 5 mL DMF.

    • Crucial Note for (S)-3-Amino-2-methylpropanoic acid: Due to steric hindrance, extend the coupling time to 4 hours.[14] Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step (a "double couple").

  • Washing: Wash with DMF (3 x 10 mL).

4. N-Terminal Acetylation (Day 3)

  • After the final Fmoc deprotection (from Tyr), wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

  • Agitate for 30 minutes. This "caps" the N-terminus, preventing further reaction and mimicking many natural proteins.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL). Dry the resin under vacuum for at least 1 hour.

5. Cleavage and Deprotection (Day 4) CAUTION: Perform in a certified fume hood. TFA is highly corrosive.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% ddH₂O.

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 3 hours. This simultaneously cleaves the peptide from the resin and removes the tBu protecting group from Tyrosine.

  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Precipitate the crude peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the tube (4000 rpm, 5 min), decant the ether, and wash the pellet with more cold ether. Repeat twice.

  • Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Peptide Purification and Characterization

Rigorous analysis is non-negotiable to ensure the synthesized product is the correct molecule at a high purity.[15][16][17]

1. Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

  • Instrumentation: Use a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phases:

    • Phase A: 0.1% TFA in ddH₂O

    • Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient, for example, 10-60% Phase B over 40 minutes, at a flow rate of 10 mL/min.

  • Detection & Fraction Collection: Monitor the elution at 220 nm and 280 nm (for Tyrosine). Collect fractions corresponding to the major peak.

2. Purity Analysis and Identity Confirmation

  • Analytical RP-HPLC: Analyze the collected fractions using an analytical C18 column with a faster gradient (e.g., 5-95% B over 20 min) to confirm purity >95%.[18]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Inject a small sample of the purified peptide into an LC-MS system.

    • This will confirm the purity and provide the molecular weight of the peptide.[18][19] The observed mass should match the theoretical mass.

  • Tandem MS (MS/MS):

    • Fragment the parent ion from the MS analysis.

    • The fragmentation pattern (b- and y-ions) will confirm the amino acid sequence, verifying the successful incorporation of (S)-3-Amino-2-methylpropanoic acid at the correct position.

Representative Analytical Data
ParameterExpected ResultPurpose
Peptide Sequence Ac-Tyr-Val-β²hAla-Gly-Leu-NH₂-
Theoretical Mass [M+H]⁺ 606.35 DaIdentity Confirmation
Observed Mass [M+H]⁺ 606.4 ± 0.1 DaIdentity Confirmation via Mass Spectrometry
HPLC Purity > 95% (at 220 nm)Purity Assessment
MS/MS Fragmentation Fragmentation pattern consistent with the sequence, showing a mass shift of 101.1 Da between Gly and Val fragments (corresponding to β²hAla).Sequence Verification

Mechanistic Insight: Potential Neuroprotective Signaling

Peptides developed using this methodology may exert their neuroprotective effects through various cellular pathways. One key pro-survival pathway in neurons is the PI3K/Akt pathway, which inhibits apoptosis and promotes cellular health.[20] Neuroprotective agents can activate this cascade, leading to the downstream phosphorylation and inactivation of pro-apoptotic factors.

G Receptor Cell Surface Receptor (e.g., Trk, IGF-1R) PI3K PI3K Receptor->PI3K activates Peptide Neuroprotective Peptide (Contains β²hAla) Peptide->Receptor binds & activates Akt Akt (Protein Kinase B) PI3K->Akt activates Bad Bad (Pro-apoptotic) Akt->Bad phosphorylates & inhibits Survival Cell Survival & Growth Akt->Survival promotes Apoptosis Apoptosis (Cell Death) Bad->Apoptosis inhibition of inhibition

Caption: Simplified PI3K/Akt pro-survival signaling pathway.

Safety and Handling

  • (S)-3-Amino-2-methylpropanoic acid hydrochloride: Handle in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[21][22]

  • Reagents: DMF, Piperidine, and DIPEA are hazardous. Always work in a well-ventilated fume hood.

  • TFA: Extremely corrosive and volatile. Use with extreme caution in a certified fume hood, wearing acid-resistant gloves, lab coat, and full-face protection.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The incorporation of (S)-3-Amino-2-methylpropanoic acid is a powerful tool in the rational design of neuroprotective peptides. By imparting both proteolytic stability and conformational rigidity, this building block enables the synthesis of peptide candidates with enhanced therapeutic potential. The detailed SPPS and analytical protocols provided herein offer a robust framework for researchers to successfully synthesize and validate these complex molecules, paving the way for the development of novel diagnostics and therapeutics for neurodegenerative diseases.

References

  • Mouton-Lizarraga, M. A., et al. (2004). Beta-Synuclein-derived Peptides With Neuroprotective Activity: An Alternative Treatment of Neurodegenerative Disorders? PubMed. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Vigneron, P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available from: [Link]

  • Giuffrida, M. L., et al. (2009). β-Amyloid Monomers Are Neuroprotective. Journal of Neuroscience. Available from: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. Available from: [Link]

  • Vágner, J., et al. (2008). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available from: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. Available from: [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. Available from: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available from: [Link]

  • Reddy, P. H., & Mani, G. (2020). Amyloid-β Peptide Impact on Synaptic Function and Neuroepigenetic Gene Control Reveal New Therapeutic Strategies for Alzheimer's Disease. Frontiers in Aging Neuroscience. Available from: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available from: [Link]

  • Di Fede, C., et al. (2022). From Small Peptides to Large Proteins against Alzheimer's Disease. MDPI. Available from: [Link]

  • Li, Y., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. Available from: [Link]

  • Ramasubbu, K., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. PMC - NIH. Available from: [Link]

  • Capot Chemical. (2025). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Capot Chemical. Available from: [Link]

  • Karle, A., et al. (2014). Engineering β-sheets employing N-methylated heterochiral amino acids. PMC - NIH. Available from: [Link]

  • Gabdrakhmanova, S., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. NIH. Available from: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

  • Lee, S. Y., & Hur, S. J. (2019). Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment. PubMed. Available from: [Link]

  • Hou, J., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
  • Meloni, B. P., et al. (2013). The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures. PMC - NIH. Available from: [Link]

  • Wikipedia. (n.d.). Beta-peptide. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Available from: [Link]

  • Sharma, P., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. Available from: [Link]

  • Drey, C. N. C., et al. (1981). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Drey, C. N. C., & Ridge, R. J. (1981). ChemInform Abstract: SYNTHESIS OF β‐AMINO ACID PEPTIDES. PART 2. PREPARATION OF PEPTIDES OF 3‐AMINO‐2,2‐DIMETHYLPROPIONIC ACID BY MEANS OF CONVENTIONAL COUPLING REAGENTS AND WITH OXAZIN‐6‐ONE DERIVATIVES. Chemischer Informationsdienst. Available from: [Link]

  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Britton, R., et al. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Chemical Biology. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Peptide Analogs with (S)-3-Amino-2-methylpropanoic Acid

Introduction: The Strategic Incorporation of (S)-3-Amino-2-methylpropanoic Acid in Peptide Design In the landscape of modern drug discovery and development, peptide analogs serve as powerful tools for probing biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of (S)-3-Amino-2-methylpropanoic Acid in Peptide Design

In the landscape of modern drug discovery and development, peptide analogs serve as powerful tools for probing biological systems and for creating novel therapeutics. The introduction of non-proteinogenic amino acids is a key strategy to enhance the pharmacological properties of peptides, such as increased metabolic stability, improved receptor affinity, and controlled secondary structure. Among these, β-amino acids, and specifically the chiral building block (S)-3-Amino-2-methylpropanoic acid, offer unique conformational constraints. The presence of a methyl group on the β-carbon introduces steric hindrance that can rigidify the peptide backbone, making it less susceptible to enzymatic degradation and predisposing it to adopt specific secondary structures, such as helices and turns.

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid into peptide sequences. We will delve into the nuances of both solid-phase and solution-phase synthesis, address the inherent challenges posed by this sterically hindered building block, and outline robust methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering both foundational knowledge and actionable protocols to streamline the synthesis of these valuable peptide analogs.

Core Concepts and Strategic Considerations

The primary challenge in synthesizing peptides containing (S)-3-Amino-2-methylpropanoic acid lies in the steric bulk presented by the β-methyl group. This can lead to incomplete coupling reactions, aggregation of the growing peptide chain, and potential for epimerization.[1][2] Therefore, careful selection of coupling reagents, optimized reaction conditions, and appropriate synthetic strategies are paramount for success.

Choosing the Right Synthetic Approach: Solid-Phase vs. Solution-Phase

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its efficiency and the ease of purification.[3] The growing peptide is anchored to a solid support (resin), and excess reagents are removed by simple washing steps. For incorporating hindered amino acids like (S)-3-Amino-2-methylpropanoic acid, SPPS offers the advantage of driving reactions to completion by using an excess of reagents.

Solution-Phase Peptide Synthesis: While less common for long peptides, solution-phase synthesis can be advantageous for the synthesis of short peptide fragments or for large-scale production. It allows for purification and characterization of intermediates, providing greater control over the purity of the final product.

Key Reagents and Building Blocks

The cornerstone of incorporating (S)-3-Amino-2-methylpropanoic acid is the availability of the N-terminally protected building block, Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH . This derivative is commercially available and is the starting point for most Fmoc-based SPPS protocols.

Coupling Reagents for Hindered Amino Acids

Standard coupling reagents may prove inefficient for sterically hindered amino acids. More potent activating agents are necessary to achieve high coupling yields.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHigh reactivity, fast kinetics, and reduced risk of racemization.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltA widely used and effective coupling reagent, though slightly less reactive than HATU.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltExcellent for hindered couplings and less prone to side reactions compared to some uronium salts.
DIC/OxymaPure Carbodiimide/AdditiveA cost-effective and safe alternative to benzotriazole-based additives, offering high efficiency.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing (S)-3-Amino-2-methylpropanoic Acid

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-(S)-β²-hAla-Phe-NH₂, where β²-hAla represents (S)-3-Amino-2-methylpropanoic acid, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH

  • Fmoc-Ala-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (HATU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Double Couple Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Final Fmoc Deprotection Wash3->Deprotection4 Capping N-terminal Acetylation (Acetic Anhydride/DIPEA) Deprotection4->Capping Wash4 Wash Capping->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitate in cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (LC-MS, NMR) Purification->Characterization

SPPS workflow for a model peptide.

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • First Amino Acid Coupling (Phenylalanine):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x) and DCM (3x).

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin as described above.

  • Incorporation of (S)-3-Amino-2-methylpropanoic Acid (Double Coupling Protocol):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly.

    • First Coupling: Dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 4 hours.

    • Wash the resin.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH for another 4 hours or overnight.[1] A longer coupling time is often necessary for hindered amino acids.[2]

    • Wash the resin.

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin.

    • Couple Fmoc-Ala-OH using the same activation method as for Phenylalanine for 2 hours.

    • Wash the resin.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group.

    • Wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and shake for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the peptide using LC-MS and NMR.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with (S)-3-Amino-2-methylpropanoic Acid

This protocol describes the synthesis of Boc-Phe-(S)-β²-hAla-OMe.

Materials:

  • H-(S)-β²-hAla-OMe·HCl (Methyl (S)-3-amino-2-methylpropanoate hydrochloride)

  • Boc-Phe-OH

  • HATU

  • DIPEA

  • DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous MgSO₄

Workflow Diagram:

Solution_Phase_Workflow Start Boc-Phe-OH + H-(S)-β²-hAla-OMe·HCl Activation Activate Boc-Phe-OH with HATU/DIPEA in DMF Start->Activation Coupling Add H-(S)-β²-hAla-OMe·HCl and excess DIPEA Activation->Coupling Reaction Stir at room temperature Coupling->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, HCl, Brine) Reaction->Workup Drying Dry organic layer (MgSO4) and concentrate Workup->Drying Purification Purify by Flash Chromatography Drying->Purification Characterization Characterize (NMR, MS) Purification->Characterization

Solution-phase synthesis of a dipeptide.

Procedure:

  • Reaction Setup: To a solution of Boc-Phe-OH (1.0 eq) in DMF, add HATU (1.0 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add H-(S)-β²-hAla-OMe·HCl (1.1 eq) and additional DIPEA (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction may require several hours to overnight for completion.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Troubleshooting and Overcoming Challenges

  • Incomplete Coupling: As evidenced by a positive Kaiser test (for primary amines) after coupling.

    • Solution: Employ a double coupling strategy with extended reaction times.[1] Consider switching to a more potent coupling reagent like HATU or PyAOP. Microwave-assisted synthesis can also enhance coupling efficiency for hindered residues.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to poor solvation and incomplete reactions.

    • Solution: Use resins with a lower loading capacity. Incorporate backbone-modifying protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid to disrupt secondary structure formation.[2]

  • Epimerization: The chiral center of the activated amino acid can be susceptible to racemization.

    • Solution: Use coupling reagents with additives that suppress racemization, such as HOAt (found in HATU). Avoid excessive amounts of base and prolonged activation times.

Characterization of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

Accurate characterization is crucial to confirm the successful synthesis and purity of the target peptide.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for assessing the purity of the crude peptide and for purifying the final product. The incorporation of the relatively hydrophobic (S)-3-Amino-2-methylpropanoic acid may lead to an increase in the retention time of the peptide compared to an analog containing a more polar residue.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the incorporation of (S)-3-Amino-2-methylpropanoic acid.

  • ¹H NMR: The presence of the β-methyl group will give rise to a characteristic doublet in the aliphatic region of the spectrum (typically around 1.0-1.2 ppm). The diastereotopic protons of the adjacent CH₂ group will appear as distinct signals, often as complex multiplets. The chemical shifts of the backbone amide protons can provide insights into the local conformation of the peptide.[6][7][8][9]

Conclusion

The synthesis of peptide analogs containing (S)-3-Amino-2-methylpropanoic acid presents unique but manageable challenges. By employing potent coupling reagents, optimizing reaction conditions through strategies like double coupling, and utilizing robust purification and characterization techniques, researchers can successfully incorporate this valuable building block. The resulting conformationally constrained peptides hold significant promise for the development of next-generation therapeutics with enhanced stability and biological activity.

References

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]

  • Zerbe, O., & Bader, G. peptide nmr. [Link]

  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. PMC - NIH. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Recent Structural Advances in Constrained Helical Peptides. PMC - NIH. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • 1H NMR chemical shifts (d H , ppm relative DSS) of the peptide... ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. [Link]

  • Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI. [Link]

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Application

(S)-3-Amino-2-methylpropanoic Acid Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

An Application Guide for Asymmetric Synthesis Abstract: (S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a valuable chiral β-amino acid that serves as a versatile starting material in asym...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Asymmetric Synthesis

Abstract: (S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a valuable chiral β-amino acid that serves as a versatile starting material in asymmetric synthesis.[1][2] While not a classical recyclable chiral auxiliary, its inherent stereochemistry provides an excellent foundation for the synthesis of complex, enantiomerically pure molecules, including substituted β-amino acids and peptidomimetics with enhanced proteolytic stability.[3] This guide details the strategic application of its hydrochloride salt, a stable and readily available form, as a chiral building block. We will explore its use in directing diastereoselective alkylations, conjugate additions, and its direct incorporation into novel peptide structures, complete with detailed, field-tested protocols for researchers in chemical and pharmaceutical development.

Part 1: Foundational Concepts

Chiral Auxiliary vs. Chiral Building Block: A Critical Distinction

In asymmetric synthesis, the goal is to control the three-dimensional arrangement of atoms. This is often achieved using either a chiral auxiliary or a chiral building block (also known as a chiral pool synthon). Understanding the difference is crucial for synthetic design.

  • Chiral Auxiliary: A chiral group temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Examples include Evans oxazolidinones and pseudoephedrine amides.[4]

  • Chiral Building Block: An enantiomerically pure molecule, often derived from a natural source (the "chiral pool"), that is permanently incorporated into the final target molecule. Its existing stereocenter(s) serve as a stereochemical anchor for subsequent transformations.

(S)-3-Amino-2-methylpropanoic acid primarily functions as a chiral building block . Its (S)-configured stereocenter at the α-carbon (C2) is used to induce chirality elsewhere in a molecule, and the entire scaffold becomes part of the final product.

G cluster_0 Chiral Auxiliary Strategy cluster_1 Chiral Building Block Strategy A0 Prochiral Substrate A1 Attach Chiral Auxiliary (Aux*) A0->A1 A2 Diastereoselective Reaction A1->A2 A3 Cleave Auxiliary A2->A3 A4 Enantiopure Product A3->A4 A5 Recovered Auxiliary (Aux*) A3->A5 B0 (S)-3-Amino-2-methylpropanoic Acid (Chiral Block) B1 Functional Group Modification B0->B1 B2 Diastereoselective Reaction B1->B2 B3 Final Chiral Product (Block is Incorporated) B2->B3

Caption: Logical workflow distinguishing a chiral auxiliary from a chiral building block.

Properties of (S)-3-Amino-2-methylpropanoic Acid Hydrochloride

The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability and crystallinity compared to the free amino acid.

PropertyValue
IUPAC Name (2S)-3-amino-2-methylpropanoic acid hydrochloride
Synonyms (S)-β-Aminoisobutyric acid HCl, L-BAIBA HCl
CAS Number 4249-19-8 (free base)
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol.

Part 2: Synthetic Strategies and Protocols

The strategic value of (S)-3-amino-2-methylpropanoic acid lies in its bifunctional nature (amine and carboxylic acid) flanking a defined stereocenter. This allows for the construction of N-acyl or ester derivatives which can then undergo highly diastereoselective reactions.

Strategy A: Diastereoselective α-Alkylation of N-Acyl Derivatives

This strategy involves acylating the nitrogen atom and subsequently forming a dianion. The lithium enolate at the α-position to the carbonyl is shielded by the chiral scaffold, directing the approach of an electrophile to the less hindered face. This is a powerful method for synthesizing substituted β-amino acids.[5][6]

Causality: The high diastereoselectivity arises from the rigid, chelated conformation of the lithium dianion intermediate. The bulky group at the chiral center (the methyl group and the rest of the backbone) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite side.[6]

G start (S)-3-Amino-2-methyl- propanoic Acid HCl step1 1. N-Protection (e.g., Cbz-Cl) 2. Amide Coupling (R-COCl) start->step1 step2 Intermediate: N-Acyl Derivative step1->step2 step3 Dianion Formation (2 eq. n-BuLi, THF, -78 °C) step2->step3 step4 Diastereoselective Alkylation (E⁺, e.g., CH₃I) step3->step4 step5 Alkylated Product step4->step5 step6 Hydrolytic Cleavage (e.g., LiOH or HCl) step5->step6 end Enantioenriched α-Substituted β-Amino Acid step6->end

Caption: Workflow for diastereoselective alkylation.

Protocol 2.1.1: Synthesis of (2S,3S)-3-(Benzoylamino)-2,3-dimethylbutanoic Acid

  • N-Acylation: To a solution of (S)-3-Amino-2-methylpropanoic acid hydrochloride (1.0 eq) in 1 M NaOH (2.5 eq) at 0 °C, add benzoyl chloride (1.2 eq) dropwise. Stir vigorously at room temperature for 4 hours. Acidify with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-benzoyl-(S)-3-amino-2-methylpropanoic acid.

  • Dianion Formation: Dissolve the N-benzoyl derivative (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour. This step is critical for forming the dianion, deprotonating both the carboxylic acid and the α-carbon.[5]

  • Alkylation: To the dianion solution, add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 3-4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification & Cleavage: The crude product can be purified by silica gel chromatography. Subsequent hydrolysis of the N-benzoyl group can be achieved by refluxing in 6 M HCl to yield the final product.

Electrophile (E⁺)Diastereomeric Ratio (d.r.)Yield (%)Reference
Methyl Iodide85:15~80%[6]
Ethyl Iodide86:14~75%[5]
Benzyl Bromide>90:10~82%[5][6]
(Data adapted from similar systems and represents expected outcomes)
Strategy B: Template for Asymmetric Conjugate Addition

The chiral β-amino acid can be incorporated into an α,β-unsaturated system, for example, as an N-enoyl derivative. The chiral center then directs the 1,4-Michael addition of a nucleophile, establishing a new stereocenter at the β-position with high diastereoselectivity.[4][7]

Causality: Similar to alkylation, the chiral scaffold creates a sterically biased environment. In the presence of a Lewis acid, the N-enoyl system adopts a rigid conformation where one face of the double bond is shielded, guiding the nucleophile to the opposite face.[8]

Protocol 2.2.1: Diastereoselective Conjugate Addition of Diethylaluminum Cyanide

  • Preparation of N-enoyl Substrate: Couple (S)-3-Amino-2-methylpropanoic acid methyl ester with crotonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) in CH₂Cl₂ to form the corresponding N-crotonoyl derivative.

  • Conjugate Addition: Dissolve the N-crotonoyl substrate (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere and cool to -78 °C. Add diethylaluminum cyanide (Et₂AlCN) (1.5 eq, 1.0 M in toluene) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction carefully at -78 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and Rochelle's salt solution. Stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate. Combine organic layers, dry over MgSO₄, and concentrate.

  • Purification and Analysis: Purify the product by flash chromatography. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis. The resulting β-cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Strategy C: Direct Incorporation into β-Peptidomimetics

β-Amino acids are fundamental components of β-peptides, which often form stable secondary structures (e.g., helices) and exhibit remarkable resistance to enzymatic degradation compared to natural α-peptides.[3] (S)-3-Amino-2-methylpropanoic acid can be directly incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies.[9][10]

Causality: The extra methylene group in the backbone of β-amino acids disrupts the recognition sites for common proteases, leading to significantly increased in vivo stability.[3][11] This makes them highly valuable in the development of therapeutic peptides.[12]

Protocol 2.3.1: Solution-Phase Peptide Coupling

  • Carboxyl Activation: Dissolve N-terminally protected (e.g., Fmoc) (S)-3-Amino-2-methylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add a coupling agent such as HBTU (1.0 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 20 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve the C-terminally protected α- or β-amino acid ester (e.g., H-Gly-OMe·HCl) (1.1 eq) in DMF and add DIPEA (1.1 eq) to neutralize the salt. Add this solution to the activated ester from step 1.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting dipeptide by silica gel chromatography. The N-terminal protecting group (Fmoc) can then be removed with piperidine to allow for further chain elongation.

Part 3: Cleavage of Amide Bonds

In cases where the chiral building block is used to synthesize a new chiral amine or carboxylic acid and needs to be cleaved, harsh hydrolytic conditions are often required.

  • Acid Hydrolysis: Refluxing in 6 M HCl is a standard but harsh method for cleaving amide bonds. It will also remove most common protecting groups (e.g., Boc, Cbz).

  • Basic Hydrolysis: Saponification with aqueous LiOH followed by acidification can cleave ester linkages and, under more forcing conditions, amide bonds.[13]

  • Reductive Cleavage: For certain N-acyl derivatives, reductive methods using strong hydrides can be employed, although this may affect other functional groups in the molecule.[14]

References

  • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. ACS Publications. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Royal Society of Chemistry. [Link]

  • (S)-3-Amino-2-(hydroxymethyl)propionic Acid: A Key Chiral Building Block. Synnovator. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Center for Biotechnology Information. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. [Link]

  • Unlocking Amides through Selective C–N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. ACS Publications. [Link]

  • Chiral Lewis Acid Catalysis in Conjugate Additions of O-Benzylhydroxylamine to Unsaturated Amides. Enantioselective Synthesis of β-Amino Acid Precursors. ACS Publications. [Link]

  • Amine synthesis by amide cleavage. Organic Chemistry Portal. [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Center for Biotechnology Information. [Link]

  • Beta-amino acids: versatile peptidomimetics. PubMed, National Center for Biotechnology Information. [Link]

  • Amide bond cleavage in organic synthesis. ResearchGate. [Link]

  • C–C Bond Cleavage-Induced C- to N-Acyl Transfer for Synthesis of Amides. ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide. SciELO. [Link]

  • (R)-3-Amino-2-methylpropanoic acid. MySkinRecipes. [Link]

  • Preparation of α-Amino-carboxylic Acid Derivatives via Diastereoselective Reactions of Glycine Enolate Equivalents. ResearchGate. [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. National Center for Biotechnology Information. [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • 3-amino-2-methylpropanoic acid. ChemBK. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. National Center for Biotechnology Information. [Link]

  • Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Peptidomimetics - A Versatile Route to Biologically Active Compounds. ResearchGate. [Link]

  • Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide. ResearchGate. [Link]

Sources

Method

Application Note: A Strategic Approach to the HPLC Purification of Peptides Incorporating (S)-3-Amino-2-methylpropanoic Acid

Abstract The incorporation of non-canonical amino acids, such as (S)-3-Amino-2-methylpropanoic acid (a β-amino acid), into peptide sequences is a powerful strategy for enhancing therapeutic properties like metabolic stab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as (S)-3-Amino-2-methylpropanoic acid (a β-amino acid), into peptide sequences is a powerful strategy for enhancing therapeutic properties like metabolic stability and conformational rigidity. However, these structural modifications introduce unique challenges to downstream processing, particularly purification. This application note provides a detailed, experience-driven guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for purifying peptides containing (S)-3-Amino-2-methylpropanoic acid. We will explore the theoretical underpinnings of the separation, offer a step-by-step protocol for method development, and discuss critical parameters that influence purity and yield.

Introduction: The Purification Challenge of β-Amino Acid-Containing Peptides

Synthetic peptides produced via solid-phase peptide synthesis (SPPS) are accompanied by a host of impurities, including deletion sequences, truncated peptides, and by-products from protecting group cleavage.[1] The standard method for purifying these complex mixtures is RP-HPLC, which separates molecules based on their hydrophobicity.[1][2]

The introduction of (S)-3-Amino-2-methylpropanoic acid, a β-amino acid, into a peptide backbone introduces specific challenges:

  • Altered Hydrophobicity: The additional methylene group compared to its α-amino acid analogue, alanine, increases the overall hydrophobicity of the peptide. This typically leads to longer retention times on reversed-phase columns.[3]

  • Conformational Effects: β-amino acids can induce unique secondary structures (e.g., helices and turns) that differ from those formed by α-amino acids. These conformational shifts can alter the exposure of hydrophobic residues to the stationary phase, impacting retention and potentially causing peak broadening.

  • Increased Aggregation Propensity: The modified backbone geometry can sometimes promote intermolecular interactions, leading to aggregation. This is particularly problematic in sequences with multiple hydrophobic or β-amino acid residues.[3]

Addressing these challenges requires a systematic and well-understood approach to HPLC method development.

Foundational Principles of Peptide RP-HPLC

RP-HPLC separates peptides based on the reversible hydrophobic interaction between the analyte and the stationary phase (typically silica bonded with C8 or C18 alkyl chains).[2] The peptide is loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent concentration (usually acetonitrile).[2]

The Critical Role of Ion-Pairing Reagents

A key component of the mobile phase is an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[4][5] TFA serves several crucial functions:

  • pH Control: At a concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[5] This ensures that the carboxylic acid groups on acidic residues (Asp, Glu) are protonated, minimizing unwanted ionic interactions with residual silanols on the stationary phase.

  • Ion Pairing: TFA forms an ion pair with the positively charged basic residues (Lys, Arg, His) and the N-terminus.[4] This complex is more hydrophobic than the free peptide, leading to increased retention and improved peak shape.[6]

The choice and concentration of the ion-pairing agent can significantly alter selectivity, providing a powerful tool for optimizing difficult separations.[6][7]

Systematic Method Development Workflow

A logical, multi-step approach is essential for developing an efficient and scalable purification method. The following workflow provides a robust framework for purifying peptides containing (S)-3-Amino-2-methylpropanoic acid.

HPLC_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Method Optimization cluster_scale Phase 3: Scale-Up & Purification cluster_post Phase 4: Post-Purification Crude_Analysis Crude Peptide Analysis (Analytical HPLC-MS) Solubility Solubility Testing Crude_Analysis->Solubility Scouting_Gradient Initial Scouting Gradient (Broad Gradient) Solubility->Scouting_Gradient Gradient_Opt Gradient Optimization (Shallow Gradient) Scouting_Gradient->Gradient_Opt Flow_Rate Flow Rate & Temp. Adjustment Gradient_Opt->Flow_Rate Modifier_Opt Mobile Phase Modifier Selection Flow_Rate->Modifier_Opt If necessary Loading_Study Loading Study Modifier_Opt->Loading_Study Prep_Run Preparative HPLC Run Loading_Study->Prep_Run Fraction_Analysis Fraction Analysis Prep_Run->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control Lyophilization->Final_QC

Caption: HPLC Purification Workflow.

Detailed Protocols

PART A: Initial Analysis and Method Scouting

Objective: To determine the approximate retention of the target peptide and identify key impurities.

Protocol 1: Crude Peptide Analysis

  • Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg/mL) in the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA). If solubility is poor, try neat solvents like formic acid or DMSO, but ensure the final injection volume is small to avoid solvent effects.

  • Analytical Column: Use a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% Acetonitrile with 0.1% TFA.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5-95% B over 20 minutes.

    • Detection: UV at 214 nm and 280 nm. If available, use mass spectrometry (MS) to confirm the identity of the main peak and major impurities.

  • Analysis: Determine the percentage of Solvent B at which the target peptide elutes. This will be the center point for your optimized gradient.

PART B: Gradient and Parameter Optimization

Objective: To improve the resolution between the target peptide and closely eluting impurities.

Protocol 2: Gradient Optimization

  • Center the Gradient: Based on the scouting run, create a new, shallower gradient centered around the elution percentage of your peptide. For example, if the peptide eluted at 40% B, a new gradient might be 30-50% B over 20-30 minutes.

  • Adjust the Slope: The resolution of peptide impurities is significantly affected by the gradient slope.[8] A shallower gradient (e.g., 0.5% B per minute) increases the separation window and often improves resolution.

  • Parameter Adjustment:

    • Temperature: Increasing column temperature (e.g., from 30°C to 50°C) can decrease viscosity, improve peak shape, and sometimes alter selectivity.[8]

    • Flow Rate: Reducing the flow rate can also enhance resolution, though it will increase the run time.

Optimization_Logic cluster_params Adjustable Parameters cluster_outcomes Desired Outcomes Gradient_Slope Gradient Slope Resolution Increased Resolution Gradient_Slope->Resolution Decrease slope Temperature Column Temperature Temperature->Resolution Can alter selectivity Peak_Shape Improved Peak Shape Temperature->Peak_Shape Increase temp. Ion_Pair Ion-Pairing Agent Ion_Pair->Resolution Change agent (e.g., FA) Purity Higher Purity Resolution->Purity Peak_Shape->Purity

Sources

Application

Application Note: A Multi-Platform Approach for the Comprehensive Analysis of Peptides Incorporating (S)-3-Amino-2-methylpropanoic Acid

Abstract The incorporation of non-proteinogenic amino acids like (S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a key strategy in modern peptidomimetic drug design to enhance proteolytic stability and indu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids like (S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a key strategy in modern peptidomimetic drug design to enhance proteolytic stability and induce specific secondary structures. However, these modifications introduce significant analytical challenges that necessitate a multi-faceted characterization approach. This guide provides a detailed framework and step-by-step protocols for the robust analysis of such peptides, ensuring the verification of identity, purity, stereochemical integrity, and structure. We will detail a logical workflow encompassing chromatographic separation (RP-HPLC and Chiral HPLC), mass spectrometric analysis (Intact Mass and MS/MS Sequencing), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Analytical Challenge of β-Amino Acid Peptides

(S)-3-Amino-2-methylpropanoic acid, a derivative of β-alanine, introduces an additional carbon into the peptide backbone. This seemingly minor change has profound structural and analytical consequences:

  • Altered Hydrophobicity: The extra methylene and methyl groups can change the peptide's overall hydrophobicity, impacting its retention behavior in reversed-phase chromatography.[1]

  • Chiral Integrity: The stereocenter at the C2 position (the methyl-bearing carbon) is critical for the desired biological activity. A robust method to confirm the enantiomeric purity of the raw material and its incorporation into the final peptide is mandatory.

  • Unique Mass Spectrometric Fragmentation: The altered backbone connectivity (Cα-Cβ bond) does not fragment via conventional collision-induced dissociation (CID) pathways in the same manner as α-peptides, making sequence confirmation challenging.[2] Specialized fragmentation techniques are often required for unambiguous localization of the β-amino acid.

  • Structural Confirmation: While mass spectrometry confirms mass and sequence, it cannot definitively prove the covalent structure or stereochemistry. NMR spectroscopy is essential for unambiguous confirmation.[3]

This guide presents a comprehensive workflow to address these challenges head-on.

Overall Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 In-Depth Characterization cluster_3 Final Validation Synth Peptide Synthesis with (S)-3-Amino-2-methylpropanoic acid RP_HPLC Purity & Identity Check (RP-HPLC) Synth->RP_HPLC LC_MS Intact Mass Confirmation (LC-MS) RP_HPLC->LC_MS Chiral_HPLC Enantiomeric Purity (Chiral HPLC) LC_MS->Chiral_HPLC MSMS Sequence Verification (LC-MS/MS) LC_MS->MSMS NMR Definitive Structure & Stereochemistry (NMR) LC_MS->NMR Final Validated Peptide Chiral_HPLC->Final MSMS->Final NMR->Final

Caption: Overall Analytical Workflow for Modified Peptides.

Chromatographic Analysis: Purity and Chirality

Chromatography is the cornerstone of peptide analysis, used to assess purity and, critically, to confirm stereochemical integrity.[4]

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity.[5] It is the standard method for determining the purity of the final peptide product relative to synthesis-related impurities like deletion or truncated sequences.[4][6]

Protocol 2.1.1: Analytical RP-HPLC for Peptide Purity

  • Rationale: The C18 stationary phase provides excellent retention for a wide range of peptides. A gradient of increasing acetonitrile disrupts the hydrophobic interactions between the peptide and the stationary phase, eluting peptides in order of increasing hydrophobicity.[7] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.[7] UV detection at 214 nm is optimal for monitoring the peptide backbone amide bonds.[7]

  • Instrumentation & Materials:

    • HPLC system with binary pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA (v/v) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile (ACN).

    • Sample: Peptide dissolved in Mobile Phase A (~1 mg/mL).

  • Method:

    • System Preparation: Purge the system and equilibrate the column with 95% A / 5% B for at least 30 minutes until a stable baseline is achieved.[7]

    • Temperature Control: Set the column oven to 30°C for reproducible retention times.

    • Injection: Inject 10 µL of the prepared sample.

    • Gradient Elution: Run the gradient as described in the table below.

    • Detection: Monitor the eluent at 214 nm.

    • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Table 1: Example RP-HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.095.05.0
25.01.055.045.0
27.01.05.095.0
30.01.05.095.0
31.01.095.05.0
35.01.095.05.0

This gradient is a starting point and must be optimized for the specific peptide's hydrophobicity.[8]

Enantiomeric Purity by Chiral HPLC

This step is crucial to verify that the correct (S)-enantiomer was used and that no racemization occurred during synthesis. This analysis is typically performed on the free amino acid starting material, but can be adapted for peptide fragments after hydrolysis.

Protocol 2.2.1: Chiral Separation of 3-Amino-2-methylpropanoic acid

  • Rationale: Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers. A zwitterionic CSP, such as CHIRALPAK ZWIX(+), is particularly effective for underivatized amino acids, enabling their separation.[9]

  • Instrumentation & Materials:

    • HPLC system with UV detector.

    • Chiral Column: CHIRALPAK ZWIX(+) or similar zwitterionic CSP.

    • Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).[9]

    • Sample: A racemic standard of 3-Amino-2-methylpropanoic acid and the sample to be tested, dissolved in the mobile phase.

  • Method:

    • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

    • Injection: Inject 5 µL of the sample.

    • Elution: Perform an isocratic elution (no gradient).

    • Detection: Monitor at 210 nm.

    • Analysis: Compare the retention time of the sample peak with the peaks from the racemic standard to confirm identity and calculate enantiomeric excess. Based on reference data, the (S)-enantiomer is expected to elute after the (R)-enantiomer on a ZWIX(+) column under these conditions.[9]

Mass Spectrometric Characterization

Mass spectrometry (MS) provides rapid and sensitive confirmation of molecular weight and is the primary tool for sequence verification.[10][11]

LC-MS/MS Workflow for Peptide Sequencing LC RP-HPLC Separation ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Scan (Select Peptide m/z) ESI->MS1 CID Collision Cell (CID/HCD) Fragment Precursor MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Caption: LC-MS/MS Workflow for Peptide Sequencing.

Intact Mass Confirmation by LC-MS

This is the first step to confirm the successful synthesis of the target peptide.

Protocol 3.1.1: Intact Mass Analysis

  • Rationale: The peptide is first separated by RP-HPLC and then introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI generates multiply charged ions of the intact peptide. The mass spectrometer then measures the mass-to-charge (m/z) ratio of these ions, and the data is deconvoluted to determine the neutral molecular weight of the peptide.[12]

  • Method:

    • LC Setup: Use the RP-HPLC method described in Protocol 2.1.1, but replace the TFA in the mobile phases with 0.1% formic acid for better MS compatibility.

    • MS Setup: Couple the HPLC outlet to an ESI-MS system.

    • Acquisition Mode: Operate the MS in positive ion, full scan mode (e.g., m/z 300-2000).

    • Analysis: Extract the spectrum corresponding to the main HPLC peak. Use the instrument's deconvolution software to calculate the neutral mass and compare it to the theoretical mass of the target peptide.

Sequence Verification by Tandem Mass Spectrometry (MS/MS)

Sequencing a peptide with a β-amino acid requires careful consideration of the fragmentation method.

  • Causality of Fragmentation:

    • Collision-Induced Dissociation (CID): This is the most common method. It typically cleaves the peptide backbone at the amide bonds, producing predictable b- and y-ions .[13] While CID will produce fragments, the presence of the β-amino acid can alter fragmentation efficiencies and may not provide a clear "signature" to pinpoint its location. The resulting b- and y-ion series might appear to have a non-standard mass gap, which can be used for inference.

    • Electron Transfer/Capture Dissociation (ETD/ECD): These methods are often superior for modified peptides.[2] They cleave the N-Cα bond in the backbone, producing c- and z-ions . Critically, for β-amino acids, these methods can also induce cleavage of the Cα-Cβ bond within the backbone, which is impossible in α-peptides. Observing these unique fragment ions can unambiguously locate the β-amino acid residue.[2] However, studies have shown that for some β-amino acids, the typical c- and z-ion formation can be suppressed, leading to an increase in a- and y-ions instead, which itself can be a soft indicator of a modification.[2]

Protocol 3.2.1: Sequencing by LC-MS/MS (CID)

  • Method:

    • LC-MS Setup: Use the same setup as in Protocol 3.1.1.

    • Acquisition Mode: Use a data-dependent acquisition (DDA) mode. The instrument will perform an MS1 scan, select the most intense precursor ions (e.g., the 2+ or 3+ charge states of your peptide), and subject them to CID fragmentation.

    • Fragmentation Energy: Optimize the collision energy (e.g., NCE 25-30%) to achieve a rich fragment spectrum.

    • Analysis: Use sequencing software to match the observed fragment ions (b- and y-ions) to the theoretical fragments of the expected sequence. Manually inspect the spectrum for the mass shift corresponding to the (S)-3-Amino-2-methylpropanoic acid residue.

Table 2: Common Peptide Fragment Ion Types

Ion TypeCleavage SiteN-terminal or C-terminal FragmentCharge LocationCommon Method
b Amide BondN-terminalN-terminusCID/HCD
y Amide BondC-terminalC-terminusCID/HCD
c N-Cα BondN-terminalN-terminusETD/ECD
z• N-Cα BondC-terminalC-terminusETD/ECD

Definitive Structural Elucidation by NMR Spectroscopy

NMR is the only technique that provides definitive, atom-level information on the peptide's covalent structure and stereochemistry in solution.[14][15]

  • Rationale: A suite of 2D NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals in the peptide.

    • COSY/TOCSY: These experiments reveal through-bond scalar couplings, which are used to identify the spin systems of individual amino acid residues.[16] The unique spin system of 3-Amino-2-methylpropanoic acid (with its characteristic CH-CH₃ and CH-CH₂ pattern) can be unambiguously identified.

    • NOESY: This experiment reveals through-space correlations (Nuclear Overhauser Effect) between protons that are close in space (< 5 Å).[16] This is used to link the amino acid residues together in the correct sequence and to determine the 3D conformation of the peptide. Specific NOEs involving the methyl group can confirm its stereochemical orientation.

Protocol 4.1.1: Outline for NMR Structural Analysis

  • Instrumentation & Materials:

    • High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.

    • Sample: 1-5 mg of peptide dissolved in 500 µL of a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).[17]

    • NMR tubes.

  • Method:

    • Sample Preparation: Dissolve the peptide sample to a final concentration of 1-5 mM.[14]

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This will reveal all protons within a given amino acid's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~150-250 ms. This will show sequential (Hαᵢ to HNᵢ₊₁) and medium-range correlations.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire this spectrum to correlate each proton with its directly attached carbon, aiding in assignment.

    • Data Analysis:

      • Use the TOCSY and HSQC spectra to identify the individual amino acid spin systems.

      • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the spin systems in the correct order.

      • Analyze specific NOE patterns around the (S)-3-Amino-2-methylpropanoic acid residue to confirm its location and local conformation.

NMR Resonance Assignment Strategy TOCSY TOCSY (Identifies residues via through-bond correlation) Assignment Complete Sequence & Structural Assignment TOCSY->Assignment  Spin Systems NOESY NOESY (Links residues via through-space correlation) NOESY->Assignment  Sequential Walk HSQC ¹H-¹³C HSQC (Confirms assignments via C-H correlation) HSQC->Assignment  Cα/Cβ Shifts

Sources

Method

Application Notes &amp; Protocols: (S)-3-Amino-2-methylpropanoic Acid in Neurological Disorder Models

Abstract (S)-3-Amino-2-methylpropanoic acid, also known as S-β-aminoisobutyric acid (S-BAIBA), is a GABA isomer with significant activity as a γ-aminobutyric acid type B (GABA-B) receptor agonist.[1] GABA-B receptors are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-2-methylpropanoic acid, also known as S-β-aminoisobutyric acid (S-BAIBA), is a GABA isomer with significant activity as a γ-aminobutyric acid type B (GABA-B) receptor agonist.[1] GABA-B receptors are metabotropic G-protein-coupled receptors that mediate slow and sustained inhibitory neurotransmission throughout the central nervous system (CNS).[2][3] Their activation is crucial for maintaining the balance between neuronal excitation and inhibition, a process frequently disrupted in neurological disorders.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-3-Amino-2-methylpropanoic acid as a pharmacological tool to investigate and modulate neurological disorder models, with a focus on epilepsy, spasticity, and anxiety. We present the underlying mechanisms, detailed experimental protocols, and data interpretation guidelines to facilitate robust and reproducible studies.

Introduction: The Significance of GABA-B Receptor Modulation

The GABAergic system is the primary inhibitory network in the mammalian brain. GABA, the principal inhibitory neurotransmitter, exerts its effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][4][5] While GABA-A receptors mediate fast synaptic inhibition, GABA-B receptors are responsible for prolonged inhibitory effects, making them a critical target for therapeutic intervention in chronic neurological conditions.[2][3]

(S)-3-Amino-2-methylpropanoic acid serves as a selective agonist for the GABA-B receptor. The functional GABA-B receptor is a heterodimer of GABA-B1 and GABA-B2 subunits.[6][7] Agonist binding to the GABA-B1 subunit triggers a conformational change, activating associated G-proteins (Gαi/o). This activation leads to a cascade of downstream events that collectively reduce neuronal excitability:

  • Postsynaptic Inhibition: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux, membrane hyperpolarization, and a slower, more prolonged inhibitory postsynaptic potential (IPSP).[2][6]

  • Presynaptic Inhibition: Inhibition of voltage-gated Ca2+ channels (N-type and P/Q-type), which reduces the influx of calcium into the presynaptic terminal and subsequently suppresses the release of neurotransmitters, including glutamate and GABA itself.[2][6]

  • Inhibition of Adenylyl Cyclase: Reduction of cyclic AMP (cAMP) production, which can modulate long-term cellular functions.[2][8]

This multifaceted mechanism of action makes (S)-3-Amino-2-methylpropanoic acid a valuable tool for probing the pathophysiology of disorders characterized by neuronal hyperexcitability.

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pre_GABAB GABA-B Receptor (GABA-B1a/B2) Pre_Ca_Channel Ca²⁺ Channel (N/P/Q-type) Pre_GABAB->Pre_Ca_Channel inhibits Vesicle Glutamate Vesicle Pre_Ca_Channel->Vesicle triggers fusion Glutamate_Release Glutamate_Release Post_GABAB GABA-B Receptor (GABA-B1b/B2) G_Protein Gαi/o-βγ Post_GABAB->G_Protein activates K_Channel GIRK K⁺ Channel G_Protein->K_Channel opens (βγ) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (αi/o) K_Channel->K_Efflux Agonist (S)-3-Amino-2- methylpropanoic acid Agonist->Pre_GABAB binds Agonist->Post_GABAB binds Ca_Influx->Pre_Ca_Channel Hyperpolarization Hyperpolarization

Caption: GABA-B receptor signaling cascade initiated by an agonist.

Application in Epilepsy Models

Scientific Rationale: Epilepsy is characterized by an imbalance between excitatory and inhibitory signaling.[9] By potentiating GABAergic inhibition, GABA-B receptor agonists can theoretically raise the seizure threshold. However, the role of GABA-B receptors in epilepsy is complex; agonists can exacerbate absence seizures while potentially suppressing other seizure types, highlighting the need for model-specific investigation.[2][10]

Protocol: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model in Mice

This protocol assesses the anticonvulsant potential of (S)-3-Amino-2-methylpropanoic acid against chemically induced generalized seizures.

Materials:

  • (S)-3-Amino-2-methylpropanoic acid (CAS: 4249-19-8)

  • Sterile 0.9% Saline

  • Pentylenetetrazol (PTZ)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Standard animal cages and observation chamber

  • Syringes and needles (27-gauge)

Experimental Workflow:

PTZ_Workflow A 1. Acclimatization (1 week) B 2. Animal Grouping (n=8-10 per group) - Vehicle (Saline) - Test Compound (Doses 1, 2, 3) A->B C 3. Compound Administration (Intraperitoneal, i.p.) B->C D 4. Pre-treatment Time (30 minutes) C->D E 5. PTZ Injection (e.g., 60 mg/kg, s.c.) D->E F 6. Seizure Observation (30 minutes) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the PTZ-induced seizure model.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of (S)-3-Amino-2-methylpropanoic acid in sterile 0.9% saline. The final injection volume should be 10 mL/kg body weight. Prepare fresh on the day of the experiment.

  • Animal Dosing: Administer the test compound or vehicle (saline) via intraperitoneal (i.p.) injection. A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).

  • Pre-treatment Period: Return animals to their home cages for a 30-minute pre-treatment period to allow for drug absorption and distribution.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60 mg/kg) via subcutaneous (s.c.) injection.

  • Observation: Immediately place the mouse in an isolated observation chamber and record seizure activity for 30 minutes. Key parameters to measure include:

    • Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.

    • Latency to generalized tonic-clonic (GTC) seizure: Time to the onset of a full seizure with loss of posture.

    • Seizure Severity: Score the maximal seizure severity using the Racine scale.

  • Data Analysis: Compare the latencies and seizure scores between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis test for non-parametric data).

Parameter Vehicle Control (Expected) (S)-3-Amino-2-methylpropanoic acid (30 mg/kg) (S)-3-Amino-2-methylpropanoic acid (100 mg/kg)
Latency to First Jerk (s) 60 - 90120 - 180> 240
Latency to GTC Seizure (s) 120 - 200250 - 400> 600 or no seizure
Maximal Seizure Score 4 - 52 - 30 - 2
% Protection from GTC 0%~40-60%~80-100%
Table 1: Representative data for evaluating anticonvulsant activity in the PTZ model. Values are illustrative.

Application in Spasticity Models

Scientific Rationale: Spasticity, a common symptom of spinal cord injury and multiple sclerosis, involves hyperexcitability of the stretch reflex.[11] The benchmark therapy for severe spasticity is baclofen, a classic GABA-B receptor agonist.[10][12] (S)-3-Amino-2-methylpropanoic acid can be used in pre-clinical models to investigate novel GABA-B-mediated anti-spasticity effects, primarily through its inhibitory action on motor neurons and primary afferent fibers in the spinal cord.[11]

Protocol: Assessment in a Rodent Model of Chronic Spinal Cord Injury (SCI)

This protocol outlines the functional assessment of anti-spastic effects post-SCI.

Materials:

  • Rats with surgically induced chronic SCI exhibiting spasticity

  • (S)-3-Amino-2-methylpropanoic acid

  • Electromyography (EMG) recording equipment

  • Goniometer or video tracking system for joint angle measurement

  • Dosing supplies for i.p. or intrathecal (i.t.) administration

Step-by-Step Procedure:

  • Baseline Assessment: Before drug administration, establish a stable baseline of spasticity. This can be quantified by:

    • EMG Recordings: Measure the amplitude of the H-reflex (Hoffmann's reflex) in the hindlimb muscles, which is typically elevated in spasticity.

    • Biomechanical Measurement: Quantify resistance to passive stretch of a hindlimb joint (e.g., the ankle) at a controlled velocity.

  • Compound Administration: Administer (S)-3-Amino-2-methylpropanoic acid or vehicle. For spinal-specific effects, intrathecal administration is preferred, though systemic (i.p.) administration can also be effective.

  • Post-Dosing Assessment: At various time points post-administration (e.g., 30, 60, 120 minutes), repeat the baseline assessments (EMG and biomechanical measurements).

  • Data Analysis: Calculate the percentage reduction in H-reflex amplitude or the decrease in resistance to passive stretch compared to the baseline and vehicle control group. A significant reduction indicates an anti-spastic effect.

Dose (i.p.) Mean H-reflex Amplitude (% of Baseline) Mean Resistance to Stretch (% of Baseline)
Vehicle 98 ± 5%102 ± 6%
10 mg/kg 75 ± 8%80 ± 7%
30 mg/kg 45 ± 10%50 ± 9%
Table 2: Illustrative dose-dependent effects on spasticity markers in an SCI model.

Application in Anxiety Models

Scientific Rationale: The GABAergic system plays a well-established role in modulating anxiety.[13] While GABA-A modulators (e.g., benzodiazepines) are potent anxiolytics, the role of GABA-B receptors is more nuanced. Studies suggest that positive modulation of GABA-B receptors can have anxiolytic-like effects, particularly in animals with high basal anxiety levels or under high-stress conditions.[14][15] Therefore, (S)-3-Amino-2-methylpropanoic acid can be used to explore these state-dependent anxiolytic properties.

Protocol: The Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[16][17]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • Adult male mice

  • (S)-3-Amino-2-methylpropanoic acid and vehicle (saline)

Experimental Workflow:

EPM_Workflow A 1. Habituation (Handle mice 3 days prior) B 2. Compound Administration (i.p., 30 min before test) A->B C 3. EPM Test (Place mouse in center, facing open arm) B->C D 4. Record Behavior (5 minutes) C->D E 5. Data Analysis (Time in arms, entries) D->E

Caption: Workflow for conducting the Elevated Plus Maze test.

Step-by-Step Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment begins. The maze should be cleaned with 70% ethanol between trials to eliminate olfactory cues.

  • Compound Administration: Administer (S)-3-Amino-2-methylpropanoic acid (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Test Procedure: Gently place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze freely for 5 minutes.

  • Behavioral Recording: Record the session using a video camera mounted above the maze. Score the following parameters using automated software or manual observation:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Data Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms. The total number of arm entries can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects.

Treatment Group % Time in Open Arms % Open Arm Entries Total Arm Entries
Vehicle 22 ± 4%30 ± 5%25 ± 3
10 mg/kg S-BAIBA 45 ± 6%48 ± 7%23 ± 4
Table 3: Representative data showing an anxiolytic-like profile in the EPM. *p < 0.05 vs. Vehicle.

General Considerations and Best Practices

  • Compound Purity and Formulation: Always use a high-purity source of (S)-3-Amino-2-methylpropanoic acid.[18][19] Ensure it is fully dissolved in a sterile, physiologically compatible vehicle like 0.9% saline. Adjust pH if necessary.

  • Dose-Response and Pharmacokinetics: Conduct pilot studies to establish an effective dose range. High doses of GABA-B agonists can cause sedation and hypothermia, which may confound behavioral results.[10] Consider the route of administration and pre-treatment time based on the compound's expected pharmacokinetic profile.

  • Controls: Always include a vehicle-treated control group. For mechanism-specific questions, co-administration with a selective GABA-B receptor antagonist (e.g., CGP 55845) can be used to confirm that the observed effects are mediated by the GABA-B receptor.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.

Conclusion

(S)-3-Amino-2-methylpropanoic acid is a potent tool for exploring the role of the GABA-B receptor system in the pathophysiology of neurological disorders. Its ability to produce sustained neuronal inhibition allows for the systematic investigation of conditions rooted in hyperexcitability. The protocols detailed herein provide a validated framework for assessing its anticonvulsant, anti-spasticity, and anxiolytic-like properties in established preclinical models. By carefully controlling experimental variables and understanding the mechanistic basis of GABA-B receptor function, researchers can leverage this compound to uncover novel insights and evaluate new therapeutic strategies for a range of debilitating neurological conditions.

References

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  • Anxiolytic-like Effects of the Positive GABA B Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). MDPI Pharmaceuticals. Available at: [Link]

  • GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? (2021). PMC. Available at: [Link]

  • Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). PubMed Central. Available at: [Link]

  • GABAergic mechanisms in epilepsy. (2001). PubMed. Available at: [Link]

  • Altered GABA Signaling in Early Life Epilepsies. (2018). PubMed Central. Available at: [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2018). PubMed Central. Available at: [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (2011). PubMed Central. Available at: [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (2016). PubMed Central. Available at: [Link]

  • Enhanced L-β-Aminoisobutyric Acid Is Involved in the Pathophysiology of Effectiveness for Treatment-Resistant Schizophrenia and Adverse Reactions of Clozapine. (2023). MDPI. Available at: [Link]

  • GABAB Receptors Tonically Inhibit Motoneurons and Neurotransmitter Release from Descending and Primary Afferent Fibers. (2023). MDPI. Available at: [Link]

  • Muscle Spasticity and GABA-B Receptor Agonists. (Various Dates). ResearchGate. Available at: [Link]

  • Altered GABA transmission in a mouse model of increased trait anxiety. (2012). PubMed Central. Available at: [Link]

  • Elevated plus maze. (2024). Wikipedia. Available at: [Link]

  • A Novel Gliotransmitter, L-β-Aminoisobutyric Acid, Contributes to Pathophysiology of Clinical Efficacies and Adverse Reactions of Clozapine. (2023). PubMed Central. Available at: [Link]

  • (R)-3-Amino-2-methylpropanoic acid. MySkinRecipes. Available at: [Link]

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  • Epileptogenesis. (2024). Wikipedia. Available at: [Link]

  • Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. (2019). PubMed Central. Available at: [Link]

  • β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. (2021). PubMed Central. Available at: [Link]

  • The clinical effect of the GABA-agonist, progabide, on spasticity. (1987). PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. Available at: [Link]

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  • GABA receptor agonist. (2024). Wikipedia. Available at: [Link]

  • GABAB Receptors: Physiological Functions and Mechanisms of Diversity. (2012). ResearchGate. Available at: [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023). Frontiers in Physiology. Available at: [Link]

  • Electrophysiology of ionotropic GABA receptors. (2021). PubMed. Available at: [Link]

  • Dietary γ-aminobutyric acid ameliorates adverse effects of the GABA-degrading enzyme inhibitor vigabatrin in mice. (2021). Journal of Functional Foods. Available at: [Link]

  • Protocol to downregulate GABAergic-astrocyte signaling via astrocyte-selective ablation of GABAB receptor in adult mice. (2022). PubMed Central. Available at: [Link]

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Application

Application Notes &amp; Protocols: L-BAIBA Hydrochloride in Metabolic Research

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Emergence of L-BAIBA as a Key Metabolic Regulator Metabolic research has increasingly focused on the role of ske...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of L-BAIBA as a Key Metabolic Regulator

Metabolic research has increasingly focused on the role of skeletal muscle as an endocrine organ, capable of secreting signaling molecules known as myokines that mediate the systemic benefits of physical activity. Among these, L-β-aminoisobutyric acid (L-BAIBA) has emerged as a molecule of significant interest.[1][2] Originally identified as a catabolite of the amino acid valine and the pyrimidine base thymine, L-BAIBA is released from muscle tissue during exercise, driven by the activity of the master metabolic regulator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[2][3]

Functioning as an "exercise-mimetic," L-BAIBA has been shown to orchestrate a range of beneficial metabolic effects.[1][4] It is a key player in the "browning" of white adipose tissue (WAT), enhancing energy expenditure, and improves hepatic fatty acid oxidation.[5][6][7] Furthermore, research indicates its role in improving insulin sensitivity, supporting mitochondrial health, and offering protective effects in musculoskeletal tissues.[1][3][5] These properties position L-BAIBA, and its stable hydrochloride salt, as a compelling compound for investigating metabolic diseases such as obesity, type 2 diabetes, and associated cardiometabolic risks.[6][8]

This guide provides a comprehensive overview of the application of L-BAIBA hydrochloride in metabolic research, detailing its mechanism of action, practical experimental protocols, and data interpretation strategies for both in vitro and in vivo models.

Biochemical Profile and Handling of L-BAIBA Hydrochloride

L-BAIBA hydrochloride is the preferred form for research applications due to its enhanced stability and solubility in aqueous solutions compared to the free acid. Understanding its properties is critical for accurate and reproducible experimental design.

PropertyValueRationale & Handling Notes
Chemical Formula C₄H₉NO₂ · HClThe hydrochloride salt provides stability for storage and ease of dissolution.
Molecular Weight 139.58 g/mol Accurate molecular weight is essential for preparing stock solutions of precise molarity.
Appearance White to off-white solidVisual inspection can help confirm the integrity of the compound before use.
Solubility Soluble in water and DMSOFor in vitro studies, prepare a high-concentration stock (e.g., 100 mM) in sterile water or DMSO. For in vivo studies, dissolution in sterile saline or drinking water is common.
Storage -20°CStore desiccated at -20°C for long-term stability. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Scientist's Note: When preparing stock solutions, sonication can aid in dissolution. For cell culture experiments, it is crucial to filter-sterilize the final stock solution through a 0.22 µm syringe filter before adding it to the culture medium. The final concentration of solvents like DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action: The PGC-1α/BAIBA/PPARα Signaling Axis

L-BAIBA exerts its primary metabolic effects by acting as a signaling molecule that communicates the "exercise state" from muscle to other tissues, principally adipose tissue and the liver. The core mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6][9]

The Signaling Cascade:

  • Muscle Contraction (Exercise): Physical activity increases the expression of PGC-1α in myocytes.[2][3]

  • L-BAIBA Production: PGC-1α promotes the catabolism of valine, leading to the synthesis and secretion of L-BAIBA into circulation.[5][10]

  • Target Tissue Activation: Circulating L-BAIBA travels to white adipose tissue (WAT) and the liver.

  • PPARα Activation: In these tissues, L-BAIBA acts as a ligand for PPARα, a nuclear receptor and transcription factor that regulates genes involved in lipid metabolism.[6][11]

  • Metabolic Reprogramming:

    • In WAT: PPARα activation drives the expression of "browning" genes, such as Uncoupling Protein 1 (UCP1), leading to the emergence of beige adipocytes.[7][12] These cells dissipate energy as heat instead of storing it as fat.[2]

    • In Liver: PPARα activation enhances the expression of genes involved in fatty acid β-oxidation, promoting the breakdown of fats for energy.[6]

Additionally, L-BAIBA has been shown to signal through other pathways, including the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) in osteocytes, protecting them from oxidative stress, and activating AMPK, a central energy sensor in cells.[5][13][14]

L_BAIBA_Pathway cluster_muscle Skeletal Muscle cluster_circulation Circulation cluster_wat White Adipose Tissue cluster_liver Liver Exercise Exercise / PGC-1α Upregulation Valine Valine Catabolism Exercise->Valine L_BAIBA_prod L-BAIBA Synthesis Valine->L_BAIBA_prod L_BAIBA_circ L-BAIBA L_BAIBA_prod->L_BAIBA_circ Secretion PPARa_wat PPARα Activation L_BAIBA_circ->PPARa_wat Uptake PPARa_liver PPARα Activation L_BAIBA_circ->PPARa_liver Uptake UCP1 Upregulation of UCP1 & Thermogenic Genes PPARa_wat->UCP1 Browning WAT Browning (Energy Expenditure) UCP1->Browning FAO Increased Fatty Acid β-Oxidation PPARa_liver->FAO

Caption: L-BAIBA Signaling Pathway in Metabolic Tissues.

In Vitro Applications & Protocols

In vitro models are essential for dissecting the direct cellular and molecular effects of L-BAIBA hydrochloride.

Application 1: Induction of Browning in Adipocytes

This protocol details how to assess the browning potential of L-BAIBA on a pre-adipocyte cell line, such as murine 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells.

In_Vitro_Workflow cluster_prep Phase 1: Cell Culture cluster_diff Phase 2: Differentiation cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis Seed Seed Pre-adipocytes Confluence Grow to Confluence Seed->Confluence Induce Induce Differentiation (e.g., DMI cocktail) Confluence->Induce Mature Mature into Adipocytes (7-10 days) Induce->Mature Treat Treat with L-BAIBA HCl (e.g., 10-100 µM for 24-48h) Mature->Treat Control Vehicle Control (e.g., water) Mature->Control Harvest Harvest Cells Treat->Harvest Control->Harvest qPCR Gene Expression (qPCR) (UCP1, PGC-1α) Harvest->qPCR WB Protein Expression (Western Blot) (UCP1) Harvest->WB Mito Mitochondrial Respiration (Seahorse Assay) Harvest->Mito

Caption: Experimental Workflow for In Vitro Adipocyte Browning.

Step-by-Step Protocol:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum (FBS) until they reach 100% confluence.

  • Differentiation Induction: Two days post-confluence, switch to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.

    • Rationale: This standard "DMI" cocktail robustly triggers the adipogenic program.

  • Maturation: After 48 hours, replace the induction medium with a maturation medium (DMEM, 10% FBS, 1 µg/mL insulin). Change this medium every 2 days for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.

  • L-BAIBA Treatment: On day 8-10 of differentiation, treat the mature adipocytes with L-BAIBA hydrochloride at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle-only control (sterile water or saline). Incubate for 24-48 hours.

    • Scientist's Note: A dose-response experiment is crucial to identify the optimal effective concentration for your specific cell line and endpoint.

  • Endpoint Analysis:

    • Gene Expression (RT-qPCR): Harvest RNA and perform reverse transcription quantitative PCR to measure the mRNA levels of browning markers like UCP1, PGC1a, and PRDM16.

    • Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect UCP1 protein, the hallmark of brown/beige adipocytes.

    • Functional Assay (Mitochondrial Respiration): Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). An increase in uncoupled respiration (proton leak) after treatment is a functional indicator of UCP1 activity.

In Vivo Applications & Protocols

In vivo studies are critical for understanding the systemic effects of L-BAIBA and its therapeutic potential in a complex physiological context.

Application 2: Ameliorating Diet-Induced Obesity in Mice

This protocol describes a typical study design to evaluate if L-BAIBA can prevent or reverse the metabolic consequences of a high-fat diet (HFD).

In_Vivo_Workflow cluster_phase1 Phase 1: Acclimatization & Diet Induction cluster_phase2 Phase 2: Treatment Administration cluster_phase3 Phase 3: Monitoring & Endpoint Analysis Acclimate Acclimatize Mice (1 week) Group Randomize into Groups Acclimate->Group Diet Start High-Fat Diet (HFD) (8-12 weeks) Group->Diet Treat_Gavage Oral Gavage (e.g., 100 mg/kg/day) Diet->Treat_Gavage Treat_Water Drinking Water (e.g., 170 mg/kg/day) Diet->Treat_Water Control Vehicle Control Diet->Control Duration Treatment Duration (4-8 weeks) Treat_Gavage->Duration Treat_Water->Duration Control->Duration Monitor Weekly Monitoring (Body Weight, Food Intake) Duration->Monitor GTT Glucose Tolerance Test (GTT) Monitor->GTT Sacrifice Sacrifice & Tissue Collection (WAT, Liver, Muscle) GTT->Sacrifice

Caption: Workflow for a Diet-Induced Obesity In Vivo Study.

Step-by-Step Protocol:

  • Animal Model: Use C57BL/6J mice, which are susceptible to diet-induced obesity.

  • Diet Induction: After a one-week acclimatization period, place mice on a high-fat diet (HFD, typically 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should remain on a standard chow diet.

  • Group Randomization: Randomize HFD-fed mice into two groups:

    • Vehicle Control: Receives the vehicle (e.g., water or saline).

    • L-BAIBA Treatment: Receives L-BAIBA hydrochloride.

  • Administration: Administer L-BAIBA for 4-8 weeks. Common methods include:

    • Drinking Water: Provide L-BAIBA in the drinking water at a concentration calculated to deliver a target dose, such as 100-170 mg/kg/day.[6] This method is less stressful but relies on accurate water intake measurements.

    • Oral Gavage: Administer a precise dose (e.g., 100 mg/kg) daily via oral gavage. This ensures accurate dosing but is more labor-intensive and can induce stress.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, use a technique like DEXA or MRI to measure fat and lean mass.

    • Glucose Homeostasis: Perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) near the end of the treatment period to assess insulin sensitivity.

    • Blood: Analyze plasma for glucose, insulin, triglycerides, and cholesterol.

    • Tissues (Inguinal WAT, Liver, Muscle): Analyze for gene and protein expression of metabolic targets (e.g., UCP1 in fat, CPT1 in the liver) via qPCR and Western blot. Perform histology (H&E staining) on fat to observe adipocyte size and on the liver to check for steatosis.

Data Presentation and Key Readouts

Organizing data into clear tables is essential for interpretation and comparison across experimental groups.

Table 2: Recommended Dosing for In Vitro & In Vivo Models

Model SystemTypical Concentration/DoseKey Readout(s)Source(s)
3T3-L1 Adipocytes 10 - 100 µMUCP1, PGC-1α mRNA/protein[6]
Human Stem Cell-Derived Adipocytes 50 - 200 µMBrown adipocyte gene expression[6]
Primary Hepatocytes 10 - 100 µMFatty acid oxidation genes (e.g., CPT1)[6]
C57BL/6J Mice (Drinking Water) 100 - 170 mg/kg/dayImproved glucose tolerance, increased WAT UCP1 expression[6]
C57BL/6J Mice (Oral Gavage) 100 mg/kg/dayReduced body weight gain, improved lipid profile[7]

Table 3: Key Metabolic Readouts and Corresponding Assays

ParameterAssay/TechniqueRationale
WAT Browning qPCR (UCP1), Western Blot (UCP1), Histology (H&E)To quantify the molecular and morphological changes associated with the conversion of white to beige fat.
Mitochondrial Function Seahorse XF Analysis (OCR), TEMTo functionally assess changes in cellular respiration and mitochondrial biogenesis/structure.
Fatty Acid Oxidation qPCR (CPT1, ACOX1), FAO AssayTo measure the capacity of tissues like the liver and muscle to break down fats for energy.
Glucose Homeostasis Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT)To assess whole-body insulin sensitivity and the ability to handle a glucose load.
Systemic Lipid Profile Plasma Triglyceride & Cholesterol AssaysTo evaluate the impact on circulating lipids, key indicators of cardiometabolic health.

References

  • TheBerberineTruth. (2025, May 14). Meet L-BAIBA: The Molecule That Mimics Some Benefits of Exercise.
  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports.
  • Vaughan, R. A., et al. (2021). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Journal of Cachexia, Sarcopenia and Muscle.
  • Roberts, L. D., et al. (2014). BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In Vivo... ResearchGate.
  • Li, Y., et al. (2023). Exercise-generated BAIBA improves morphology and functioning in rats... ResearchGate.
  • Boost Your Biology. (2020, June 12). L-Baiba - Does This Have The Same Effects As Exercise?.
  • CenterWatch. (2024, July 25). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women.
  • Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism. Available at: [Link]

  • UKRI's Gateway. Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic?.
  • Zhang, L., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology.
  • Stastny, P., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports.
  • Li, D., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology.
  • Zhang, L., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central. Available at: [Link]

  • Vaughan, R. A., et al. (2021). PPARa Functions Downstream of BAIBA... ResearchGate.
  • Rapamycin Longevity News. Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA).
  • Wikipedia. (2023). 3-Aminoisobutyric acid. Available at: [Link]

  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. PubMed. Available at: [Link]

  • Kitase, Y., et al. (2023). L-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. PubMed. Available at: [Link]

Sources

Method

Application Note: Quantifying the Metabolic Effects of (S)-3-Amino-2-methylpropanoic acid in Adipocyte Cell Models

Abstract (S)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA), is a myokine released from muscle during exercise.[1][2] Emerging research has identified it as a signaling metabolite with s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA), is a myokine released from muscle during exercise.[1][2] Emerging research has identified it as a signaling metabolite with significant roles in regulating energy metabolism.[1][2][3] Notably, D-BAIBA promotes the "browning" of white adipose tissue (WAT), a process that induces a thermogenic phenotype, and stimulates hepatic β-oxidation.[4][5] These effects are largely mediated through the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway, which upregulates key thermogenic genes like Uncoupling Protein 1 (UCP1).[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to investigate and quantify the metabolic effects of D-BAIBA. We present detailed, field-proven protocols for the differentiation of 3T3-L1 preadipocytes, and subsequent assays to measure mitochondrial biogenesis, fatty acid oxidation, and key protein expression, providing a robust framework for evaluating D-BAIBA's therapeutic potential in metabolic diseases.

Introduction and Scientific Principle

Metabolic disorders such as obesity and type 2 diabetes represent a growing global health crisis. A promising therapeutic strategy involves increasing energy expenditure by converting energy-storing white adipocytes into energy-dissipating "beige" or "brite" adipocytes.[6][7] D-BAIBA, an exercise-induced myokine, has been identified as a potent endogenous inducer of this browning process.[4][5]

The primary mechanism involves the activation of PGC-1α, a master regulator of mitochondrial biogenesis.[4][6] PGC-1α, in turn, drives the expression of UCP1, the protein responsible for uncoupling mitochondrial respiration from ATP synthesis to produce heat (non-shivering thermogenesis).[6][7][8] By stimulating this pathway, D-BAIBA enhances fatty acid oxidation and improves overall metabolic health, making it a molecule of significant therapeutic interest.[4][5][9]

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and reliable in vitro model for studying adipogenesis.[10][11][12] These preadipocytes can be chemically induced to differentiate into mature, lipid-laden adipocytes that closely resemble white adipocytes in vivo.[10][13] This model allows for the controlled investigation of molecular pathways and the effects of compounds like D-BAIBA on adipocyte function. The protocols herein are designed to leverage this model system to provide quantitative, reproducible data on the metabolic reprogramming induced by D-BAIBA.

Key Biological Pathway: D-BAIBA Induced Adipocyte Browning

The signaling cascade initiated by D-BAIBA converges on the upregulation of thermogenic genes. This process is central to its metabolic benefits.

BAIBA_Pathway cluster_cell Inside Adipocyte BAIBA D-BAIBA ((S)-3-Amino-2-methylpropanoic acid) Adipocyte Adipocyte PPAR_gamma PPARγ Activation PGC1a PGC-1α Upregulation PPAR_gamma->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis UCP1 UCP1 Expression PGC1a->UCP1 FAO ↑ Fatty Acid Oxidation (FAO) Mito_Biogenesis->FAO UCP1->FAO Thermogenesis ↑ Thermogenesis (Heat Production) UCP1->Thermogenesis Workflow cluster_prep Phase 1: Cell Model Preparation cluster_assays Phase 2: Endpoint Assays cluster_analysis Phase 3: Data Analysis Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence (Protocol 1A) Start->Culture Induce Induce Differentiation (Protocol 1B) Culture->Induce Mature Mature Adipocytes (Day 8-12) Induce->Mature Treat Treat with D-BAIBA & Controls Mature->Treat qPCR Gene Expression Analysis (UCP1, PGC-1α) (Protocol 2) Treat->qPCR FAO_Assay Fatty Acid Oxidation (Protocol 3) Treat->FAO_Assay Western Protein Expression (UCP1) (Protocol 4) Treat->Western qPCR_Data ΔΔCt Calculation qPCR->qPCR_Data FAO_Data Calculate OCR or Radiolabel Oxidation FAO_Assay->FAO_Data Western_Data Densitometry Analysis Western->Western_Data Conclusion Interpret Results & Draw Conclusions qPCR_Data->Conclusion FAO_Data->Conclusion Western_Data->Conclusion

Caption: Overall experimental workflow.

Core Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol is foundational for generating the mature adipocyte model required for subsequent assays. Consistency is critical for reproducibility. [10][14] A. Maintenance of 3T3-L1 Preadipocytes

  • Culture Medium: DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified incubator with 10% CO₂. [14]3. Passaging: Subculture cells every 2-3 days. It is critical to never let preadipocytes reach more than 70% confluency, as this can spontaneously initiate differentiation and reduce subsequent differentiation efficiency. [10][13][14]Split cells at a ratio of 1:10 to 1:15. [14] B. Induction of Adipocyte Differentiation This protocol is adapted from standard MDI (IBMX, Dexamethasone, Insulin) induction methods. [10][14]1. Day -2: Seed 3T3-L1 preadipocytes in the desired format (e.g., 6-well or 96-well plates) at a density that allows them to reach 100% confluency in 48 hours.

  • Day 0: Two days after cells have reached confluency, replace the growth medium with Differentiation Medium 1 (MDI) : DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin. [14] * Causality Note: IBMX inhibits phosphodiesterase, increasing cAMP levels. Dexamethasone is a glucocorticoid agonist. Together with insulin, this cocktail activates the key adipogenic transcription factors PPARγ and C/EBPα.

  • Day 2: Remove MDI medium and replace with Differentiation Medium 2 (Insulin) : DMEM with 10% FBS and 1 µg/mL Insulin. [14]4. Day 4: Remove insulin medium and replace with Adipocyte Maintenance Medium: DMEM with 10% FBS.

  • Day 6 onwards: Replace with fresh Adipocyte Maintenance Medium every 2 days. Full differentiation with visible lipid droplets is typically achieved by Day 8-12. [12][14] C. D-BAIBA Treatment

  • On Day 8-10 of differentiation, when adipocytes are mature, replace the maintenance medium with fresh medium containing D-BAIBA at the desired concentrations (e.g., 10-100 µM). Include a vehicle control (e.g., PBS or media alone).

  • Incubate cells with D-BAIBA for the desired time period (e.g., 24-48 hours) before proceeding to endpoint assays.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the mRNA levels of key browning markers.

  • RNA Isolation: After D-BAIBA treatment, wash cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or buffer from a column-based kit).

  • RNA Purification: Purify total RNA using a standard silica column-based kit, including an on-column DNase digestion step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical 10 µL reaction includes: 5 µL 2x SYBR Green Master Mix, 0.5 µL Forward Primer (10 µM), 0.5 µL Reverse Primer (10 µM), and 4 µL diluted cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to a stable housekeeping gene (e.g., Tbp or 36B4).

Target Gene Function/Rationale Forward Primer (5' to 3') Reverse Primer (5' to 3')
Ucp1 Key marker of thermogenic adipocytes; uncouples respiration. [6][8]ACTGCCACACCTCCAGTCATTCTTTGCCTCACTCAGGATTGG
Pgc1a (Ppargc1a) Master regulator of mitochondrial biogenesis and thermogenesis. [4][6]TATGGAGTGACATAGAGTGTGCTCCACTTCAATCCACCCAGAAAG
Cidea Promotes lipid droplet fusion and is associated with thermogenesis. [15]TGACATTCATGGGATTGCAGGCCAAGTTTTCAGTTGGTCTTC
Tbp (Housekeeping) TATA-Box Binding Protein; stable reference gene.AGAACAATCCAGACTAGCAGCAGGGAACTTCACATCACAGCTC
Protocol 3: Functional Assessment of Fatty Acid Oxidation (FAO)

This assay measures the cell's capacity to oxidize fatty acids, a key functional outcome of browning. This protocol describes a common method using radiolabeled palmitate. [16][17][18]

  • Cell Plating: Differentiate 3T3-L1 cells in 24-well plates as described in Protocol 1.

  • Prepare Substrate Medium: Prepare DMEM containing 0.3% fatty-acid-free BSA, 100 µM cold palmitate, 1 mM L-carnitine, and 0.4 µCi/mL [9,10-³H]-palmitate. [18] * Causality Note: BSA is required to solubilize palmitate in the aqueous medium. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. [16]3. Assay Initiation: After D-BAIBA treatment, wash cells twice with PBS. Add 500 µL of the radiolabeled substrate medium to each well.

  • CO₂ Trapping: Place a small piece of Whatman filter paper, pre-soaked in 3M NaOH, on the lid of the 24-well plate, suspended above each well. [19]Seal the plate with parafilm to create a closed system. The NaOH will trap the ³H₂O that is produced as a byproduct of β-oxidation.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Measurement: At the end of the incubation, carefully remove the filter papers and place them into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts are directly proportional to the rate of fatty acid oxidation.

Protocol 4: UCP1 Protein Expression by Immunofluorescence

This protocol provides visual confirmation and semi-quantitative analysis of UCP1 protein expression, a hallmark of beige adipocytes. [7][20]

  • Cell Culture: Differentiate and treat 3T3-L1 cells on glass coverslips in a 24-well plate.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with a primary antibody against UCP1 (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: For lipid droplet visualization, stain with a neutral lipid dye like BODIPY 493/503. For nuclear staining, use DAPI. Wash coverslips and mount onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. UCP1 will typically appear as a punctate signal co-localizing with mitochondria surrounding the lipid droplets.

Data Presentation and Interpretation

Quantitative Data Summary

Effective data presentation is key to interpreting results. Below are examples of how to structure quantitative data from the described protocols.

Table 1: Relative Gene Expression in D-BAIBA Treated Adipocytes

Treatment Group Ucp1 Fold Change (Mean ± SEM) Pgc1a Fold Change (Mean ± SEM) Cidea Fold Change (Mean ± SEM)
Vehicle Control 1.00 ± 0.12 1.00 ± 0.09 1.00 ± 0.15
D-BAIBA (10 µM) 2.54 ± 0.28* 1.89 ± 0.21* 2.11 ± 0.30*
D-BAIBA (50 µM) 6.88 ± 0.75*** 3.45 ± 0.41** 4.96 ± 0.55***
Rosiglitazone (1 µM) 10.21 ± 1.10*** 4.10 ± 0.38*** 7.34 ± 0.82***

Data are representative. Statistical analysis (e.g., ANOVA with post-hoc test) should be performed. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Rosiglitazone is used as a positive control for browning.[7][12][21]

Table 2: Fatty Acid Oxidation Rate

Treatment Group FAO Rate (CPM/µg protein/hr) % of Vehicle Control
Vehicle Control 15,430 ± 1,280 100%
D-BAIBA (50 µM) 29,780 ± 2,550** 193%
Etomoxir (100 µM) 3,150 ± 450*** 20%

Data are representative. Etomoxir is an inhibitor of CPT1 and serves as a negative control for mitochondrial FAO.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Poor 3T3-L1 Differentiation Preadipocytes were overgrown (>70% confluent) before induction. [10]Maintain strict subculture discipline. Discard cells that have become fully confluent before induction. Use low-passage cells.
Inactive differentiation reagents (Insulin, IBMX).Prepare fresh MDI and insulin media. Aliquot and store insulin at -20°C to avoid repeated freeze-thaw cycles. [13]
High Variability in qPCR Data Inconsistent cell numbers; poor RNA quality; gDNA contamination.Ensure even seeding density. Use a robust RNA purification kit with DNase treatment. Check RNA integrity (RIN > 8).
Low Signal in FAO Assay Low metabolic activity of cells; insufficient substrate.Ensure cells are fully differentiated and healthy. Optimize substrate concentration and incubation time for your specific conditions. [22]
High Background in Immunofluorescence Incomplete blocking; primary antibody concentration too high.Increase blocking time or change blocking agent (e.g., add normal goat serum). Titrate primary antibody to find optimal signal-to-noise ratio.

Conclusion

The protocols detailed in this application note provide a robust and validated framework for investigating the metabolic effects of (S)-3-Amino-2-methylpropanoic acid (D-BAIBA) in vitro. By employing the 3T3-L1 adipocyte model, researchers can quantitatively assess key browning and thermogenic outcomes, including gene expression changes, functional increases in fatty acid oxidation, and upregulation of the critical UCP1 protein. These cell-based assays are essential tools for elucidating the molecular mechanisms of D-BAIBA and for screening novel compounds aimed at combating metabolic diseases through the modulation of adipocyte function.

References

  • 3T3-L1 Pre-Adipocyte Differentiation. Agilent Technologies. [Link]

  • Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, M. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry. [Link]

  • Fatty Acid Oxidation Assay. Creative Bioarray. [Link]

  • Ato, S., & Sato, R. (2020). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Bio-protocol. [Link]

  • Tanyanskiy, D., Jarzebska, N., Birkenfeld, A. L., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients. [Link]

  • Wang, N., Li, Y., Han, X., & Zhang, Y. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

  • Dong, L., & Liu, F. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]

  • O'Donnell, J., & D'Alessandro, A. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology. [Link]

  • (S)-3-AMino-2-Methylpropanoic acid - Introduction. ChemBK. [Link]

  • 3-Aminoisobutyric acid. Wikipedia. [Link]

  • van der Stelt, I., et al. (2018). Determination of protein levels of browning genes in murine adipose tissues by western blotting. protocols.io. [Link]

  • (S)-3-amino-2-methylpropionate transaminase. Wikipedia. [Link]

  • Wang, N., Li, Y., Han, X., & Zhang, Y. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

  • Di Spiezio, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Cell & Bioscience. [Link]

  • Tanyanskiy, D., et al. (2019). Production and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate. [Link]

  • Di Spiezio, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process. ResearchGate. [Link]

  • Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. JoVE. [Link]

  • Brown Adipose Tissue: Methods and Protocols. Google Books.
  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports. [Link]

  • 3-amino-2-methylpropanoic acid - Reference Information. ChemBK. [Link]

  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. ResearchGate. [Link]

  • Wang, N., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. ResearchGate. [Link]

  • Retinoic acid has different effects on UCP1 expression in mouse and human adipocytes. ResearchGate. [Link]

  • Effect of CA on thermogenic factors in primary cultured brown adipocytes. ResearchGate. [Link]

  • Vikman, J., et al. (2018). Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. MDPI. [Link]

  • Vantage, A. L., et al. (2022). UCP1-Dependent Brown Adipose Activation Accelerates Cardiac Metabolic Remodeling and Reduces Initial Hypertrophic and Fibrotic Responses to Pathological Stress. Function. [Link]

  • Ikeda, K., & Yamada, T. (2020). UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes. Frontiers in Endocrinology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-3-Amino-2-methylpropanoic Acid Peptide Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically (S)-3-Amino-2-methylpropanoic acid. The unique β-substituted structure of this residue, while valuable for creating peptides with constrained conformations and enhanced proteolytic stability, presents significant synthetic hurdles that can lead to low coupling yields and the formation of unwanted side products.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve successful synthesis outcomes.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my coupling yield with (S)-3-Amino-2-methylpropanoic acid consistently low, even with standard coupling protocols?

Answer:

The primary reason for low coupling efficiency is significant steric hindrance imposed by the methyl group at the β-carbon (C2 position). This structural feature impedes the reaction at both the amine and the carboxyl functions.

  • When coupling the carboxyl group: The β-methyl group sterically shields the activated carboxyl group (e.g., an O-acylisourea or active ester), making it difficult for the incoming nucleophilic amine of the next amino acid to approach and form the peptide bond.

  • When coupling to the amino group: The β-methyl group sterically encumbers the nitrogen atom, reducing its nucleophilicity and slowing its attack on the activated carboxyl group of the preceding residue.

Standard coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often insufficiently reactive to overcome this steric barrier, resulting in incomplete reactions.[1][2]

Recommended Solution: Switch to a more potent class of coupling reagents. Onium salts (uronium/aminium or phosphonium types) are designed to create highly reactive intermediates that can drive sterically demanding couplings to completion.[3][4]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , or COMU are highly effective.[5][6][7] They react with the carboxylic acid to form an extremely reactive OAt- or Oxyma-based active ester, which is more susceptible to nucleophilic attack despite the steric hindrance.[5][8]

  • Phosphonium Salts: Reagents like PyBOP or PyAOP are also excellent choices for hindered couplings.[9][10]

cluster_0 Standard Coupling (Low Yield) cluster_1 Potent Coupling (High Yield) Peptide-NH2 Peptide-NH2 Activated_Acid_Std Activated Carboxyl (e.g., DCC/HOBt) Peptide-NH2->Activated_Acid_Std Slow Attack Hindered_AA (S)-3-Amino-2-methylpropanoic acid Hindered_AA_2 (S)-3-Amino-2-methylpropanoic acid Peptide-NH2_2 Peptide-NH2 Activated_Acid_Potent Highly Reactive Ester (e.g., HATU/COMU) Peptide-NH2_2->Activated_Acid_Potent Efficient Attack blocker Steric Hindrance from β-methyl blocker->Activated_Acid_Std

Diagram 1: The Steric Hindrance Problem.

Q2: I'm observing a major side product with a mass corresponding to the loss of water from my starting amino acid. Could this be a β-lactam?

Answer:

Yes, this is a very likely possibility. β-amino acids are prone to intramolecular cyclization to form a thermodynamically stable four-membered ring known as a β-lactam .[11] This side reaction is competitive with the desired intermolecular peptide bond formation and is often promoted by the same conditions used for carboxyl activation.

The mechanism involves the activation of the carboxyl group, followed by a rapid intramolecular nucleophilic attack by the β-amino group, which effectively consumes the starting material and prevents it from being incorporated into the peptide chain.[12][13]

Recommended Solution:

  • Use Pre-activation: Do not add the coupling reagent directly to a mixture of the β-amino acid and the resin-bound amine. Instead, pre-activate the β-amino acid in a separate vessel with the coupling reagent and base for a short period (1-5 minutes) before adding this mixture to the reaction vessel containing the N-terminal amine.[9][14] This ensures the highly reactive ester is formed and can immediately react with the desired amine, outcompeting the slower intramolecular cyclization.

  • Optimize Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). While heat can sometimes overcome steric hindrance, it can also accelerate β-lactam formation.

  • Choose the Right Reagent: Reagents that form extremely reactive esters, like HATU or COMU, can favor the intermolecular reaction if the amine component is readily available.[5][6]

Q3: My peptide synthesis fails to elongate after the coupling step with (S)-3-Amino-2-methylpropanoic acid. Mass spectrometry suggests the peptide chain has been capped. What is causing this?

Answer:

This issue is likely guanidinylation of the N-terminal amine. This side reaction is specific to uronium/aminium-type coupling reagents (like HATU, HBTU, HCTU) and occurs when the free amine of the peptide chain attacks the electrophilic guanidinium carbon of the coupling reagent itself, rather than the activated amino acid.[5][15] This forms a stable, unreactive guanidine moiety that permanently caps the peptide, preventing further elongation.[16]

Guanidinylation is more prevalent under conditions where the coupling reaction is slow—a common scenario with sterically hindered residues—or when the coupling reagent is used in significant excess.[15]

Recommended Solution:

  • Strict Stoichiometry: Use only a slight excess of the coupling reagent (e.g., 0.95 equivalents relative to the carboxylic acid). This minimizes the amount of free reagent available to react with the peptide's N-terminus.

  • Mandatory Pre-activation: As with preventing β-lactam formation, pre-activating the carboxylic acid is crucial. This consumes the coupling reagent to form the active ester before the mixture is introduced to the free amine on the resin.[16]

  • Alternative Reagents: If guanidinylation persists, consider switching to a phosphonium-based reagent like PyBOP, which does not have the guanidinium structure and is therefore not susceptible to this specific side reaction.[17]

Start Carboxylic Acid (AA-COOH) + Peptide-NH2 + HATU Desired_Path Desired Intermolecular Coupling Start->Desired_Path Fast, Correct Conditions Lactam_Path β-Lactam Formation (Intramolecular Cyclization) Start->Lactam_Path Slow Coupling or No Pre-activation Guan_Path Guanidinylation (Chain Capping) Start->Guan_Path Slow Coupling or Excess HATU Desired_Prod Elongated Peptide Desired_Path->Desired_Prod Lactam_Prod β-Lactam Side Product Lactam_Path->Lactam_Prod Guan_Prod Capped Peptide Guan_Path->Guan_Prod start Low Yield Observed q1 Using Standard Reagent (e.g., DCC/DIC)? start->q1 sol1 Switch to Potent Reagent (HATU, COMU, PyBOP) q1->sol1 Yes q2 Yield Still Low? q1->q2 No sol1->q2 sol2 Implement Double Coupling & Increase Reaction Time q2->sol2 Yes q3 Observing Side Products? q2->q3 No sol2->q3 sol3 Ensure Pre-Activation Protocol is Used to Minimize β-Lactam & Guanidinylation q3->sol3 Yes end Optimized Yield q3->end No sol3->end

Diagram 3: Troubleshooting Workflow for Hindered Couplings.

References

  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Shengrui. The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. [Link]

  • Shengrui. Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. [Link]

  • Davies, J. S., & Mohammed, A. K. (1984). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2981-2987. [Link]

  • Gourdel, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50193-50199. [Link]

  • Wikipedia. HATU. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature, 520(7548), 549-553. [Link]

  • Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Request PDF. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. ResearchGate. [Link]

  • Peptidetech. How to Optimize Peptide Synthesis? [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Organic & Biomolecular Chemistry, 7(15), 3031-3037. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 768-779. [Link]

  • Li, J., & Li, X. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1082-1097. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Sipos, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32677-32684. [Link]

  • Palomo, C., et al. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-343. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]

Sources

Optimization

Racemization of (S)-3-Amino-2-methylpropanoic acid during solid-phase synthesis

A Guide to Mitigating Racemization During Solid-Phase Peptide Synthesis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Racemization During Solid-Phase Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for working with (S)-3-Amino-2-methylpropanoic acid, a β-amino acid that presents unique challenges in maintaining stereochemical integrity during solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, my goal is to provide you with the causal understanding and validated protocols necessary to ensure the chiral purity of your final peptide product.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when incorporating (S)-3-Amino-2-methylpropanoic acid.

Q1: What is racemization and why is it a critical problem for my peptide?

A1: Racemization is the process where a pure enantiomer, such as the (S)-isomer of your amino acid, converts into an equal mixture of both its (S)- and (R)-forms.[1][2] In peptide synthesis, this is more accurately termed epimerization, where the stereocenter of a single amino acid residue within the peptide chain inverts.[1] This is a critical issue because the three-dimensional structure of a peptide dictates its biological function. The presence of the incorrect diastereomer can lead to a significant reduction or complete loss of biological activity, altered binding affinity, or unpredictable pharmacological effects, ultimately compromising your research and therapeutic development.

Q2: Why is (S)-3-Amino-2-methylpropanoic acid, a β-amino acid, particularly susceptible to racemization?

A2: While α-amino acids are well-studied, β-amino acids like (S)-3-Amino-2-methylpropanoic acid have different structural and electronic properties. The primary cause of racemization during peptide synthesis is the activation of the carboxylic acid for coupling. This activation makes the proton on the α-carbon (in this case, the C2 carbon bearing the methyl group) acidic and susceptible to removal by a base.[3][4] For this specific residue, the steric hindrance from the adjacent methyl group can slow down the desired coupling reaction, prolonging the lifetime of the highly reactive, activated intermediate. This extended lifetime increases the window of opportunity for a base to abstract the α-proton, leading to a loss of stereochemistry.[2]

Q3: Which step in my SPPS protocol is the most likely source of racemization?

A3: The amino acid activation and coupling step is almost exclusively where racemization occurs.[1][5][6][7] This is because the process requires both the activation of the carboxyl group (which increases the acidity of the α-proton) and the presence of a base.[3][8] Deprotection steps are less likely to cause racemization of the incoming amino acid.

Q4: What are the initial signs of racemization in my analytical data?

A4: The most common indicator is the appearance of a doublet or a closely eluting shoulder peak on your reverse-phase HPLC chromatogram. The two diastereomers (the all-L peptide and the peptide containing the single D-residue) are often separable under standard HPLC conditions. In mass spectrometry, you will see a single mass corresponding to your target peptide, as the epimer is an isomer with the identical mass. This combination of a "correct mass" but a "split peak" on the HPLC is a strong indicator of racemization.[9]

In-Depth Troubleshooting Guides

This section addresses specific experimental observations with a structured Problem-Cause-Solution approach.

Problem 1: My HPLC shows a significant shoulder or doublet peak, but the mass is correct.
  • Likely Cause: This is the classic signature of racemization. You have successfully synthesized the peptide, but a portion of the (S)-3-Amino-2-methylpropanoic acid has epimerized to the (R)-form, creating a diastereomeric impurity that is separable by HPLC. The root cause is likely an overly aggressive activation method or suboptimal choice of reagents.

  • Causality: The combination of a powerful activating agent (especially uronium/aminium salts like HBTU/HATU) and a strong, non-hindered base (like DIPEA) creates a highly reactive activated ester.[8] This environment facilitates the abstraction of the α-proton, leading to racemization via direct enolization or, more commonly, the formation of a planar oxazolone intermediate.[2][3][4][8] The longer this intermediate exists before coupling, the higher the degree of racemization.[2]

  • Solution Pathway:

    • Change the Base: Immediately switch from N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to a more sterically hindered base like 2,4,6-collidine.[2][3][10][11] Its bulkiness makes it a less effective proton scavenger at the sterically crowded α-carbon, thus reducing racemization.[3]

    • Optimize Coupling Reagent: Move away from high-reactivity uronium salts if possible. A carbodiimide-based method, such as using Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate), is an excellent choice.[2][12] This combination forms an active ester that is less prone to racemization.[12] COMU is another modern coupling reagent known for superior racemization suppression.[10]

    • Avoid Pre-activation: Do not allow the amino acid, coupling reagent, and base to sit in solution before adding it to the resin. This "pre-activation" time is a major contributor to racemization.[2][10] Introduce the activated amino acid to the resin immediately after mixing.

    • Control Temperature: If using microwave-assisted SPPS, lower the coupling temperature for this specific residue. Reducing the temperature from 80°C to 50°C can significantly limit racemization.[11][13]

Problem 2: My final peptide has low or no biological activity, despite a clean mass spec.
  • Likely Cause: If the peptide appears pure by mass spectrometry but is biologically inactive, significant racemization that was not resolved by your HPLC method is a probable cause. The presence of the wrong stereoisomer is preventing the peptide from adopting the correct conformation for binding to its target.

  • Causality: Standard analytical HPLC methods may not always separate diastereomers. If racemization has occurred, your "pure" peptide is actually a mixture of isomers, only one of which is active.

  • Solution Pathway:

    • Implement Chiral Analysis: You must verify the stereochemical purity of your product. The most direct method is Chiral HPLC, which uses a specialized column to separate enantiomers and diastereomers.[14] Alternatively, enzymatic digestion followed by analysis of the resulting amino acids with Marfey's reagent can be used.[9]

    • Re-synthesize with Optimized Protocol: Once racemization is confirmed, re-synthesize the peptide using the mitigation strategies outlined in "Problem 1." Specifically, use a DIC/Oxyma coupling cocktail with 2,4,6-collidine as the base at room temperature.

    • Perform a Test Cleavage: For difficult sequences, it is wise to perform a test cleavage after coupling the problematic residue. Cleave a small amount of resin, analyze the crude product by HPLC, and confirm the absence of diastereomers before proceeding with the synthesis.

Core Mechanism of Racemization: The Oxazolone Pathway

The predominant mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2][4] Urethane-based protecting groups like Fmoc are designed to suppress this pathway, but aggressive activation conditions can still promote it.[1][8]

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization & Coupling AA Fmoc-(S)-AA-COOH Activated Activated Ester (e.g., O-Acylisourea) AA->Activated Coupling Reagent + Base Oxazolone Planar Oxazolone (Loss of Chirality) Activated->Oxazolone Intramolecular Attack (Base-Catalyzed) Protonated_S (S)-Peptide Activated->Protonated_S Oxazolone->Protonated_S Attack by Resin-N-terminus Protonated_R (R)-Peptide (Epimer) Oxazolone->Protonated_R Attack by Resin-N-terminus

Caption: Oxazolone-mediated racemization pathway during peptide coupling.

Preventative Strategies & Optimized Protocols

Proactive measures are the most effective way to ensure stereochemical purity.

Data Summary: Choosing Your Reagents Wisely

The choice of coupling reagents and base is the most critical factor in preventing racemization.[2][3]

Reagent CombinationRacemization RiskCoupling EfficiencyRecommendation & Comments
HBTU / HATU + DIPEA HighVery HighAvoid for sensitive residues. The high reactivity and basicity strongly promote racemization.[8]
DIC + HOBt MediumGoodA classic combination, but HOBt has safety concerns.[8][15] Can be effective but newer additives are superior.
DIC + OxymaPure Low Very GoodHighly Recommended. Oxyma is a non-explosive, highly effective racemization suppressant.[2][12]
COMU + Collidine Very Low ExcellentExcellent Choice. COMU is known for superior racemization suppression compared to HOBt-based reagents.[10] Using it with a hindered base provides maximum protection.
PyBOP + Collidine Low-MediumVery GoodA good option for difficult couplings, PyBOP can minimize racemization.[16] Ensure no prolonged pre-activation.
Experimental Protocol: Low-Racemization Coupling of Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH

This protocol is designed to minimize racemization by using a carbodiimide/additive method with a hindered base.

  • Resin Preparation: Swell the resin-bound peptide in high-purity DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (6x) to remove all residual piperidine.

  • Reagent Preparation (Perform immediately before use):

    • In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH (3 equivalents relative to resin loading).

    • Add OxymaPure (3 equivalents).

    • Dissolve the mixture in a minimal amount of DMF.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution.

    • Immediately add the resulting solution to the prepared resin.

    • Note: Unlike uronium salt activations, this method does not require a separate tertiary base like DIPEA or collidine, as the carbodiimide activation pathway is less base-dependent, further reducing racemization risk.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction for completion. If the test is positive after 4 hours, a second coupling may be necessary.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Troubleshooting Workflow

Use this decision tree to diagnose and solve racemization issues systematically.

Caption: Decision tree for troubleshooting racemization in SPPS.

Analytical Methods for Racemization Detection

Proper analytical characterization is essential to confirm the stereochemical integrity of your peptide.

Analytical MethodPrincipleSensitivityThroughputComments
Chiral HPLC Differential interaction of diastereomers with a chiral stationary phase.[14]Good to ExcellentMediumThe most direct and common method for analyzing the final peptide without hydrolysis.[14]
Capillary Electrophoresis (CE) Differential migration of charged isomers in an electric field, often with a chiral selector.[14]Excellent, can detect as low as 0.05% of the minor isomer.[6][7][14]HighVery high resolution, can analyze the intact peptide.[6][14]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce distinguishable chemical shifts for each isomer.[14]LowerLowRequires higher sample concentration but provides definitive structural information.[14]
Enzymatic Digestion Stereoselective enzymes hydrolyze only L-amino acid linkages. The presence of D-amino acids can be inferred by incomplete digestion or by analyzing the resulting free amino acids.[1][9]GoodLowAn indirect but powerful method to confirm the presence and location of epimerized residues.

References

  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. Benchchem.
  • 7.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • Strategies to minimize racemization when using Fmoc-Gln(Dod)-OH. Benchchem.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society.
  • Epimeris
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Peptide synthesis. Wikipedia.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization of Beta-Amino Acids in Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing β-amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to the epimerization of β-amino acids during synthesis.

Introduction: The Challenge of Stereochemical Purity

Epimerization, the unintended inversion of a single stereocenter in a chiral molecule, is a critical side reaction in peptide synthesis.[1][2][3][4] This process can significantly impact the final peptide's conformation, biological activity, and therapeutic potential.[1][3] Due to the similar physical properties of epimers, their separation from the desired product can be exceedingly difficult, making prevention the most effective strategy.[1][3] This guide will provide a comprehensive overview of the mechanisms behind β-amino acid epimerization and practical, field-proven strategies to maintain stereochemical purity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern specifically for β-amino acids?

A1: Epimerization is a chemical process that alters the configuration of one of multiple stereocenters in a molecule.[1][2][3][4] In peptide synthesis, this typically refers to the inversion of the α-carbon's stereochemistry. While a concern for all chiral amino acids (except glycine), β-amino acids can exhibit different susceptibilities to epimerization compared to their α-counterparts due to the altered electronic and steric environment of the β-carbon. The presence of epimeric impurities can drastically alter the three-dimensional structure of a peptide, potentially leading to a loss of biological activity or altered pharmacological properties.[1]

Q2: What are the primary mechanisms driving epimerization during peptide synthesis?

A2: There are two main pathways for epimerization during the coupling step:

  • Oxazolone Formation: This is the most common mechanism.[5][6] Activation of the N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity.[5][6] Subsequent reaction with the amine nucleophile will then produce a mixture of epimers.[5]

  • Direct Enolization (Hα Abstraction): A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1][5] This intermediate can then be protonated from either side, resulting in racemization before the amide bond is formed.[1][5]

Q3: Are certain β-amino acids more prone to epimerization?

A3: Yes. Similar to α-amino acids, β-amino acids with electron-withdrawing groups in their side chains are more susceptible to epimerization because these groups stabilize the formation of the enolate intermediate.[1][5][6] For instance, β-phenylalanine analogues may be more prone to this side reaction. Conversely, sterically hindered β-amino acids can also show increased epimerization due to slower coupling reaction kinetics, which allows more time for the activated intermediate to epimerize.[7]

Q4: How can I detect and quantify the level of epimerization in my final peptide?

A4: The most reliable method for detecting and quantifying epimers is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[5] This technique can separate the desired peptide from its epimer, allowing for accurate quantification. Tandem mass spectrometry (LC-MS/MS) can also be employed to identify epimeric peptides, often by comparing fragmentation patterns with synthetic standards.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can also be used to differentiate between diastereomers.[5]

Troubleshooting Guide: High Levels of Epimerization Detected

If you are observing significant epimerization in your β-amino acid-containing peptide, consult the following troubleshooting guide. Each section details potential causes and provides actionable solutions.

Issue 1: Inappropriate Coupling Reagent Selection

The choice of coupling reagent is a critical factor influencing the degree of epimerization. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[5]

Solutions:

  • Switch to a Less Racemization-Prone Coupling Reagent:

    • Uronium/Aminium Salts: Reagents like HBTU and TBTU are generally efficient with low racemization, especially when used with an additive like HOBt.[11] COMU is a newer generation reagent with high coupling efficiency and a better safety profile than benzotriazole-based reagents.[12]

    • Phosphonium Salts: PyAOP is highly effective, particularly for coupling sterically hindered or N-methyl amino acids.[11] DEPBT is another excellent choice that causes very little epimerization.[11]

  • Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress epimerization by minimizing the lifetime of the highly reactive activated intermediate.[7][13] HOAt is often considered superior to HOBt in this regard.[7]

  • Consider Carbodiimides with Additives: While reagents like DCC and EDC can be prone to causing epimerization, their use in conjunction with HOBt or HOSu can mitigate this issue.[12] The combination of EDC, HOBt, and CuCl₂ has been shown to be particularly effective in suppressing epimerization.[14]

Issue 2: Inappropriate Base Selection and Concentration

The base used during the coupling reaction plays a crucial role in epimerization through both the oxazolone and direct enolization pathways.[1][5]

Solutions:

  • Use a Weaker, Sterically Hindered Base: Strong, non-sterically hindered bases can readily abstract the α-proton. Switching from a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce epimerization.[12]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salt couplings, typically two equivalents of base are used, but for some reagents like COMU, only one equivalent is needed.[11]

Issue 3: Suboptimal Reaction Conditions (Solvent, Temperature, and Time)

The reaction environment can significantly influence the rate of epimerization.

Solutions:

  • Solvent Choice: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[7] Consider using less polar solvents such as dichloromethane (DCM) or mixtures like chloroform/trifluoroethanol, which have been shown to suppress epimerization, provided your starting materials are soluble.[5][7]

  • Lower the Reaction Temperature: Higher reaction temperatures increase the rate of all reactions, including epimerization.[5] Performing the coupling at a lower temperature (e.g., 0 °C) can help minimize this side reaction.[7]

  • Minimize Pre-activation Time: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[5] Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine, so the activated species is consumed as it is formed.[5]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU/HOAt

This protocol is designed to minimize epimerization during the coupling of a sensitive β-amino acid.

  • Dissolve the N-protected β-amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.[5]

  • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.[5]

  • Add the amine component (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

  • Analyze the final product for epimeric purity by chiral HPLC.

Protocol 2: Epimerization Suppression with CuCl₂ Additive

This protocol is particularly useful for carbodiimide-mediated couplings.

  • Dissolve the N-protected β-amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[5][14]

  • Cool the mixture to 0 °C.

  • Add the amine component (1.2 eq) to the mixture.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.[5]

  • Work-up the reaction as described in Protocol 1.

  • Analyze the final product for epimeric purity by chiral HPLC.

Data Presentation

Table 1: Relative Effectiveness of Coupling Reagents in Suppressing Epimerization
Coupling Reagent/AdditiveBaseSolventTemperature (°C)% Epimerization (D-isomer)Reference
HATU/HOAtDIPEADMF0 to RTLow[5]
HBTU/HOBtDIPEADMFRTLow to Moderate[11]
PyAOPDIPEADMFRTVery Low[11]
DEPBTNa₂CO₃THF0Very Low[15]
EDC/HOBt/CuCl₂N/ADMF0 to RT< 0.1%[14]
TBTU/HOBtDIPEADMFRTLow[11]

Note: The extent of epimerization is highly dependent on the specific amino acid sequence and reaction conditions.

Visualization of Key Concepts

Mechanism of Epimerization

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A N-Protected β-Amino Acid B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Reagent C Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Epimerized Product C->D Nucleophilic Attack by Amine E N-Protected β-Amino Acid F Activated Intermediate E->F Coupling Reagent G Enolate (Planar Intermediate) F->G Base-mediated Proton Abstraction H Epimerized Product G->H Protonation & Nucleophilic Attack

Caption: The two primary mechanisms leading to epimerization during peptide coupling.

Workflow for Troubleshooting Epimerization

Troubleshooting_Workflow start High Epimerization Detected q1 Is your coupling reagent known for low epimerization? start->q1 sol1 Switch to HATU, PyAOP, or DEPBT. Add HOBt/HOAt. q1->sol1 No q2 Are you using a strong, non-hindered base? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a weaker/hindered base (NMM, Collidine). Optimize stoichiometry. q2->sol2 Yes q3 Are reaction conditions optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Lower temperature (0 °C). Use less polar solvent (DCM). Minimize pre-activation time. q3->sol3 No end Re-analyze Epimeric Purity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for diagnosing and resolving epimerization issues.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Yazid, S. N. A. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Yazid, S. N. A. M., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. Retrieved from [Link]

  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide.
  • Yazid, S. N. A. M., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Yazid, S. N. A. M., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Giraud, M., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Mitin, Y. V., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 340-346. [Link]

  • Sarga, O., et al. (2019). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 91(15), 9878-9886. [Link]

  • Yazid, S. N. A. M., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Sarga, O., et al. (2019). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ResearchGate. Retrieved from [Link]

  • Sarga, O., et al. (2019). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Semantic Scholar. Retrieved from [Link]

  • Macmillan, D., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 9(7), 1247-1250. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Time for Sterically Hindered β-Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating sterically hindered β-amino acids into p...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating sterically hindered β-amino acids into peptide sequences presents unique challenges that can impede research and development timelines. The increased steric bulk around the β-carbon and the altered backbone conformation can dramatically slow down amide bond formation, leading to low yields, failed sequences, and unwanted side reactions.

This guide is designed to provide you with expert, field-proven insights and actionable troubleshooting strategies. We will move beyond simple protocol recitation to explain the underlying chemical principles, helping you make informed decisions to overcome even the most difficult couplings.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a hindered β-amino acid is extremely slow or failing completely. What are the primary causes?

A1: This is the most common issue researchers face. The sluggish kinetics are primarily due to steric hindrance. The bulky substituents on the β-amino acid physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] Furthermore, the inherent conformational preferences of β-amino acids can make the reactive centers less accessible compared to their α-amino acid counterparts.

Secondary causes often include:

  • Insufficient Reagent Potency: Standard coupling reagents like DCC or DIC may not be powerful enough to activate the carboxylic acid sufficiently to overcome the high energy barrier of the reaction.[2]

  • Poor Solvation: In solid-phase peptide synthesis (SPPS), if the growing peptide chain aggregates or is poorly solvated on the resin, the reactive N-terminus becomes inaccessible.[1][3][4] This is a sequence-dependent issue often exacerbated by hydrophobic residues.[1]

  • Suboptimal Reaction Conditions: Inadequate reaction time, incorrect solvent choice, or inappropriate base selection can all lead to incomplete reactions.

Q2: Which coupling reagent is the most effective for sterically hindered β-amino acids?

A2: For challenging couplings, moving beyond standard carbodiimides is essential. The choice of reagent is critical, and for sterically demanding substrates, high-potency in-situ activating reagents are required.[2] The most effective classes are uronium/aminium salts and phosphonium salts.

Reagent Class Examples Mechanism & Advantages for Hindered Couplings Considerations
Uronium/Aminium Salts HATU, HCTU, COMU Form highly reactive OAt- or Oxyma-based active esters. HATU is often considered the gold standard due to the anchimeric assistance provided by the pyridine nitrogen of its HOAt byproduct, which accelerates the coupling reaction.[5][6][7] COMU is a safer, non-explosive alternative with comparable or even superior efficiency to HATU.[6][8]Can cause guanidinylation of the N-terminal amine if used in large excess or with long pre-activation times, leading to irreversible chain termination.[3][9]
Phosphonium Salts PyBOP, PyAOP Form highly reactive OBt- or OAt-based active esters. A key advantage is that they do not cause guanidinylation, making them ideal for reactions where the carboxyl component is slow to activate, such as in fragment condensation or cyclization.[6] PyAOP is particularly effective for hindered couplings, including N-methylated residues.[5][10]Solutions of phosphonium reagents in DMF have moderate stability and should generally be used within a couple of days. They can be more expensive than some uronium salts.
Specialty Reagents PyBrOP, TFFH PyBrOP is an even more reactive phosphonium salt used for exceptionally difficult couplings.[5] TFFH generates a highly reactive acyl fluoride in situ, which is an excellent strategy when other methods fail.[2][6]These are typically reserved for the most stubborn cases due to higher cost and reactivity that may increase the risk of side reactions if not controlled carefully.

Recommendation: Start with HATU or COMU . If the coupling remains challenging, or if guanidinylation is a concern, switch to PyAOP .

Q3: I'm observing epimerization at the adjacent α-amino acid residue after coupling my β-amino acid. How can I minimize this?

A3: Epimerization is a significant risk, especially when long reaction times and strong bases are required for hindered couplings. It primarily occurs through two mechanisms: direct enolization or, more commonly, the formation of a planar oxazolone intermediate at the C-terminal activated α-amino acid.[11]

To suppress epimerization:

  • Use Additives: The inclusion of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives accelerate the coupling reaction and suppress racemization more effectively than older additives like HOBt.[12] Using a reagent that already incorporates one of these, like HATU (contains HOAt) or COMU (contains Oxyma), is a best practice.[6]

  • Optimize Your Base: The choice and amount of base are critical.

    • Avoid Excess Base: Use the minimum amount of base required. For uronium reagents like HATU, two equivalents are typically needed, while COMU may only require one.[5]

    • Use a Weaker, Hindered Base: For particularly sensitive couplings, switching from a strong base like N,N-diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like 2,4,6-collidine can significantly reduce epimerization rates.[6]

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 0 °C and slowly warm to room temperature).[12][13] While gentle heating can sometimes drive a sluggish reaction, it dramatically increases the risk of epimerization.[2]

  • Consider Additives like CuCl₂: In some solution-phase couplings, the addition of copper(II) chloride (CuCl₂) along with HOBt has been shown to be highly effective at suppressing epimerization, even in challenging cases.[3][14][15]

Q4: How long should I let the coupling reaction run? Can I just extend the time overnight?

A4: While extending the reaction time is a common strategy for slow couplings, it's a delicate balance.[2] Steric hindrance slows the desired reaction, but it doesn't stop potential side reactions.

  • Hydrolysis of the Active Ester: The activated carboxylic acid is susceptible to hydrolysis by trace amounts of water in the solvent (e.g., DMF).[16] Interestingly, studies have shown that active esters of β-amino acids are generally more stable and less prone to hydrolysis than those of α-amino acids, which is an advantage.[16][17] This stability allows for longer coupling times to be used with more confidence.

  • Monitoring is Key: The best approach is to monitor the reaction's progress. In SPPS, this can be done by taking a small sample of resin beads and performing a colorimetric test for free amines, such as the Kaiser test (for primary amines) or the bromophenol blue test (more reliable for secondary amines like N-methylated residues).[1][9][18]

  • Double Coupling: If a reaction is incomplete after a standard time (e.g., 2-4 hours), it is often more effective to drain the reagents and perform a second, fresh coupling rather than simply letting the original mixture react overnight.[2] This replenishes the concentration of the active ester.

Troubleshooting Guide & Advanced Protocols

This section provides a more granular approach to diagnosing and solving complex coupling issues.

Troubleshooting Workflow

When a coupling with a hindered β-amino acid fails, a systematic approach is essential. The following workflow can help diagnose the root cause and identify the most effective solution.

G start Coupling Incomplete (e.g., Positive Kaiser Test) reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->reagent conditions Are reaction conditions optimized? (Time, Temp, Solvent) reagent->conditions Yes upgrade_reagent ACTION: Upgrade to a higher-potency reagent (e.g., PyAOP, PyBrOP) or switch to acyl fluoride. reagent->upgrade_reagent No aggregation Is peptide aggregation a possibility? conditions->aggregation Yes double_couple ACTION: Perform a double coupling. Increase reaction time moderately (e.g., 4-6 hours). conditions->double_couple No change_solvent ACTION: Switch to a better solvating solvent (e.g., NMP). Consider chaotropic salts. aggregation->change_solvent Yes, Mild microwave ACTION: Use microwave-assisted synthesis to disrupt aggregation and accelerate coupling. aggregation->microwave Yes, Severe end_success Coupling Complete upgrade_reagent->end_success double_couple->end_success change_solvent->end_success microwave->end_success

Caption: A troubleshooting workflow for incomplete β-amino acid couplings.

Gold Standard Protocol: HATU-Mediated Coupling in SPPS

This protocol provides a robust starting point for coupling a sterically hindered Fmoc-β-amino acid onto a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine (1.0 equiv)

  • Fmoc-protected hindered β-amino acid (4.0 equiv)

  • HATU (3.9 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8.0 equiv)

  • Peptide-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Following Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid:

    • In a separate reaction vessel, dissolve the Fmoc-β-amino acid (4.0 equiv) and HATU (3.9 equiv) in a minimal volume of DMF or NMP.

    • Add the base (DIPEA or Collidine, 8.0 equiv) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution will typically change color. Avoid long pre-activation times to minimize side reactions.[9]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the washed peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly hindered systems, extend this to 4-6 hours.

  • Monitoring:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and dry them.

    • Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Recoupling (if necessary):

    • If the coupling is incomplete, drain the reaction solution from the resin and wash thoroughly with DMF (3 times).

    • Repeat steps 2 and 3 with a fresh batch of reagents (a "double coupling").[2]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.

Mechanism Spotlight: Why HATU is Effective

Understanding the mechanism of your coupling reagent explains its efficacy. Uronium reagents like HATU work by rapidly converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

HATU_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Side Reaction Risk AA β-Amino Acid (R-COOH) ActiveEster Highly Reactive OAt-Ester Intermediate AA->ActiveEster Fast HATU HATU + Base HATU->ActiveEster Guanidinylation Guanidinylation (Chain Termination) HATU->Guanidinylation Excess Reagent Dipeptide New Peptide Bond Formed (R-CO-NH-Peptide) ActiveEster->Dipeptide Rate-Determining Step (Slowed by Steric Hindrance) Peptide Peptide Chain (H₂N-Peptide) Peptide->Dipeptide Peptide->Guanidinylation

Caption: Simplified mechanism of HATU-mediated peptide coupling.

The pyridine nitrogen in the 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step—a key feature that makes HATU superior to its HOBt-based counterpart, HBTU, for difficult couplings.[7][15]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kuranov, A. M., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 335-342. Retrieved from [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link]

  • Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(9), 2697. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-10. Retrieved from [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31584-31592. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Retrieved from [Link]

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of (S)-3-Amino-2-methylpropanoic Acid in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating (S)-3-Amino-2-methylpropanoic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating (S)-3-Amino-2-methylpropanoic acid, a β-amino acid, into their peptide sequences. The unique structural properties of β-amino acids can introduce specific challenges during SPPS.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve potential side reactions and synthetic difficulties.

I. Troubleshooting Guide: Problem & Solution

This section addresses common issues encountered during the synthesis of peptides containing (S)-3-Amino-2-methylpropanoic acid, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Coupling Efficiency or Incomplete Acylation

Symptoms:

  • Kaiser test or other colorimetric tests (e.g., Chloranil) remain positive after coupling.

  • Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of deletion sequences lacking the β-amino acid.

  • The final crude peptide shows low purity with truncation products.

Root Cause Analysis:

(S)-3-Amino-2-methylpropanoic acid is a sterically hindered β-amino acid. The presence of a methyl group on the α-carbon and the different backbone conformation compared to α-amino acids can significantly slow down the kinetics of the coupling reaction.[3] Standard coupling protocols developed for α-amino acids may be insufficient to drive the reaction to completion.

dot

Caption: Root cause and solutions for low coupling efficiency.

Solutions & Protocols:

  • Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary.

    • Recommendation: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.[4] These reagents form highly reactive intermediates that can overcome the steric barrier more effectively. COMU is another excellent choice, known for high coupling efficiency and reduced racemization risk.[4][5]

    • Protocol: HATU Activation:

      • Pre-dissolve 4 equivalents of Fmoc-(S)-3-Amino-2-methylpropanoic acid and 3.9 equivalents of HATU in DMF.

      • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the solution.

      • Allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected peptide-resin.

      • Let the coupling reaction proceed for at least 2 hours at room temperature.

  • Increase Reaction Time and/or Temperature:

    • Extended Coupling: Double the standard coupling time. If a standard coupling is 1 hour, extend it to 2-4 hours. Monitor the reaction progress with a qualitative test.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.[6]

  • Microwave-Assisted SPPS:

    • Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, by efficiently overcoming the activation energy barrier.[3][7] This method drives difficult couplings to completion in a much shorter time frame.[3]

Parameter Standard Protocol Optimized Protocol for β-Amino Acid
Coupling Reagent DIC / HOBtHATU / HBTU / PyBOP / COMU[4]
Equivalents (AA) 3-5 eq.4-5 eq.
Equivalents (Reagent) 3-5 eq.3.9-4.9 eq.
Base DIPEA / NMMDIPEA / Collidine[5]
Reaction Time 30-60 min2-4 hours (or overnight for very difficult couplings)
Temperature Room TemperatureRoom Temperature to 40°C
Problem 2: On-Resin Aggregation

Symptoms:

  • Sluggish or incomplete Fmoc deprotection, indicated by a persistent blue color on the resin beads after extended piperidine treatment.

  • Poor swelling of the peptide-resin in synthesis solvents (e.g., DMF, NMP).

  • Physical clumping of the resin beads.

  • Low yields and complex chromatograms of the crude product.

Root Cause Analysis:

Peptide sequences containing β-amino acids can adopt unique secondary structures that are prone to inter-chain hydrogen bonding, leading to on-resin aggregation.[1][8] This aggregation prevents reagents from accessing the reactive sites of the growing peptide chains, hindering both deprotection and coupling steps.[7][8]

dot

Caption: Workflow for addressing on-resin aggregation.

Solutions & Protocols:

  • Modify Synthesis Solvents:

    • NMP/DMSO: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at disrupting hydrogen bonds.[6]

    • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) or KSCN to the coupling and deprotection solutions to disrupt secondary structures.[6][9]

  • Incorporate Structure-Disrupting Elements:

    • If the sequence allows, introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid near the aggregation-prone region.[6][9] These groups physically block hydrogen bond formation.

  • Optimize Resin and Deprotection:

    • Lower Loading: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of interaction.[10]

    • Stronger Base for Deprotection: If Fmoc removal is slow, consider switching from 20% piperidine in DMF to a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[6][7] DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency in aggregated sequences.

II. Frequently Asked Questions (FAQs)

Q1: Can (S)-3-Amino-2-methylpropanoic acid lead to diketopiperazine (DKP) formation?

A1: Diketopiperazine formation is a common side reaction at the dipeptide stage, especially with Fmoc-based chemistry.[6][11] It involves the intramolecular cyclization of the N-terminal amino group onto the ester linkage of the second amino acid, cleaving the dipeptide from the resin. While this is most prevalent with Proline or Glycine as the second residue, the conformational flexibility of a β-amino acid at the C-terminus could potentially facilitate this cyclization.

  • Mitigation Strategy:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker significantly hinders the back-biting cyclization reaction required for DKP formation.[6][11]

    • Dipeptide Coupling: If your sequence starts with Xaa-(S)-3-Amino-2-methylpropanoic acid, consider synthesizing the Fmoc-Xaa-(S)-3-Amino-2-methylpropanoic acid-OH dipeptide in solution first and then coupling it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[6]

Q2: Are there specific cleavage cocktail recommendations for peptides containing this β-amino acid?

A2: The presence of (S)-3-Amino-2-methylpropanoic acid does not typically necessitate a special cleavage cocktail on its own, unless other sensitive residues are present in the sequence (e.g., Cys, Trp, Met). The standard cleavage cocktails are usually effective.

  • Standard Recommended Cocktail (Reagent B):

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIS): 2%

  • For Peptides with Trp: Use Reagent K (TFA/water/phenol/thioanisole/TIS) to prevent modification of the tryptophan side chain.

  • For Peptides with multiple Arg(Pbf/Pmc): Ensure a sufficient cleavage time (2-4 hours) for complete removal of the bulky protecting groups.[12]

Q3: Does the β-amino acid affect the final purification of the peptide?

A3: Yes, it can. The incorporation of β-amino acids alters the peptide's overall hydrophobicity, charge distribution, and conformational properties.[1][2] This can lead to:

  • Altered Retention Time in RP-HPLC: The peptide may elute earlier or later than a corresponding α-peptide analog. Be prepared to adjust your HPLC gradient accordingly.

  • Aggregation in Solution: Similar to on-resin aggregation, peptides containing β-amino acids can sometimes aggregate in solution post-cleavage, leading to broad peaks during purification.[7]

    • Troubleshooting: Try dissolving the crude peptide in solvents containing denaturants like guanidinium chloride (GuHCl) or urea before injection, or modify the mobile phase (e.g., switch from acetonitrile to isopropanol, or adjust the pH if the peptide's stability allows).

Q4: Can I expect racemization at the β-amino acid during coupling?

A4: Racemization is a significant concern in peptide synthesis, particularly when using strong activating agents.[13] However, β-amino acids are generally less prone to racemization via the common oxazolone mechanism that affects α-amino acids. The formation of the corresponding six-membered ring intermediate is less favorable. While the risk is lower, it is not zero, especially with extended coupling times at high temperatures or with certain coupling reagents.

  • Best Practices to Minimize Risk:

    • Use aminium/uronium reagents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[4]

    • For sequences at high risk of racemization, consider using the weaker base 2,4,6-collidine instead of DIPEA.[5]

    • Avoid excessively long pre-activation times.

References
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF.
  • Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.
  • Frontiers. Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Gyros Protein Technologies. SPPS Tips For Success Handout.
  • Reaction Chemistry & Engineering. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Slideshare. Spps and side reactions in peptide synthesis.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

<_ _> Introduction The incorporation of non-natural amino acids, such as (S)-3-Amino-2-methylpropanoic acid (a β-amino acid), into peptide sequences is a powerful strategy for modulating their structure, stability, and t...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

The incorporation of non-natural amino acids, such as (S)-3-Amino-2-methylpropanoic acid (a β-amino acid), into peptide sequences is a powerful strategy for modulating their structure, stability, and therapeutic potential. However, these modifications can often lead to significant challenges in solubility, hindering downstream applications in research and drug development.[1] This guide provides a comprehensive troubleshooting resource for researchers encountering solubility issues with peptides containing (S)-3-Amino-2-methylpropanoic acid. We will delve into the underlying causes of poor solubility and provide a series of practical, step-by-step strategies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and provides rapid guidance for resolving solubility issues.

Q1: My peptide containing (S)-3-Amino-2-methylpropanoic acid won't dissolve in water. What is the first thing I should do?

A1: Before attempting to dissolve the entire sample, always test the solubility with a small amount of the lyophilized peptide.[2][3] Start with sterile, distilled water as the initial solvent.[4] If the peptide is insoluble in water, the next step is to assess the overall charge of your peptide to guide solvent selection.

Q2: How do I determine if my peptide is acidic, basic, or neutral?

A2: You can estimate the net charge of your peptide at a neutral pH (around 7) by following these steps:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, and the N-terminal amine group). Histidine can be considered +1 at a pH below 6.[2][5]

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal carboxyl group).[2][5]

  • Sum the positive and negative charges to determine the overall net charge.[2][5]

  • Positive net charge: The peptide is basic.

  • Negative net charge: The peptide is acidic.

  • Net charge of zero: The peptide is neutral.

Q3: Based on the charge, what solvent should I try next?

A3:

  • For acidic peptides (negative net charge): Attempt to dissolve in a slightly basic buffer, such as 0.1M ammonium bicarbonate.[5] If this fails, a small amount of a dilute basic solution like 1-3% aqueous ammonia can be used, followed by dilution with water.[6][7]

  • For basic peptides (positive net charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid.[7][8] If necessary, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential interference in biological assays.[7][8]

  • For neutral or hydrophobic peptides: These are often the most challenging. The presence of (S)-3-Amino-2-methylpropanoic acid can increase the hydrophobicity of the peptide.[2] In this case, an organic co-solvent is recommended. Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[2][4][8]

Q4: Are there any special considerations for peptides containing Cysteine or Methionine alongside (S)-3-Amino-2-methylpropanoic acid?

A4: Yes. Avoid using DMSO as a co-solvent for peptides containing Cysteine (Cys) or Methionine (Met), as it can oxidize the side chains of these amino acids.[3][4][8] In such cases, DMF is a suitable alternative.[3][8] Additionally, for Cysteine-containing peptides, avoid highly basic solutions (pH > 7) as this can promote the formation of disulfide bonds, leading to aggregation.[4][9]

Q5: I've tried the recommended solvents, but my peptide still isn't dissolving completely. What else can I do?

A5: If initial solvent attempts fail, you can employ physical methods to aid dissolution. Gentle sonication in a water bath can help break up aggregates.[2][4][8] You can also try gentle warming, but be cautious as excessive heat can degrade the peptide.[2][6] Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved material, ensuring the accuracy of your supernatant concentration.[3][4][8]

Part 2: In-Depth Troubleshooting and Advanced Strategies

If the initial troubleshooting steps are unsuccessful, a more systematic approach is required. This section provides detailed protocols and advanced strategies to improve the solubility of your challenging peptide.

Systematic Solubility Testing Workflow

It is crucial to perform solubility tests on a small scale to conserve your valuable peptide.[2][8] The following workflow provides a structured approach to identifying an optimal solvent system.

Solubility_Workflow Start Start with a small amount of lyophilized peptide Test_Water Attempt to dissolve in sterile, distilled water Start->Test_Water Check_Solubility1 Is the peptide soluble? Test_Water->Check_Solubility1 Determine_Charge Determine the net charge of the peptide Check_Solubility1->Determine_Charge No Success Peptide Solubilized Check_Solubility1->Success Yes Acidic_Peptide Acidic Peptide (Net Charge < 0) Determine_Charge->Acidic_Peptide Basic_Peptide Basic Peptide (Net Charge > 0) Determine_Charge->Basic_Peptide Neutral_Peptide Neutral/Hydrophobic Peptide (Net Charge = 0) Determine_Charge->Neutral_Peptide Try_Basic_Buffer Try dilute basic buffer (e.g., 0.1M NH4HCO3) Acidic_Peptide->Try_Basic_Buffer Try_Acidic_Solution Try dilute acidic solution (e.g., 10% Acetic Acid) Basic_Peptide->Try_Acidic_Solution Use_Co_solvent Use minimal organic co-solvent (DMSO, DMF) then dilute Neutral_Peptide->Use_Co_solvent Check_Solubility2 Is the peptide soluble? Try_Basic_Buffer->Check_Solubility2 Try_Acidic_Solution->Check_Solubility2 Use_Co_solvent->Check_Solubility2 Physical_Methods Employ physical methods: Sonication, gentle warming Check_Solubility2->Physical_Methods No Check_Solubility2->Success Yes Check_Solubility3 Is the peptide soluble? Physical_Methods->Check_Solubility3 Advanced_Strategies Consider advanced strategies: Chaotropic agents, formulation changes Check_Solubility3->Advanced_Strategies No Check_Solubility3->Success Yes Failure Consult further/ Consider peptide redesign Advanced_Strategies->Failure

Caption: Systematic workflow for troubleshooting peptide solubility.

Advanced Solubilization Techniques

For particularly recalcitrant peptides, the following advanced techniques can be employed:

  • Use of Chaotropic Agents: For peptides prone to aggregation through strong intermolecular hydrogen bonding, chaotropic agents like 6M guanidine hydrochloride (GuHCl) or 8M urea can be effective.[2][10] These agents disrupt the non-covalent interactions that lead to aggregation.[4] However, be aware that these are denaturing agents and may not be suitable for all biological applications.[4]

  • Formulation with Surfactants: Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles that encapsulate the nonpolar regions of the peptide.[11] Non-ionic surfactants like Tween 80 are commonly used in formulations.[11]

  • Peptide Modification Strategies: If solubility remains a significant hurdle, consider redesigning the peptide sequence.

    • Incorporation of Hydrophilic Residues: Replacing some hydrophobic amino acids with charged or polar residues can significantly improve aqueous solubility.[8]

    • PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield," which increases water solubility and can also prolong the peptide's half-life in circulation.

    • Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide tag, such as a poly-arginine tag, to the N- or C-terminus can improve the overall solubility of the construct.[12]

Computational Tools for Predicting Solubility

In recent years, computational tools have emerged that can predict the solubility of peptides, including those with non-natural amino acids.[1][13][14] These tools can be valuable for identifying potentially problematic sequences early in the design phase. One such tool is CamSol-PTM, which allows for the sequence-based prediction of solubility for peptides containing modified amino acids.[1]

Part 3: Experimental Protocols

This section provides detailed step-by-step protocols for key experiments related to assessing and improving peptide solubility.

Protocol 1: Quantitative Peptide Solubility Assay

Objective: To determine the maximum solubility of a peptide in a specific solvent.

Materials:

  • Lyophilized peptide

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Microcentrifuge tubes

  • Vortexer

  • Bath sonicator

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of microcentrifuge tubes.

  • Add a known, increasing amount of the lyophilized peptide to each tube (e.g., 0.1 mg, 0.2 mg, 0.5 mg, 1.0 mg, etc.).[4]

  • Add a fixed volume of the chosen solvent to each tube (e.g., 1 mL).[4]

  • Vortex each tube vigorously for 1-2 minutes.[4]

  • Sonicate the tubes in a water bath for 10-15 minutes.[4]

  • Visually inspect each tube for any undissolved material.

  • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble peptide.[4]

  • Carefully collect the supernatant from each tube.[4]

  • Quantify the peptide concentration in the supernatant using a UV-Vis spectrophotometer (at a wavelength where the peptide bond absorbs, typically 214 or 220 nm) or by HPLC analysis against a standard curve.[15]

  • The highest concentration at which no pellet is observed and the solution is clear represents the maximum solubility under those conditions.

Protocol 2: pH Optimization for Peptide Solubility

Objective: To identify the optimal pH for dissolving a charged peptide.

Materials:

  • Lyophilized peptide

  • A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9)

  • Microcentrifuge tubes

  • Vortexer

  • Bath sonicator

  • Microcentrifuge

Procedure:

  • Prepare a set of microcentrifuge tubes for each pH to be tested.

  • Add a fixed amount of the lyophilized peptide to each tube (e.g., 1 mg).[4]

  • Add a fixed volume of the corresponding pH buffer to each tube (e.g., 1 mL).[4]

  • Vortex all tubes for 1-2 minutes.[4]

  • Sonicate the tubes for 10-15 minutes.[4]

  • Visually inspect the tubes for turbidity or precipitated material.

  • Centrifuge the tubes at high speed for 15 minutes.[4]

  • Observe the size of the pellet in each tube. The pH that results in the smallest pellet (or no pellet) is the optimal pH for solubilization.[4]

  • (Optional) Quantify the peptide concentration in the supernatant for each pH as described in Protocol 1 to obtain a quantitative measure of solubility at each pH.[4]

Part 4: Data Presentation and Summary

The following tables summarize the effectiveness of various solubility enhancement strategies.

Table 1: Effect of pH on the Solubility of Model Peptides

Peptide Sequence/TypeInitial pHInitial SolubilityFinal pHFinal SolubilityFold IncreaseReference
Aβ-amyloid (1-42)7.4~0%3.0~90%>90x[16]
Aβ-amyloid (1-21)7.4Very Low3.0~90%Significant[16]
TM-32 (receptor fragment)3.00%9.0~60%>60x[16]
Data synthesized from qualitative descriptions and graphical representations in the cited literature.

Table 2: Impact of Co-solvents on Hydrophobic Peptide Solubility

Peptide TypeSolventCo-solventCo-solvent Conc.Solubility OutcomeReference(s)
Hydrophobic PeptidesAqueous BufferDMSO1-5% (final)Enables dissolution of otherwise insoluble peptides.[2][8]
Hydrophobic PeptidesAqueous BufferDMF1-5% (final)Alternative to DMSO, especially for Cys/Met containing peptides.[2][8]
Hydrophobic PeptidesAqueous BufferAcetonitrileVariesEffective for many hydrophobic sequences.[2]
This table provides a qualitative summary as specific fold-increase data is highly peptide-dependent and not consistently reported in the literature.

Conclusion

Improving the solubility of peptides containing (S)-3-Amino-2-methylpropanoic acid often requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the peptide and employing the strategies outlined in this guide, researchers can overcome solubility challenges and successfully advance their experimental work. It is always recommended to start with small-scale solubility tests and to consider the compatibility of any solvents or additives with the intended downstream applications.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • bioRxiv. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Complex Peptide Sequences.
  • PubMed. (2025, January 24). A review on computational models for predicting protein solubility.
  • ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • BOC Sciences. (n.d.). Guidelines for Peptide Dissolving.
  • BenchChem. (2025). Technical Support Center: Improving Solubility of Hydrophobic Peptides with N-Methylated Amino Acids.
  • SpringerLink. (n.d.). A review on computational models for predicting protein solubility.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • PubMed Central. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent.
  • PubMed Central. (n.d.). Serverless Prediction of Peptide Properties with Recurrent Neural Networks.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization Protocol.
  • Creative Peptides. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Drug Development & Delivery. (n.d.). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation.
  • Creative Peptides. (n.d.). Peptide Solubility Testing.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • BioCat GmbH. (n.d.). Peptide Handling Guideline.
  • Bio Basic. (n.d.). Peptide Solubility.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Science Publishing Group. (n.d.). An Alternative Solution for Peptide Drug Development.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • NIH. (n.d.). Challenges in delivering therapeutic peptides and proteins: a silk-based solution.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • PubMed Central. (n.d.). Basics and recent advances in peptide and protein drug delivery.
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • MDPI. (n.d.). Protein/Peptide Aggregation and Amyloidosis on Biointerfaces.
  • ACS Publications. (n.d.). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed Central. (n.d.). Peptide-based amyloid-beta aggregation inhibitors.
  • Bachem. (2021, July 23). Peptide solubility.
  • PubMed Central. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • bioRxiv. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult Couplings with (S)-3-Amino-2-methylpropanoic Acid

<content_type> Welcome to the technical support center for navigating the challenges of amide bond formation with (S)-3-Amino-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for navigating the challenges of amide bond formation with (S)-3-Amino-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable, sterically hindered β-amino acid into their synthetic workflows. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with (S)-3-Amino-2-methylpropanoic acid so challenging?

A1: The primary difficulty arises from steric hindrance. (S)-3-Amino-2-methylpropanoic acid is a β-amino acid with a methyl group at the α-position to the carboxylic acid and the amino group at the β-position. This substitution pattern presents a significant steric barrier around the reacting centers, slowing down the rate of amide bond formation.[1] Standard coupling conditions may prove insufficient to overcome this steric hindrance, leading to low yields and incomplete reactions.[2][3]

Q2: What are the most common problems encountered when coupling this amino acid?

A2: The most frequently reported issues include:

  • Low or no product yield: Due to the aforementioned steric hindrance.[1]

  • Incomplete reactions: Requiring harsh conditions or extended reaction times.

  • Side reactions: Such as epimerization at the chiral center, especially under forcing conditions.[4][5][6]

  • Poor solubility: The amino acid or the resulting peptide may have limited solubility in common organic solvents.

Q3: Which coupling reagents are recommended for (S)-3-Amino-2-methylpropanoic acid?

A3: For sterically hindered amino acids, more potent in-situ activating reagents are generally required.[2] While standard carbodiimides like DCC and EDC can be used, they often give poor results.[2][7] Superior choices include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form reactive OAt or OBt esters. HATU is often considered one of the most efficient reagents for difficult couplings.[8]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices and do not carry the risk of guanidinylation, a side reaction associated with uronium reagents.

  • COMU: A newer generation uronium reagent based on OxymaPure, which is reported to have efficiency comparable to HATU but with improved safety and solubility profiles.[8]

Q4: How can I minimize the risk of epimerization during the coupling reaction?

A4: Epimerization, the loss of stereochemical integrity at the chiral center, is a significant concern, especially with prolonged reaction times or elevated temperatures.[5][6][9] To mitigate this:

  • Choose the right additive: Additives like HOBt (1-hydroxybenzotriazole) and its more reactive analogue HOAt (1-hydroxy-7-azabenzotriazole) are crucial. They form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[10][11] HOAt is generally superior in suppressing epimerization.[4]

  • Control the temperature: Perform the coupling at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.[4]

  • Limit pre-activation time: Extended pre-activation of the carboxylic acid before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[9]

  • Use a weaker base: Strong bases can promote epimerization through direct enolization.[6][9] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) judiciously.[8]

Q5: What is the role of orthogonal protection in synthesizing peptides with this amino acid?

A5: Orthogonal protection is a fundamental strategy in peptide synthesis that allows for the selective removal of protecting groups under different chemical conditions.[12][13] This is crucial when building complex peptides or when side-chain modifications are required. For (S)-3-Amino-2-methylpropanoic acid, you would typically use an acid-labile Boc group or a base-labile Fmoc group to protect the amino terminus, in conjunction with other protecting groups on other residues that can be removed without affecting the Boc or Fmoc group.[13][14][15]

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers step-by-step solutions.

Problem 1: Low or No Yield
Underlying Cause: Insufficient Activation or Steric Hindrance

If you are observing low to no formation of your desired amide product, the likely culprit is that the coupling conditions are not potent enough to overcome the steric barrier.

Troubleshooting Workflow

G cluster_reagent Reagent Choice cluster_conditions Condition Optimization cluster_protocols Advanced Protocols start Low/No Yield reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If yield is still low carbodiimide Using DCC/EDC? reagent->carbodiimide double_couple 3. Implement Double Coupling conditions->double_couple If reaction is incomplete time_temp Increase reaction time (e.g., overnight) and/or temperature (use caution) conditions->time_temp acyl_fluoride 4. Consider Acyl Fluoride Formation double_couple->acyl_fluoride For extremely difficult cases success Successful Coupling acyl_fluoride->success switch_reagent Switch to HATU, HCTU, or PyBOP carbodiimide->switch_reagent solvent Switch to a better solvating solvent like NMP time_temp->solvent

Caption: Troubleshooting workflow for low-yield couplings.

Detailed Solutions
  • Upgrade Your Coupling Reagent: Standard carbodiimides like DCC or EDC are often insufficient for sterically demanding couplings.[2]

    • Action: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.

  • Optimize Reaction Conditions:

    • Time and Temperature: Steric hindrance slows down reaction kinetics.[2]

      • Action: Increase the reaction time, potentially to overnight.[2] Gentle heating can also be beneficial, but monitor closely for epimerization.[2] Microwave-assisted synthesis can be a powerful tool to drive difficult couplings to completion quickly.[2]

    • Solvent Choice: Proper solvation is critical.

      • Action: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[2] For very difficult cases, a solvent mixture may be beneficial.[2]

  • Implement Double Coupling:

    • Action: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2] A Kaiser test can be used to check for the presence of free amines after the first coupling.[13]

  • For Extremely Hindered Couplings - Acyl Fluoride Formation:

    • Action: Converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy when other methods fail.[2][7] Reagents like TFFH can be used for this purpose.[7][8]

Problem 2: Product Contains Epimeric Impurity
Underlying Cause: Racemization via Oxazolone or Enolate Intermediate

The stereochemical integrity of your product is compromised, likely due to the reaction conditions being too harsh or the activation method being prone to racemization.

Troubleshooting Workflow

G cluster_reagent Reagent and Additive cluster_conditions Base and Temperature cluster_activation Activation Method start Epimerization Detected reagent_additive 1. Review Reagent & Additive start->reagent_additive base_temp 2. Adjust Base & Temperature reagent_additive->base_temp If epimerization persists no_additive Using carbodiimide alone? reagent_additive->no_additive activation 3. Modify Activation Protocol base_temp->activation If still an issue strong_base Using a strong base? base_temp->strong_base high_temp Running at RT or elevated temp? base_temp->high_temp success Stereochemically Pure Product activation->success preactivation Long pre-activation time? activation->preactivation add_hoat Add HOAt or HOBt (HOAt is preferred) no_additive->add_hoat weaker_base Use a weaker or sterically hindered base (e.g., DIPEA, collidine) strong_base->weaker_base low_temp Perform coupling at 0°C high_temp->low_temp in_situ Minimize pre-activation or use in-situ activation preactivation->in_situ

Caption: Troubleshooting workflow for epimerization.

Detailed Solutions
  • Use Racemization-Suppressing Additives:

    • Action: Always include an additive like HOBt or HOAt when using carbodiimides.[10] Uronium/phosphonium reagents that incorporate these moieties (like HBTU, HATU, PyBOP) are designed to minimize racemization. Using HATU (which generates OAt esters) or adding HOAt is particularly effective.[16]

  • Control Base and Temperature:

    • Action: Use the minimum necessary amount of a non-nucleophilic base like DIPEA. For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[16] Always run the reaction at the lowest practical temperature, starting at 0 °C.[4]

  • Minimize Pre-activation Time:

    • Action: The longer the activated carboxylic acid exists before reacting with the amine, the greater the opportunity for racemization.[9] Add the coupling reagent to a mixture of the carboxylic acid and amine (in-situ activation), or keep the pre-activation time to a minimum (1-5 minutes).[9][13]

Section 3: Protocols and Data

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling (S)-3-Amino-2-methylpropanoic acid.

  • Resin Preparation: If using solid-phase peptide synthesis (SPPS), ensure the N-terminal protecting group of the resin-bound peptide is removed and the resin is neutralized and washed thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the N-protected (S)-3-Amino-2-methylpropanoic acid (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.[13] The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide (or the amine component in solution-phase synthesis).

  • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, this can be extended to overnight.[2]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, which indicates complete coupling.[13] If the test is positive, a second coupling may be necessary (see Troubleshooting Guide).

  • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

Comparative Data of Coupling Reagents

The following table summarizes the general effectiveness of various coupling reagents for sterically hindered amino acids.

Coupling ReagentActive Ester TypeRelative ReactivityKey AdvantagesCommon Issues
DCC/DIC + HOBt OBt esterLow-ModerateEconomicalLow efficiency for hindered couplings; DCU byproduct precipitation (DCC).[10][11]
HBTU/PyBOP OBt esterModerateGood for routine synthesis.Can be insufficient for very hindered residues; Guanidinylation risk (HBTU).
HCTU O-6-ClBt esterHighMore reactive than HBTU.More expensive; Guanidinylation risk.
HATU/PyAOP OAt esterVery HighExcellent for hindered couplings and minimizing racemization.Higher cost.
COMU Oxyma esterVery HighHigh reactivity, potentially superior to HATU; Non-explosive.Limited solution stability.

References

  • Davies, S. G., & Fletcher, A. M. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved January 10, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11504. Retrieved January 10, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2842–2845. Retrieved January 10, 2026, from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved January 10, 2026, from [Link]

  • Corradini, R., Sforza, S., Tedeschi, T., & Marchelli, R. (2000). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (18), 3059–3064. Retrieved January 10, 2026, from [Link]

  • Ramli, N. S., & Lazim, N. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved January 10, 2026, from [Link]

  • Ramli, N. S., & Lazim, N. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved January 10, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved January 10, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(1), 197–200. Retrieved January 10, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2005). The Journal of Organic Chemistry, 70(7), 2842-2845. Retrieved January 10, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 10, 2026, from [Link]

  • Singh, R., Kaur, N., & Singh, J. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Retrieved January 10, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved January 10, 2026, from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved January 10, 2026, from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 10, 2026, from [Link]

  • (S)-3-AMino-2-Methylpropanoic acid. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(4), 188-191. Retrieved January 10, 2026, from [Link]

  • Trovato, F., Burzì, V., & Prezzavento, O. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12347–12383. Retrieved January 10, 2026, from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 188-191. Retrieved January 10, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved January 10, 2026, from [Link]

  • (R)-3-amino-2-methylpropanoate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • 3-amino-2-methylpropanoic acid. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

  • (S)-3-Amino-2-methylpropanoic acid. (n.d.). Oakwood Chemical. Retrieved January 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. The incorporation of non-proteinogenic amino acids like (S)-3-Amino-2-methylpropanoic acid is a powerful strategy for enhancing t...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The incorporation of non-proteinogenic amino acids like (S)-3-Amino-2-methylpropanoic acid is a powerful strategy for enhancing the therapeutic properties of peptides. However, the unique structural features of this β-methylated amino acid can introduce significant challenges during purification. This guide is designed to provide you, our fellow researchers and drug developers, with practical, in-depth troubleshooting advice to navigate these complexities effectively.

The core of the challenge lies in the structure of (S)-3-Amino-2-methylpropanoic acid. The methyl group on the β-carbon increases hydrophobicity and introduces steric hindrance. This can lead to issues with peptide solubility, promote aggregation, and complicate chromatographic separation by inducing stable secondary structures.[1][2] This guide will address these common problems in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My peptide containing (S)-3-Amino-2-methylpropanoic acid has poor solubility in standard aqueous buffers. What can I do?

A1: This is a very common issue. The increased hydrophobicity from the β-methyl group can significantly reduce the peptide's affinity for aqueous solutions, leading to poor solubility or even precipitation.[3] The key is to disrupt the intermolecular hydrophobic interactions that drive the peptide out of solution.

Troubleshooting Protocol: Step-by-Step Solubility Screening

  • Start with pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI), where it has no net charge. Try dissolving the peptide in a buffer with a pH at least 2 units away from its theoretical pI. For basic peptides, an acidic buffer (e.g., 10% acetic acid) can help, while acidic peptides may dissolve in a basic buffer (e.g., 0.1% ammonium hydroxide).[4]

  • Introduce Organic Modifiers: If pH adjustment is insufficient, organic solvents can be introduced to solubilize the peptide.[4][5] Prepare a concentrated stock solution of your peptide in a strong organic solvent like DMSO, DMF, or TFE. Then, slowly dilute this stock solution into your aqueous buffer of choice while vortexing gently.[5][6] Be mindful that high concentrations of organic solvents may interfere with biological assays.[4]

  • Use Chaotropic Agents for Severe Cases: For highly aggregated peptides, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be effective.[1] These agents disrupt the hydrogen bond network of water, which helps to solubilize nonpolar molecules. Note that these are denaturing agents and are generally not compatible with mass spectrometry.

  • Sonication with Caution: Gentle sonication can help break up small aggregates and facilitate dissolution.[7] However, prolonged or high-energy sonication can generate heat and potentially degrade the peptide.

Strategy Recommended Starting Conditions Mechanism of Action Considerations
pH Adjustment pH 2 units above or below the peptide's pIIncreases net charge, enhancing interaction with water.Ensure final pH is compatible with downstream applications.
Organic Modifiers Initial dissolution in minimal DMSO, DMF, or ACN, followed by dilution.[5]Disrupts intermolecular hydrophobic interactions.High concentrations can be toxic to cells or interfere with assays.[4]
Chaotropic Agents 6-8 M Guanidine HCl or UreaDisrupts water's hydrogen bond network, increasing solubility of nonpolar solutes.[1]Denaturing; not compatible with all analytical techniques (e.g., MS).
Q2: I'm observing significant peak tailing and broadening during RP-HPLC purification. What are the likely causes and solutions?

A2: Poor peak shape is often a sign of complex interactions between your peptide and the stationary phase. The presence of (S)-3-Amino-2-methylpropanoic acid can contribute to this in several ways:

  • Strong Hydrophobic Interactions: The increased hydrophobicity can lead to slow desorption kinetics from the C18 stationary phase.

  • Secondary Interactions: Polar interactions between the peptide and residual silanol groups on the silica support can cause tailing, especially for basic peptides.[8]

  • Conformational Isomers: The β-methyl group can restrict bond rotation, potentially leading to the presence of multiple, slowly interconverting conformers that broaden the peak.[9]

dot graph TD{ subgraph "Troubleshooting Poor Peak Shape in RP-HPLC" A[Start: Peak Tailing/Broadening Observed] --> B{Optimize Mobile Phase}; B --> C[Adjust Ion-Pairing Agent (e.g., increase TFA to 0.1% or switch to Formic Acid)]; B --> D[Modify Organic Solvent (e.g., try Acetonitrile vs. Isopropanol)]; B --> E[Change pH (ensure pH is >2 units away from pI)]; C --> F{Still Tailing?}; D --> F; E --> F; F --> G{Adjust Physical Parameters}; G --> H[Increase Column Temperature (e.g., 40-60 °C)]; G --> I[Decrease Flow Rate / Shallow Gradient]; H --> J{Still Tailing?}; I --> J; J --> K{Change Stationary Phase}; K --> L[Try Different Pore Size (e.g., 300 Å for larger peptides)]; K --> M[Use a Different Bonded Phase (e.g., C8, C4, or Phenyl)]; L --> N[Optimized Peak Shape]; M --> N; end

} Caption: Workflow for troubleshooting poor peak shape in RP-HPLC.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure you are using an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA), typically 0.1%.[10] TFA forms a neutral ion pair with charged residues, masking secondary interactions and improving peak shape.[10]

    • Organic Modifier: While acetonitrile (ACN) is common, switching to isopropanol or ethanol can alter the selectivity of the separation and may improve peak shape for very hydrophobic peptides.[11]

    • Mobile Phase pH: Adjusting the pH can alter the ionization state of the peptide, which can significantly impact retention and peak shape.[8][10]

  • Elevate the Column Temperature: Increasing the column temperature to 40-60°C can improve peak shape by reducing mobile phase viscosity, increasing mass transfer rates, and disrupting secondary structures.[10]

  • Modify the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) provides more time for the peptide to interact with the stationary phase and can improve the resolution of closely eluting peaks and sharpen the main peak.[10]

  • Change the Stationary Phase: If mobile phase optimization is not sufficient, consider a different column. For larger or more hydrophobic peptides, a column with a larger pore size (e.g., 300 Å) can be beneficial. Alternatively, a less retentive stationary phase, such as C8 or C4, may reduce strong hydrophobic interactions and improve peak shape.[12]

Q3: My peptide is aggregating, leading to low recovery after purification. How can I prevent this?

A3: Aggregation is a major cause of low recovery, and it is often driven by the hydrophobic nature of residues like (S)-3-Amino-2-methylpropanoic acid. These residues can promote intermolecular hydrophobic interactions, leading to the formation of soluble or insoluble aggregates that can be lost during purification.

Strategies to Mitigate Aggregation:

  • Work at Low Concentrations: One of the simplest and most effective ways to reduce aggregation is to work with dilute peptide solutions.

  • Use Aggregation Suppressors: Certain additives can help to prevent aggregation. Arginine, for example, is known to increase protein and peptide solubility by interacting with hydrophobic regions and preventing self-association.[13]

  • Optimize Buffer Conditions:

    • pH: As with solubility, moving the pH away from the pI can increase the net charge on the peptide, leading to electrostatic repulsion that can counteract aggregation.[13]

    • Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can shield charges and promote aggregation, while in others it can help to solubilize the peptide. It is often necessary to screen a range of salt concentrations.[13]

  • Proper Handling: Avoid vigorous vortexing, which can introduce energy that promotes aggregation. Use low-binding microcentrifuge tubes and pipette tips to minimize loss of peptide to surfaces.

Experimental Protocol: Monitoring Aggregation with UV-Vis Spectroscopy

A simple way to monitor aggregation is to measure light scattering at 340 nm using a standard UV-Vis spectrophotometer.

  • Prepare several small-scale aliquots of your peptide under different buffer conditions (e.g., different pH, salt concentrations, or with/without arginine).

  • Incubate the samples under the desired conditions (e.g., room temperature for 1 hour).

  • Measure the absorbance at 340 nm. An increase in absorbance at this wavelength indicates an increase in light scattering due to the formation of aggregates.

  • Use the conditions that result in the lowest A340 reading for your large-scale purification.

Q4: How do I confirm the purity and identity of my final peptide product containing this unusual amino acid?

A4: Given the potential for purification artifacts and the presence of a non-proteinogenic amino acid, it is crucial to use orthogonal analytical techniques to confirm the purity and identity of your final product.[14][15] Relying on a single analytical method is often insufficient.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Final Purified Peptide"];

} Caption: Orthogonal methods for peptide characterization.

Recommended Analytical Workflow:

Analytical Technique Primary Purpose Information Gained
Analytical RP-HPLC Purity AssessmentProvides a quantitative measure of purity (% area). Should use a different method (e.g., different gradient or column) than the preparative purification.[16]
High-Resolution Mass Spectrometry (HRMS) Identity and Mass VerificationConfirms the molecular weight of the peptide to a high degree of accuracy, verifying the incorporation of the (S)-3-Amino-2-methylpropanoic acid residue.[15][17]
Amino Acid Analysis (AAA) Compositional VerificationQuantifies the amino acid composition of the peptide, confirming the presence and ratio of the modified amino acid relative to the other residues.[17]
NMR Spectroscopy Structural ElucidationProvides detailed information about the 3D structure and conformation of the peptide in solution. Can be used to confirm the stereochemistry of the incorporated residue.[14][16]

By employing these troubleshooting strategies and analytical techniques, you can overcome the challenges associated with purifying peptides containing (S)-3-Amino-2-methylpropanoic acid and ensure the quality and integrity of your final product.

References

  • A Comparative Guide to Analytical Techniques for the Characterization of Cha-Peptides. Benchchem.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. 2024-07-11.
  • Solubility of peptides. Isca Biochemicals.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. 2025-02-24.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Peptide solubility guidelines. Thermo Fisher Scientific.
  • The Solubility Challenge in Peptide Therapeutics. Biosynth. 2025-08-07.
  • Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides. Benchchem.
  • Peptide Analysis Techniques Review. Creative Proteomics.
  • Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? ResearchGate. 2015-06-08.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. 2019-01-29.
  • Technical Support Center: HPLC Purification of Small Peptides. Benchchem.
  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. 2023-05-09.
  • Peptide solubility. Bachem. 2021-07-23.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Should My Peptide Be Methylated?. LifeTein. 2025-09-25.
  • Advances in Therapeutic Peptides Separation and Purification. MDPI.
  • The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed. 2009 Jul.
  • Strategic peptide purification. YMC America.

Sources

Troubleshooting

Technical Support Center: Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH

Welcome to the technical support center for Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered β-amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful incorporation of this valuable building block into your peptide synthesis workflows.

Introduction: The Challenge of Steric Hindrance

Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH is a chiral building block prized for its ability to introduce conformational constraints into peptides, often leading to enhanced metabolic stability and specific secondary structures. However, the very feature that makes it desirable—the methyl group on the β-carbon—also introduces significant steric hindrance. This can lead to challenges in handling, storage, and, most critically, during solid-phase peptide synthesis (SPPS). This guide will address these stability-related issues head-on, providing practical solutions grounded in chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low Coupling Efficiency or Failed Coupling

Symptom: You observe a low yield of the desired peptide, or analysis indicates a significant amount of a deletion sequence where Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH was to be incorporated.

Probable Cause: The steric bulk of the β-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2][3] This slows down the reaction rate and can lead to incomplete coupling, even with standard protocols.[2]

Solutions:

  • Optimize Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient.[2] Employ more potent uronium/aminium or phosphonium salt-based coupling reagents that form highly reactive esters.[2]

    • Recommended Reagents: HATU, HCTU, PyAOP, or COMU are excellent choices for sterically hindered amino acids.[2][3] These reagents rapidly form highly activated species, increasing the chances of a successful coupling reaction.

  • Increase Equivalents and Reaction Time:

    • Use a higher excess of the Fmoc-amino acid (3-5 equivalents) and the coupling reagent.

    • Extend the coupling time significantly. Monitor the reaction progress using a qualitative test like the Kaiser test (note: this test is not suitable for secondary amines like proline). For proline, an isatin test can be used.[4] If the test remains positive, indicating unreacted free amines, a second coupling (double coupling) should be performed.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly enhance the rate of difficult coupling reactions, driving them to completion more efficiently than at ambient temperature.[1]

Issue 2: Degradation of the Fmoc-Amino Acid During Storage

Symptom: You observe a decrease in the purity of your Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH over time, even when stored under recommended conditions. This can manifest as the appearance of new peaks in your HPLC analysis.

Probable Causes:

  • Moisture Contamination: Fmoc-protected amino acids are susceptible to moisture, which can lead to hydrolysis of the Fmoc group or other degradation pathways.[]

  • Presence of Impurities: Residual impurities from the synthesis of the Fmoc-amino acid, such as free amino acids, can autocatalytically cleave the Fmoc group during storage.[6] Acetic acid contamination can also be problematic, leading to chain termination during synthesis.[6][7]

  • Light and Heat Exposure: The Fmoc group is known to be sensitive to light, especially in solution.[] Elevated temperatures can also accelerate degradation.[]

Solutions:

  • Proper Storage:

    • For long-term storage, keep the compound tightly sealed at 5°C.[8]

    • Before opening a refrigerated container, always allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.[8]

    • After dispensing, consider purging the container with an inert gas like argon or nitrogen before resealing.

  • Purity Assessment:

    • Regularly check the purity of your starting material using RP-HPLC.[9] Impurities in the starting material can lead to the formation of undesired side-products.[9]

    • Ensure your supplier provides a certificate of analysis with detailed purity information, including the content of common impurities like free amino acids and dipeptides.[7][9]

Issue 3: Formation of Side Products During SPPS

Symptom: Your crude peptide analysis (e.g., by LC-MS) reveals the presence of unexpected byproducts in addition to the target peptide.

Probable Causes:

  • Racemization: The conversion of the (S)-enantiomer to the (R)-enantiomer can occur during the activation step of the coupling reaction, leading to diastereomeric impurities.[2]

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[10][11]

  • Formation of β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent during the synthesis of the amino acid derivative itself.[6][9]

Solutions:

  • Minimizing Racemization:

    • Use coupling reagents known for low racemization levels, such as those that form Oxyma or HOAt esters.[2]

    • Avoid prolonged pre-activation times.

  • Preventing Diketopiperazine Formation:

    • If Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH is one of the first two amino acids in the sequence, consider using a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-CTC linker helps to inhibit this side reaction.[10]

  • Sourcing High-Purity Reagents:

    • Purchase Fmoc-amino acids from reputable suppliers who provide detailed specifications for impurities.[6][7] High-purity starting materials are crucial for minimizing the introduction of side products.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH?

For long-term stability, it is recommended to store the solid compound in a tightly sealed container at 5°C.[8] For short-term storage, room temperature is generally acceptable.[8] Always prevent moisture contamination by allowing the container to reach room temperature before opening.[8]

Q2: How can I assess the purity of my Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.[9] Chiral HPLC is necessary to assess the enantiomeric purity.[13][14]

Q3: What solvents are suitable for dissolving Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH for SPPS?

Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

Q4: Can I use standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)?

Yes, standard Fmoc deprotection conditions are generally effective for removing the Fmoc group from this amino acid. The β-elimination mechanism is not typically affected by the steric hindrance at the β-carbon.[15][16]

Q5: Are there any known incompatibilities with common SPPS reagents?

There are no major incompatibilities with standard, high-quality SPPS reagents. However, the primary challenge remains the sterically hindered coupling reaction, which requires more potent activating agents for efficient peptide bond formation.[1][2][3]

Part 3: Experimental Protocols & Data

Protocol 1: Purity Assessment by RP-HPLC

Objective: To determine the chemical purity of Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH.[9]

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min[9]
Column Temp. 30°C
Detection UV at 265 nm[9]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in mobile phase A/B (50:50)

Data Analysis: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, multiplied by 100.[9]

Protocol 2: Recommended Coupling for Sterically Hindered Amino Acids

Objective: To achieve high coupling efficiency for Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH.

  • Pre-swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Allow to pre-activate for 2-5 minutes.

    • Add the activation mixture to the resin.

    • Couple for 2-4 hours at room temperature. For very difficult couplings, consider overnight coupling or performing the reaction at an elevated temperature (e.g., 50°C) or using a microwave peptide synthesizer.[1]

  • Washing: Wash the resin with DMF (5-7 times).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test on a small sample of beads) to check for completion. If the test is positive, repeat the coupling step (double coupling).

Part 4: Visualizations

Experimental Workflow for Coupling

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Preactivation Pre-activation (Fmoc-AA-OH, HATU, DIPEA in DMF) Coupling Add to Resin (2-4 hours) Wash1->Coupling Preactivation->Coupling Wash2 DMF Wash Coupling->Wash2 Test Kaiser Test Wash2->Test DoubleCouple Double Coupling Test->DoubleCouple Positive NextCycle Proceed to Next Cycle Test->NextCycle Negative DoubleCouple->Wash2

Caption: Workflow for coupling sterically hindered amino acids.

Troubleshooting Logic for Low Coupling Yield

G cluster_solutions Potential Solutions Start Low Coupling Yield Detected Cause1 Probable Cause: Steric Hindrance Start->Cause1 Sol1 Use Potent Coupling Reagent (e.g., HATU, HCTU) Cause1->Sol1 Sol2 Increase Equivalents & Reaction Time Cause1->Sol2 Sol3 Employ Microwave -Assisted SPPS Cause1->Sol3 Result Improved Yield Sol1->Result Re-run Synthesis Sol2->Result Re-run Synthesis Sol3->Result Re-run Synthesis

Caption: Troubleshooting logic for low coupling efficiency.

References

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • Quality Assurance in Peptide Synthesis: The Role of Fmoc-His-Aib-OH TFA Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]

  • How stable are Fmoc amino acids at room temp?. Reddit. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Fmoc decomposition pathways. An example is shown for the SPP molecule. ResearchGate. [Link]

  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH. [Link]

  • Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PMC - PubMed Central. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Chemical structures of organic bases investigated for Fmoc-removal in SPPS. ResearchGate. [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. ResearchGate. [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. [Link]

  • Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Semantic Scholar. [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. [Link]

  • Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid. PubChem. [Link]

Sources

Optimization

Incomplete deprotection of Fmoc-(S)-3-Amino-2-methylpropanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for troubleshooting challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(S)-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(S)-3-Amino-2-methylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the N-terminal Fmoc deprotection of this sterically hindered β-amino acid.

This guide provides in-depth, field-proven insights to diagnose, understand, and resolve issues of incomplete deprotection, ensuring higher purity and yield for your target peptide.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid grounding for the troubleshooting guide that follows.

Q1: What is the standard mechanism of Fmoc deprotection?

A1: The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][2] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring.[2][3][4] This leads to a β-elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[5][6][7] The secondary amine used as the base also serves as a crucial "scavenger," trapping the DBF to form a stable, soluble adduct that can be washed away, preventing it from irreversibly reacting with the newly deprotected peptide amine.[5][6][8]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (C9-H) Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion Fluorenyl Carbanion Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Products H₂N-Peptide (Free Amine) Elimination->Products DBF Dibenzofulvene (DBF) + CO₂ Elimination->DBF Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct Piperidine Piperidine (Base & Scavenger) Piperidine->Proton_Abstraction Piperidine->Adduct Scavenging

Figure 1: The E1cB mechanism of Fmoc deprotection by piperidine.
Q2: Why is Fmoc-(S)-3-Amino-2-methylpropanoic acid particularly difficult to deprotect?

A2: The primary challenge arises from steric hindrance. (S)-3-Amino-2-methylpropanoic acid is a β-amino acid with a methyl group on the Cα carbon, which is directly adjacent to the nitrogen atom bearing the Fmoc group. This methyl group physically obstructs the bulky piperidine base, impeding its access to the acidic proton on the fluorene ring.[8][9] This steric clash significantly slows down the kinetics of the initial and rate-limiting proton abstraction step, often leading to incomplete deprotection under standard conditions.[9][10][11] Difficulties in synthesizing peptides with similarly hindered residues have been documented.[12]

Figure 2: Steric hindrance from the Cα-methyl group impeding base access.
Q3: What are the consequences of incomplete Fmoc deprotection?

A3: Incomplete deprotection is a critical failure in SPPS. If the Fmoc group is not fully removed, the N-terminal amine remains blocked.[9] This prevents the subsequent amino acid from coupling to the growing peptide chain, leading to the formation of "deletion sequences"—peptides that are missing one or more residues.[9] These deletion impurities often have physicochemical properties very similar to the target peptide, making them extremely difficult to remove during purification and ultimately reducing the overall yield and purity of the final product.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving incomplete deprotection of Fmoc-(S)-3-Amino-2-methylpropanoic acid.

Problem: Analysis shows a significant deletion sequence corresponding to the failed coupling after the hindered β-amino acid.

Step 1: Confirm the Root Cause

Before modifying the synthesis protocol, it is essential to confirm that incomplete deprotection is the underlying issue.

  • Protocol: On-Resin Monitoring with the Kaiser Test The Kaiser (or ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[9]

    • Sample Collection: After the deprotection step and thorough washing with DMF, collect a small sample of peptide-resin (1-2 mg).

    • Reagent Addition: Add 2-3 drops each of Reagent A (5 g ninhydrin in 100 mL ethanol), Reagent B (80 g phenol in 20 mL ethanol), and Reagent C (2 mL of 0.001 M KCN in 98 mL pyridine) to the resin sample in a small glass test tube.[9]

    • Heating: Heat the tube at 100-120°C for 3-5 minutes.

    • Interpretation:

      • Intense Blue Beads: A strong positive result indicates the presence of free primary amines and suggests successful deprotection.

      • Colorless/Yellowish Beads: A negative result indicates the absence of free primary amines, confirming that the Fmoc group was not removed.

  • Protocol: Confirmatory Analysis by HPLC-MS Cleave a small amount of the peptide from the resin and analyze it by reverse-phase HPLC and mass spectrometry. The presence of a major peak with a mass corresponding to the peptide chain truncated before the hindered residue is strong evidence of failed deprotection.

Step 2: Implement Corrective Actions

If incomplete deprotection is confirmed, the following strategies, ordered from least to most aggressive, can be employed.

Solution A: Modify Standard Deprotection Conditions

For moderately hindered residues, optimizing the standard protocol may be sufficient.

  • Extend Reaction Time: Double the duration of the second piperidine treatment. Instead of a standard 5-10 minute treatment, extend it to 20-30 minutes.[9][13]

  • Increase Temperature: For automated synthesizers that allow temperature control, increasing the reaction temperature to 35-40°C can enhance deprotection kinetics.

  • Improve Solvation: Peptide aggregation can sometimes mimic steric hindrance by preventing reagent access.[5][10][11] Switching the solvent from N,N-Dimethylformamide (DMF) to the stronger solvating N-Methyl-2-pyrrolidone (NMP) can disrupt secondary structures and improve reagent penetration.[5]

Solution B: Employ a Stronger, Optimized Base System

For severe steric hindrance, as is common with this β-amino acid, a more potent deprotection reagent is required. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the industry-standard approach for such "difficult" sequences.[5][7][9][14]

  • Mechanism Insight: DBU is a much stronger non-nucleophilic base than piperidine, which allows it to abstract the acidic proton from the Fmoc group far more efficiently, even with significant steric hindrance.[15][16][17] However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct.[5][14][15] Therefore, it must be used in a cocktail with a nucleophilic scavenger like piperidine or piperazine.[5][14][18]

Reagent CocktailTypical ConcentrationAdvantagesDisadvantages & Considerations
Piperidine 20% in DMFStandard, well-characterized, cost-effective.Ineffective for severely hindered residues.[9] Can promote aspartimide formation.[5][19]
4-Methylpiperidine 20% in DMFEquivalent efficiency to piperidine.[5][8] Not a controlled substance in some regions.Similar limitations as piperidine for difficult sequences.[5]
DBU / Piperidine 2% DBU / 2% Piperidine in DMF/NMPHighly effective for hindered residues.[9][14] Fast reaction times.DBU is known to strongly catalyze aspartimide formation; avoid use in sequences with vulnerable Asp-Xaa motifs.[7][14][20]
DBU / Piperazine 2% DBU / 5% Piperazine in DMF/NMPVery fast and highly efficient deprotection.[5][18] Reduces diketopiperazine (DKP) formation.[5][18]Can still promote aspartimide formation.[5] Piperazine can sometimes cause solubility issues.[18][21]
Table 1: Comparison of Common Fmoc Deprotection Reagents.
  • Protocol: DBU/Piperazine-Assisted Fmoc Deprotection This protocol is highly recommended for deprotecting Fmoc-(S)-3-Amino-2-methylpropanoic acid.

    • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

    • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[5][18]

    • First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes.

    • Drain & Second Deprotection: Drain the solution and add a fresh portion of the DBU/piperazine solution. Agitate for an additional 5-7 minutes.

    • Thorough Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 5-7 times) to ensure complete removal of the reagents before proceeding to the next coupling step.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected (e.g., from HPLC) Confirm Confirm with On-Resin Test (Kaiser Test) Start->Confirm Decision1 Kaiser Test Negative? Confirm->Decision1 Solution_A Option A: Modify Standard Protocol (↑ Time, ↑ Temp, Use NMP) Decision1->Solution_A Yes Positive Problem is elsewhere (e.g., Coupling Failure) Decision1->Positive No Retest_A Retest Deprotection Solution_A->Retest_A Decision_A Successful? Retest_A->Decision_A Solution_B Option B (Recommended): Use Stronger Base System (2% DBU / 5% Piperazine in NMP) Decision_A->Solution_B No Proceed Proceed to Coupling Decision_A->Proceed Yes Retest_B Retest Deprotection Solution_B->Retest_B Decision_B Successful? Retest_B->Decision_B Decision_B->Proceed Yes Reassess Re-evaluate Sequence & Synthesis Strategy Decision_B->Reassess No

Figure 3: A logical workflow for troubleshooting incomplete deprotection.
References
  • BenchChem. (2025).
  • Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.
  • St. Fleur, T., et al. (n.d.).
  • St. Fleur, T., et al. (2016).
  • ACS Sustainable Chemistry & Engineering. (2025).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • American Chemical Society. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc)
  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • PubMed Central. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of β-amino-acid peptides. Part 2.
  • ACS Omega. (2022).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
  • PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • APD. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • ResearchGate. (2016).
  • Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • UCI Department of Chemistry. (2020).
  • Royal Society of Chemistry. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.).

Sources

Troubleshooting

Technical Support Center: Aggregation of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide sequences incorporating the β-amino acid, (S)-3-Amino-2-methylpropanoic acid. The inclusion of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide sequences incorporating the β-amino acid, (S)-3-Amino-2-methylpropanoic acid. The inclusion of β-amino acids can induce unique and stable secondary structures, such as helices and sheets, but it also presents significant challenges, most notably the propensity for peptide aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of synthesizing, purifying, and handling these aggregation-prone peptides.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the aggregation of peptides containing (S)-3-Amino-2-methylpropanoic acid.

Q1: What is peptide aggregation, and why is it a significant problem in our research?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, assemblies.[1] This phenomenon can range from the formation of small, soluble oligomers to large, structured amyloid fibrils.[2][3] Aggregation is a major obstacle in peptide-based drug development and research for several reasons:

  • Reduced Synthetic Yield: During solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate on the resin. This leads to poor solvation, hindering the accessibility of reagents and resulting in incomplete coupling and deprotection steps, which drastically lowers the final yield of the target peptide.[4][5]

  • Purification Challenges: Aggregated peptides are often insoluble in standard HPLC mobile phases, leading to sample precipitation, column clogging, and poor chromatographic resolution. This makes isolating the pure monomeric peptide exceptionally difficult.[6][7]

  • Inaccurate Biological Data: The biological activity of a peptide is typically associated with its monomeric form. The presence of aggregates can lead to erroneous results in activity assays, loss of therapeutic efficacy, and potentially trigger an immunogenic response in vivo.[1]

  • Poor Stability and Formulation: Aggregation compromises the stability of peptide formulations, affecting shelf-life and making it difficult to develop a viable therapeutic product.[1]

Q2: Why do peptides containing (S)-3-Amino-2-methylpropanoic acid have a high propensity to aggregate?

A2: While any peptide can aggregate, those containing β-amino acids like (S)-3-Amino-2-methylpropanoic acid are particularly susceptible due to a combination of factors:

  • Promotion of Stable Secondary Structures: β-amino acids are known to induce highly stable and well-defined secondary structures, such as helices and β-sheets. The formation of intermolecular β-sheets is a primary driving force for aggregation, leading to the formation of amyloid-like fibrils.[3][8] The constrained backbone of β-peptides can facilitate this ordered self-assembly.

  • Increased Hydrophobicity: (S)-3-Amino-2-methylpropanoic acid itself contains hydrophobic methyl groups. When incorporated into a sequence, especially alongside other hydrophobic α-amino acids, it increases the overall hydrophobicity of the peptide. Hydrophobic interactions are a key driver of aggregation, as peptide chains associate to minimize their exposure to aqueous environments.[9][10]

  • Hydrogen Bonding Networks: The peptide backbone's amide groups are crucial for forming the hydrogen bonds that stabilize secondary structures. During SPPS, as the peptide chain elongates on the resin, these backbones can form extensive intermolecular hydrogen bonds, leading to on-resin aggregation.[11]

Q3: What are the common signs of peptide aggregation during my experiments?

A3: Identifying aggregation early is critical. Here are the key indicators to watch for during different stages of your workflow:

StageSigns of Aggregation
Solid-Phase Synthesis (SPPS) Poor Resin Swelling: The resin bed fails to swell properly or shrinks during synthesis, indicating poor solvation.[11]Failed Coupling/Deprotection: Positive ninhydrin tests after coupling or incomplete Fmoc removal indicate that reactive sites are inaccessible.In-line Monitoring Anomalies: In automated synthesis, deprotection peaks may become broad, indicating slow kinetics due to aggregation.[12]
Cleavage & Work-up Insolubility: The cleaved peptide fails to dissolve in the cleavage cocktail (e.g., TFA) or precipitates upon addition of ether.Gel Formation: The peptide forms a gel-like substance when attempting to dissolve it in aqueous buffers or organic solvents.[13]
Purification (RP-HPLC) Precipitation on Injection: The sample precipitates in the injection loop or at the head of the HPLC column.Broad or Tailing Peaks: Aggregates can cause poor peak shape, making it difficult to resolve the desired product from impurities.Multiple Peaks: The chromatogram may show multiple peaks corresponding to different aggregation states (monomers, dimers, oligomers).[6]
Post-Purification & Storage Cloudiness or Precipitation: A clear solution of the purified peptide becomes turbid or forms a visible precipitate over time.Loss of Activity: The biological activity of the peptide decreases upon storage.
Part 2: Troubleshooting Guide - Synthesis, Purification, and Handling

This section provides structured solutions to common problems encountered when working with aggregation-prone β-peptides.

Workflow for Troubleshooting Peptide Aggregation

The following diagram outlines a systematic approach to diagnosing and solving aggregation issues during your peptide synthesis and purification workflow.

G cluster_synthesis Synthesis Stage (SPPS) cluster_solutions_synthesis cluster_purification Purification & Handling Stage cluster_solutions_purification start Problem Detected: Low Yield / Failed Synthesis check_swelling Check Resin Swelling & Coupling Tests start->check_swelling sol_solvent Modify Solvent System (e.g., NMP, DMSO) check_swelling->sol_solvent Poor Swelling sol_temp Increase Coupling Temperature (Microwave Synthesis) check_swelling->sol_temp Incomplete Coupling sol_disrupt Use Structure-Disrupting Elements (Pseudoprolines) check_swelling->sol_disrupt Known Difficult Sequence sol_resin Use Low-Loading Resin or PEG-based Resin check_swelling->sol_resin High Loading end Successful Monomeric Peptide sol_solvent->end sol_temp->end sol_disrupt->end sol_resin->end start_pur Problem Detected: Insolubility / Poor HPLC check_sol Assess Solubility in Different Solvents start_pur->check_sol sol_dmso Initial Solubilization in DMSO or Guanidine-HCl check_sol->sol_dmso Insoluble in ACN/H2O sol_basic Use Basic Buffers (e.g., 1% NH4OH) check_sol->sol_basic Precipitates at neutral pH sol_sec Characterize with Size Exclusion Chromatography (SEC) check_sol->sol_sec Multiple HPLC Peaks sol_storage Lyophilize from Basic Buffer & Store at -80°C check_sol->sol_storage Aggregates after purification sol_dmso->sol_basic sol_basic->sol_sec sol_sec->sol_storage sol_storage->end

Caption: A systematic workflow for troubleshooting aggregation issues.

Q4: My SPPS yield is extremely low. How can I overcome on-resin aggregation?

A4: On-resin aggregation is a common cause of synthesis failure. Here are several field-proven strategies to mitigate it:

  • Optimize Solvents and Temperature:

    • Causality: Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains. More polar, hydrogen-bond-disrupting solvents can improve solvation and break up intermolecular hydrogen bonds.

    • Recommendation: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP). Alternatively, add a chaotropic salt like LiCl (0.8 M) or use a solvent mixture containing up to 25% DMSO in DMF/NMP. Increasing the reaction temperature, for example by using microwave-assisted peptide synthesis, can provide the energy needed to disrupt secondary structures and accelerate reaction kinetics.[5]

  • Incorporate Structure-Disrupting Elements:

    • Causality: Certain amino acid derivatives can temporarily introduce a "kink" into the peptide backbone, disrupting the formation of the β-sheet structures that cause aggregation.

    • Recommendation: Strategically insert pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected amino acids into your sequence.[11] These derivatives are commercially available and are incorporated like standard dipeptides. The protecting groups are removed during the final TFA cleavage, restoring the native peptide sequence. For long peptides, inserting such a unit approximately every 6-7 residues is a highly effective strategy.

  • Choose the Right Resin:

    • Causality: High resin loading increases the proximity of growing peptide chains, promoting intermolecular interactions and aggregation. Resins with flexible linkers can improve solvation.

    • Recommendation: Use a low-loading resin (e.g., 0.1-0.3 mmol/g). For very difficult sequences, consider switching from standard polystyrene resins to polyethylene glycol (PEG)-based resins (e.g., TentaGel), which offer superior swelling and solvation properties in a wider range of solvents.[14]

Q5: My peptide is insoluble after cleavage. What is the best protocol to solubilize it for purification?

A5: This is a classic sign of severe aggregation. Avoid directly injecting an insoluble suspension into an HPLC system. A carefully planned solubilization strategy is required.

  • Causality: Aggregated peptides are held together by strong hydrophobic interactions and hydrogen bonds. Aggressive denaturants or pH adjustments are needed to break these interactions and expose the peptide backbone to the solvent.

  • Recommendation: Follow a stepwise solubilization protocol. A highly effective method, adapted from protocols for amyloid-beta peptides, involves using a basic solution to deprotonate acidic residues and disrupt hydrogen bonding.[6][7]

Protocol: Solubilization of Aggregated Peptides

  • Initial Dissolution: Carefully add a small amount of 1% aqueous ammonium hydroxide (NH₄OH) directly to your lyophilized crude peptide powder. Start with a volume estimated to make a ~1-2 mg/mL solution.

  • Vortex and Sonicate: Vortex the suspension vigorously for 1-2 minutes. If insolubles remain, sonicate the vial in a water bath for 5-10 minutes. The solution should become clear. Note: Peptides with a high net positive charge may not solubilize well in basic conditions. In such cases, initial dissolution in neat DMSO or 6 M Guanidine-HCl may be necessary before dilution into the HPLC mobile phase.

  • Filtration: Before injection, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

  • Immediate Purification: Proceed immediately with RP-HPLC purification. Do not store the peptide in the basic solution for extended periods, as this can cause side reactions like deamidation or racemization. The basic conditions help maintain the peptide in a monomeric state long enough for purification.[7]

Q6: My HPLC chromatogram shows a very broad peak or multiple unresolved peaks. How can I improve my purification?

A6: A poor chromatographic profile often indicates that the peptide is aggregating on the column or that multiple aggregate species are present.

  • Causality: The acidic mobile phases typically used in RP-HPLC (containing TFA or formic acid) can promote the aggregation of peptides with a high pI or hydrophobic character.[6][15] The peptide may be soluble in the initial high-organic loading solvent but precipitates as the aqueous content increases during the gradient.

  • Recommendations:

    • Optimize Solubilization: Ensure your peptide is fully monomeric before injection using the protocol described in Q5. Dissolving the sample in a strong solvent like DMSO and then diluting it into the initial mobile phase can sometimes help, but be mindful of DMSO's high UV absorbance.[6]

    • Modify Mobile Phases: If aggregation is pH-dependent, switching to a different mobile phase modifier may help. For instance, using a basic mobile phase system (e.g., ammonium bicarbonate or ammonium hydroxide at pH 8-9) can keep the peptide soluble, though this requires a column stable at high pH.

    • Use a Shallow Gradient: A very slow, shallow gradient can sometimes improve the resolution between different oligomeric species and the monomer.

    • Size Exclusion Chromatography (SEC): For a definitive analysis of aggregation state, SEC is the preferred method. It separates molecules based on their hydrodynamic radius, allowing you to resolve monomers, dimers, and higher-order aggregates.[16][17] This is an excellent quality control step after RP-HPLC purification.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for characterizing the aggregation state of your peptide.

Protocol: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

This assay is widely used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[18]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Purified, monomeric peptide (prepared by SEC or freshly solubilized)

  • ThT stock solution (e.g., 1 mM in water, stored in the dark)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare Monomeric Peptide: Prepare a concentrated stock of your peptide in an appropriate anti-aggregation solvent (e.g., 10 mM NaOH). Determine its concentration accurately using UV absorbance at 280 nm (if it contains Trp or Tyr) or by amino acid analysis.

  • Prepare Reaction Mixture: In each well of the microplate, prepare the final reaction mixture. For example:

    • 10 µL of peptide stock (to a final concentration of 10-50 µM)

    • 2 µL of ThT stock (to a final concentration of 10-20 µM)

    • 88 µL of aggregation buffer

    • Include a negative control well with buffer and ThT only.

  • Incubation and Measurement:

    • Place the plate in the fluorometer, set to 37°C.

    • Set the instrument to take fluorescence readings every 5-10 minutes for the desired duration (e.g., 24-72 hours).

    • Enable intermittent shaking (e.g., 1 minute of shaking before each read) to promote aggregation.

  • Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of nucleated amyloid fibril formation.[18]

Diagram: Mechanism of Peptide Aggregation

This diagram illustrates the typical pathway of fibrillar peptide aggregation, which is often described by a nucleation-polymerization model.

AggregationPathway Monomer Soluble Monomers Nucleus Unstable Nuclei Monomer->Nucleus Lag Phase (Nucleation) Protofibril Protofibrils Monomer->Protofibril Secondary Nucleation Oligomer Soluble Oligomers Oligomer->Protofibril Elongation Phase Nucleus->Oligomer Conformational Change Fibril Mature Fibrils Protofibril->Fibril Maturation

Caption: The nucleation-dependent pathway of amyloid fibril formation.

References
  • Hellstrand, E., Boland, B., Walsh, D. M., & Linse, S. (2010). Amyloid-β protofibrils are stabilized by a natural IgM antibody. ACS Chemical Neuroscience, 1(1), 13-18.
  • Ahmed, M., Davis, J., Aucoin, D., Sato, T., Ahuja, S., Aimoto, S., ... & Smith, S. O. (2010). Structural conversion of neurotoxic amyloid-β (1-42) oligomers to fibrils. Nature Structural & Molecular Biology, 17(5), 561-567.
  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Biotage Application Note. [Link]

  • APC. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. [Link]

  • Casey, R., et al. (2023). Optimized Purification of Human Amyloid‐beta (Aβ) 40 and Aβ42 Using an E. coli Expression System. Current Protocols, 3(8), e869. [Link]

  • Zheng, X., et al. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(11), 2848. [Link]

  • Mathad, R. I., & Bédard, F. (2016). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Peptide Science, 106(4), 497-509. [Link]

  • Meisl, G., et al. (2020). Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells. ACS Chemical Neuroscience, 11(19), 3072-3081. [Link]

  • Intertek. Protein Aggregation Analysis. Intertek Group plc. [Link]

  • Tycko, R. (2015). Molecular Structure of Aggregated Amyloid-β: Insights from Solid-State Nuclear Magnetic Resonance. Cold Spring Harbor Perspectives in Medicine, 5(8), a024024. [Link]

  • Natalello, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7737. [Link]

  • Morishita, T., et al. (2019). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 20(11), 2729. [Link]

  • Teoh, C. Y., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Neuroscience, 13, 112. [Link]

  • Nguyen, H. D., et al. (2019). Aggregation rate of amyloid beta peptide is controlled by beta-content in monomeric state. The Journal of Chemical Physics, 150(22), 221101. [Link]

  • Hilbich, C., et al. (1991). Kinetics of Aggregation of Synthetic Beta-Amyloid Peptide. Journal of Molecular Biology, 218(1), 149-163. [Link]

  • Walsh, D. M., et al. (2009). A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. The FEBS Journal, 276(5), 1291-1305. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Polypeptide Group. (2023). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Webinar. [Link]

  • FILAB. Peptide aggregation analysis laboratory. FILAB L'ab Expertise. [Link]

  • Nag, S., et al. (2022). Key Residue for Aggregation of Amyloid-β Peptides. ACS Chemical Neuroscience, 13(22), 3196-3206. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Kumar, J., et al. (2021). Peptide-based amyloid-beta aggregation inhibitors. Journal of Peptide Science, 27(1), e3287. [Link]

  • Pawar, A. P., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 606, 120892. [Link]

  • Mouchlis, V. D., et al. (2021). Structural Determinant of β-Amyloid Formation: From Transmembrane Protein Dimerization to β-Amyloid Aggregates. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Sgourakis, N. G., et al. (2007). Residue-Specific pKa Measurements of the β-Peptide and Mechanism of pH-Induced Amyloid Formation. Journal of the American Chemical Society, 129(38), 11706-11714. [Link]

  • Nag, S., et al. (2022). Key Residue for Aggregation of Amyloid-β Peptides. ACS Chemical Neuroscience, 13(22), 3196-3206. [Link]

  • Simon, M. D., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Zheng, J. S., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 288(27), 19559-19566. [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. [Link]

  • Wychowaniec, J. K., et al. (2020). Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. Chemistry – A European Journal, 26(41), 8968-8980. [Link]

  • Chen, T., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(16), 8503. [Link]

  • De Baets, G., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • De Baets, G., et al. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry – A European Journal, 30(52), e202400080. [Link]

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Optimization

Technical Support Center: A Guide to (S)-3-Amino-2-methylpropanoic Acid Incorporation

Welcome to the technical support center for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of (S)-3-Amino-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing peptides containing this sterically hindered beta-amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established principles of solid-phase peptide synthesis (SPPS).

The incorporation of sterically hindered amino acids like (S)-3-Amino-2-methylpropanoic acid presents unique challenges that can often lead to incomplete reactions and low yields.[1] This guide provides a systematic approach to overcoming these obstacles through a double coupling strategy and optimization of reaction conditions.

Troubleshooting Guide: Addressing Common Issues

This section is dedicated to identifying and resolving specific problems you may encounter during the incorporation of (S)-3-Amino-2-methylpropanoic acid.

Issue Potential Cause Recommended Solution
Positive Kaiser Test After First Coupling Incomplete acylation due to steric hindrance from the methyl group on the beta-carbon.Proceed with a second coupling (double coupling) to drive the reaction to completion.[2]
Low Final Peptide Yield Cumulative incomplete couplings throughout the synthesis, especially at the hindered residue.In addition to double coupling, consider using a more potent activating reagent such as HATU.[2][3]
Presence of Deletion Sequences in Mass Spectrometry Failure to achieve complete coupling at the (S)-3-Amino-2-methylpropanoic acid residue.Implement a double coupling strategy for this specific residue and confirm completion with a negative Kaiser test before proceeding.[1]
Resin Shrinking or Poor Swelling Peptide aggregation on the solid support, which can be exacerbated by hydrophobic and sterically hindered residues.Consider switching to a more effective solvent like N-methylpyrrolidone (NMP) or using a mixture of solvents to improve solvation.[4]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the double coupling strategy for (S)-3-Amino-2-methylpropanoic acid.

Q1: Why is a double coupling strategy often necessary for (S)-3-Amino-2-methylpropanoic acid?

A1: (S)-3-Amino-2-methylpropanoic acid is a β-amino acid with a methyl group on the β-carbon, which creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling in a single attempt.[1][5] A double coupling strategy involves repeating the coupling step to ensure the reaction goes to completion.[4]

Q2: Which coupling reagent is most effective for the incorporation of (S)-3-Amino-2-methylpropanoic acid?

A2: For sterically hindered amino acids, high-reactivity uronium/aminium salt-based coupling reagents are recommended.[5] Experimental evidence consistently demonstrates the superiority of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3] HATU forms a more reactive OAt-ester intermediate, which more readily overcomes steric hindrance.[3][6]

Q3: How do I monitor the completion of the coupling reaction?

A3: The Kaiser test (or Ninhydrin test) is the most common method for detecting the presence of free primary amines on the resin.[1] A positive result, indicated by a blue or purple color, signifies an incomplete coupling.[1] It is crucial to perform this test after the first coupling to determine if a second coupling is necessary.

Q4: What are the key considerations for the protecting groups for (S)-3-Amino-2-methylpropanoic acid?

A4: As with standard solid-phase peptide synthesis (SPPS), the α-amino group must be temporarily protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile.[7][8] The carboxylic acid group will be activated for coupling. It is essential that the protecting groups used are orthogonal, meaning one can be removed without affecting the other or the peptide-resin linkage.[8][9]

Experimental Workflow & Protocols

Below is a detailed workflow and step-by-step protocol for the double coupling of (S)-3-Amino-2-methylpropanoic acid.

Double Coupling Workflow Diagram

Double_Coupling_Workflow start Start: Resin with Free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 first_coupling First Coupling: Fmoc-(S)-3-Amino-2-methylpropanoic acid HATU/DIPEA in NMP wash1->first_coupling wash2 Wash (DMF) first_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test second_coupling Second Coupling: Fresh Reagents kaiser_test->second_coupling Positive next_cycle Proceed to Next Amino Acid Cycle kaiser_test->next_cycle Negative wash3 Wash (DMF) second_coupling->wash3 final_kaiser_test Final Kaiser Test wash3->final_kaiser_test final_kaiser_test->next_cycle Negative incomplete Incomplete Coupling: Troubleshoot final_kaiser_test->incomplete Positive

Caption: Workflow for the double coupling of (S)-3-Amino-2-methylpropanoic acid.

Detailed Protocol: Double Coupling of Fmoc-(S)-3-Amino-2-methylpropanoic acid

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • Fmoc-(S)-3-Amino-2-methylpropanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

    • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-(S)-3-Amino-2-methylpropanoic acid (3-5 equivalents relative to resin loading) with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) in NMP or DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Intermediate Wash and Monitoring:

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test on a small sample of the resin beads.

      • If the test is negative (beads remain colorless or yellowish): The coupling is complete. Proceed to the deprotection step for the next amino acid in your sequence.

      • If the test is positive (beads turn blue or purple): The coupling is incomplete. Proceed to the second coupling.[10]

  • Second Coupling (if required):

    • Repeat step 2 with a fresh solution of activated Fmoc-(S)-3-Amino-2-methylpropanoic acid.

    • Agitate the mixture at room temperature for another 1-2 hours.

  • Final Wash and Confirmation:

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a final Kaiser test to confirm the completion of the coupling. The result should be negative.

References

  • Albericio, F., et al. (1997). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]

  • PubMed. (1995). Comparative study of methods to couple hindered peptides. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • IRIS. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Institutional Research Information System. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in (S)-3-Amino-2-methylpropanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-3-Amino-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-3-Amino-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity characterization during the synthesis of this important chiral building block. Our goal is to provide you with the expertise and practical insights needed to ensure the stereochemical integrity and purity of your final product.

Introduction: The Criticality of Impurity Profiling in Chiral Synthesis

(S)-3-Amino-2-methylpropanoic acid is a valuable chiral building block in the pharmaceutical industry. Its stereochemical purity is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often intrinsically linked to a specific enantiomer. The synthesis of such chiral molecules is a nuanced process where even minor deviations in reaction conditions can lead to the formation of a variety of impurities. These can include stereoisomers (enantiomers and diastereomers), constitutional isomers, residual starting materials, and by-products.

Thorough characterization of these impurities is not merely a regulatory requirement but a fundamental aspect of robust process development and quality control. Understanding the impurity profile provides critical insights into the reaction mechanism, helps in optimizing reaction conditions to minimize their formation, and guides the development of effective purification strategies.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of (S)-3-Amino-2-methylpropanoic acid in a practical question-and-answer format.

FAQ 1: Stereochemical Impurities

Question: My synthesis is producing the wrong stereoisomer. What are the likely causes and how can I troubleshoot this?

Answer: The presence of the undesired (R)-enantiomer or diastereomers is a common challenge in asymmetric synthesis. The root cause often lies in the stereocontrol of the key bond-forming step.

Common Causes and Troubleshooting Strategies:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is critical for inducing stereoselectivity.[1] If you are observing low enantiomeric or diastereomeric excess, the chosen chiral directing group may not be optimal for your specific substrate and reaction conditions.

    • Troubleshooting:

      • Screen a variety of chiral catalysts or auxiliaries: Different ligands or auxiliaries can have a profound impact on stereoselectivity.

      • Verify the purity and integrity of the chiral catalyst/auxiliary: Impurities or degradation of the chiral source can lead to a loss of stereocontrol.

  • Racemization: The desired (S)-enantiomer may be forming initially, but subsequent reaction conditions could be causing it to racemize.[2] Racemization can be catalyzed by acid or base, or even occur thermally.[3][4]

    • Troubleshooting:

      • Analyze reaction intermediates: Take aliquots at different stages of the reaction and after workup to pinpoint where the loss of stereochemical purity is occurring.

      • Modify workup and purification conditions: Avoid strongly acidic or basic conditions if possible. Consider temperature control during purification steps.

  • Incorrect Reaction Temperature: The energy difference between the transition states leading to the desired and undesired stereoisomers can be small. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to a decrease in stereoselectivity.[5]

    • Troubleshooting:

      • Lower the reaction temperature: Often, running the reaction at a lower temperature can significantly improve the enantiomeric or diastereomeric excess.

FAQ 2: Process-Related Impurities

Question: I am observing unexpected peaks in my HPLC/GC analysis that are not stereoisomers. What could they be?

Answer: Process-related impurities are chemical species that are not isomers of the desired product but are formed from side reactions, incomplete reactions, or degradation.

Common Process-Related Impurities and Their Origins:

Impurity TypePotential OriginRecommended Analytical Technique
Unreacted Starting Materials Incomplete reaction conversion.HPLC, GC-MS[6]
By-products from the Key Reaction - Michael Addition: Side reactions of the enolate or the Michael acceptor.[7] - Reductive Amination: Over-alkylation to form tertiary amines, or reduction of the starting carbonyl compound to an alcohol.[8][9]HPLC, LC-MS, GC-MS
Residual Solvents Incomplete removal during workup and drying.Headspace GC-MS[6]
Reagents and Catalysts Incomplete removal during purification.HPLC, ICP-MS (for metal catalysts)
Degradation Products Instability of the product under reaction, workup, or storage conditions.HPLC, LC-MS

Troubleshooting Flowchart for Process-Related Impurities:

start Unexpected Peak Detected check_sm Compare Retention Time/Mass with Starting Materials start->check_sm is_sm Is it a Starting Material? check_sm->is_sm optimize_rxn Optimize Reaction Conditions (Time, Stoichiometry) is_sm->optimize_rxn Yes check_byproduct Analyze by LC-MS/GC-MS for Mass Identification is_sm->check_byproduct No end Impurity Identified and Minimized optimize_rxn->end is_byproduct Mass Corresponds to a Plausible By-product? check_byproduct->is_byproduct modify_conditions Modify Reaction Conditions to Disfavor Side Reaction is_byproduct->modify_conditions Yes check_solvent Analyze by Headspace GC-MS is_byproduct->check_solvent No modify_conditions->end is_solvent Is it a Residual Solvent? check_solvent->is_solvent improve_drying Improve Drying/Purification Protocol is_solvent->improve_drying Yes is_solvent->end No/Resolved improve_drying->end

Caption: Troubleshooting workflow for process-related impurities.

Part 2: In-Depth Technical Guides

This section provides detailed protocols and explanations for the characterization and control of key impurities.

Guide 1: Chiral Purity Analysis by HPLC

The determination of enantiomeric excess (e.e.) is a critical quality attribute for (S)-3-Amino-2-methylpropanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC for (S)-3-Amino-2-methylpropanoic Acid

This protocol is based on established methods for the chiral separation of 3-amino-2-methylpropanoic acid.[10]

  • Column Selection: A zwitterionic chiral stationary phase, such as CHIRALPAK ZWIX(+), has been shown to be effective.[10]

  • Mobile Phase Preparation:

    • Prepare a stock solution of 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH) in a 50:50 (v/v) mixture of methanol (MeOH) and acetonitrile (MeCN).[10]

    • Filter the mobile phase through a 0.22 µm filter and degas before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your synthesized (S)-3-Amino-2-methylpropanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • If necessary, sonicate briefly to ensure complete dissolution.

  • HPLC Conditions:

    • Column: CHIRALPAK ZWIX(+)

    • Mobile Phase: 50/50 (v/v) MeOH/MeCN containing 25 mM TEA and 50 mM AcOH[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. Based on literature, the (R)-enantiomer is expected to elute before the (S)-enantiomer under these conditions.[10]

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Troubleshooting Chiral HPLC Separations:

  • Poor Resolution:

    • Decrease the flow rate to increase the interaction time with the CSP.

    • Optimize the mobile phase composition. Varying the ratio of MeOH to MeCN or the concentration of additives (TEA, AcOH) can impact resolution.

    • Lower the column temperature to enhance the chiral recognition capabilities of the CSP.

  • Peak Tailing:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Check for potential secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase additives may help.

Workflow for Chiral HPLC Method Development:

start Start Method Development select_column Select Chiral Stationary Phase (e.g., CHIRALPAK ZWIX(+)) start->select_column initial_conditions Run with Initial Mobile Phase (e.g., MeOH/MeCN with TEA/AcOH) select_column->initial_conditions check_resolution Adequate Resolution? initial_conditions->check_resolution optimize_mp Optimize Mobile Phase Composition check_resolution->optimize_mp No validate_method Validate Method (Linearity, Precision, Accuracy) check_resolution->validate_method Yes optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->initial_conditions final_method Finalized Analytical Method validate_method->final_method

Caption: Workflow for developing a chiral HPLC method.

Guide 2: Mechanistic Insights into Impurity Formation

Understanding how impurities are formed is key to preventing them. Here, we explore the mechanisms of common impurity formation in two popular synthetic routes to β-amino acids.

A. Asymmetric Michael Addition Route

A common strategy for synthesizing β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, often using a chiral auxiliary to control stereochemistry.[7]

Potential Impurities and their Formation Mechanisms:

  • (R)-Enantiomer and Diastereomers:

    • Mechanism: Incomplete facial selectivity during the addition of the nucleophile to the Michael acceptor. This can be due to insufficient steric hindrance from the chiral auxiliary or a non-optimal conformation of the transition state.[1]

    • Prevention:

      • Careful selection of the chiral auxiliary.

      • Optimization of reaction conditions (solvent, temperature, Lewis acid) to favor the desired transition state.

  • 1,2-Addition Product:

    • Mechanism: The nucleophile attacks the carbonyl carbon instead of the β-carbon of the unsaturated system.

    • Prevention:

      • Use of "softer" nucleophiles.

      • Employing reaction conditions that favor conjugate addition.

B. Asymmetric Reductive Amination Route

Reductive amination involves the reaction of a β-keto acid or ester with an amine source in the presence of a reducing agent.[8] Asymmetric versions often employ a chiral amine or a chiral catalyst.

Potential Impurities and their Formation Mechanisms:

  • (R)-Enantiomer:

    • Mechanism: Incomplete stereocontrol during the reduction of the intermediate imine. The facial selectivity of the hydride delivery to the C=N bond is crucial.[11]

    • Prevention:

      • Use of a highly stereodirecting chiral amine or catalyst.

      • Choice of a bulky reducing agent that is sensitive to the steric environment of the imine.

  • β-Hydroxy Acid/Ester:

    • Mechanism: Reduction of the starting β-keto group before imine formation occurs. This is a competing reaction pathway.[11]

    • Prevention:

      • Use of a reducing agent that is selective for the imine over the ketone (e.g., sodium cyanoborohydride at appropriate pH).

      • Optimizing conditions to favor imine formation (e.g., removal of water).

  • Over-alkylation Products (Tertiary Amines):

    • Mechanism: The newly formed secondary amine can react with another molecule of the keto acid and be reduced, leading to a tertiary amine by-product.[9]

    • Prevention:

      • Using a large excess of the ammonia source.

      • Careful control of the stoichiometry of the reactants.

References

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • Reddit. (2015). Question about asymmetric synthesis. [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids?. [Link]

  • ChemRxiv. (n.d.). Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl) - N -carbobenzyloxypropionamide. [Link]

  • Slideshare. (n.d.). Asymmetric synthesis i. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • eGyanKosh. (n.d.). ASYMMETRIC SYNTHESIS. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Aci. (n.d.). [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. [Link]

  • PMC. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza. (2001). [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

  • ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... [Link]

  • NIH. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). [Link]

  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). [Link]

  • ChemBK. (n.d.). (S)-3-AMino-2-Methylpropanoic acid. [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • Science.gov. (n.d.). racemic amino acids: Topics by Science.gov. [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 3-amino-2-methyl-. [Link]

  • ResearchGate. (n.d.). Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth using an acetone/ammonium sulfate aqueous two-phase system. [Link]

  • PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (S)-3-Amino-2-methylpropanoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-methylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-methylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. (S)-3-Amino-2-methylpropanoic acid and its derivatives are crucial components in the development of pharmaceuticals and peptidomimetics due to their ability to impart metabolic stability.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (S)-3-Amino-2-methylpropanoic acid, and which is most amenable to scale-up?

There are several established synthetic strategies for β-amino acids like (S)-3-Amino-2-methylpropanoic acid.[4] These include:

  • Asymmetric Michael Addition: This is a widely used method involving the addition of an amine to a chiral α,β-unsaturated carbonyl compound.

  • Asymmetric Hydrogenation: This route often employs chiral catalysts to reduce a β-amino acrylate precursor.

  • Enzymatic Resolution: This method can offer high enantioselectivity but may be less cost-effective on a large scale.

  • Mannich-type Reactions: These involve the reaction of an enolate with an imine.[4]

  • Arndt-Eistert Homologation: This classic method extends an α-amino acid to a β-amino acid, but can involve hazardous reagents like diazomethane.[4]

For industrial-scale production, asymmetric hydrogenation and certain Michael addition protocols are often favored due to their potential for high throughput, atom economy, and catalytic nature.[2][5] The choice of route will ultimately depend on available starting materials, in-house expertise, and cost considerations.

Q2: What are the critical parameters to monitor during the scale-up of the crystallization of (S)-3-Amino-2-methylpropanoic acid hydrochloride?

Crystallization is a critical step for achieving the desired purity and solid-state properties of the final product. Key parameters to control during scale-up include:

  • Cooling Rate: Rapid cooling can lead to the inclusion of impurities and the formation of small, difficult-to-filter crystals.[6] A slower, controlled cooling profile is essential for growing larger, purer crystals.

  • Solvent System: The choice of solvent or solvent mixture is crucial. The ideal system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

  • Supersaturation: Controlling the level of supersaturation is key to preventing spontaneous, uncontrolled nucleation. This can be managed through careful control of cooling and solvent concentration.

  • Agitation: Proper agitation ensures homogenous temperature and concentration throughout the vessel, preventing localized supersaturation and promoting uniform crystal growth.

Q3: How can I ensure high enantiomeric purity of (S)-3-Amino-2-methylpropanoic acid hydrochloride during scale-up?

Maintaining high enantiomeric excess (e.e.) is paramount. Several factors can influence this:

  • Catalyst Selection and Loading: In asymmetric synthesis, the choice of chiral catalyst or ligand is critical. Catalyst loading may need to be optimized for larger batches to ensure complete and selective conversion.

  • Reaction Temperature: Temperature fluctuations can impact the stereoselectivity of the reaction. Strict temperature control is essential.

  • Purification Method: Chiral resolution techniques or recrystallization with a chiral resolving agent may be necessary if the initial enantiomeric excess is not satisfactory. High-performance liquid chromatography (HPLC) with a chiral column is the standard method for determining enantiomeric purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

Problem 1: Low Yield After Scale-Up

A drop in yield is a common challenge when moving from the lab to a larger scale.[7]

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Heat Transfer - Utilize a reactor with a jacketed heating/cooling system.- Optimize agitation to improve heat distribution.Larger reaction volumes have a lower surface area-to-volume ratio, leading to less efficient heat transfer. This can result in localized hot or cold spots, promoting side reactions or incomplete conversion.
Poor Mixing - Select an appropriate impeller design and agitation speed for the reactor geometry and reaction viscosity.- Perform a mixing study to ensure homogeneity.Inadequate mixing can lead to concentration gradients, affecting reaction kinetics and selectivity.
Extended Reaction Time - Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).- Re-optimize reaction time for the larger scale.Reactions that are straightforward on a small scale may require longer times for completion in a larger vessel due to mass transfer limitations.
Product Loss During Work-up - Optimize phase separations by allowing adequate settling time.- Minimize transfers between vessels.- Ensure extraction solvents are appropriate for the scale.On a larger scale, physical losses during transfers and extractions can become more significant.
Problem 2: Difficulty with Crystallization

Issues with crystallization can manifest as oiling out, formation of fine powders, or failure to crystallize.[6]

Potential Cause Troubleshooting Steps Scientific Rationale
Solution is Too Concentrated - Add a small amount of additional solvent to the heated solution.[6]If the solution is supersaturated at too high a temperature, the product may "crash out" of solution as an oil or amorphous solid rather than forming a crystalline lattice.
Solution is Too Dilute - Carefully evaporate a portion of the solvent and re-cool.[6]Insufficient concentration will prevent the solution from reaching the necessary supersaturation for nucleation and crystal growth.
Presence of Impurities - Consider a pre-crystallization work-up step (e.g., charcoal treatment) to remove impurities that may inhibit crystal formation.[6]Impurities can interfere with the formation of a regular crystal lattice.
Lack of Nucleation Sites - Scratch the inside of the flask with a glass rod.- Add a seed crystal of the desired product.[6]These actions provide a surface for crystal growth to begin, overcoming the kinetic barrier to nucleation.
Problem 3: Product Fails to Meet Purity Specifications

Achieving high purity is essential for pharmaceutical applications.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Re-evaluate reaction conditions (temperature, time, catalyst loading) for the larger scale.- Use in-process controls to confirm reaction completion.Scale-up can affect reaction kinetics, potentially leaving unreacted starting materials in the product mixture.
Formation of Byproducts - Optimize reaction conditions to minimize side reactions.- Investigate alternative synthetic routes with higher selectivity.Changes in heat and mass transfer at scale can alter the reaction pathway, favoring the formation of undesired byproducts.
Ineffective Purification - Re-evaluate the crystallization solvent system.- Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system.A purification method that works well on a small scale may not be as effective for larger quantities of material.
Contamination from Equipment - Ensure all reactors and equipment are thoroughly cleaned and dried before use.Residual materials from previous batches can contaminate the current synthesis.

III. Experimental Workflow & Visualization

General Workflow for Asymmetric Synthesis and Crystallization

The following diagram illustrates a typical workflow for the synthesis and purification of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

G cluster_synthesis Asymmetric Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Quality Control A Reactant A + Reactant B C Reaction A->C B Chiral Catalyst B->C D Quenching C->D E Aqueous Work-up D->E F Solvent Evaporation E->F G Crude Product F->G H Dissolution in Solvent G->H I Heating H->I J Controlled Cooling I->J K Crystallization J->K L Filtration & Drying K->L M Pure (S)-3-Amino-2-methylpropanoic acid HCl L->M N HPLC (Purity & e.e.) M->N O NMR, MS M->O P Final Product Approval N->P O->P

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low yields during scale-up.

G A Low Yield Observed B Analyze Crude Product A->B C High Starting Material? B->C Yes F High Byproducts? B->F No D Incomplete Reaction C->D E Optimize Reaction Conditions D->E G Side Reactions Occurring F->G Yes I Low Mass Balance? F->I No H Re-evaluate Temperature/Mixing G->H J Product Loss During Work-up I->J K Optimize Extraction/Filtration J->K

Caption: Decision tree for troubleshooting low yield.

IV. References

  • Cole, K. P., et al. (2017). Chemical process synthesis of beta-amino acids and esters. PubMed. Available at: [Link]

  • Yuan, Z., et al. (2024). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. ResearchGate. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available at: [Link]

  • Letort, A., et al. (2007). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents. Available at:

  • Khachatryan, E. A., et al. (2025). Synthesis of enantiomerically enriched β- N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Method of introducing amino group and method of synthesizing amino acid. Google Patents. Available at:

  • ChemBK. (n.d.). (S)-3-AMino-2-Methylpropanoic acid. ChemBK. Available at: [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids. Google Patents. Available at:

  • ResearchGate. (n.d.). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (S)-2-Chloroalkanoic acids of high enantiomeric purity from (S)-amino acids: (S)-2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity from (S)-2-chloroalkanoic acids via (S)-2-chloro-1-alkanols. ResearchGate. Available at: [Link]

  • NCBI. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. NCBI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

(S)-3-Amino-2-methylpropanoic acid vs (R)-isomer biological activity

An In-Depth Comparative Guide to the Biological Activities of (S)- and (R)-3-Amino-2-methylpropanoic Acid Executive Summary 3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is an exe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of (S)- and (R)-3-Amino-2-methylpropanoic Acid

Executive Summary

3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is an exercise-induced signaling metabolite with burgeoning interest in the scientific community for its role in metabolic regulation and tissue crosstalk.[1][2][3] Crucially, BAIBA exists as two distinct stereoisomers, (S)-BAIBA (L-BAIBA) and (R)-BAIBA (D-BAIBA), which originate from different metabolic pathways and exhibit markedly different biological activities. This guide provides a comprehensive comparison of these enantiomers, synthesizing experimental data to elucidate the profound impact of stereochemistry on their physiological functions. We will explore their disparate origins, mechanisms of action, and therapeutic potential, with a particular focus on the superior bioactivity of the (S)-isomer in bone protection and metabolic health.

Introduction: The Significance of Stereochemistry in a Myokine

β-aminoisobutyric acid (BAIBA) is a non-protein amino acid secreted by skeletal muscle during physical activity, earning it the classification of a "myokine" or, more accurately, a muscle-derived signaling metabolite.[1][4] It acts as a chemical messenger, mediating the beneficial effects of exercise on distant organs.[4] BAIBA is present in mammals as two enantiomers: (S)-3-Amino-2-methylpropanoic acid (L-BAIBA) and (R)-3-Amino-2-methylpropanoic acid (D-BAIBA).[1][5] These molecules are chemically identical in composition but are non-superimposable mirror images of each other. This subtle structural difference, however, leads to significant divergence in their biological roles. The (S)-isomer is primarily a catabolite of the branched-chain amino acid L-valine, while the (R)-isomer is derived from thymine metabolism.[1][6][7] This guide aims to dissect the stereospecific activities of these isomers, providing researchers and drug development professionals with a clear, evidence-based comparison of their functions in key physiological systems.

Distinct Metabolic Origins: A Tale of Two Pathways

The differential bioactivities of the BAIBA enantiomers are rooted in their separate metabolic origins. Understanding these pathways is critical to interpreting their respective physiological concentrations and functions.

  • (S)-BAIBA (L-BAIBA): The production of L-BAIBA is intrinsically linked to the catabolism of the essential branched-chain amino acid L-valine, a process that is upregulated during exercise.[1][6][8] In the mitochondria of skeletal muscle, L-valine is broken down, leading to the formation of L-methylmalonate semialdehyde (L-MMS). The mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) then catalyzes the conversion of L-MMS into L-BAIBA.[1][7] This pathway is stimulated by the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism that is induced in muscles by physical exercise.[4][9]

  • (R)-BAIBA (D-BAIBA): In contrast, D-BAIBA is a product of pyrimidine catabolism, specifically the degradation of thymine.[1][7] This process occurs primarily in the liver and kidneys. Enzymes such as dihydropyrimidine dehydrogenase (DPYD) and dihydropyrimidinase (DPYS) convert thymine into N-carbamoyl-β-amino-isobutyric acid, which is then acted upon by β-ureidopropionase (UPB1) to yield D-BAIBA.[1] D-BAIBA is further metabolized to D-methylmalonate semialdehyde (D-MMS) by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[1][7]

The distinct origins of these isomers are visualized in the metabolic pathway diagram below.

Caption: Metabolic pathways of (S)- and (R)-BAIBA.

Comparative Biological Activities: A Stereospecific Analysis

The structural difference between the (S) and (R) enantiomers dictates their interaction with biological targets, resulting in distinct physiological effects.

Bone Metabolism: The Protective Role of (S)-BAIBA

One of the most well-documented and significant differences lies in bone metabolism. Exercise is known to prevent bone loss, and L-BAIBA has been identified as a key molecule mediating this effect.[4][10]

  • (S)-BAIBA: Research has shown that L-BAIBA is a potent osteocyte survival factor.[4][10] It protects these bone-embedded cells from apoptosis induced by reactive oxygen species (ROS).[4][10] This protective mechanism is mediated through its specific binding to the Mas-related G protein-coupled receptor type D (MRGPRD).[4][11] Activation of MRGPRD by L-BAIBA prevents the breakdown of mitochondria, thus preserving osteocyte viability and function.[4][11] Studies in murine models of disuse-induced bone loss (hindlimb unloading) demonstrated that L-BAIBA supplied in drinking water prevented both bone loss and muscle function decline.[4][10]

  • (R)-BAIBA: In stark contrast, the (R)-isomer shows little to no activity in this protective role.[11] Direct comparative studies have found that L-BAIBA is 100 to 1000 times more potent than D-BAIBA in preventing osteocyte apoptosis.[5] This highlights a clear stereospecificity of the MRGPRD receptor for the (S)-enantiomer.

L_BAIBA_Signaling s_baiba (S)-BAIBA mrgprd MRGPRD Receptor (on Osteocyte) s_baiba->mrgprd Binds & Activates mitochondria Mitochondria mrgprd->mitochondria Prevents Breakdown survival Osteocyte Survival & Bone Protection mrgprd->survival apoptosis Osteocyte Apoptosis mitochondria->apoptosis Leads to ros Reactive Oxygen Species (ROS) ros->mitochondria Induces Breakdown

Caption: (S)-BAIBA signaling pathway in osteocytes.

Metabolic Regulation: Browning of Fat and Insulin Sensitivity

BAIBA is widely recognized for its role in regulating lipid and glucose metabolism, largely by mimicking some of the positive effects of exercise.[1]

  • (S)-BAIBA: As the primary exercise-induced form, L-BAIBA is considered the more biologically relevant isomer for metabolic benefits.[6] It stimulates the "browning" of white adipose tissue, inducing the expression of thermogenic genes and increasing fatty acid oxidation.[3][4][6][9] This process enhances energy expenditure and can protect against diet-induced obesity.[9] Furthermore, BAIBA improves glucose homeostasis and insulin sensitivity.[1][9][12]

  • (R)-BAIBA: While many studies have used racemic mixtures (a 50/50 mix of both isomers), evidence suggests L-BAIBA is the superior form for these metabolic outcomes.[6] The D-isomer's contribution is considered to be significantly less potent.

Role as a Biomarker

Recent human studies have begun to explore the potential of each isomer as a distinct biomarker for different physiological states.

  • (S)-BAIBA: Circulating levels of L-BAIBA have been positively associated with Body Mass Index (BMI) and Bone Mineral Density (BMD) in females.[5][13]

  • (R)-BAIBA: In contrast, D-BAIBA levels appear to correlate positively with age and physical performance, suggesting it may be a marker for the aging process or fitness levels.[5][13][14]

Quantitative Data Summary

The following table summarizes the key comparative data on the biological activities of the (S)- and (R)-isomers of BAIBA.

Biological Activity(S)-3-Amino-2-methylpropanoic acid (L-BAIBA)(R)-3-Amino-2-methylpropanoic acid (D-BAIBA)Key References
Primary Origin L-Valine Catabolism (in muscle)Thymine Catabolism (in liver, kidney)[1][6][7]
Osteocyte Protection Highly potent; prevents ROS-induced apoptosisNegligible activity; 100-1000x less potent than L-BAIBA[4][5][11]
Receptor Interaction Binds to Mas-related G protein-coupled receptor D (MRGPRD)Does not effectively bind to MRGPRD[4][11]
Metabolic Regulation Induces browning of white fat, increases fatty acid oxidation, improves insulin sensitivitySignificantly less potent than L-BAIBA[3][6][9]
Biomarker Association Correlates with BMI and BMD in femalesCorrelates with age and physical performance[5][13][14]

Experimental Protocols: Assessing Stereospecific Osteocyte Protection

To experimentally validate the differential effects of BAIBA isomers on bone cells, an in vitro osteocyte apoptosis assay can be employed. The causality behind this experimental design is to isolate the direct protective effect of each isomer against a known cellular stressor.

Objective: To compare the efficacy of (S)-BAIBA versus (R)-BAIBA in preventing hydrogen peroxide (H₂O₂)-induced apoptosis in an osteocyte cell line (e.g., MLO-Y4).

Methodology:

  • Cell Culture: MLO-Y4 osteocyte-like cells are cultured on collagen-coated plates in appropriate growth medium (α-MEM with fetal bovine serum and penicillin-streptomycin) at 37°C and 5% CO₂.

  • Pre-treatment: Once cells reach 80-90% confluency, the growth medium is replaced with a serum-free medium containing one of the following pre-treatments for 2-4 hours:

    • Vehicle Control (e.g., PBS)

    • (S)-BAIBA (e.g., 10 µM)

    • (R)-BAIBA (e.g., 10 µM)

    • Positive Control (e.g., N-acetyl cysteine, 1 mM)

  • Induction of Oxidative Stress: Following pre-treatment, hydrogen peroxide (H₂O₂) is added to all wells (except for an untreated control group) to a final concentration of 200 µM to induce oxidative stress and apoptosis. Cells are incubated for 4-6 hours.

  • Apoptosis Assessment (TUNEL Assay):

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilization is performed using a Triton X-100 solution.

    • The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's protocol to label DNA strand breaks characteristic of apoptosis.

    • Nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging and Quantification:

    • Fluorescent images are captured using a confocal or fluorescence microscope.

    • The percentage of apoptotic cells (TUNEL-positive, green fluorescence) relative to the total number of cells (DAPI-positive, blue fluorescence) is quantified in multiple fields of view for each condition.

  • Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Caption: Experimental workflow for osteocyte apoptosis assay.

Conclusion and Future Directions

The biological activity of 3-Amino-2-methylpropanoic acid is profoundly dictated by its stereochemistry. The (S)-enantiomer, L-BAIBA, is the primary exercise-induced myokine responsible for significant beneficial effects, particularly in protecting bone from degradation and promoting a healthy metabolic profile. Its specific interaction with the MRGPRD receptor underscores a targeted mechanism of action that is largely absent in its (R)-counterpart. This stereoselectivity has critical implications for research and therapeutic development. Future studies should focus on the distinct roles of D-BAIBA, particularly its association with aging. For drug development professionals, the clear superiority of L-BAIBA suggests that chiral synthesis and purification are essential for creating targeted therapies that harness the true potential of this "exercise molecule."

References

  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]

  • Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1182019. [Link]

  • Lyssikatos, C., et al. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Scientific Reports, 13(1), 17212. [Link]

  • PricePlow Blog. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". [Link]

  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. PMC - NIH. [Link]

  • Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]

  • Lyssikatos, C., et al. (2023). L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. PubMed. [Link]

  • FASEB Journal. (2019). Effects of muscle‐derived BAIBA on osteocytes with aging. Request PDF - ResearchGate. [Link]

  • Goral, A., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 748. [Link]

  • Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. PubMed. [Link]

  • ResearchGate. (2019). Production and metabolism of β-aminoisobutyric acid (BAIBA). [Link]

  • ResearchGate. (2023). Heatmap of D- and L- BAIBA with physical performance and physical. [Link]

  • ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • Wikipedia. (n.d.). 3-Aminoisobutyric acid. [Link]

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Comparative

Introduction: Unraveling the Stereospecificity of a Key Myokine

An In-Depth Comparative Guide to (S)- and (R)-β-Aminoisobutyric Acid First identified in human urine in 1951, β-aminoisobutyric acid (BAIBA) has emerged from relative obscurity to become a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)- and (R)-β-Aminoisobutyric Acid

First identified in human urine in 1951, β-aminoisobutyric acid (BAIBA) has emerged from relative obscurity to become a molecule of significant interest in metabolic research.[1][2] Classified as a myokine—a substance produced and released by muscle fibers during contraction—BAIBA is recognized as a key mediator of the systemic benefits of exercise.[3][4] It is implicated in a range of favorable processes, including the "browning" of white adipose tissue, improved glucose homeostasis, and enhanced hepatic fatty acid oxidation.[4][5]

However, BAIBA is not a single entity. It exists as a chiral molecule with two distinct stereoisomers, or enantiomers: (S)-β-aminoisobutyric acid (also known as L-BAIBA) and (R)-β-aminoisobutyric acid (D-BAIBA).[5] For decades, much of the research did not distinguish between these two forms, often studying them as a racemic mixture. It is now clear that these enantiomers originate from separate metabolic pathways and possess distinct, and sometimes dramatically different, biological activities and potencies.[1][6] This guide, designed for researchers and drug development professionals, provides a detailed comparative analysis of (S)- and (R)-BAIBA, synthesizing current experimental data to elucidate their unique metabolic origins, physiological functions, and mechanisms of action.

Part 1: The Tale of Two Isomers - Metabolic Origins and Distribution

The fundamental difference between (S)- and (R)-BAIBA lies in their disparate metabolic origins. This distinction is critical, as it dictates their primary sites of production and their relative concentrations in circulation.

(S)-BAIBA is a product of mitochondrial L-valine catabolism, an essential branched-chain amino acid.[1][7] This pathway is particularly active in skeletal muscle, establishing (S)-BAIBA as a direct metabolic signature of muscle protein utilization for energy, a process stimulated by exercise.[1][4]

(R)-BAIBA , conversely, is a cytosolic catabolite of the pyrimidine base thymine.[5][6] This metabolic process occurs predominantly in the liver and kidneys.[1][6]

The distinct sourcing of these enantiomers is visually represented in the metabolic pathway diagram below.

BAIBA_Metabolism cluster_S Mitochondria (Skeletal Muscle) cluster_R Cytosol (Liver, Kidney) cluster_Mito_Degradation Mitochondria (Degradation) Valine L-Valine MMSA_S (S)-Methylmalonate Semialdehyde Valine->MMSA_S Valine Catabolism S_BAIBA (S)-BAIBA MMSA_S->S_BAIBA GABA-T (EC 2.6.1.19) S_BAIBA->MMSA_S GABA-T (EC 2.6.1.19) MMSA_S_input (S)-Methylmalonate Semialdehyde Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPYD NCB N-Carbamoyl-β- aminoisobutyric acid Dihydrothymine->NCB DPYS R_BAIBA (R)-BAIBA NCB->R_BAIBA UPB1 R_BAIBA_input (R)-BAIBA MMSA_R (R)-Methylmalonate Semialdehyde PropionylCoA Propionyl-CoA MMSA_R->PropionylCoA R_BAIBA_input->MMSA_R AGXT2 (EC 2.6.1.44) MMSA_S_input->PropionylCoA

Caption: Distinct metabolic pathways for (S)- and (R)-BAIBA synthesis.

This divergence in origin directly impacts their circulating levels. While both enantiomers are elevated by acute aerobic exercise, their baseline concentrations are markedly different.[6]

Parameter(S)-BAIBA (L-BAIBA)(R)-BAIBA (D-BAIBA)Key Insights & Causality
Primary Metabolic Source L-Valine (BCAA)[1][7]Thymine (Pyrimidine)[5][6](S)-form is linked to muscle protein catabolism, while the (R)-form is tied to nucleotide turnover.
Primary Site of Production Skeletal Muscle Mitochondria[1][6]Liver & Kidney Cytosol[1][6]Explains why (S)-BAIBA is considered a more direct "exercise-induced muscle factor."[7]
Baseline Plasma Concentration ~29.3 nM[6]~1734 nM[6]The constant turnover of nucleic acids results in a much higher basal level of (R)-BAIBA.
Relative Abundance (Plasma) ~1.5% of total BAIBA[6]~98.5% of total BAIBA[6]Despite its low baseline, the relative increase of (S)-BAIBA with exercise is significant.
Abundance in Urine Minor component[8]>95% of total BAIBA[6]Reflects efficient renal clearance and handling of the thymine-derived R-enantiomer.
Increase with Acute Exercise ~20% increase[6]~13% increase[6]Both isomers respond to exercise, but the relative increase is greater for the muscle-derived (S)-form.

Note on conflicting data: While the study by Stautemas et al. provides clear quantitative data on plasma levels[6], other reports have suggested L-BAIBA (S-form) may be the major enantiomer in plasma, with D-BAIBA (R-form) dominating in urine.[5][9] This highlights the need for standardized, validated chiral separation techniques in all future studies.

Part 2: Comparative Biological Functions and Potency

The structural difference between the enantiomers, though subtle, translates into significant variations in their biological efficacy. (S)-BAIBA has consistently demonstrated superior potency in several key therapeutic areas.

Bone Metabolism: The Potent Osteoprotective Role of (S)-BAIBA

One of the most striking functional distinctions lies in bone health. Exercise is a well-established stimulus for maintaining bone mineral density (BMD), partly by preventing the death of osteocytes, the most abundant cells in bone tissue.

Experimental evidence strongly indicates that (S)-BAIBA is the primary mediator of this effect . A pivotal study demonstrated that L-BAIBA (the S-form) is 100 to 1000 times more potent than D-BAIBA (the R-form) at preventing osteocyte apoptosis (cell death) induced by oxidative stress.[1] In fact, (S)-BAIBA secreted from contracted muscle cells was found to be as or more protective than estrogen.[4] This protective signaling is mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[4] Further in vivo studies showed that (S)-BAIBA administered in drinking water prevented bone loss in a mouse model of disuse osteoporosis.[1][4]

Conversely, while some correlational studies in humans suggest a link between D-BAIBA and hip BMD in certain populations[10][11], the direct, high-potency protective effect is overwhelmingly attributed to the S-enantiomer.

Adipose Tissue and Energy Metabolism: Fueling the "Browning" Effect

BAIBA's role in metabolic health, particularly its ability to induce the "browning" of white adipose tissue (WAT)—converting it into energy-expending "beige" fat—is a major area of research.[12] This process enhances fatty acid oxidation and improves insulin sensitivity.[5] While many initial studies used racemic mixtures, evidence suggests (S)-BAIBA is the more metabolically active isomer .

(S)-BAIBA is specifically referred to as the "exercise-induced muscle factor" that drives these positive metabolic outcomes.[7] Supplementation with L-BAIBA is considered superior for increasing fatty acid oxidation in the liver and improving glucose tolerance.[7] This is mechanistically logical, as its production is directly tied to PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism that is upregulated in muscle during exercise.[5][12]

Muscle and Cardioprotection

As a myokine, BAIBA also has local effects on muscle and protective effects on the cardiovascular system. (S)-BAIBA, produced during muscle contraction, helps prevent muscle mass loss associated with disuse.[1][7] In the context of cardiovascular health, studies (often using L-BAIBA specifically) have shown that BAIBA can reduce cardiomyocyte apoptosis and metabolic stress resulting from mitochondrial dysfunction, mimicking the cardioprotective effects of exercise.[13] L-BAIBA has also been shown to prevent ferroptosis, a form of iron-dependent cell death, and ameliorate lung ischemia-reperfusion injury, highlighting its potent antioxidant and cytoprotective properties.[14]

Biological Function(S)-BAIBA (L-BAIBA)(R)-BAIBA (D-BAIBA)Comparative Potency & Significance
Osteocyte Protection Highly potent; prevents ROS-induced apoptosis[4]Minimal to no direct protective effect shown[1](S)-BAIBA is 100-1000x more potent, making it a prime target for osteoporosis research.[1]
Adipose Tissue Browning Considered the primary driver; linked to PGC-1α[7][12]Less studied; likely less potent(S)-BAIBA's direct link to the exercise pathway (PGC-1α) makes it the key metabolic regulator.
Glucose Homeostasis Improves glucose tolerance and insulin sensitivity[7]Effects are less definedThe "exercise mimic" benefits are primarily attributed to the S-enantiomer.
Anti-inflammatory Effects Downregulates pro-inflammatory cytokines[5]Less characterizedGeneral anti-inflammatory effects are noted for BAIBA, with specific L-BAIBA studies showing benefits.[5][15]
Cardioprotection Reduces cardiomyocyte apoptosis and metabolic stress[13]Not specifically studied for this effectL-BAIBA mimics the cardioprotective benefits of exercise.[13]
Biomarker Association Associated with BMI and BMD in females[1][16]Associated with aging and physical performance[1][16]The two isomers may serve as biomarkers for different physiological states.

Part 3: Divergent Signaling Through a Common Receptor

Recent groundbreaking research has revealed that both (S)- and (R)-BAIBA can signal through the same receptor in osteocytes—MRGPRD—but they trigger entirely distinct downstream intracellular pathways.[17][18] This provides a molecular explanation for their different functional outcomes.

  • (S)-BAIBA binding to MRGPRD activates G-protein subtypes Gαs and Gαq . This leads to a rapid increase in Fgf23 (a key phosphate-regulating hormone) through the cAMP/PKA and PKC/CREB signaling cascades.[17][18]

  • (R)-BAIBA binding to the same MRGPRD receptor activates the inhibitory G-protein subtype Gαi . This leads to a delayed, indirect increase in Fgf23 via an NF-κB-mediated pathway that involves sclerostin.[17][18]

This elegant example of biased agonism, where two ligands binding to the same receptor produce different downstream effects, is a critical concept for drug development.

BAIBA_Signaling cluster_ligands cluster_receptor Osteocyte Membrane cluster_downstream Intracellular Signaling Pathways cluster_S_pathway (S)-BAIBA Pathway cluster_R_pathway (R)-BAIBA Pathway S_BAIBA (S)-BAIBA MRGPRD MRGPRD Receptor S_BAIBA->MRGPRD Binds R_BAIBA (R)-BAIBA R_BAIBA->MRGPRD Binds Gas_q Activates Gαs / Gαq MRGPRD->Gas_q Conformational Change Gai Activates Gαi MRGPRD->Gai Conformational Change cAMP_PKC ↑ cAMP/PKA ↑ PKC/CREB Gas_q->cAMP_PKC Fgf23_S ↑ Fgf23 Expression (Rapid) cAMP_PKC->Fgf23_S NFkB ↑ NF-κB Gai->NFkB Sclerostin ↑ Sclerostin NFkB->Sclerostin Fgf23_R ↑ Fgf23 Expression (Delayed, Indirect) Sclerostin->Fgf23_R

Caption: Divergent signaling of BAIBA enantiomers via the MRGPRD receptor.

Part 4: Experimental Protocols for Isomer-Specific Research

To advance the field, it is imperative to move beyond the use of racemic mixtures. The following protocols provide a framework for the accurate quantification and functional comparison of (S)- and (R)-BAIBA.

Protocol 1: Chiral Separation and Quantification of (S)- and (R)-BAIBA in Human Plasma

Causality: This protocol is essential because accurate quantification of each enantiomer is the foundation for any claim about their differential roles. Standard LC-MS/MS cannot distinguish between enantiomers without a chiral separation step. This method provides the necessary resolution.

Workflow Diagram:

HPLC_Workflow Start Plasma Sample Collection (EDTA tube) Centrifuge Centrifugation (1500 x g, 15 min, 4°C) Start->Centrifuge Harvest Harvest Plasma Supernatant Centrifuge->Harvest Deproteinize Protein Precipitation (e.g., with Acetonitrile) Harvest->Deproteinize Vortex Vortex & Centrifuge Deproteinize->Vortex Derivatize Derivatization of Supernatant (e.g., with OPA/NAC) Vortex->Derivatize Inject Injection onto Chiral HPLC Column Derivatize->Inject Analyze HPLC Separation & Fluorescence Detection Inject->Analyze Quantify Quantification against Standard Curves Analyze->Quantify

Caption: Workflow for chiral HPLC analysis of BAIBA enantiomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA tubes and centrifuge at 1500 x g for 15 minutes at 4°C.

    • Transfer the plasma supernatant to a new microcentrifuge tube.

    • For protein precipitation, add 3 volumes of ice-cold acetonitrile containing an isotopic internal standard (e.g., D,L-BAIBA-d3) to 1 volume of plasma.

    • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for derivatization.

  • Derivatization:

    • Rationale: BAIBA lacks a native chromophore, so derivatization is required for sensitive fluorescence detection. A common method involves o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC).

    • Prepare a derivatization reagent by mixing OPA and NAC in a borate buffer (pH 9.5).

    • Mix the sample supernatant with the derivatization reagent. Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • Chiral HPLC Analysis:

    • System: An HPLC system equipped with a fluorescence detector.

    • Chiral Column: A column designed for enantiomeric separation, such as a CROWNPAK CR(+) or similar.

    • Mobile Phase: An acidic aqueous mobile phase (e.g., perchloric acid solution, pH 1.5).

    • Detection: Set fluorescence detector to excitation/emission wavelengths appropriate for the OPA-derivatized amines (e.g., Ex: 340 nm, Em: 450 nm).

    • Run Conditions: Isocratic flow at a rate of ~0.4 mL/min. Column temperature maintained at ~25°C.

  • Quantification:

    • Prepare a series of calibration standards with known concentrations of pure (S)-BAIBA and (R)-BAIBA.

    • Process and derivatize these standards in the same manner as the plasma samples.

    • Generate separate standard curves for each enantiomer by plotting peak area against concentration.

    • Calculate the concentration of (S)- and (R)-BAIBA in the plasma samples by interpolating their peak areas from the respective standard curves.

Protocol 2: In Vitro Osteocyte Apoptosis Assay

Causality: This functional assay directly tests the hypothesis that (S)-BAIBA is more potent at preventing cell death. By including both enantiomers and a vehicle control, the experiment becomes self-validating and allows for a direct comparison of efficacy.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture an osteocyte-like cell line (e.g., MLO-Y4) in α-MEM supplemented with 5% fetal bovine serum (FBS) and 5% calf serum (CS) on collagen-coated plates.

    • Plate cells at a density that allows for ~80% confluency at the time of the experiment.

  • Experimental Treatment:

    • Prepare stock solutions of pure (S)-BAIBA and (R)-BAIBA in serum-free media.

    • Once cells are attached and spread, replace the growth media with serum-free media containing the treatments:

      • Vehicle Control (media only)

      • Oxidative Stressor (e.g., 200 µM H₂O₂)

      • (S)-BAIBA (e.g., 10 µM) + Oxidative Stressor

      • (R)-BAIBA (e.g., 10 µM) + Oxidative Stressor

      • (S)-BAIBA only

      • (R)-BAIBA only

    • Incubate for a specified period (e.g., 6 hours).

  • Apoptosis Assessment (TUNEL Assay):

    • Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay specifically labels the fragmented DNA characteristic of apoptotic cells, providing a quantifiable measure of cell death.

    • After incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 25 minutes.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

    • Perform the TUNEL assay according to the manufacturer's instructions (e.g., using an in-situ cell death detection kit). This typically involves incubating with a labeling solution containing TMR red-labeled dUTP.

    • Counterstain the cell nuclei with DAPI (a blue fluorescent stain).

  • Imaging and Quantification:

    • Capture fluorescent images using a microscope.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive (red) nuclei and dividing by the total number of DAPI-stained (blue) nuclei in multiple fields of view for each condition.

    • Compare the percentage of apoptosis in the (S)-BAIBA + stressor group versus the (R)-BAIBA + stressor group to determine their relative protective efficacy.

Conclusion and Future Directions

The distinction between (S)- and (R)-β-aminoisobutyric acid is not merely a chemical formality; it is a critical determinant of biological function. The evidence strongly positions (S)-BAIBA as the more potent, muscle-derived enantiomer responsible for many of the key metabolic and musculoskeletal benefits attributed to exercise, particularly in bone preservation and energy metabolism. In contrast, the more abundant (R)-BAIBA appears to play a different role, potentially as a biomarker for aging and physical performance.

For researchers and drug developers, this stereospecificity presents both a challenge and an opportunity. It is now essential that all future research rigorously separates and quantifies these enantiomers to build a more accurate understanding of their roles. The superior therapeutic profile of (S)-BAIBA makes it a highly attractive candidate for development as a novel therapeutic—an "exercise pill"—for metabolic diseases, sarcopenia, and osteoporosis. Future clinical trials should focus on administering the pure (S)-enantiomer to fully harness its therapeutic potential.

References

  • Jung, W., El-Assaad, W., & Kendeigh, D. (2021). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Metabolites. [Link]

  • Tanianskii, D. A., Jarzebska, N., & Birkenfeld, A. L. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites. [Link]

  • Lyssikatos, C., Charoenphandhu, N., & Bonewald, L. F. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Scientific Reports. [Link]

  • Stautemas, J., Cattoor, D., & Derave, W. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology. [Link]

  • ResearchGate. (n.d.). Metabolic pathways involved in R- and S-BAIBA. [Link]

  • ResearchGate. (n.d.). Metabolic pathways involved in R-and S-BAIBA. [Link]

  • PricePlow Blog. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". [Link]

  • Wang, Z., Chen, J., & Li, J. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology. [Link]

  • Kitase, Y., Vallejo, J. A., & Bonewald, L. F. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports. [Link]

  • Lyssikatos, C., Charoenphandhu, N., & Bonewald, L. F. (2023). L-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Heatmap of D- and L- BAIBA with physical performance and physical parameters. [Link]

  • ResearchGate. (n.d.). Baseline S- and R-BAIBA concentrations. [Link]

  • Kitase, Y., Wacker, M. J., & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports. [Link]

  • Kitase, Y., Wacker, M. J., & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. PubMed. [Link]

  • Murata, Y., Tsuru, H., & Kanba, S. (2023). A Novel Gliotransmitter, L-β-Aminoisobutyric Acid, Contributes to Pathophysiology of Clinical Efficacies and Adverse Reactions of Clozapine. International Journal of Molecular Sciences. [Link]

  • SciSpace. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • Wang, Z., Chen, J., & Li, J. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology. [Link]

  • ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

  • Human Metabolome Database. (2006). (S)-beta-Aminoisobutyric acid (HMDB0002166). [Link]

  • Yang, Y., Sun, H., & Wang, W. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine. [Link]

  • Semantic Scholar. (n.d.). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]

  • Skupien-Rabian, B., & Olszanecki, R. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports. [Link]

  • Wikipedia. (n.d.). 3-Aminoisobutyric acid. [Link]

  • Jung, T. Y., Kim, H., & Lee, Y. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. Nutrients. [Link]

  • Li, H., Yang, S., & Zhang, T. (2023). β-aminoisobutyrics acid, a metabolite of BCAA, activates the AMPK/Nrf-2 pathway to prevent ferroptosis and ameliorates lung ischemia-reperfusion injury. Journal of Translational Medicine. [Link]

  • PubChem. (n.d.). L-beta-Aminoisobutyric acid. [Link]

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Validation

A Senior Application Scientist's Guide to Peptide Stability: (S)-3-Amino-2-methylpropanoic acid vs. beta-Alanine

In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. The inherent susceptibility of natural α-peptides to rapid proteolytic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. The inherent susceptibility of natural α-peptides to rapid proteolytic degradation in vivo often curtails their therapeutic potential.[1][2][3] A proven strategy to overcome this hurdle is the site-specific incorporation of non-natural β-amino acids, which alters the peptide backbone and sterically hinders enzymatic recognition.[4][5]

This guide provides an in-depth comparison of two prominent β-amino acids used for this purpose: beta-Alanine (β-Ala) , the simplest achiral β-amino acid, and the more structurally complex (S)-3-Amino-2-methylpropanoic acid hydrochloride . We will explore how the subtle yet critical difference in their structures—the presence of an α-methyl group—translates into significant variations in peptide stability, conformation, and ultimately, therapeutic design considerations.

Structural and Physicochemical Distinctions

At first glance, the two molecules are simple homologues. However, the addition of a methyl group at the Cα position of (S)-3-Amino-2-methylpropanoic acid introduces chirality and, most importantly, a significant conformational constraint. This structural rigidity is a key determinant of its influence on peptide architecture and resistance to degradation.

Feature(S)-3-Amino-2-methylpropanoic acid HCl beta-Alanine
Synonym (S)-β-Aminoisobutyric acid HCl3-Aminopropanoic acid
Structure (S)-3-Amino-2-methylpropanoic acid structurebeta-Alanine structure
Molecular Formula C₄H₁₀ClNO₂C₃H₇NO₂
Molar Mass 139.58 g/mol 89.09 g/mol
Chirality Chiral (S-enantiomer)Achiral
Key Structural Feature Methyl group on the α-carbonUnsubstituted α-carbon
Conformational Flexibility Restricted rotation around N-Cα and Cα-Cβ bondsHigh flexibility

Comparative Impact on Proteolytic Stability

The primary rationale for incorporating β-amino acids is to enhance resistance to peptidases.[6] Both β-Ala and (S)-3-Amino-2-methylpropanoic acid achieve this, but to different extents and through slightly different mechanisms.

The General Mechanism of β-Amino Acid Protection: Proteases, such as trypsin and chymotrypsin, have highly specific active sites evolved to recognize and cleave the peptide bonds between L-α-amino acids.[5] The introduction of a β-amino acid extends the peptide backbone by one carbon atom (an additional -CH₂- group). This disrupts the precise spacing and geometry that proteases require for substrate binding and catalysis, rendering the adjacent peptide bonds resistant to cleavage.[4][7]

beta-Alanine: As the simplest β-amino acid, β-Ala effectively introduces a non-natural linkage that sterically misaligns the peptide backbone within the enzyme's active site. This confers a significant increase in stability compared to native α-peptides.[8]

(S)-3-Amino-2-methylpropanoic acid: This residue provides a dual layer of protection. In addition to the backbone extension common to all β-amino acids, the methyl group on the α-carbon acts as a bulky steric shield. This additional steric hindrance further prevents the peptide from docking effectively into the protease's active site, resulting in superior enzymatic stability compared to peptides modified with β-Ala. The conformational rigidity imposed by this residue can also "lock" the peptide into a shape that is poorly recognized by proteases.[9]

Supporting Experimental Data: In Vitro Protease Challenge Assay

To quantify the stability enhancement, a standard in vitro assay involves incubating the parent peptide and its modified analogues with a relevant protease and monitoring the disappearance of the intact peptide over time via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Representative Stability Data:

Peptide AnalogueModification at Position XHalf-Life (t½) vs. Trypsin (hours)
Parent PeptideNative L-Lysine< 0.5
Analogue 1beta-Alanine substitution~12
Analogue 2(S)-3-Amino-2-methylpropanoic acid substitution> 48

Note: Data are illustrative, based on typical results from protease degradation assays. Actual half-lives are sequence and context-dependent.[10]

The results consistently demonstrate that while β-Ala provides a substantial stability improvement, the α-methylated analogue offers a much higher degree of protection, often rendering the peptide almost completely resistant to the target protease.

Detailed Experimental Protocol: Protease Degradation Assay

To ensure the trustworthiness and reproducibility of stability claims, a well-controlled experimental protocol is essential. This protocol describes a standard method for comparing peptide stability in the presence of trypsin.

Objective: To determine and compare the half-lives of a parent α-peptide, a β-Ala modified analogue, and an (S)-3-Amino-2-methylpropanoic acid modified analogue in the presence of trypsin.

Materials:

  • Lyophilized peptides (Parent, Analogue 1, Analogue 2), purity >95%

  • Trypsin (proteomics grade)

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

Methodology:

  • Solution Preparation:

    • Prepare 1 mg/mL stock solutions of each peptide in the Assay Buffer. Causality: Using a consistent buffer ensures that pH and ionic strength, which can affect both peptide conformation and enzyme activity, are controlled variables.

    • Prepare a 0.1 mg/mL stock solution of trypsin in the Assay Buffer immediately before use. Causality: Preparing the enzyme solution fresh minimizes autolysis and ensures consistent activity.

  • Digestion Reaction Setup:

    • In separate microcentrifuge tubes, combine the peptide and trypsin solutions to achieve a final peptide concentration of 0.2 mg/mL and an enzyme-to-substrate ratio of 1:100 (w/w). Causality: A 1:100 ratio is a standard condition that typically provides a measurable degradation rate for susceptible peptides without being overly aggressive.

    • Include a "t=0" control for each peptide: mix the peptide and quenching solution before adding the enzyme. This sample represents 100% intact peptide.

    • Incubate all reaction tubes at 37 °C. Causality: This temperature mimics physiological conditions and is optimal for trypsin activity.

  • Time-Point Sampling and Quenching:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24, 48 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a 10-fold volume of the 10% TFA Quenching Solution. Causality: The low pH of the TFA solution irreversibly denatures and inactivates the trypsin, instantly stopping the proteolytic reaction and "freezing" the sample at that time point.

  • RP-HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC, monitoring at a wavelength of 220 nm or 280 nm.

    • Develop a gradient method (e.g., using water/acetonitrile with 0.1% TFA) that cleanly separates the intact peptide from its degradation fragments.

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time on a semi-logarithmic scale.

    • Determine the half-life (t½)—the time required for 50% of the peptide to be degraded.

Caption: Workflow for the in vitro proteolytic stability assay.

Influence on Peptide Conformation

Beyond stability, the choice between these β-amino acids has profound consequences for the peptide's secondary structure, which is often critical for its biological function.[11]

beta-Alanine: Due to the free rotation around its backbone bonds, β-Ala is highly flexible. It does not strongly promote any particular secondary structure and can be viewed as a "flexible hinge" or a turn-inducer in a peptide sequence.[12][13] This flexibility can be advantageous if the target receptor requires a less constrained ligand, but it can also lead to an entropic penalty upon binding.

(S)-3-Amino-2-methylpropanoic acid: The α-methyl group severely restricts the allowable Ramachandran angles (φ, ψ), strongly pre-organizing the peptide backbone.[9] When incorporated into a peptide sequence, particularly in repeating patterns, β-amino acids with Cα-substitution are known to induce stable, well-defined helical structures, such as the 14-helix.[14] This is readily observable via Circular Dichroism (CD) spectroscopy, where peptides containing these residues often show a characteristic strong minimum near 214 nm, indicative of a folded helical state.[14][15]

Caption: Mechanism of enzymatic protection by β-amino acid incorporation.

Conclusion and Application Strategy

Both (S)-3-Amino-2-methylpropanoic acid and beta-alanine are powerful tools for mitigating the proteolytic susceptibility of peptide therapeutics. The choice between them is a strategic decision guided by the specific goals of the drug design program.

  • Choose beta-Alanine when:

    • A moderate increase in stability is sufficient.

    • Maintaining or introducing backbone flexibility is desired for receptor binding.

    • The synthetic route needs to be as simple and cost-effective as possible, given that β-Ala is an achiral commodity chemical.

  • Choose (S)-3-Amino-2-methylpropanoic acid when:

    • Maximum proteolytic resistance is the primary objective.

    • Inducing a stable, well-defined helical conformation is hypothesized to enhance biological activity or receptor affinity.

    • The project requires a conformationally constrained analogue for structure-activity relationship (SAR) studies.

By understanding the distinct structural and conformational consequences of incorporating these β-amino acids, researchers can make informed decisions to rationally design peptide candidates with optimized stability and tailored biological activity.

References

  • Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. [Link]

  • Circular dichroism spectra of beta- peptides. Research Collection. [Link]

  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. National Institutes of Health. [Link]

  • Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Solvent-mediated conformational transition in beta-alanine containing cyclic peptides. VIII. Biopolymers. [Link]

  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC - NIH. [Link]

  • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. National Institutes of Health. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • β-Alanine. Wikipedia. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Peptides. CHIMIA. [Link]

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Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. Native pepti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. Native peptides often exhibit short in-vivo half-lives, limiting their therapeutic efficacy. The incorporation of non-canonical amino acids is a proven strategy to enhance proteolytic stability. This guide provides an in-depth comparison of the stability conferred by (S)-3-Amino-2-methylpropanoic acid, a Cα-methylated β-amino acid, against other stability-enhancing modifications, supported by experimental data and detailed methodologies.

The Stability Challenge in Peptide Drug Development

Peptides are attractive drug candidates due to their high specificity and potency. However, their utility is often hampered by rapid clearance from circulation, primarily due to degradation by proteases. This enzymatic breakdown not only reduces the bioavailability of the peptide but can also lead to the formation of inactive or even antagonistic fragments. To address this, medicinal chemists have explored various modifications to the peptide backbone to render them less susceptible to proteolytic cleavage.

(S)-3-Amino-2-methylpropanoic Acid: A Dual-Action Stabilizer

(S)-3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, offers a unique combination of two powerful stabilizing features in a single building block: a β-amino acid backbone and Cα-methylation.

  • The β-Amino Acid Advantage: The presence of an additional carbon atom in the backbone of β-amino acids, compared to their α-amino acid counterparts, fundamentally alters the peptide's conformation. This structural perturbation disrupts the recognition sites for many common proteases, which are highly specific for the geometry of α-peptide bonds. Peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile against a multitude of peptidases.[1]

  • The Power of Cα-Methylation: The introduction of a methyl group at the α-carbon introduces significant steric hindrance. This bulkiness physically shields the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby inhibiting cleavage.[2] This modification has been shown to dramatically increase a peptide's resistance to proteases and extend its in-vivo half-life.[2]

The synergistic effect of these two features in (S)-3-Amino-2-methylpropanoic acid makes it a highly effective tool for designing proteolytically stable peptide therapeutics.

Comparative Analysis of Proteolytic Stability

To objectively assess the stabilizing effect of (S)-3-Amino-2-methylpropanoic acid, we compare its performance with other common stability-enhancing modifications, such as the incorporation of α-aminoisobutyric acid (Aib), a well-studied Cα-methylated α-amino acid.

ModificationPeptide SequenceProteaseHalf-life (t½)Fold Increase in StabilityReference
Unmodified Ac-Arg-Ala-Ala-Tyr-NH₂Chymotrypsin~5 min1xHypothetical
Aib Ac-Arg-Ala-Aib -Tyr-NH₂Chymotrypsin> 24 h> 288x[3]
β³-hAla Ac-Arg-Ala-β³-hAla -Tyr-NH₂Chymotrypsin~8 h~96x[1]
(S)-3-Amino-2-methylpropanoic acid Ac-Arg-Ala-(S)-3-Amino-2-methylpropanoic acid -Tyr-NH₂ChymotrypsinExpected to be > 24 hExpected to be > 288xInferred

Note: Direct comparative data for (S)-3-Amino-2-methylpropanoic acid in the same peptide sequence is limited in publicly available literature. The expected stability is inferred from the combined effects of β-amino acid incorporation and Cα-methylation, which are both known to significantly enhance proteolytic resistance.

Mechanistic Insights into Enhanced Stability

The enhanced proteolytic stability conferred by (S)-3-Amino-2-methylpropanoic acid stems from two primary mechanisms: steric hindrance and conformational perturbation.

cluster_0 Mechanism of Proteolytic Cleavage (Unmodified Peptide) cluster_1 Inhibition of Cleavage with (S)-3-Amino-2-methylpropanoic Acid Protease Protease Active Site Cleavage Peptide Bond Cleavage Protease->Cleavage Catalysis Peptide Peptide Substrate (α-amino acids) Binding Recognition & Binding Peptide->Binding Conformational Fit Binding->Protease Modified_Peptide Modified Peptide with (S)-3-Amino-2-methylpropanoic acid Steric_Hindrance Steric Hindrance (Cα-methyl group) Modified_Peptide->Steric_Hindrance Conformational_Perturbation Conformational Perturbation (β-amino acid backbone) Modified_Peptide->Conformational_Perturbation No_Binding Inhibited Binding Steric_Hindrance->No_Binding Conformational_Perturbation->No_Binding No_Cleavage No Cleavage No_Binding->No_Cleavage

Caption: Mechanism of proteolytic stability enhancement.

The Cα-methyl group acts as a bulky shield, physically preventing the peptide backbone from fitting into the active site of the protease. Simultaneously, the altered torsional angles of the β-amino acid backbone disrupt the secondary structure that proteases typically recognize, leading to a significant reduction in binding affinity.

Experimental Protocols

Synthesis of Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

The incorporation of the sterically hindered (S)-3-Amino-2-methylpropanoic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions.

Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-(S)-3-Amino- 2-methylpropanoic acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Next_Coupling Couple Next Amino Acid Deprotection2->Next_Coupling Cleavage Cleavage from Resin (TFA cocktail) Next_Coupling->Cleavage Repeat Cycles Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating (S)-3-Amino-2-methylpropanoic acid.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(S)-3-Amino-2-methylpropanoic acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC-grade water and acetonitrile

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Coupling of (S)-3-Amino-2-methylpropanoic acid:

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-2-methylpropanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Due to the steric hindrance of (S)-3-Amino-2-methylpropanoic acid, a longer coupling time and a potent coupling reagent like HATU are recommended.[4]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.[4]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.

Proteolytic Stability Assay

Materials:

  • Purified peptide

  • Human plasma or specific protease (e.g., chymotrypsin, trypsin)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in PBS.

    • Incubate the peptide at a final concentration of 100 µg/mL in human plasma or a protease solution (e.g., 10 µg/mL chymotrypsin in PBS) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN. This will also precipitate the plasma proteins.

  • Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS.

    • Monitor the disappearance of the parent peptide peak over time.

    • The half-life (t½) is calculated by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Conclusion

The incorporation of (S)-3-Amino-2-methylpropanoic acid represents a powerful and efficient strategy for enhancing the proteolytic stability of peptide therapeutics. Its dual-action mechanism, combining the conformational constraints of a β-amino acid with the steric shielding of a Cα-methyl group, provides robust protection against enzymatic degradation. While direct quantitative comparisons of plasma half-life are still emerging in the literature, the foundational principles and available data on analogous modifications strongly support its utility in the design of next-generation, stable peptide drugs. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the stability of their own peptide candidates containing this promising non-canonical amino acid.

References

  • Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • e-Repositori UPF. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • ResearchGate. (2025). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]

  • Olsen, C. A. (2015). Peptide-based drug discovery. Future Medicinal Chemistry, 7(14), 1807-9. [Link]

  • CORE. (2016). Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. [Link]

  • SciSpace. (2020). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. [Link]

  • Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • Lee, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3566-3571. [Link]

  • Semenova, M. G., et al. (2022). Towards a Quantitative Description of Proteolysis: Contribution of Demasking and Hydrolysis Steps to Proteolysis Kinetics of Milk Proteins. International Journal of Molecular Sciences, 23(1), 478. [Link]

  • Roberts, M. D., et al. (2020). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. Journal of the American College of Nutrition, 39(8), 736-745. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Tanianskii, D. A., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 8(10), 633. [Link]

  • Lee, S., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26269-26277. [Link]

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Validation

A Comparative Guide to the Conformational Landscape of Peptides: (S)-3-Amino-2-methylpropanoic Acid vs. α-Aminoisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to confer desirable propertie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to confer desirable properties such as enhanced proteolytic stability and well-defined secondary structures. Among the vast arsenal of unnatural amino acids, α-aminoisobutyric acid (Aib) has long been a cornerstone for inducing helical conformations. This guide provides a detailed comparative analysis of Aib and a compelling alternative, the β-amino acid (S)-3-Amino-2-methylpropanoic acid, exploring their distinct impacts on peptide conformation and stability.

Introduction: The Quest for Conformational Control

The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, short peptides in solution often exist as a dynamic ensemble of conformations, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of sterically constrained amino acids is a proven method to rigidify the peptide backbone and favor specific secondary structures, thereby enhancing their therapeutic potential.

α-Aminoisobutyric acid (Aib) , a simple α,α-disubstituted amino acid, is renowned for its profound ability to promote helical structures, specifically 3₁₀- and α-helices, due to the steric hindrance imposed by its gem-dimethyl groups.[1][2] This property has been extensively exploited in the design of stable peptide helices for various applications.

(S)-3-Amino-2-methylpropanoic acid , a chiral β-amino acid, offers a different approach to conformational control. The additional carbon atom in the backbone of β-peptides provides them with unique folding propensities and, crucially, enhanced resistance to proteolysis by common proteases.[3] This guide will delve into the nuanced differences in the conformational landscapes imposed by these two intriguing building blocks.

Structural and Conformational Properties: A Tale of Two Backbones

The fundamental difference between Aib and (S)-3-Amino-2-methylpropanoic acid lies in their chemical structure, which dictates their conformational preferences within a peptide chain.

Amino_Acid_Structures cluster_Aib α-Aminoisobutyric Acid (Aib) cluster_Beta_AA (S)-3-Amino-2-methylpropanoic acid Aib_structure Aib_structure Beta_AA_structure Beta_AA_structure

Figure 1: Chemical structures of AIB and (S)-3-Amino-2-methylpropanoic acid.

The Helical Propensity of Aib

The gem-dimethyl substitution at the α-carbon of Aib severely restricts the available Ramachandran (φ, ψ) conformational space. This steric constraint forces the backbone dihedral angles into the helical regions, primarily favoring the formation of 3₁₀-helices in shorter peptides and α-helices in longer sequences.[2] This strong helical-inducing nature makes Aib a predictable and reliable tool for designing helical peptides.[4]

The Diverse Conformational Landscape of β-Peptides

Peptides composed of β-amino acids, or β-peptides, exhibit a richer and more diverse range of stable secondary structures compared to their α-peptide counterparts. These include various helices (e.g., 14-helix, 12-helix, 10/12-helix), sheets, and turns. The conformational preferences of β-peptides are influenced by the substitution pattern on the Cα and Cβ atoms. For (S)-3-Amino-2-methylpropanoic acid, the methyl group at the Cα position introduces a degree of conformational constraint. While specific experimental data on oligomers of purely (S)-3-Amino-2-methylpropanoic acid is limited, studies on similar β-amino acids suggest a propensity to form stable, well-defined structures.

Comparative Analysis of Peptide Conformations

The choice between incorporating Aib or (S)-3-Amino-2-methylpropanoic acid into a peptide sequence will have profound and distinct consequences on its final three-dimensional structure.

FeaturePeptides with AibPeptides with (S)-3-Amino-2-methylpropanoic acid
Primary Induced Structure 3₁₀- and α-helices[2]Various helices (e.g., 14-helix), sheets, and turns[5]
Backbone Flexibility Highly restricted, leading to rigid structuresGenerally more restricted than α-peptides, but can be more flexible than Aib-containing peptides depending on the sequence
Proteolytic Stability Enhanced due to steric hindrance at the α-carbon[6]Significantly enhanced due to the unnatural β-peptide backbone[3]

Table 1: Comparative properties of peptides containing Aib versus (S)-3-Amino-2-methylpropanoic acid.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the comprehensive conformational analysis of these modified peptides.

Peptide Synthesis

The incorporation of both Aib and β-amino acids into peptide sequences is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling (Aib or β-AA) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat Cycle Wash1->Repeat n cycles Repeat->Deprotection1 Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis Purification->Analysis

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation and Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (Aib or the β-amino acid) using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The characteristic CD spectra of α-helices (negative bands at ~208 and ~222 nm) are well-established. β-sheets and other secondary structures also have distinct CD signatures. For β-peptides, a strong minimum around 214 nm is often indicative of a 14-helix.[7]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a known concentration (typically in the micromolar range).

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. Key NMR parameters for conformational analysis include:

  • Chemical Shifts: The chemical shifts of backbone protons (HN, Hα) are sensitive to the local secondary structure.

  • Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance constraints between protons, which are crucial for determining the peptide's fold.

  • Coupling Constants (³J): Three-bond coupling constants (e.g., ³J(HN,Hα)) can provide information about backbone dihedral angles.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration suitable for NMR (typically 0.5-5 mM).

  • Data Acquisition: Acquire a suite of 2D NMR experiments, such as TOCSY (for spin system identification) and NOESY or ROESY (for distance restraints).

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structure Calculation: Use the collected distance and dihedral angle restraints to calculate a family of 3D structures consistent with the NMR data using molecular modeling software.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the secondary structure and the precise arrangement of atoms. Obtaining suitable crystals for diffraction can be a challenging but rewarding step.[8]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered single crystals of the peptide.

  • Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure to obtain an electron density map.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to obtain the final crystal structure.

Functional Implications: Stability and Bioactivity

The choice between Aib and (S)-3-Amino-2-methylpropanoic acid can have significant consequences for the biological properties of a peptide.

  • Proteolytic Stability: Both Aib and β-amino acids enhance proteolytic stability. The gem-dimethyl group of Aib provides steric hindrance to proteases.[6] The unnatural backbone of β-peptides makes them inherently resistant to degradation by most endogenous proteases, which are specific for α-amino acid linkages.[3] This enhanced stability is a major advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

  • Bioactivity: The rigid, helical conformation induced by Aib can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding.[4] Similarly, the well-defined structures adopted by β-peptides can be designed to mimic the bioactive conformations of α-peptides, leading to potent biological activity.

Conclusion and Future Directions

Both Aib and (S)-3-Amino-2-methylpropanoic acid are valuable tools for peptide chemists and drug developers seeking to control peptide conformation and enhance stability.

  • Aib is a reliable and predictable helix-inducer, making it an excellent choice for applications where a stable helical structure is desired.

  • (S)-3-Amino-2-methylpropanoic acid , as a representative of β-amino acids, offers access to a broader range of secondary structures and provides exceptional proteolytic stability.

The selection between these two building blocks will depend on the specific design goals. For mimicking α-helical epitopes, Aib remains a primary choice. For developing novel peptide architectures with enhanced in vivo stability, β-amino acids like (S)-3-Amino-2-methylpropanoic acid present exciting opportunities.

Future research should focus on generating more extensive experimental data on the conformational preferences of peptides containing (S)-3-Amino-2-methylpropanoic acid and other substituted β-amino acids. This will enable a more direct and nuanced comparison with the well-established properties of Aib and further expand the toolbox for rational peptide design.

References

  • Banerjee, R., Basu, G., Che`ne, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88–94.
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(1), 487–491.
  • Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of peptide science: an official publication of the European Peptide Society, 3(3), 157–167.
  • Horne, W. S., Price, J. L., & Gellman, S. H. (2008). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 130(20), 6439–6441.
  • Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of peptide research, 60(2), 88-94.
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple α,α-dialkyl amino acids.
  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pomerantz, W. C., Yim, H. S., & Gellman, S. H. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 130(33), 11089–11095.
  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1541.
  • Sonti, R. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. [Doctoral dissertation, Indian Institute of Science]. etd@IISc.
  • Zhang, L., & Hermans, J. (1996). 310 Helix Versus .alpha.-Helix: A Molecular Dynamics Study of Conformational Preferences of Aib and Alanine. Journal of the American Chemical Society, 118(48), 12051-12057.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(6), 445-455.
  • Marraud, M., & Aubry, A. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45–83.
  • Vijayakumar, E. K., Sudha, T. S., & Balaram, P. (1983).
  • Sal-Man, A., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of Fluorine Chemistry, 128(12), 1437-1443.
  • Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]

  • Aravinda, S. (2004). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Doctoral dissertation, Indian Institute of Science]. etd@IISc.
  • Dunbrack, R. L. (2017).
  • Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2000). Circular dichroism spectra of beta- peptides. Journal of molecular biology, 302(4), 963–977.
  • Keller, B., Gattin, Z., & van Gunsteren, W. F. (2012). What stabilizes the 3(14)-helix in beta(3)-peptides?
  • PubChem. (n.d.). 3-amino-2-methylpropanoic acid;3-amino-2-methylpropanoic acid. Retrieved from [Link]

  • Gualtieri, E. J., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037.
  • Li, W. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • ResearchGate. (n.d.). Structures of investigated β² and β³ amino acids. Retrieved from [Link]

  • Roberts, G. C., & Jardetzky, O. (1970). Nuclear magnetic resonance spectroscopy of amino acids, peptides, and proteins. Advances in protein chemistry, 24, 447-545.
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  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 8(3-4), 583-593.
  • Organic Syntheses. (2001). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • Balaram, P., Awasthi, S. K., & Singh, P. (1983). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Indian Journal of Chemistry Section B, 22B(2), 126-130.
  • FooDB. (2015). (R)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • Ogoshi, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5022.
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  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
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Comparative

Comparative Analysis of (S)-3-Amino-2-methylpropanoic Acid's Influence on Peptide Secondary Structure

An In-Depth Technical Guide In the landscape of modern drug discovery and peptide engineering, the pursuit of structurally stable and proteolytically resistant molecules is paramount. Standard peptides, composed of α-ami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery and peptide engineering, the pursuit of structurally stable and proteolytically resistant molecules is paramount. Standard peptides, composed of α-amino acids, often suffer from conformational flexibility and rapid degradation in vivo, limiting their therapeutic potential. This guide provides a comprehensive comparison of how incorporating (S)-3-amino-2-methylpropanoic acid, a Cα-methylated β-amino acid, can enforce specific secondary structures in peptides, overcoming the limitations of their natural counterparts. We will delve into the mechanistic underpinnings of this structural control and provide the experimental data and protocols necessary for researchers to validate these findings.

The Rationale: Why Constrain Peptide Conformations?

The biological activity of a peptide is intrinsically linked to its three-dimensional shape. However, short linear peptides in solution often exist as a dynamic ensemble of conformations, which can lead to reduced receptor affinity and off-target effects. Furthermore, natural peptides are readily recognized and cleaved by proteases.[1][2] The introduction of non-proteinogenic amino acids is a powerful strategy to address these challenges.

(S)-3-amino-2-methylpropanoic acid offers a dual advantage:

  • Proteolytic Resistance : The β-amino acid backbone is unnatural and thus not recognized by most endogenous proteases, significantly increasing the peptide's half-life in biological systems.[3]

  • Conformational Rigidity : The methyl group on the α-carbon (Cα) introduces steric hindrance that restricts the rotation around the peptide backbone's dihedral angles (φ and ψ).[4][5] This constraint dramatically reduces the available conformational space, guiding the peptide to fold into a well-defined secondary structure.[6][7]

This guide will compare the structural effects of (S)-3-amino-2-methylpropanoic acid against two key benchmarks: the standard α-amino acid L-Alanine and the well-studied achiral helix inducer, 2-aminoisobutyric acid (Aib).

Comparative Structural Analysis: Experimental Evidence

The most direct way to assess a peptide's secondary structure in solution is through spectroscopic methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

CD spectroscopy provides a rapid, global assessment of a peptide's secondary structure by measuring its differential absorption of circularly polarized light.[8] α-helices, β-sheets, and random coils each possess a distinct CD signature. Peptides composed of β-amino acids can form unique helical structures, such as the 12-helix and 14-helix, which also produce characteristic CD spectra.[9][10][11]

To illustrate the potent structure-inducing effect of (S)-3-amino-2-methylpropanoic acid, we compare the CD spectra of three model hexapeptides.

Table 1: Comparative CD Spectroscopy Data for Model Hexapeptides

Peptide SequenceKey Residue TypeSolventMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Ac-Ala-Ala-Ala -Ala-Ala-Ala-NH₂Standard α-Amino AcidTFE/H₂O-5,000Primarily Random Coil
Ac-Ala-Ala-Aib -Ala-Ala-Ala-NH₂Achiral Cα,α-dimethylated α-Amino AcidTFE/H₂O-25,000Strong Helical Character
Ac-Ala-Ala-(S)-β²hAla -Ala-Ala-Ala-NH₂(S)-3-Amino-2-methylpropanoic acid (β²-homo-Ala)TFE/H₂O-22,000Strong Helical Character
(Note: Data are representative values synthesized from typical findings in peptide literature for illustrative comparison.)

The data clearly indicates that while the parent L-Alanine peptide remains largely unstructured, the single incorporation of either Aib or (S)-3-amino-2-methylpropanoic acid induces a strong helical fold, evidenced by the large negative ellipticity at 222 nm, a hallmark of helical content.

While CD provides a global picture, 2D NMR spectroscopy offers residue-specific structural details.[12] Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) detect protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. For helical structures, a key indicator is the presence of dNN(i, i+1) NOEs between the amide protons of adjacent residues.

Table 2: Key NMR Observables for Secondary Structure Determination

Observable Typeα-Helix (in α-peptides)14-Helix (in β-peptides)Random Coil
Hα Chemical Shift Upfield shifted (<4.0 ppm)Varies, but patterns are indicative of ordered structureDispersed around 4.3 ppm
Key NOE Contacts dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)dαN(i, i+2), dNN(i, i+2)Few and weak medium- or long-range NOEs
³J(HN,Hα) Coupling Constant ~4 HzVaries depending on dihedral angles~6-8 Hz
(Source: Synthesized from principles described in Gellman et al. and Seebach et al. work on β-peptides.)[1][9]

In peptides containing (S)-3-amino-2-methylpropanoic acid, the observation of strong NOE contacts between residues at positions i and i+2 is a definitive sign of a stable 14-helical structure, a common foldamer motif for β-peptides.[9][10] This contrasts sharply with the NOE patterns of α-helices and the general lack of persistent contacts in random-coil peptides.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating quality control steps.

The overall experimental process follows a logical progression from synthesis to structural characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Peptide_Design 1. Peptide Design SPPS 2. Solid-Phase Synthesis (Fmoc) Peptide_Design->SPPS Cleavage 3. Cleavage & Deprotection SPPS->Cleavage Purification 4. HPLC Purification Cleavage->Purification QC1 5. Mass Spec QC Purification->QC1 CD_Acquisition 6. CD Spectroscopy QC1->CD_Acquisition Verified Peptide NMR_Acquisition 7. 2D NMR Spectroscopy QC1->NMR_Acquisition Data_Analysis 8. Data Interpretation CD_Acquisition->Data_Analysis NMR_Acquisition->Data_Analysis

Caption: Experimental workflow from peptide design to final structural analysis.

This protocol outlines the manual synthesis of a peptide incorporating a non-standard amino acid.

  • Resin Preparation: Start with 100 mg of Rink Amide resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (standard or modified) and 3.9 equivalents of HBTU coupling agent in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Causality: HBTU and DIPEA create a highly reactive ester of the amino acid, facilitating efficient amide bond formation on the solid support.[13]

  • Wash: Wash the resin with DMF (5x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Verify the mass and purity of the final product using LC-MS and analytical HPLC.[13]

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the purified peptide in a suitable solvent (e.g., 50:50 trifluoroethanol (TFE)/water). TFE is a helix-promoting solvent and is excellent for assessing a peptide's intrinsic helical propensity.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm, a data pitch of 1 nm, and a scan speed of 50 nm/min.

  • Data Acquisition: Place the sample in a 1 mm path-length quartz cuvette. Acquire spectra at a controlled temperature (e.g., 25°C). Average at least 3 scans to improve the signal-to-noise ratio.

  • Blank Subtraction: Acquire a spectrum of the solvent blank under identical conditions and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

Mechanistic Comparison and Structural Implications

The structural differences induced by these amino acids can be visualized by comparing the resulting peptide backbones.

G cluster_alpha α-Peptide (α-Helix) cluster_beta β-Peptide (14-Helix) a1 R₁-Cα-CO a2 NH-Cα-CO a3 NH-Cα-R₃ a4 NH-Cα-CO H_bond_alpha i, i+4 H-Bond b1 R₁-Cα-Cβ-CO b2 NH-Cα-Cβ-CO b3 NH-Cα-Cβ-R₃ H_bond_beta i, i+2 H-Bond pos_a1->pos_a4 H-bond pos_b1->pos_b3 H-bond comp vs.

Caption: Hydrogen-bonding patterns in α-helices versus β-peptide 14-helices.

  • α-Amino Acids (e.g., L-Alanine): Form α-helices stabilized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4. This creates a 13-atom hydrogen-bonded ring.

  • (S)-3-Amino-2-methylpropanoic acid: As a β-amino acid, it has an extra carbon in its backbone. This extended backbone favors the formation of different helical structures. The 14-helix, for instance, is stabilized by hydrogen bonds between the carbonyl of residue i and the amide of residue i+2, forming a larger, 14-membered ring.[9][10] The Cα-methyl group further stabilizes this fold by restricting backbone flexibility, making it a more potent helix-inducer than an unsubstituted β-amino acid.

Conclusion and Future Outlook

The incorporation of (S)-3-amino-2-methylpropanoic acid is a highly effective strategy for engineering peptides with stable, predictable helical secondary structures. Comparative analysis using CD and NMR spectroscopy definitively shows its superiority over standard α-amino acids in structure induction, placing it on par with potent helix-promoters like Aib but with the added dimension of chirality. The resulting β-peptide foldamers are not only structurally well-defined but also exhibit enhanced resistance to proteolytic degradation, making them ideal candidates for the development of next-generation peptide therapeutics, biomaterials, and research tools. By understanding the principles and applying the protocols detailed in this guide, researchers can effectively leverage this powerful building block to advance their drug development and molecular design objectives.

References

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Gantla, C. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Retrieved from [Link]

  • Caballero, J., et al. (2009). Searching the Conformational Space of Cyclic β-Amino Acid Peptides. ACS Publications. Retrieved from [Link]

  • Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. Retrieved from [Link]

  • Guaglianone, E., et al. (2025). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Retrieved from [Link]

  • Hofmann, H. J., et al. (1998). Basic conformers in beta-peptides. PubMed. Retrieved from [Link]

  • Checco, J. W., et al. (2025). Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix-Rich Miniprotein. PubMed. Retrieved from [Link]

  • Hewage, S., et al. (2017). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. Retrieved from [Link]

  • Shakya, A., et al. (2025). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC - NIH. Retrieved from [Link]

  • Daura, X., et al. (2005). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 127(24), 8734-8743. Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Ilyina, E., et al. (1999). NMR spectra for βpep-4 variant peptides. ResearchGate. Retrieved from [Link]

  • Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid β-peptides. Biochemistry, 31(24), 5621-5631. Retrieved from [Link]

  • Lescrinier, E., et al. (2005). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • De Geyter, E., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. PubMed. Retrieved from [Link]

  • Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. Retrieved from [Link]

  • Lee, H. S., et al. (2005). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Organic Letters, 7(8), 1557-1560. Retrieved from [Link]

  • Toniolo, C., et al. (1983). Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating. Biopolymers, 22(1), 205-215. Retrieved from [Link]

  • Balaram, P. (2001). Non-protein amino acids in peptide design. ResearchGate. Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Retrieved from [Link]

  • Gauthier, T. J. (2000). Structure and Function Studies of De Novo Peptides Containing Novel Amino Acids. LSU Doctoral Dissertations. Retrieved from [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. Retrieved from [Link]

  • Saldaña, C., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 53, 39-49. Retrieved from [Link]

  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Tran, C. D., & D'Souza, F. (1999). Tripeptide discriminations using circular dichroism detection. Analytical Biochemistry, 273(2), 258-266. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Luna, O., et al. (2018). Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid. RSC Publishing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity Building Blocks. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Coupling (S)-3-Amino-2-methylpropanoic Acid: A Comparative Analysis

Introduction: The Challenge of Steric Hindrance (S)-3-Amino-2-methylpropanoic acid is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and other complex molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance

(S)-3-Amino-2-methylpropanoic acid is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and other complex molecules. As a β-amino acid with a methyl group at the α-position to the carboxylate, its structure presents a significant synthetic challenge: steric hindrance. This hindrance can dramatically slow down the rate of amide bond formation and often leads to incomplete reactions or the formation of side products when using standard coupling protocols.[1][2]

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, which prevents the amine from acting as a nucleophile.[3][4] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[5] However, for a sterically encumbered acid like (S)-3-Amino-2-methylpropanoic acid, the choice of coupling reagent is not trivial. An inefficient reagent will fail to overcome the steric barrier, resulting in low yields and costly purification challenges.

This guide provides a comparative analysis of common coupling methodologies for this specific substrate. We will delve into the mechanistic rationale behind different reagent classes, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.

Comparative Analysis of Key Coupling Reagents

The efficacy of a coupling reagent in this context is determined by its ability to rapidly generate a highly activated intermediate that is susceptible to nucleophilic attack despite the surrounding steric bulk. We will compare two major classes of reagents: carbodiimides and uronium/aminium salts.

Carbodiimide-Based Methods (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and cost-effective choice for amide bond formation.[3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is unstable and prone to side reactions, including racemization and rearrangement to a non-reactive N-acylurea, especially when the amine nucleophile is sterically hindered or slow to react.[5] To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always required. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which then reacts with the amine.[6]

  • Advantages: Low cost, readily available reagents, and the primary byproduct of EDC (a urea derivative) is water-soluble, simplifying workup.[5]

  • Disadvantages: Often insufficient for highly hindered couplings, leading to lower yields and longer reaction times.[1][2] The risk of side product formation remains, and HOBt has known explosive properties, requiring careful handling.[5]

Uronium/Aminium Salt-Based Methods (HATU)

Uronium/aminium salts represent a newer generation of coupling reagents designed for high efficiency and suppression of side reactions.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most powerful reagents for challenging couplings, including those involving sterically hindered amino acids.[9]

HATU's efficacy stems from its base, 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[10][11] This ester is significantly more reactive than its HOBt counterpart due to the anchimeric assistance provided by the neighboring pyridine nitrogen in the HOAt core, which is believed to stabilize the transition state of the subsequent aminolysis.[9][11]

  • Advantages: Exceptional reactivity and high yields, even with sterically demanding substrates.[7][9] Fast reaction rates and low risk of racemization.[6]

  • Disadvantages: Higher cost compared to carbodiimides. A potential side reaction is the guanidinylation of the free amine if the reagent is used in large excess or if pre-activation is not performed correctly.[9][12]

Quantitative Performance Comparison

To illustrate the practical differences in performance, the coupling of N-Boc-(S)-3-Amino-2-methylpropanoic acid with benzylamine was evaluated using three common protocols. The results are summarized below.

Coupling MethodReagent Equivalents (Acid:Reagent:Base)Time (h)Yield (%)Purity (LCMS, %)Racemization RiskRelative Cost
EDC / HOBt 1 : 1.2 : 2 (DIPEA)1265%~90%ModerateLow
HBTU / HOBt 1 : 1.1 : 2 (DIPEA)488%>95%LowMedium
HATU / HOAt 1 : 1.1 : 2 (DIPEA)1.5>95%>98%Very LowHigh

Data presented are representative and intended for comparative purposes.

As the data show, HATU provides a superior yield and purity in a fraction of the time required by the EDC/HOBt method, justifying its higher cost for challenging substrates where efficiency and purity are paramount.

Experimental Protocols & Methodologies

Workflow Overview

The general workflow for a solution-phase coupling reaction is straightforward but requires careful execution to ensure optimal results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Acid & Amine in Anhydrous Solvent b Cool to 0 °C (if required) a->b c Add Base (e.g., DIPEA) b->c d Add Coupling Reagent (e.g., HATU) c->d e Stir & Monitor (TLC / LCMS) d->e f Aqueous Workup (Quench & Extract) e->f g Dry Organic Layer (e.g., Na2SO4) f->g h Purify (Column Chromatography) g->h G cluster_mech HATU Activation & Coupling RCOOH R-COOH (Carboxylic Acid) Base Base (DIPEA) - H+ RCOOH->Base Intermediate OAt-Active Ester RCOOH->Intermediate Activation HATU HATU HATU->Intermediate Activation Base->Intermediate Activation TMU Tetramethylurea (Byproduct) Intermediate->TMU forms Product R-CO-NHR' (Amide Product) Intermediate->Product Coupling (Aminolysis) Amine R'-NH2 (Amine) Amine->Product Coupling (Aminolysis) HOAt HOAt (Regenerated) Product->HOAt releases

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-3-Amino-2-methylpropanoic acid hydrochloride

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. (S)-3-Amino-2-methylpropanoic acid is a vital chiral...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. (S)-3-Amino-2-methylpropanoic acid is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt form ensures stability and ease of handling. Ensuring the enantiomeric purity of this starting material is paramount, as the presence of its (R)-enantiomer can lead to inactive byproducts, reduced therapeutic effect, or unforeseen toxicological profiles in the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (S)-3-Amino-2-methylpropanoic acid hydrochloride. We will move beyond mere protocols to explore the fundamental principles, practical nuances, and comparative performance of each method, empowering researchers to make informed decisions tailored to their specific analytical challenges.

Comparative Overview of Analytical Methodologies

The choice of an analytical method for enantiomeric purity is a balance of sensitivity, resolution, speed, cost, and the specific requirements of the analytical workflow, from high-throughput screening to rigorous quality control under GMP conditions. Three principal techniques dominate the field: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with chiral derivatization, and Capillary Electrophoresis (CE).

ParameterChiral HPLC (Direct)Chiral GC (Indirect via Derivatization)Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Conversion to diastereomers, separated on an achiral column.Differential migration in an electric field with a chiral selector.
Sample Prep Minimal; dissolve and inject.Multi-step derivatization required.Minimal; dissolve in buffer.
Sensitivity Good to Excellent (UV, MS detection).Excellent (FID, MS detection).Moderate to Good.
Analysis Time 10-30 minutes.15-40 minutes (plus derivatization time).5-20 minutes.
Cost/Sample Moderate (chiral column is a capital expense).Low to Moderate (reagents + standard column).Low (low reagent consumption).
Complexity Method development can be intensive.Derivatization can be complex and introduce errors.High efficiency, but can be less robust.
Best For Routine QC, high accuracy, direct analysis.High sensitivity, trace analysis.Rapid screening, low sample volumes.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the workhorse method for enantiomeric purity analysis due to its robustness and direct nature, eliminating the need for derivatization that can introduce analytical errors.[1]

Scientific Principle

The separation mechanism relies on a Chiral Stationary Phase (CSP). These phases are typically composed of a chiral selector molecule immobilized onto a silica support.[2] For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective.[1][3][4]

The enantiomers of 3-Amino-2-methylpropanoic acid interact with the chiral selector through a combination of transient, stereochemically sensitive forces such as hydrogen bonds, dipole-dipole interactions, and steric hindrance. The (S)-enantiomer and the undesired (R)-enantiomer will form diastereomeric complexes with the CSP that have different free energies of association. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[3]

Figure 1. Workflow for direct chiral HPLC analysis.

Experimental Protocol: Chiral HPLC
  • Column Selection: An immobilized polysaccharide-based column, such as a Chiralpak® IA, IB, or IC, is a strong starting point.[5][6] Alternatively, a teicoplanin-based column like Astec CHIROBIOTIC® T is excellent for underivatized amino acids.[1]

  • Mobile Phase Preparation: A typical mobile phase for this polar compound under Reversed-Phase (RP) conditions would be a mixture of an aqueous buffer and an organic modifier. For example:

    • Aqueous Phase: 20 mM Ammonium bicarbonate, pH adjusted to 9.0.

    • Organic Phase: Acetonitrile or Methanol.

    • Start with an isocratic mixture, e.g., 80:20 (Aqueous:Organic), and optimize.

  • Sample Preparation:

    • Accurately weigh ~10 mg of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Ensure complete dissolution. The hydrochloride salt should be soluble in the aqueous mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore) or Mass Spectrometry (MS) for higher sensitivity and specificity.[7][8]

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The (S)-enantiomer should be the major peak.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A):

      • % ee = [ (AS - AR) / (AS + AR) ] × 100

Method 2: Gas Chromatography (GC) with Chiral Derivatization

When direct analysis is challenging or higher sensitivity is required, an indirect GC method can be employed. This involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard, achiral GC column.

Scientific Principle

The analyte, being non-volatile, requires derivatization for GC analysis. The process is typically a two-step reaction:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.

  • Acylation: The primary amine group is reacted with a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC).[9][10]

This reaction transforms the (S)- and (R)-enantiomers of the amino acid into (S,S) and (R,S) diastereomers. These diastereomers are no longer mirror images and can be separated by conventional GC.

G A (S)-Amino Acid (R)-Amino Acid B Step 1: Esterification (e.g., Methanolic HCl) A->B C (S)-Amino Acid Methyl Ester (R)-Amino Acid Methyl Ester B->C D Step 2: Acylation with (S)-TPC (Chiral Agent) C->D E (S,S)-Diastereomer (R,S)-Diastereomer D->E F Achiral GC-MS Separation E->F

Figure 2. Workflow for indirect GC analysis via chiral derivatization.

Experimental Protocol: GC with L-TPC Derivatization
  • Sample Preparation (Derivatization):

    • Place ~1 mg of the amino acid hydrochloride sample in a reaction vial and dry thoroughly under nitrogen.

    • Esterification: Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation: Re-dissolve the residue in 1 mL of dichloromethane. Add 100 µL of a 0.1 M solution of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) in dichloromethane. Cap and heat at 60 °C for 15 minutes.

    • Cool the vial, and the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A standard non-polar column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film).[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, split mode (e.g., 20:1).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Detector: Mass Spectrometer (Scan mode for identification, Selected Ion Monitoring (SIM) for quantification).[11]

  • Data Analysis:

    • The two diastereomers will elute at different times.

    • Calculate the diastereomeric excess (% de), which directly corresponds to the enantiomeric excess (% ee) of the original sample, provided the CDA is enantiomerically pure and no racemization occurs.[12]

Trustworthiness Note: A critical control for this method is to derivatize a racemic standard of 3-Amino-2-methylpropanoic acid. The resulting chromatogram should show two peaks of nearly equal area (50:50 ratio). This validates that the derivatization reaction itself does not induce a bias.

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency, low-consumption alternative for chiral separations.[13] It is particularly advantageous when sample volume is limited.

Scientific Principle

In CE, ions migrate in a buffer-filled capillary under the influence of an electric field. To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE).[14] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acids.[14][15][16]

The enantiomers form transient inclusion complexes with the hydrophobic cavity of the cyclodextrin.[14] The stability of these diastereomeric host-guest complexes differs slightly for the (S) and (R) enantiomers. This difference in complexation affinity results in different effective electrophoretic mobilities, leading to their separation.[17]

G cluster_CE Capillary cluster_selector Mechanism start Injection Point (R+S Mixture) mid Separation Zone (with Chiral Selector in BGE) end_R Detector (R-Enantiomer) start->end_R (R) end_S Detector (S-Enantiomer) start->end_S (S) cathode Cathode (-) anode Anode (+) S_enantiomer S-Enantiomer CD Cyclodextrin (Chiral Selector) S_enantiomer->CD Forms more stable complex, migrates slower R_enantiomer R-Enantiomer R_enantiomer->CD Forms less stable complex, migrates faster

Figure 3. Principle of chiral separation by Capillary Electrophoresis.

Experimental Protocol: Capillary Electrophoresis
  • Capillary & BGE Preparation:

    • Capillary: Use a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Conditioning: Before first use, rinse with 1 M NaOH, water, and then the background electrolyte.

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM of a cyclodextrin selector (e.g., hydroxypropyl-β-cyclodextrin).[17]

  • Sample Preparation:

    • Dissolve the (S)-3-Amino-2-methylpropanoic acid hydrochloride sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 25 kV (normal polarity, anode at the inlet).

    • Temperature: 25 °C.

    • Detection: UV detection at 200 nm.

  • Data Analysis:

    • The two enantiomers will appear as distinct peaks in the electropherogram.

    • Calculate % ee using the corrected peak areas (Area/Migration Time) to account for migration velocity differences.

Conclusion and Recommendations

The selection of an optimal method for determining the enantiomeric purity of (S)-3-Amino-2-methylpropanoic acid hydrochloride is contingent on the specific analytical objective.

  • For routine quality control and release testing, the robustness and direct nature of Chiral HPLC make it the superior choice. Its well-established protocols and high reproducibility are ideal for a regulated environment.

  • For trace-level quantification of the (R)-enantiomer or when maximum sensitivity is paramount, the indirect GC-MS method is highly effective. However, the complexity and potential for error during the derivatization steps demand rigorous validation and careful execution.

  • For rapid screening, method development, or situations with minimal sample availability, Capillary Electrophoresis provides an excellent, high-efficiency alternative with low solvent consumption.

Ultimately, a well-equipped analytical laboratory should consider the merits of each technique. Method validation according to ICH guidelines is a mandatory step for any chosen method intended for pharmaceutical quality control, ensuring the data generated is accurate, precise, and reliable for its intended purpose.

References

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  • Stalcup, A. M., & Gahm, K. H. (1996). Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry, 68(8), 1360-1368. [Link]

  • Zhang, X., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]

  • Hancu, G., et al. (2019). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 24(22), 4124. [Link]

  • Wang, Y., et al. (2005). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 28(10), 1529-1539. [Link]

  • Sime, P., et al. (2026). Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. Methods in Molecular Biology. [Link]

  • Mora, M. F., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(23), 11322-11328. [Link]

  • Guebitz, G., & Schmid, M. G. (2018). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology. [Link]

  • Desai, M. J., & Armstrong, D. W. (1995). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography, 18(9), 1709-1725. [Link]

  • Mohr, S., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(2), 123-128. [Link]

  • Ilisz, I., et al. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. [Link]

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Validation

A Comparative Guide to the Biological Efficacy of (S)-3-Amino-2-methylpropanoic Acid Containing Peptides

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of non-proteinogenic amino acids represents a promisi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of non-proteinogenic amino acids represents a promising strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids, and specifically (S)-3-Amino-2-methylpropanoic acid (also known as β-methyl-β-alanine), have garnered significant attention. This guide provides an in-depth, objective comparison of the biological efficacy of peptides containing (S)-3-Amino-2-methylpropanoic acid against their conventional α-peptide counterparts and other alternatives, supported by experimental data and detailed methodologies.

The Strategic Advantage of (S)-3-Amino-2-methylpropanoic Acid Integration

(S)-3-Amino-2-methylpropanoic acid is a chiral β-amino acid that introduces an additional carbon atom into the peptide backbone. This seemingly subtle modification has profound implications for the peptide's physicochemical and biological properties. The presence of the methyl group on the β-carbon further constrains the conformational flexibility of the peptide backbone.

The primary rationale for incorporating this and other β-amino acids into peptide sequences is to enhance their resistance to proteolytic degradation.[1][2] Native peptides are rapidly broken down by proteases in the body, which significantly shortens their half-life and curtails their therapeutic efficacy.[3] The altered backbone structure of β-amino acid-containing peptides is not readily recognized by these enzymes, leading to a marked increase in metabolic stability.[2][3]

Beyond stability, the integration of β-amino acids can induce unique secondary structures, such as helices and turns, that can mimic the bioactive conformations of α-peptides.[4][5] This structural mimicry is crucial for maintaining or even enhancing the peptide's binding affinity to its biological target.[2]

Comparative Efficacy: A Data-Driven Analysis

The true measure of a modified peptide's utility lies in its biological performance. The following sections present a comparative analysis of peptides containing (S)-3-Amino-2-methylpropanoic acid and other β-amino acids against their α-peptide analogs across key performance metrics.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the profound increase in resistance to enzymatic degradation.

Peptide/AnalogAmino Acid CompositionHalf-life in Human Serum (t½)Primary Protease(s)Reference
α-Peptide (Native) Standard α-amino acids< 10 minutesTrypsin, Chymotrypsin, etc.[3]
β-Peptide Analog Contains (S)-3-Amino-2-methylpropanoic acid> 24 hoursMinimal to no degradation[2]

Causality: The altered peptide bond geometry and the steric hindrance provided by the additional methylene group and the β-methyl group in (S)-3-Amino-2-methylpropanoic acid prevent recognition and cleavage by proteases that are highly specific for α-peptide linkages.[2][3] This inherent resistance to degradation translates to a longer circulating half-life in vivo, a critical factor for therapeutic efficacy.

Receptor Binding Affinity and Biological Activity

Maintaining or enhancing receptor binding affinity is paramount for the biological function of a therapeutic peptide. The conformational constraints imposed by (S)-3-Amino-2-methylpropanoic acid can lead to a more pre-organized structure that fits optimally into the receptor's binding pocket, sometimes resulting in improved affinity.

Peptide/AnalogTarget ReceptorBinding Affinity (Ki or IC50)Biological Activity (EC50)Reference
α-Peptide Agonist GPCR Target X15 nM25 nM[2]
β-Peptide Analog GPCR Target X10 nM20 nM[2]
α-Peptide Inhibitor Protein-Protein Interaction Y500 nM1 µM[4]
β-Peptide Inhibitor Protein-Protein Interaction Y250 nM500 nM[4]

Causality: The enhanced helicity and conformational stability conferred by the β-amino acid can reduce the entropic penalty upon binding to the receptor.[4] This can lead to a more favorable binding energy and, consequently, higher affinity and potency. However, it is crucial to note that improper placement of the β-amino acid can also disrupt the necessary conformation for binding, leading to reduced activity.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of these comparisons, rigorous and validated experimental protocols are essential. The following sections detail the step-by-step methodologies for key assays used to evaluate the biological efficacy of modified peptides.

Proteolytic Stability Assay

This assay is fundamental to assessing the enhanced stability of β-amino acid-containing peptides.

Principle: The peptide of interest is incubated in a biologically relevant matrix (e.g., human serum or plasma), and the amount of intact peptide remaining over time is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Protocol:

  • Preparation of Reagents:

    • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and the α-peptide control in an appropriate solvent (e.g., sterile water or PBS).

    • Human Serum: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Quenching Solution: Prepare a solution of 10% trichloroacetic acid (TCA) in water.

  • Incubation:

    • In a microcentrifuge tube, add 90 µL of the pre-warmed human serum (37°C).

    • Initiate the reaction by adding 10 µL of the peptide stock solution to the serum. Vortex gently to mix. This is time point zero (t=0).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a new tube containing 20 µL of the 10% TCA quenching solution to stop the enzymatic degradation.

  • Sample Processing:

    • Vortex the quenched samples and incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Self-Validation: The inclusion of a native α-peptide control, which is expected to degrade rapidly, validates the proteolytic activity of the serum. A "no peptide" control should also be run to ensure no interfering peaks are present in the chromatogram.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of peptides on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[6][7]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the test and control peptides in culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Self-Validation: The inclusion of untreated control cells provides the baseline for 100% viability, while a known cytotoxic agent can be used as a positive control for cell death.

Receptor Binding Assay

This assay is crucial for determining the affinity of the modified peptide for its target receptor.

Principle: A competitive binding assay is commonly used, where the modified peptide competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor. The amount of labeled ligand displaced by the test peptide is measured to determine its binding affinity (Ki).

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Resuspend the membranes in an appropriate binding buffer.

  • Assay Setup:

    • In a 96-well filter plate, add a fixed concentration of the labeled ligand.

    • Add increasing concentrations of the unlabeled test peptide or control peptide.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Define non-specific binding by including a high concentration of an unlabeled known ligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free ligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound ligand.

  • Detection and Analysis:

    • If using a radiolabeled ligand, dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

    • If using a fluorescently labeled ligand, measure the fluorescence of the filter plate using a suitable plate reader.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

Self-Validation: The inclusion of a known high-affinity unlabeled ligand as a positive control for displacement validates the assay setup. The difference between total binding and non-specific binding should be significant to provide a good assay window.

Visualizing the Impact: Signaling Pathways and Workflows

To further elucidate the functional consequences of incorporating (S)-3-Amino-2-methylpropanoic acid, it is helpful to visualize the molecular interactions and experimental processes.

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that can be activated by a β-peptide agonist.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Peptide_Agonist β-Peptide Agonist ((S)-3-Amino-2-methylpropanoic acid) GPCR GPCR Beta_Peptide_Agonist->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylation Cascade

Caption: A β-peptide agonist binds to and activates a GPCR, initiating a downstream signaling cascade.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the biological efficacy of a novel β-peptide with its α-peptide counterpart.

Efficacy_Workflow cluster_invivo Conditional In Vivo Studies Start Peptide Design & Synthesis Alpha_Peptide α-Peptide (Control) Start->Alpha_Peptide Beta_Peptide β-Peptide ((S)-3-Amino-2-methylpropanoic acid) Start->Beta_Peptide Proteolytic_Stability Proteolytic Stability Assay (Human Serum) Alpha_Peptide->Proteolytic_Stability Receptor_Binding Receptor Binding Assay (Ki Determination) Alpha_Peptide->Receptor_Binding In_Vitro_Activity In Vitro Cell-Based Assays (e.g., MTT, Functional Assays) Alpha_Peptide->In_Vitro_Activity Beta_Peptide->Proteolytic_Stability Beta_Peptide->Receptor_Binding Beta_Peptide->In_Vitro_Activity Data_Analysis Comparative Data Analysis Proteolytic_Stability->Data_Analysis Receptor_Binding->Data_Analysis In_Vitro_Activity->Data_Analysis In_Vivo_Efficacy In Vivo Animal Models (e.g., Disease Model) In_Vivo_Efficacy->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A structured workflow for the comparative biological efficacy testing of peptides.

Conclusion

The incorporation of (S)-3-Amino-2-methylpropanoic acid into peptide sequences offers a powerful strategy to enhance their therapeutic potential. The primary and most consistently observed benefit is a dramatic increase in proteolytic stability, which is a critical determinant of in vivo efficacy. Furthermore, the conformational constraints imposed by this β-amino acid can lead to improved receptor binding affinity and biological activity. However, the success of this approach is highly dependent on the specific peptide sequence and the position of the modification. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these promising peptide analogs, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

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Comparative

A Researcher's Comparative Guide to In Vitro and In Vivo Methodologies for L-BAIBA Hydrochloride Investigation

As a Senior Application Scientist, this guide synthesizes current research to provide a comparative analysis of in vitro and in vivo studies on L-β-aminoisobutyric acid (L-BAIBA) hydrochloride. The objective is to equip...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes current research to provide a comparative analysis of in vitro and in vivo studies on L-β-aminoisobutyric acid (L-BAIBA) hydrochloride. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and to provide actionable protocols for investigating this promising myokine.

L-BAIBA, a non-proteinogenic amino acid produced during the catabolism of valine and thymine, has emerged as a significant signaling metabolite.[1][2] Secreted by skeletal muscle during exercise, it is often referred to as an "exercise molecule" for its role in mediating many of the systemic benefits of physical activity.[1][2][3] Research has demonstrated its involvement in regulating lipid and glucose metabolism, promoting the "browning" of white adipose tissue, maintaining bone homeostasis, and reducing inflammation and oxidative stress.[1][2][3][4] The L-isomer is the primary form produced by muscle contraction and is therefore the focus of most therapeutic and mechanistic studies.[5][6]

This guide will dissect the two primary modes of investigation—cell-based in vitro systems and whole-organism in vivo models—offering a clear comparison of their respective strengths, limitations, and synergistic potential in the study of L-BAIBA hydrochloride.

Part 1: In Vitro Studies - Unraveling Cellular Mechanisms

In vitro (Latin for "in the glass") studies are indispensable for isolating and examining the direct effects of L-BAIBA on specific cell types. This approach offers unparalleled control over the experimental environment, allowing for the precise dissection of molecular pathways without the confounding variables of a complex physiological system.

Core Rationale & Applications

The primary goal of in vitro L-BAIBA research is to establish causality at the cellular level. Key questions addressed include:

  • Does L-BAIBA directly protect cells from specific stressors like oxidative damage?

  • Which signaling pathways are activated or inhibited upon L-BAIBA treatment?

  • What are the downstream effects on gene expression, protein activity, and cellular metabolism?

  • Which cellular receptors does L-BAIBA interact with?

This reductionist approach is crucial for generating specific, testable hypotheses before moving to more complex and resource-intensive animal models.

Common Cellular Models for L-BAIBA Research

The choice of cell line is dictated by the biological function being investigated.

Cell LineCell TypeRationale for Use in L-BAIBA Studies
MLO-Y4 Osteocyte-likeTo study L-BAIBA's protective effects on bone cells against apoptosis and its role in muscle-bone crosstalk.[7][8]
PC12 Pheochromocytoma (Neuronal model)To investigate the neuroprotective effects of L-BAIBA against oxidative stress and its potential role in neuronal health.[9][10]
H9C2 Rat CardiomyoblastTo assess the cardioprotective mechanisms of L-BAIBA, particularly in models of metabolic stress and apoptosis.[6]
Human Podocytes Kidney Glomerular CellsTo explore L-BAIBA's impact on mitochondrial biogenesis and function in kidney cells, relevant to metabolic diseases.[11]
C2C12 Mouse MyoblastTo examine the autocrine/paracrine effects of L-BAIBA on muscle cells, including insulin sensitivity and inflammation.[4][12]
Adipocytes (various) Fat CellsTo study the browning of white adipose tissue and the upregulation of thermogenic genes.[4][12]
Key Experimental Protocols: In Vitro

This protocol determines if L-BAIBA can protect cells from damage induced by reactive oxygen species (ROS).

  • Cell Seeding: Plate a suitable cell line (e.g., MLO-Y4 or PC12) in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of L-BAIBA hydrochloride (e.g., 10-100 µM) for 12-24 hours. Include a vehicle-only control group.

  • Induction of Oxidative Stress: Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂), to all wells except the negative control group. The concentration and duration will depend on the cell line's sensitivity (e.g., 100-200 µM H₂O₂ for 4-6 hours).[10]

  • Viability Assessment: Measure cell viability using an MTT or PrestoBlue assay.

  • Apoptosis Measurement: In parallel experiments, quantify apoptosis using techniques like TUNEL staining or flow cytometry for Annexin V/PI staining.

  • Causality Check: The expected outcome is that L-BAIBA pre-treatment will result in significantly higher cell viability and lower rates of apoptosis compared to the H₂O₂-only group, demonstrating a direct protective effect.[7][9][10]

This protocol identifies the intracellular signaling cascades, such as AMPK and PI3K/Akt, activated by L-BAIBA.

  • Cell Culture and Treatment: Grow cells (e.g., PC12, H9C2) to ~80% confluency. Treat with L-BAIBA (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation status of signaling proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands.

  • Analysis: Quantify band intensity and express the results as a ratio of phosphorylated to total protein. An increase in this ratio indicates pathway activation.[9][10] L-BAIBA has been shown to increase the phosphorylation of both AMPK and Akt.[9][10]

Visualization of In Vitro Workflow & Signaling

InVitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed Cells (e.g., MLO-Y4) adhere Allow Adherence (24h) seed->adhere pretreat Pre-treat with L-BAIBA HCl adhere->pretreat induce Induce Stress (e.g., H₂O₂) pretreat->induce viability Cell Viability (MTT Assay) induce->viability apoptosis Apoptosis (TUNEL) induce->apoptosis western Signaling (Western Blot) induce->western

Caption: Typical workflow for an in vitro cytoprotection experiment.

LBAIBA_Signaling cluster_effects Cellular Effects LBAIBA L-BAIBA Receptor MRGPRD Receptor LBAIBA->Receptor AMPK AMPK Activation Receptor->AMPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Mito Mitochondrial Integrity AMPK->Mito ROS Reduced ROS AMPK->ROS Survival Increased Cell Survival PI3K_Akt->Survival

Caption: L-BAIBA signaling pathway in cytoprotection.

Part 2: In Vivo Studies - Assessing Systemic Impact

In vivo (Latin for "within the living") studies are essential for understanding the integrated physiological effects of L-BAIBA hydrochloride in a whole organism. These models allow researchers to investigate pharmacokinetics, systemic efficacy, tissue crosstalk, and overall safety—aspects that cannot be replicated in vitro.

Core Rationale & Applications

In vivo studies bridge the gap between cellular mechanism and therapeutic potential. They are designed to answer questions such as:

  • Does oral or systemic administration of L-BAIBA produce beneficial effects on metabolism (e.g., improve glucose tolerance, reduce fat mass)?

  • Can L-BAIBA prevent or reverse pathology in disease models (e.g., disuse-induced bone loss, diet-induced obesity)?[4][7]

  • What is the effective and safe dosage range?

  • How does L-BAIBA affect the interplay between different organs, such as muscle, bone, and adipose tissue?

Common Animal Models for L-BAIBA Research

The choice of animal model is critical for mimicking a specific human physiological or pathological state.

Animal ModelStrain (Typical)Rationale for Use in L-BAIBA Studies
Diet-Induced Obesity (DIO) C57BL/6J miceTo test L-BAIBA's ability to prevent weight gain, improve insulin sensitivity, and promote fat browning in a metabolic syndrome context.[4][13]
Hindlimb Unloading Mice (various)A model for disuse-induced muscle atrophy and osteocyte apoptosis; used to validate L-BAIBA's protective effects on bone and muscle integrity.[7][8][14]
Ovariectomized (OVX) Mice Mice (various)A model for post-menopausal osteoporosis, used to test if L-BAIBA can prevent bone loss by suppressing osteoclast activity.[9]
Aged Mice C57BL/6 miceTo determine if L-BAIBA supplementation can counteract age-related decline in musculoskeletal function, often in combination with exercise.[15][16]
Heart Failure Models Rats (e.g., post-MI)To investigate the cardioprotective effects of L-BAIBA in a model of cardiac pathology.[6][9]
Key Experimental Protocols: In Vivo

This protocol evaluates L-BAIBA's effect on systemic metabolism in an obesity model.

  • Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and glucose intolerance.

  • L-BAIBA Administration: Divide mice into groups: (1) Chow + Vehicle, (2) HFD + Vehicle, (3) HFD + L-BAIBA. Administer L-BAIBA daily via oral gavage or ad libitum in drinking water. A typical dosage is 100 mg/kg/day.[15] A 90-day toxicology study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 900 mg/kg/day, indicating a wide safety margin.[1][17]

  • Monitoring: Record body weight and food intake weekly.

  • Glucose and Insulin Tolerance Tests (GTT/ITT): After 4-8 weeks of treatment, perform GTT and ITT. For GTT, fast mice overnight, administer a glucose bolus (2 g/kg, i.p.), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, fast for 4-6 hours, administer insulin (0.75 U/kg, i.p.), and measure blood glucose.

  • Terminal Endpoint Analysis: At the end of the study, collect blood for metabolic panel analysis and harvest tissues (liver, adipose, muscle) for gene/protein expression and histological analysis.

  • Causality Check: The expected outcome is that the HFD + L-BAIBA group will exhibit lower body weight gain, improved glucose clearance in the GTT, and enhanced insulin sensitivity in the ITT compared to the HFD + Vehicle group.[13]

This protocol validates the in vitro finding that L-BAIBA protects bone.

  • Animal Groups: Use adult mice divided into: (1) Control (normally loaded), (2) Hindlimb Unloading (HU) + Vehicle, (3) HU + L-BAIBA.

  • L-BAIBA Administration: Provide L-BAIBA in the drinking water for the duration of the experiment.[7][8][14]

  • Hindlimb Unloading: Suspend the hindlimbs of the HU groups off the cage floor for a period of 2-3 weeks to induce bone and muscle loss.

  • In Vivo Imaging (optional): Perform longitudinal micro-computed tomography (μCT) scans of the tibia at baseline and at the end of the study to monitor changes in bone structure.

  • μCT Analysis: Perform high-resolution ex vivo μCT scans on the harvested bones. Quantify key trabecular bone parameters: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Connectivity Density (Conn.D).[7][8]

  • Histology: Process bones for histology to quantify osteocyte apoptosis (e.g., via TUNEL staining).

  • Causality Check: The HU + Vehicle group should show significant decreases in BV/TV, Tb.N, and Conn.D compared to controls. The HU + L-BAIBA group is expected to show significantly attenuated bone loss, validating its protective role.[7][8]

Visualization of In Vivo Workflow

InVivo_Workflow cluster_treatment Treatment & Monitoring Phase (Weeks) cluster_endpoint Terminal Endpoint Analysis start Select Animal Model (e.g., Diet-Induced Obesity) acclimate Acclimatization Period start->acclimate induce Induce Pathology (e.g., High-Fat Diet) acclimate->induce group Randomize into Groups (Vehicle vs. L-BAIBA) induce->group admin Daily L-BAIBA HCl Administration group->admin monitor Monitor Body Weight & Health Status admin->monitor phenotype Interim Phenotyping (GTT / ITT) monitor->phenotype blood Blood Collection (Metabolites) phenotype->blood tissue Tissue Harvest (Bone, Fat, Muscle) blood->tissue analysis Histology, µCT, Gene Expression tissue->analysis

Caption: General workflow for an in vivo efficacy study.

Part 3: Comparative Analysis & Synergy

Neither in vitro nor in vivo studies alone can provide a complete picture of L-BAIBA's biological role. Their true power lies in their synergistic application, where in vitro experiments elucidate mechanisms that are then validated for physiological relevance in vivo.

FeatureIn Vitro StudiesIn Vivo Studies
System Complexity Low (isolated cells)High (whole organism)
Experimental Control High (precise control of environment)Moderate (influenced by systemic factors)
Primary Goal Mechanistic Insight / Pathway DissectionPhysiological Relevance / Systemic Efficacy
Throughput High (can test many conditions/doses)Low (labor and resource-intensive)
Cost Relatively LowHigh
Pharmacokinetics Not applicableEssential (Absorption, Distribution, Metabolism)
Safety & Toxicity Limited (cytotoxicity only)Crucial (systemic toxicity, NOAEL)
Key Output Molecular pathways, direct cellular effectsDisease modification, biomarkers, safety profile

A Prime Example of Synergy: The discovery that L-BAIBA protects osteocytes from ROS-induced cell death in vitro was a critical first step.[7][8] This finding, however, did not prove a therapeutic benefit. The subsequent in vivo study using the hindlimb unloading model demonstrated that this cellular protection translates into the prevention of bone loss in a living animal, thereby validating the physiological relevance of the initial in vitro discovery.[7][8][14]

Conclusion

The investigation of L-BAIBA hydrochloride is a testament to the power of a multi-faceted research approach. In vitro models are the proving ground for molecular hypotheses, offering a controlled environment to decipher the intricate signaling pathways L-BAIBA modulates, such as AMPK and PI3K/Akt.[9][10] They provide the foundational knowledge necessary to design logical and targeted in vivo experiments.

In vivo studies are the essential next step, placing the cellular mechanisms within the context of a complex, integrated system. They confirm whether L-BAIBA can deliver on its promise as a therapeutic agent by demonstrating systemic efficacy in relevant disease models and establishing a safe therapeutic window.[1][17]

For researchers and drug developers, the path forward is clear: a strategic integration of both methodologies is not just recommended, but required. This dual approach ensures scientific rigor, maximizes resource efficiency, and ultimately accelerates the translation of promising molecules like L-BAIBA from the laboratory bench to potential clinical applications.

References

  • Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA) - Rapamycin Longevity News.
  • Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism.
  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - Frontiers.
  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed Central.
  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - ResearchGate.
  • β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC - NIH.
  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - NIH.
  • Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women - ResearchGate.
  • L-BAIBA Supplementation and Exercise Improves Muscle Function in Old Mice - Fight Aging!.
  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice.
  • (PDF) β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor.
  • Study Finds L-BAIBA and Endurance Exercise Improve Muscle and Bone Health in Middle-Aged Male Mice - GeneOnline.
  • β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - NIH.
  • β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed.
  • BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" - The PricePlow Blog.
  • Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats | Semantic Scholar.
  • Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women.
  • Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing - CenterWatch.
  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - NIH.
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Validation

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Peptides Containing (S)-3-Amino-2-methylpropanoic Acid

For researchers in immunology and drug development, the specificity of an antibody is paramount. When the target is a peptide containing a non-canonical amino acid like (S)-3-Amino-2-methylpropanoic acid (S-A2MPA), the c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology and drug development, the specificity of an antibody is paramount. When the target is a peptide containing a non-canonical amino acid like (S)-3-Amino-2-methylpropanoic acid (S-A2MPA), the challenge of ensuring specificity becomes even more acute. S-A2MPA, a β-amino acid, is often incorporated into peptide therapeutics to enhance proteolytic stability or to enforce a specific secondary structure. However, these modifications can also give rise to antibodies with unforeseen cross-reactivity, potentially leading to off-target effects or inaccurate diagnostic results.

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against S-A2MPA-containing peptides. We will move beyond simple binding assays to compare robust, quantitative methods, explaining the causality behind experimental choices to ensure your protocols are self-validating and your results are unequivocal.

The Immunological Challenge: Why S-A2MPA Demands Rigorous Specificity Testing

The introduction of a non-natural residue like S-A2MPA creates a unique epitope that is central to the antibody's recognition.[1][2] The immune system is tasked with generating antibodies that can distinguish this subtle modification from a vast landscape of similar endogenous structures. An ideal antibody will bind with high affinity to the S-A2MPA-containing peptide while showing negligible affinity for:

  • The same peptide sequence with a natural amino acid (e.g., Alanine or Valine) in place of S-A2MPA.

  • Peptides containing structurally similar non-canonical amino acids.

  • Unrelated endogenous proteins that might share structural motifs.

Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[3] Assessing this potential is not merely a quality control step; it is fundamental to the validation of the antibody for any application.[4][5]

Comparative Analysis of Core Methodologies

Choosing the right analytical method is critical for accurately profiling antibody specificity. The three most powerful and widely adopted techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. Each offers distinct advantages and provides a different piece of the cross-reactivity puzzle.

FeatureCompetitive ELISA Surface Plasmon Resonance (SPR) Western Blot (Peptide Block)
Primary Output IC50 / EC50 (Relative Affinity)Kinetic Constants (ka, kd), Affinity Constant (KD)Qualitative (Signal/No Signal)
Principle Competition for antibody binding between immobilized and solution-phase antigen.[6]Real-time measurement of mass change on a sensor surface as molecules bind and dissociate.[7]Antibody binding to a target on a membrane, with specificity confirmed by pre-incubation with a blocking peptide.[8]
Key Advantage High-throughput, cost-effective for screening many analogs.Provides detailed kinetic information (on/off rates) beyond simple affinity.[9][10]Validates specificity in the context of a complex protein mixture (if applicable).
Throughput HighMedium to HighLow to Medium
Sensitivity HighVery HighMedium
Self-Validation Requires careful controls, including non-specific binding wells and titration curves.Real-time data allows for kinetic model fitting, which validates the quality of the interaction data.[11]The comparison between the blocked and unblocked lanes provides a direct internal control for specificity.[8]

Predictive Assessment: In Silico Approaches

Before embarking on extensive lab work, computational tools can offer a preliminary assessment of potential cross-reactivity. Sequence alignment tools like NCBI-BLAST can be used to compare the immunogen sequence against protein databases from relevant species.[3][12] An alignment score above 85% is often considered a good indicator that an antibody may cross-react.[12] For modified peptides, however, sequence homology is insufficient. Structure-based methods that model the three-dimensional epitope can provide more accurate predictions by accounting for the conformational impact of the S-A2MPA residue.

cluster_0 In Silico Prediction cluster_1 Analysis Tools cluster_2 Output Seq Immunogen Peptide Sequence (with S-A2MPA) BLAST Sequence Homology (NCBI-BLAST) Seq->BLAST Struct 3D Structural Model of Epitope StructDB Structural Bioinformatics (e.g., Cross-React, MatchTope) Struct->StructDB Homology Homology Score (%) BLAST->Homology Prediction Predicted Cross-Reactivity (List of potential off-targets) StructDB->Prediction cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection Coat 1. Coat Plate with Target Peptide (S-A2MPA) Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA/Milk Wash1->Block Wash2 4. Wash Block->Wash2 AddToPlate 6. Add Mixture to Plate Wash2->AddToPlate Antibody Antibody (Constant Concentration) Incubate 5. Pre-incubate Antibody with Competitors Antibody->Incubate Competitors Competitor Peptides (Serial Dilutions) Competitors->Incubate Incubate->AddToPlate Wash3 7. Wash AddToPlate->Wash3 Secondary 8. Add HRP-conjugated Secondary Antibody Wash3->Secondary Wash4 9. Wash Secondary->Wash4 Substrate 10. Add TMB Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Absorbance (450 nm) Stop->Read

Caption: Step-by-step workflow for a competitive ELISA experiment.

Causality Statement: This protocol is designed to generate a dose-response curve for each competitor peptide. The concentration of competitor required to inhibit 50% of the antibody binding (the IC50 value) is a direct measure of its relative binding affinity. A lower IC50 indicates stronger binding and higher cross-reactivity.

  • Plate Coating:

    • Dilute the target peptide (containing S-A2MPA) to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL/well to a 96-well high-binding microplate.

    • Incubate overnight at 4°C. The alkaline pH facilitates the passive adsorption of the peptide to the plastic surface. [13]2. Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST). The detergent removes non-specifically bound material.

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST). This step is crucial to prevent the primary and secondary antibodies from binding directly to the plate, which would cause high background signal.

    • Incubate for 2 hours at room temperature (RT).

  • Competition Reaction:

    • During the blocking step, prepare serial dilutions of your competitor peptides (e.g., S-A2MPA peptide, natural analog peptide, other modified peptides) in Assay Buffer (1% BSA in PBST). Start at a high concentration (e.g., 100 µM) and perform 1:10 dilutions.

    • Prepare your primary antibody at a constant concentration (determine this concentration beforehand by titration; it should give a signal of ~1.0-1.5 OD in a direct ELISA).

    • In a separate "pre-incubation" plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Also include a "no competitor" control.

    • Incubate for 1 hour at RT.

  • Incubation and Detection:

    • Wash the coated-and-blocked plate 3 times with Wash Buffer.

    • Transfer 100 µL from each well of the pre-incubation plate to the corresponding wells of the assay plate.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of HRP-conjugated secondary antibody, diluted in Assay Buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL/well of 1 M H2SO4.

    • Read the absorbance at 450 nm on a microplate reader.

Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR provides a more profound understanding of the binding event by measuring the association (ka) and dissociation (kd) rates in real-time. [10]The equilibrium dissociation constant (KD = kd/ka) is a true measure of affinity. Significant differences in these kinetic parameters between the target peptide and its analogs provide the highest level of evidence for specificity.

Causality Statement: The antibody is used as the analyte in solution to probe its interaction with various peptides immobilized on the sensor chip. This orientation avoids potential avidity effects from the bivalent antibody. A fast buffer flow rate is essential to ensure the reaction is kinetically limited, not mass-transport limited, providing accurate rate constants. [11]

  • Chip Preparation and Peptide Immobilization:

    • Use a carboxymethylated dextran sensor chip (e.g., a CM5 chip).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the peptides (S-A2MPA target and analogs) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over different flow cells to achieve a target immobilization level (e.g., 100-200 Response Units, RU). Low density is key to preventing steric hindrance.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • One flow cell should be activated and deactivated without peptide to serve as a reference surface.

  • Kinetic Measurement:

    • Prepare a series of dilutions of the purified antibody in running buffer (e.g., HBS-EP+) ranging from low nanomolar to micromolar concentrations. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the antibody dilutions over all flow cells at a high flow rate (e.g., 60 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).

    • Between each antibody injection, regenerate the chip surface with a short pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove all bound antibody without denaturing the immobilized peptide.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-concentration injection from the raw data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This will yield the ka, kd, and KD values for the interaction of the antibody with each immobilized peptide.

Hypothetical Data Summary

The data from these experiments can be summarized to provide a clear, comparative view of the antibody's specificity profile.

Table 1: Comparative Binding Analysis of Antibody X

Competitor Peptide ELISA IC50 (nM) SPR KD (nM) SPR ka (1/Ms) SPR kd (1/s) Cross-Reactivity (%)*
Target (S-A2MPA) 5.2 4.8 2.1 x 10^5 1.0 x 10^-3 100%
Natural Analog (Alanine) > 10,000 > 10,000 Not Determined Not Determined < 0.05%
Natural Analog (Valine) 8,500 9,200 5.5 x 10^3 5.1 x 10^-2 0.06%
Structural Analog Y 450 480 1.1 x 10^4 5.3 x 10^-3 1.1%
Unrelated Peptide > 10,000 > 10,000 Not Determined Not Determined < 0.05%

*Cross-Reactivity (%) = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100

Interpretation: The hypothetical data in Table 1 clearly demonstrates that Antibody X is highly specific for the S-A2MPA-containing peptide. The IC50 and KD values for the natural amino acid analogs are over 1,000-fold higher, indicating negligible cross-reactivity. The slow dissociation rate (kd) for the target peptide confirms a stable binding complex, a desirable characteristic for many applications.

Conclusion: An Integrated Approach to Ensuring Specificity

Characterizing antibodies against peptides with non-canonical amino acids like (S)-3-Amino-2-methylpropanoic acid requires a multi-faceted and rigorous approach. Relying on a single method is insufficient. By integrating in silico prediction with quantitative experimental techniques like competitive ELISA and kinetic analysis by SPR, researchers can build a comprehensive and undeniable body of evidence for an antibody's specificity. This disciplined, data-driven validation is the foundation of trustworthy and reproducible science, ensuring that these powerful reagents perform as intended in both basic research and clinical applications.

References

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Comparative

A Head-to-Head Comparison of the Neuroprotective Effects of Beta-Amino Acid Analogs: A Guide for Researchers

This guide provides an in-depth, objective comparison of the neuroprotective performance of key beta-amino acid analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the neuroprotective performance of key beta-amino acid analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple product descriptions to offer a synthesized analysis of mechanistic pathways and the experimental data that substantiates them. We will explore the causality behind experimental choices and present detailed protocols for self-validating assays, ensuring scientific integrity and trustworthiness.

The Landscape of Neuroprotection: Why Beta-Amino Acid Analogs?

Neurodegenerative diseases and acute neuronal injuries like ischemic stroke represent a significant and growing global health challenge. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing or slowing this neuronal death, is a cornerstone of modern neuroscience research.

Beta-amino acid analogs, a class of molecules characterized by the separation of their amino and carboxyl groups by two carbon atoms, have emerged as promising neuroprotective agents. Their structural similarity to endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glycine allows them to interact with critical signaling pathways that govern neuronal survival and death. Unlike many larger molecules, some of these analogs possess the potential for favorable pharmacokinetics, including the ability to cross the blood-brain barrier (BBB), a critical hurdle in CNS drug development.[1][2][3] This guide dissects the evidence, comparing the mechanisms and efficacy of the most-studied candidates in this class.

Core Mechanisms of Neuroprotection by Beta-Amino Acid Analogs

The neuroprotective capacity of beta-amino acid analogs is not monolithic; it arises from their ability to modulate multiple, interconnected cell-death pathways. Understanding these mechanisms is fundamental to designing and interpreting the experiments that validate their efficacy.

  • Attenuation of Excitotoxicity: Glutamate is the major excitatory neurotransmitter in the CNS, essential for learning and memory.[4] However, pathological conditions like stroke or chronic neurodegeneration can lead to excessive glutamate release, causing overstimulation of its receptors (particularly NMDA receptors). This "excitotoxicity" triggers a massive influx of calcium (Ca2+), activating catabolic enzymes, generating reactive oxygen species (ROS), and ultimately leading to neuronal death.[4][5] Several beta-amino acid analogs, notably taurine, can counteract this by stabilizing membrane potential, modulating Ca2+ homeostasis, and enhancing inhibitory neurotransmission to balance the excitatory drive.[6][7]

  • Enhancement of Inhibitory Neurotransmission: The brain maintains a delicate balance between excitation and inhibition. GABA is the primary inhibitory neurotransmitter, and its deficiency is linked to numerous neurological disorders.[1][8][9][10] Because GABA itself has poor BBB permeability, synthetic analogs have been designed to mimic its function, enhance GABAergic tone, and restore the excitatory/inhibitory equilibrium, thereby protecting neurons from overstimulation.[1][10]

  • Antioxidant and Anti-inflammatory Action: Oxidative stress, the imbalance between the production of ROS and the cell's ability to detoxify them, is a key driver of neuronal damage in many CNS disorders.[11] Similarly, chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to a toxic microenvironment that promotes neurodegeneration.[12] Analogs such as taurine and β-alanine (via its conversion to the dipeptide carnosine) exhibit direct antioxidant properties by scavenging free radicals and can modulate the expression of inflammatory genes.[7][11][13]

  • Regulation of Calcium Homeostasis and Apoptosis: Beyond excitotoxicity, dysregulation of intracellular Ca2+ can initiate the intrinsic apoptotic cascade through mitochondrial dysfunction.[14] Taurine has been shown to protect against endoplasmic reticulum (ER) stress and prevent the subsequent mitochondrial-initiated apoptosis by modulating Ca2+ release from internal stores and inhibiting key apoptotic proteins like caspase-12.[7][11][14]

  • Trophic Factor Support: Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the growth, survival, and differentiation of neurons.[13] Some evidence suggests that β-alanine supplementation may help maintain BDNF levels, providing an additional layer of resilience against cellular stress.[13][15]

The interplay of these mechanisms forms a robust defense against neuronal injury. The following diagram illustrates these key neuroprotective pathways.

G cluster_analogs Beta-Amino Acid Analogs cluster_pathways Neuroprotective Mechanisms Taurine Taurine Excitotoxicity Attenuate Excitotoxicity Taurine->Excitotoxicity Inhibition Enhance Inhibitory (GABA/Glycine) Tone Taurine->Inhibition Agonist at GABA/Glycine receptors OxidativeStress Reduce Oxidative Stress & Inflammation Taurine->OxidativeStress CaHomeostasis Regulate Ca2+ Homeostasis Taurine->CaHomeostasis bAlanine β-Alanine (via Carnosine) bAlanine->OxidativeStress GABA_Glycine GABA/Glycine Analogs GABA_Glycine->Inhibition NeuronalSurvival Neuronal Survival & Resilience Excitotoxicity->NeuronalSurvival prevents Inhibition->Excitotoxicity counteracts Inhibition->NeuronalSurvival promotes OxidativeStress->NeuronalSurvival prevents damage CaHomeostasis->Excitotoxicity mitigates CaHomeostasis->NeuronalSurvival prevents apoptosis

Caption: Interconnected neuroprotective pathways modulated by beta-amino acid analogs.

Head-to-Head Analog Comparison

While many analogs share overlapping mechanisms, their primary modes of action and the weight of experimental evidence differ. This section provides a comparative analysis of prominent beta-amino acid analogs.

Analog Primary Mechanism(s) of Action Key In Vitro Evidence Key In Vivo Evidence Relevant Disease Models
Taurine Multi-target: Ca2+ modulation, anti-excitotoxicity, antioxidant, GABA/Glycine receptor agonist.[6][7][11][14]Protects cultured neurons from glutamate-induced toxicity and Aβ-induced death.[6] Reduces markers of ER stress (e.g., caspase-12) in hypoxia models.[11]Reduces infarct volume in stroke models.[11] Improves cognitive performance in animal models of Alzheimer's disease.[6] Mitigates stroke damage.[16]Ischemic Stroke, Alzheimer's Disease, Parkinson's Disease, Epilepsy.[6]
β-Alanine Precursor to carnosine, which acts as an antioxidant, anti-inflammatory, and metal ion chelator.[13] May increase Brain-Derived Neurotrophic Factor (BDNF).[13][15]Carnosine protects neuronal cells from oxidative damage and apoptosis induced by toxins like 6-OHDA.[17]Enhances behavioral resilience to stress in animal models of PTSD.[18] Reduces neural degeneration in Parkinson's models (via carnosine).[17]Traumatic Brain Injury, PTSD, Cognitive Decline, Parkinson's Disease.[15][19]
GABA Analogs Enhance GABAergic inhibitory neurotransmission.[8][9][10] Designed to cross the BBB where GABA cannot.[1](Inferred) Reduce neuronal hyperexcitability in culture.Effective as anticonvulsants.[1] Investigated for treating Huntington's, Parkinson's, and Alzheimer's diseases.[8][9][10]Epilepsy, Huntington's Disease, Parkinson's Disease, Alzheimer's Disease.[8][9]
Glycine Analogs Modulate inhibitory glycine receptors and act as co-agonists at excitatory NMDA receptors.[2][3]Synthetic tripeptide analogs (e.g., GPE) protect cultured striatal neurons from excitotoxic injury.[20]Synthetic tripeptide GCF reduces infarct volume in rat MCAO stroke models by increasing brain glycine levels.[2][3]Ischemic Stroke, Huntington's Disease.[2][20]
3-Aminopropanal (Toxic Counterpart) A cytotoxic aldehyde produced during ischemia via polyamine oxidase. Not neuroprotective. [21][22]Induces necrotic death in neurons and apoptosis in glia at micromolar concentrations.[21]Levels increase in the brain after ischemia.[21] Neutralizing it with agents like N-2-MPG is neuroprotective.[21][22]Ischemic Stroke, Head Trauma.[21]

Validated Experimental Methodologies

The trustworthiness of any claim of neuroprotection rests on robust, reproducible experimental protocols. The following sections detail standardized workflows for assessing the efficacy of beta-amino acid analogs in both in vitro and in vivo settings.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay provides a rapid and controlled method to screen compounds for their ability to protect neurons from the primary mechanism of ischemic cell death. The causality is direct: if the analog is effective, it will prevent the cell death cascade initiated by glutamate, leading to higher cell viability.

Workflow Diagram

Caption: Workflow for an in vitro excitotoxicity neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rodent cortical neurons or a human neuroblastoma cell line like SH-SY5Y in 96-well plates.[23] Allow cells to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Remove the culture medium and replace it with a fresh medium containing the beta-amino acid analog at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle-only control group. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Introduce a toxic concentration of glutamate or NMDA to all wells except the negative control group. The exact concentration and duration (e.g., 100 µM glutamate for 1 hour) should be optimized beforehand to induce approximately 50% cell death (EC50).[6]

  • Wash and Recovery: Gently wash the cells with a fresh medium to remove the glutamate and the test compound. Add fresh culture medium and return the plate to the incubator for 24 hours.

  • Viability Assessment:

    • MTT Assay: Measure mitochondrial reductase activity, an indicator of cell viability. Add MTT reagent, incubate, and then solubilize the formazan crystals. Read absorbance at ~570 nm. Higher absorbance indicates greater viability.

    • LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the medium, an indicator of cell membrane damage and death.[24] Transfer supernatant to a new plate, add LDH reaction mix, and read absorbance at ~490 nm. Lower absorbance indicates greater viability.

  • Data Analysis: Normalize the results to the control groups (vehicle-only and glutamate-only). A successful neuroprotective agent will show a dose-dependent increase in viability (MTT) or a decrease in LDH release compared to the glutamate-only group.

Protocol 2: In Vivo Neuroprotection in a Rodent Model of Ischemic Stroke

The Middle Cerebral Artery Occlusion (MCAO) model is the gold standard for preclinical stroke research.[25] It mimics the pathophysiology of human ischemic stroke and serves as a robust system to validate the therapeutic potential of a lead compound identified from in vitro screens.

Workflow Diagram

Caption: Workflow for an in vivo MCAO stroke neuroprotection study.

Step-by-Step Methodology:

  • Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g). Anesthetize the animal and maintain body temperature at 37°C.

  • MCAO Surgery: Perform a transient MCAO by introducing a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery. Confirm occlusion via laser Doppler flowmetry. The duration of occlusion is typically 60-120 minutes.[3]

  • Compound Administration: Administer the beta-amino acid analog or vehicle via a clinically relevant route (e.g., intravenous injection). The timing is a critical experimental parameter: administration can occur before, during, or after the ischemic event to test for prophylactic or therapeutic effects.[22]

  • Reperfusion: After the designated occlusion time, withdraw the filament to allow blood flow to return to the ischemic territory. Suture the incision and allow the animal to recover.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale assessing motor function, balance, and reflexes).

  • Infarct Volume Quantification:

    • Following neurological assessment, euthanize the animal and perfuse the brain.

    • Harvest the brain and slice it into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[3] TTC stains viable tissue red, leaving the infarcted (dead) tissue pale white.

    • Image the slices and use image analysis software to quantify the infarct volume as a percentage of the total hemisphere volume.

  • Data Analysis: A successful neuroprotective agent will result in a statistically significant reduction in both the neurological deficit score and the infarct volume compared to the vehicle-treated group.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective potential of beta-amino acid analogs. Taurine stands out for its multi-modal efficacy, while β-alanine offers a compelling strategy through the enhancement of endogenous antioxidant systems. Synthetic GABA and glycine analogs demonstrate the power of targeted medicinal chemistry to overcome physiological barriers like the BBB.[1][2]

The primary challenge remains the translation of these preclinical findings into clinical success. Future research must focus on:

  • Optimizing Pharmacokinetics: Designing novel analogs with improved BBB penetration and bioavailability.

  • Elucidating Target Engagement: Utilizing advanced techniques to confirm that these analogs reach their intended CNS targets at therapeutic concentrations.

  • Exploring Combination Therapies: Investigating whether beta-amino acid analogs can act synergistically with other neuroprotective or restorative agents.[26]

By continuing to build upon the rigorous experimental foundation detailed in this guide, the scientific community can unlock the full therapeutic potential of this promising class of molecules in the fight against neurodegeneration.

References

  • Emergence of taurine as a therapeutic agent for neurological disorders. PubMed Central.
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry.
  • Taurine and its neuroprotective role. PubMed.
  • Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Bentham Science.
  • Neuroprotective Mechanisms of Taurine against Ischemic Stroke. MDPI.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. Bentham Science.
  • In vitro neurology assays. InnoSer.
  • Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship. Frontiers.
  • New insights in animal models of neurotoxicity-induced neurodegeneration. PubMed Central.
  • How Does Boosting Taurine Benefit The Brain. Life Extension.
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  • A role of GABA analogues in the treatment of neurological diseases. PubMed.
  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed.
  • A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers.
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  • Beta-alanine for mood and cognitive function - Study Summary. Examine.com.
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  • Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. ResearchGate.
  • A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. PubMed Central.
  • The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. PubMed Central.
  • Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. PubMed Central.
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  • The Neuroprotective Potential of Betalains: A Focused Review. PubMed Central.
  • Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. PubMed.
  • Excitoxicity and excitatory amino acid antagonists in chronic neurodegenerative diseases. Cambridge University Press.
  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. PubMed Central.
  • Neuroprotective effects of betanin in mice with cerebral ischemia-reperfusion injury. National Institutes of Health.
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Validation

A Technical Guide to Benchmarking (S)-3-Amino-2-methylpropanoic Acid Against Other Non-Canonical Amino Acids in Peptide Drug Discovery

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor meta...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2] This guide provides an in-depth technical comparison of (S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, against a curated selection of other impactful ncAAs. We will delve into the structural and functional consequences of their incorporation into a model peptide, providing field-proven insights and detailed experimental protocols to empower researchers in their peptide engineering endeavors.

The central hypothesis of this guide is that the unique structural attributes of (S)-3-Amino-2-methylpropanoic acid—specifically, the combination of a β-amino acid backbone and α-methylation—will confer a distinct profile of proteolytic stability and conformational predisposition when compared to other classes of ncAAs. To investigate this, we will benchmark it against three key comparators, each representing a distinct class of ncAA:

  • α-Aminoisobutyric acid (Aib): A simple, achiral α,α-disubstituted amino acid known for its potent helix-inducing properties and significant enhancement of proteolytic resistance.[3][4]

  • (R)-3-Aminobutanoic acid: A chiral β-amino acid that is a constitutional isomer of our target molecule, allowing for a direct comparison of the impact of the methyl group's position on the peptide backbone.

  • (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC): A cyclic β-amino acid that imposes significant conformational constraints, often leading to well-defined secondary structures and enhanced stability.[5][6]

This guide will provide the necessary protocols to synthesize a model peptide with each of these ncAAs and subsequently evaluate their comparative performance in terms of proteolytic stability and conformational changes.

The Strategic Rationale for Non-Canonical Amino Acid Incorporation

The 20 proteinogenic amino acids, while versatile, often result in peptides with short in vivo half-lives due to rapid degradation by proteases.[7][8] Furthermore, the inherent flexibility of many short peptides can lead to a significant entropic penalty upon binding to their biological targets, resulting in lower affinities. The introduction of ncAAs is a deliberate strategy to address these liabilities. By altering the peptide backbone or side-chain stereochemistry and topology, we can imbue peptides with drug-like properties.[9]

(S)-3-Amino-2-methylpropanoic acid is a particularly interesting candidate. As a β-amino acid, it extends the peptide backbone by one carbon atom, which is known to disrupt the recognition sites of many proteases.[10] The α-methyl group further enhances this steric hindrance and restricts the conformational freedom around the peptide bond, potentially favoring specific secondary structures.[3]

Our chosen comparators will allow for a systematic dissection of these structural contributions:

  • Aib serves as a benchmark for maximal helical induction and proteolytic shielding at the α-position.

  • (R)-3-Aminobutanoic acid will help elucidate the importance of the methyl group's placement on the β-amino acid backbone.

  • ACPC represents a more rigid, cyclic scaffold, providing a comparison to a highly constrained system.[5]

Experimental Benchmarking Workflow

To empirically compare these ncAAs, we propose a systematic workflow involving peptide synthesis followed by biophysical and biochemical characterization.

Benchmarking Workflow Experimental Workflow for ncAA Comparison cluster_synthesis Peptide Synthesis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization Stability Proteolytic Stability Assay (Trypsin Digestion) Characterization->Stability Conformation Conformational Analysis (Circular Dichroism) Characterization->Conformation Bioactivity Bioactivity Assay (e.g., Receptor Binding) Characterization->Bioactivity

Figure 1: A generalized workflow for the synthesis and comparative analysis of peptides containing different non-canonical amino acids.

Experimental Protocols

We will employ the widely used Fmoc/tBu strategy for the synthesis of a model peptide.[11] A suitable model peptide for this study would be a sequence known to adopt a helical conformation, allowing for a clear assessment of conformational changes upon ncAA incorporation. A hypothetical 10-mer peptide, Ac-Tyr-Ala-Ala-Xaa-Ala-Ala-Lys-Ala-Ala-Ala-NH2, where Xaa is the ncAA of interest, serves as an excellent candidate.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • For standard Fmoc-protected amino acids, use a 4-fold molar excess of the amino acid, 3.95 equivalents of HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIEA) in DMF.

    • Couple for 45 minutes at room temperature.

    • For the ncAAs, which may exhibit steric hindrance, extend the coupling time to 2 hours or perform a double coupling.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by electrospray ionization mass spectrometry (ESI-MS).

To assess the resistance of the modified peptides to enzymatic degradation, a trypsin digestion assay will be performed. Trypsin cleaves peptide bonds C-terminal to lysine and arginine residues. Our model peptide contains a single lysine, providing a defined cleavage site.

Protocol:

  • Peptide Solutions: Prepare 1 mg/mL stock solutions of each purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Trypsin Solution: Prepare a 0.1 mg/mL stock solution of trypsin in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the trypsin solution (final peptide:enzyme ratio of 100:1 w/w).

    • Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of 10% TFA.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t₁/₂) of each peptide under these conditions.

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[4] We will analyze the peptides in a membrane-mimicking solvent, such as trifluoroethanol (TFE), which is known to induce helical conformations.

Protocol:

  • Peptide Solutions: Prepare 100 µM solutions of each peptide in 10 mM phosphate buffer (pH 7.4) containing 50% TFE.

  • CD Spectroscopy:

    • Acquire CD spectra from 190 to 260 nm using a 1 mm path length quartz cuvette at 25°C.

    • Record spectra at a scan speed of 50 nm/min with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average three scans for each peptide.

  • Data Analysis:

    • Subtract the spectrum of the buffer/TFE solution from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Estimate the percentage of α-helical content using deconvolution software or established formulas.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data based on the known properties of these ncAAs, illustrating the expected outcomes of the benchmarking experiments.

Table 1: Proteolytic Stability of Model Peptides

ncAA SubstitutionHalf-life (t₁/₂) in Trypsin (min)
(S)-3-Amino-2-methylpropanoic acid> 240
α-Aminoisobutyric acid (Aib)> 240
(R)-3-Aminobutanoic acid~180
(1S,2S)-ACPC> 240
Control (Alanine)~15

Table 2: Conformational Analysis of Model Peptides by CD Spectroscopy

ncAA SubstitutionPredominant Secondary StructureEstimated α-Helical Content (%)
(S)-3-Amino-2-methylpropanoic acidα-helix/β-turn45%
α-Aminoisobutyric acid (Aib)α-helix70%
(R)-3-Aminobutanoic acidRandom coil/β-turn25%
(1S,2S)-ACPCConstrained turn/helix55%
Control (Alanine)α-helix35%

Interpretation of Expected Results and Mechanistic Insights

The hypothetical data presented above allows for a nuanced comparison of the selected ncAAs.

  • Proteolytic Stability: The extended backbone of β-amino acids and the steric bulk of the α-methyl group in (S)-3-Amino-2-methylpropanoic acid and Aib are expected to confer exceptional resistance to trypsin cleavage, as reflected by the significantly longer half-lives compared to the alanine control.[3][10] The cyclic nature of ACPC would similarly provide robust protection.[5] (R)-3-Aminobutanoic acid, while still offering enhanced stability over the α-amino acid control, may be slightly more susceptible to degradation due to the different positioning of the methyl group.

  • Conformational Effects: Aib is anticipated to be the most potent helix-inducer due to the severe steric constraints imposed by its gem-dimethyl group.[3] (S)-3-Amino-2-methylpropanoic acid and ACPC are also expected to promote ordered structures, though perhaps with a different helical propensity or the introduction of stable turns.[5] The conformational impact of (R)-3-aminobutanoic acid is predicted to be less pronounced.

Conformational_Impact Hypothesized Conformational Impact of ncAA Incorporation Peptide_Backbone Flexible Peptide (Alanine Control) Aib Rigid α-Helix (Aib) Peptide_Backbone->Aib Strongest Helix Induction S_3_Amino Stable Helix/Turn ((S)-3-Amino-2-methylpropanoic acid) Peptide_Backbone->S_3_Amino Significant Ordering ACPC Constrained Turn (ACPC) Peptide_Backbone->ACPC High Rigidity R_3_Amino Less Ordered ((R)-3-Aminobutanoic acid) Peptide_Backbone->R_3_Amino Moderate Impact

Figure 2: A diagram illustrating the hypothesized influence of each non-canonical amino acid on the conformational flexibility and secondary structure of a model peptide.

Conclusion

References

  • Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. PubMed. [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]

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  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

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  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science (RSC Publishing). [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

  • Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate. [Link]

  • Cyclization of peptides enhances proteolytic stability and thus bioavailability. ResearchGate. [Link]

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  • amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Oxford Academic. [Link]

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  • Conformational analysis of linear peptides. 4. Association properties of protected oligomers of .alpha.-aminoisobutyric acid in chloroform. Journal of the American Chemical Society. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • PepLand: a large-scale pre-trained peptide representation model for a comprehensive landscape of both canonical and non-canonica. arXiv. [Link]

  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]

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  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. [Link]

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  • How to generalize machine learning models to both canonical and non-canonical peptides. ChemRxiv. [Link]

  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing. [Link]

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  • Enhanced protein thermostability by Ala-->Aib replacement. PubMed. [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

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  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. unknown. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

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  • Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-Amino-2-methylpropanoic Acid Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (S)-3-Amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is of paramount importance...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (S)-3-Amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is of paramount importance. This myokine, produced in skeletal muscle during exercise, is implicated in various metabolic processes, making it a significant biomarker in numerous studies.[1] This guide provides an in-depth comparison of analytical methodologies for L-BAIBA quantification, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the nuances of method validation, offering insights to ensure your data is robust, reliable, and meets stringent regulatory expectations.

The Crucial Role of Method Validation

Before we compare specific analytical techniques, it is essential to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[2][3][4][5][6] The core parameters of method validation, which we will use to evaluate each technique, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Analysis of Quantification Methods

The choice of an analytical method for L-BAIBA quantification is dictated by the specific requirements of the study, including the biological matrix, required sensitivity, and throughput. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).

Methodology Comparison at a Glance
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography (GC)
Specificity Good, but potential for co-elution with structurally similar compounds. Chiral separation is necessary for enantiomeric resolution.[7][8]Excellent, due to the combination of chromatographic separation and mass-based detection. Allows for chiral separation and quantification of enantiomers.[9][10][11]Good, but derivatization is required. Chiral columns can be used for enantiomeric separation.[8][12][13]
Linearity Range Typically in the µM to mM range.Wide dynamic range, often from nM to µM.Generally in the µM to mM range.
Accuracy (% Recovery) 95-105%97.8–104.9%[14]94.2-96.4%[13][15]
Precision (%RSD) < 15%< 15%< 15%
LOD/LOQ LOD: ~1 µM, LOQ: ~5 µMLOD: ~0.1 µM, LOQ: ~0.5 µMLOD: 1.00 nmol/100 µL, LOQ: 2.00 nmol/100 µL[13][15][16]
Throughput ModerateHighModerate
Cost Low to ModerateHighModerate
Primary Application Routine analysis, quality control.Bioanalysis, clinical studies, metabolomics.Targeted analysis, can be used for volatile derivatives.

In-Depth Method Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely accessible technique for the quantification of amino acids. For a non-chromophoric molecule like L-BAIBA, derivatization is a prerequisite for detection by UV or fluorescence detectors.

Causality Behind Experimental Choices: The choice of derivatizing agent is critical. o-Phthalaldehyde (OPA) is a popular choice as it reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enhancing sensitivity.[17][18] The use of a reversed-phase C18 column is standard for separating these derivatives based on their hydrophobicity.

Experimental Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization_Step Pre-column Derivatization with OPA/Thiol Reagent Supernatant_Collection->Derivatization_Step Injection Injection onto HPLC System Derivatization_Step->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) IS_Addition Addition of Internal Standard (e.g., L-BAIBA-d3) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection for Injection Centrifugation->Supernatant_Collection Injection Injection onto LC System Supernatant_Collection->Injection Chiral_Separation Chiral Chromatographic Separation Injection->Chiral_Separation Ionization Electrospray Ionization (ESI) Chiral_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition and Quantification Mass_Analysis->Data_Acquisition GC_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gc_analysis GC Analysis Sample Biological Sample Extraction Aqueous Extraction Sample->Extraction Derivatization_Step Derivatization (e.g., with Propyl Chloroformate) Extraction->Derivatization_Step LLE Liquid-Liquid Extraction Derivatization_Step->LLE Organic_Phase_Collection Organic Phase Collection for Injection LLE->Organic_Phase_Collection Injection Injection into GC Organic_Phase_Collection->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID or MS Detection Separation->Detection Data_Acquisition Data Acquisition and Quantification Detection->Data_Acquisition

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of (S)-3-Amino-2-methylpropanoic Acid Peptides

For Researchers, Scientists, and Drug Development Professionals The incorporation of β-amino acids, such as (S)-3-Amino-2-methylpropanoic acid, into peptide structures offers a powerful strategy to enhance proteolytic st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids, such as (S)-3-Amino-2-methylpropanoic acid, into peptide structures offers a powerful strategy to enhance proteolytic stability and modulate conformational properties, making them highly valuable in drug design.[1][2] However, the synthesis of peptides containing these modified amino acids can present unique challenges, impacting reproducibility and overall yield. This guide provides a comprehensive comparison of established synthesis protocols, offering insights into their underlying principles and practical considerations to aid researchers in selecting the most appropriate method for their specific needs.

Introduction: The Significance of β-Amino Acid Incorporation

β-amino acids differ from their α-amino acid counterparts by an additional methylene unit in their carbon backbone.[2] This seemingly minor structural alteration has profound implications for the resulting peptide's biological properties. A primary advantage is the significant increase in resistance to enzymatic degradation by proteases, which extends the in-vivo half-life of peptide-based therapeutics.[1] Furthermore, the altered backbone geometry influences the peptide's secondary structure, enabling the formation of unique helical and sheet-like folds not accessible to α-peptides.[3]

(S)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, introduces a methyl group at the α-position, further influencing the conformational preferences of the peptide chain. The reliable and reproducible synthesis of peptides containing this building block is therefore of critical importance for the development of novel therapeutics.

Comparative Analysis of Synthesis Protocols

The two primary strategies for synthesizing peptides containing (S)-3-Amino-2-methylpropanoic acid are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS).

1. Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most widely used method for peptide synthesis due to its efficiency, ease of automation, and simplified purification procedures.[4][5] The peptide is assembled in a stepwise manner while anchored to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion and easy removal of by-products through simple washing steps.[5][6][7]

Key Features of SPPS for β-Peptide Synthesis:

  • Fmoc/tBu Strategy: The most common approach utilizes the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection.[1][4] This orthogonal protection scheme allows for selective deprotection without cleaving the peptide from the resin.

  • Coupling Reagents: A variety of coupling reagents are available to facilitate amide bond formation. Common choices include uronium-based reagents like HBTU and HATU, which are known for their high efficiency.[8]

  • Challenges and Reproducibility:

    • Aggregation: Peptides containing hydrophobic or β-branched amino acids can aggregate on the solid support, leading to incomplete reactions and low yields.[9][10] This is a significant concern for sequences containing (S)-3-Amino-2-methylpropanoic acid.

    • "Difficult Sequences": Certain sequences are inherently difficult to synthesize due to the formation of stable secondary structures on the resin, which hinders reagent accessibility.[9][10]

    • Reproducibility: While SPPS is generally reproducible, variations in resin loading, swelling, and reaction conditions can lead to inconsistencies.[5][9] Careful monitoring and optimization are crucial.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2. Solution-Phase Peptide Synthesis (SolPS): A Classic Approach for Specific Applications

Solution-phase synthesis involves carrying out the coupling and deprotection reactions in a homogeneous solution.[4] While generally more labor-intensive and less amenable to automation than SPPS, it offers advantages for the synthesis of short peptides and for large-scale production where the cost of the solid support can be prohibitive.[4][7]

Key Features of SolPS for β-Peptide Synthesis:

  • Fragment Condensation: A key advantage of SolPS is the ability to synthesize smaller peptide fragments that can then be coupled together. This can be beneficial for overcoming aggregation issues associated with long, hydrophobic sequences.[11]

  • Purification Challenges: The main drawback of SolPS is the need to purify the product after each coupling step, which can be time-consuming and lead to material loss.[4]

  • Reproducibility: Reproducibility in SolPS is highly dependent on the precise control of reaction conditions and the efficiency of purification at each step.

Workflow for Solution-Phase Peptide Synthesis (Fragment Condensation):

Caption: Workflow for Solution-Phase Peptide Synthesis using a fragment condensation strategy.

Experimental Data: A Comparative Summary

The choice between SPPS and SolPS often depends on the specific peptide sequence, the desired scale, and the available resources. The following table summarizes key performance metrics based on literature data for the synthesis of β-peptides.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SolPS)
Typical Scale Milligram to gramMilligram to kilogram
Automation Highly amenableLimited
Purification Simplified (final step)Required after each coupling
Reagent Excess HighLower
Typical Yield 20-60% (sequence dependent)[3][12]Can be higher for short peptides, variable for fragments[11]
Key Advantage Speed and efficiency for many sequences[5]Better for very short peptides and large-scale synthesis[4][7]
Key Disadvantage Aggregation and "difficult sequences"[9][10]Labor-intensive and time-consuming purification[4]
Detailed Experimental Protocols

To ensure reproducibility, meticulous adherence to optimized protocols is essential. Below are representative step-by-step methodologies for both SPPS and SolPS.

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a (S)-3-Amino-2-methylpropanoic Acid Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing (S)-3-Amino-2-methylpropanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids and Fmoc-(S)-3-Amino-2-methylpropanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.[12]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (either α or the β-amino acid) and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the cleavage solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Solution-Phase Synthesis of a Dipeptide with (S)-3-Amino-2-methylpropanoic Acid

This protocol describes the synthesis of a dipeptide using a standard solution-phase coupling method.

Materials:

  • Boc-protected α-amino acid

  • (S)-3-Amino-2-methylpropanoic acid methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • Dissolve the Boc-protected α-amino acid, EDC, and HOBt in DCM.

    • In a separate flask, dissolve (S)-3-Amino-2-methylpropanoic acid methyl ester hydrochloride in DCM and add DIPEA to neutralize.

    • Add the neutralized β-amino acid solution to the activated α-amino acid solution and stir at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected dipeptide in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure to obtain the deprotected dipeptide as a TFA salt.

  • Ester Hydrolysis (if required):

    • To obtain the free carboxylic acid, the methyl ester can be hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water.

Conclusion and Recommendations

The reproducible synthesis of peptides containing (S)-3-Amino-2-methylpropanoic acid is achievable with careful selection and optimization of the synthesis protocol.

  • For routine synthesis of peptides up to 30-40 residues, Fmoc-based SPPS is generally the method of choice due to its speed and amenability to automation. However, for sequences prone to aggregation, modifications to the standard protocol, such as the use of microwave-assisted synthesis or the incorporation of pseudoprolines, may be necessary to ensure high yields and purity.[3][12]

  • Solution-phase synthesis remains a valuable tool for the large-scale production of short peptides and for the synthesis of particularly "difficult sequences" via a fragment condensation approach. While more demanding in terms of purification, it can offer a more cost-effective route for manufacturing.[11]

Ultimately, the optimal strategy will depend on the specific goals of the research. A thorough understanding of the principles and challenges associated with each method will empower researchers to make informed decisions and achieve reproducible results in the synthesis of these promising therapeutic candidates.

References

  • Comparison of Peptide Synthesis Methods and Techniques. (2024-01-16).
  • The Strategic Introduction of β-Amino Acids in Peptide Design: A Technical Guide - Benchchem.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois. (2023-02-14).
  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC - NIH.
  • Upscaled Synthesis of α‐ and β‐Peptides in a Continuous‐Flow Reactor Using Propylene Carbonate as an Eco‐Friendly Solvent - ResearchGate. (2025-05-02).
  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology.
  • Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - NIH. (2020-07-05).
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Design and synthesis of beta-peptides with biological activity - PubMed.
  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - ResearchGate. (2025-08-05).
  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances - Frontiers.
  • ChemInform Abstract: SYNTHESIS OF β‐AMINO ACID PEPTIDES. PART 2. PREPARATION OF PEPTIDES OF 3‐AMINO‐2,2‐DIMETHYLPROPIONIC ACID BY MEANS OF CONVENTIONAL COUPLING REAGENTS AND WITH OXAZIN‐6‐ONE DERIVATIVES - Sci-Hub.
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023-06-05).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • 2-Amino-3-hydroxy-2-methylpropanoic acid - MedchemExpress.com.
  • WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents.
  • Solid phase peptide synthesis processes and associated systems - Google Patents.
  • Methods and protocols of modern solid phase peptide synthesis - ResearchGate.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19).
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC - NIH. (2023-10-19).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03).
  • Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007-12-13).
  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - MDPI. (2024-02-07).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - Oriental Journal of Chemistry.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride

This document provides essential, procedural guidance for the safe and compliant disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

CORE DIRECTIVE: Hazard Assessment and Precautionary Principle

For many research chemicals, comprehensive toxicological data may not be available[1]. Therefore, the primary directive for the disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride is to handle it as a hazardous chemical waste. This precautionary approach ensures the highest level of safety.

Known and Potential Hazards: Based on data from analogous amino acid hydrochloride compounds, this substance should be considered a potential irritant.

  • Eye and Skin Contact: Similar compounds are known to cause skin irritation and serious eye irritation[2][3].

  • Inhalation: Inhalation of dust may cause respiratory irritation[1].

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas[1][2].

Mandatory Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield[3][4].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling[1].

  • Body Protection: A standard laboratory coat. For bulk handling or spill cleanup, additional protective clothing may be necessary[4].

The Pillar of Safety: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container[5]. Mixing incompatible waste streams can lead to the generation of toxic gases, heat, or even explosions[5].

Segregation Protocol for (S)-3-Amino-2-methylpropanoic acid hydrochloride:

  • Designated Waste Stream: This compound must be disposed of in a designated hazardous waste stream. Under no circumstances should it be discarded in regular trash or poured down the sink[4][6][7].

  • Halogenated Waste: As a hydrochloride salt, this compound contains a halogen (chlorine). Many institutional and commercial disposal facilities require the segregation of halogenated and non-halogenated organic waste. Collect it in a container specifically designated for halogenated organic solids or solutions .

  • Incompatible Materials: Keep this waste stream separate from the following:

    • Strong Bases: Mixing an amine hydrochloride salt with a strong base can cause an acid-base reaction, potentially generating heat and neutralizing the salt.

    • Strong Oxidizing Agents: Keep away from strong oxidizers to prevent potentially violent reactions[4][8].

    • Incompatible Acids: Do not mix with certain reactive acids (e.g., nitric acid) in the same container[8].

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and storing the waste in the laboratory prior to its removal by a licensed disposal service.

Step 1: Container Selection and Preparation Select a waste container that is in good condition, has a secure, leak-proof closure, and is chemically compatible with the waste[5][9]. For amino acid hydrochlorides, high-density polyethylene (HDPE) or other plastic containers are often preferred[10][11].

Step 2: Accurate Labeling Proper labeling is a regulatory requirement and is crucial for the safety of everyone who handles the waste[10]. The label must be affixed to the container before any waste is added and must include:

  • The words "Hazardous Waste" [12][13].

  • The full chemical name: "(S)-3-Amino-2-methylpropanoic acid hydrochloride" . Do not use abbreviations.

  • Relevant hazard information (e.g., "Irritant").

  • The date when waste was first added to the container (accumulation start date).

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid chemical, along with any contaminated consumables (e.g., weighing papers, contaminated gloves), into the labeled hazardous waste container. Avoid generating dust during transfer[1].

  • Aqueous Waste: If disposing of a solution, pour it carefully into a labeled container designated for halogenated aqueous waste. Use a funnel to prevent spills and do not fill the container beyond 90% capacity to allow for expansion[11].

  • Keep Containers Closed: The container must remain securely closed at all times, except when you are actively adding waste. This prevents the release of fumes and minimizes the risk of spills[5][6][10].

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel[8][10][12]. For liquid waste, the container must be placed within secondary containment (e.g., a spill tray or bin) to contain any potential leaks[6][9].

Step 5: Arranging for Final Disposal Once the waste container is full or has been in storage for the maximum allowed time (often 6-12 months in academic labs), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup[6][9][10]. Do not move hazardous waste between different labs or buildings[10][12]. The EHS department will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), typically for high-temperature incineration[1].

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup: In the event of a small spill, immediate and proper cleanup is essential to mitigate risks[4].

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn[1].

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in the labeled hazardous waste container[1]. For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the substance[4].

  • Cleanup: Carefully collect the absorbed material and contaminated cleanup supplies and place everything into the designated hazardous waste container[4][13].

  • Decontamination: Clean the spill area with soap and water, collecting the rinsate as hazardous waste if necessary.

First Aid and Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing any contaminated clothing. If skin irritation occurs, seek medical advice[1][3].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[1][3].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[1].

Always have the Safety Data Sheet (SDS) available for emergency responders[1].

Disposal Parameters and Regulatory Overview

The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][14]. Your institution's EHS department implements these regulations at the local level.

ParameterGuideline & Rationale
Waste Classification Hazardous Chemical Waste [4][13]. This is a precautionary measure due to its chemical nature and the potential for irritation.
EPA Regulations Governed by RCRA (40 CFR Part 262). Academic labs may operate under Subpart K alternatives[14][15].
Primary Container Chemically compatible, sealed, leak-proof container (e.g., HDPE)[5][11]. Prevents leaks and reactions.
Waste Segregation Halogenated Organic Waste . Must be kept separate from bases and strong oxidizing agents[4][8][13].
Storage Location Designated and marked Satellite Accumulation Area (SAA) at or near the point of generation[10][12].
Empty Containers An empty container that held this substance must still be managed carefully. The first rinse of an empty container must be collected and disposed of as hazardous waste. After being triple-rinsed, and with the label defaced, the container may be disposed of as regular solid waste[6][7].

Disposal Decision Workflow

The following diagram outlines the logical workflow for ensuring the safe and compliant disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition Start Identify Waste: (S)-3-Amino-2-methylpropanoic acid hydrochloride AssessForm Assess Waste Form (Solid, Liquid, or Contaminated Debris) Start->AssessForm SelectContainer Select Compatible Container (e.g., HDPE) AssessForm->SelectContainer LabelContainer Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info SelectContainer->LabelContainer CollectWaste Collect Waste in Container (Keep container closed) LabelContainer->CollectWaste StoreSAA Store Sealed Container in Designated SAA (with secondary containment for liquids) CollectWaste->StoreSAA Monitor Monitor Accumulation (Volume and Time Limits) StoreSAA->Monitor RequestPickup Container Full or Time Limit Reached: Contact EHS for Waste Pickup Monitor->RequestPickup Disposal Professional Disposal (via Licensed TSDF) RequestPickup->Disposal

Sources

Handling

Mastering the Safe Handling of (S)-3-Amino-2-methylpropanoic acid hydrochloride: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. (S)-3-Amino-2-methylpropanoic acid hydrochloride, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. (S)-3-Amino-2-methylpropanoic acid hydrochloride, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

(S)-3-Amino-2-methylpropanoic acid hydrochloride (CAS 925704-45-6) is a white powder that, while crucial for various synthetic applications, presents a number of health hazards that must be diligently managed.[1] A thorough risk assessment is the foundational step in its safe handling.

The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the compound can lead to adverse health effects.[2]
Causes skin irritationH315Direct contact with the skin can cause redness, itching, and inflammation.[2]
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.[2]
May cause respiratory irritationH335Inhalation of the dust can irritate the respiratory tract.[2]

Signal Word: Warning[2]

GHS Pictogram: [2]

Understanding these hazards is not merely a regulatory formality; it is the basis for the selection of appropriate personal protective equipment and the design of safe handling procedures. The causality is clear: the potential for skin, eye, and respiratory irritation necessitates the use of barriers to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with (S)-3-Amino-2-methylpropanoic acid hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[2] Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[3]Minimizes the inhalation of dust, which can cause respiratory irritation.[2][3]

It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan is essential for minimizing the risk of exposure and ensuring the efficient and safe use of (S)-3-Amino-2-methylpropanoic acid hydrochloride. The following workflow provides a comprehensive guide from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate a well-ventilated work area (fume hood). gather_ppe 2. Assemble and inspect all necessary PPE. weigh 4. Carefully weigh the required amount of the compound. prep_area->weigh Proceed to handling gather_materials 3. Gather all required equipment and reagents. dissolve 5. If preparing a solution, slowly add the solid to the solvent. decontaminate 6. Decontaminate all work surfaces and equipment. dissolve->decontaminate Proceed to post-handling dispose_waste 7. Dispose of waste in a designated, labeled container. remove_ppe 8. Properly remove and dispose of PPE. wash_hands 9. Wash hands thoroughly with soap and water.

Caption: Workflow for the safe handling of (S)-3-Amino-2-methylpropanoic acid hydrochloride.

Detailed Procedural Steps:

  • Designate a Work Area: All handling of (S)-3-Amino-2-methylpropanoic acid hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling airborne dust.[3]

  • Assemble and Inspect PPE: Before handling the compound, ensure that all required PPE is readily available and in good condition.[4]

  • Gather Materials: Collect all necessary laboratory equipment, such as spatulas, weigh boats, and glassware, as well as any solvents or other reagents.

  • Weighing: To minimize the generation of dust, handle the solid compound with care. Use a spatula to transfer the powder to a weigh boat on a calibrated analytical balance.

  • Solution Preparation: When preparing a solution, slowly add the (S)-3-Amino-2-methylpropanoic acid hydrochloride to the solvent with stirring to ensure controlled dissolution. Never add the solvent to the solid in a confined space, as this can increase the risk of splashing.

  • Decontamination: After handling is complete, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal: All waste materials, including contaminated gloves, weigh boats, and excess compound, must be disposed of in a clearly labeled hazardous waste container.[5]

  • PPE Removal: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE, even if you do not believe you came into direct contact with the compound.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of (S)-3-Amino-2-methylpropanoic acid hydrochloride is a critical aspect of its life-cycle management. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Core Disposal Directive: Do not dispose of (S)-3-Amino-2-methylpropanoic acid hydrochloride down the drain or in the general trash.[5] It must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation of Waste: All solid waste contaminated with (S)-3-Amino-2-methylpropanoic acid hydrochloride, including unused compound, contaminated PPE, and weighing materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing (S)-3-Amino-2-methylpropanoic acid hydrochloride should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with the full chemical name: "(S)-3-Amino-2-methylpropanoic acid hydrochloride," the associated hazards (Harmful, Irritant), and the date of accumulation.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal contractor.

  • Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste management procedures and consult with your Environmental Health and Safety (EH&S) department for guidance.

By adhering to these detailed operational and disposal plans, researchers can confidently and safely utilize (S)-3-Amino-2-methylpropanoic acid hydrochloride in their critical work, ensuring a secure laboratory environment for all.

References

  • Capot Chemical. MSDS of (S)-3-Amino-2-(hydroxymethyl)propanoic-acid. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

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